4-(Tert-butyl)phenylacetylene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-tert-butyl-4-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-5-10-6-8-11(9-7-10)12(2,3)4/h1,6-9H,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYQVVKVKBVHIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373825 | |
| Record name | 4-tert-Butylphenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
772-38-3 | |
| Record name | 4-tert-Butylphenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl-4-ethynylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(Tert-butyl)phenylacetylene CAS number 772-38-3
An In-depth Technical Guide to 4-(Tert-butyl)phenylacetylene (CAS 772-38-3)
Introduction: The Versatile Building Block
This compound is an organic compound featuring a terminal alkyne group and a phenyl ring substituted with a sterically demanding tert-butyl group.[1] This unique combination of functional groups makes it a valuable and versatile building block in modern organic synthesis. The terminal alkyne provides a reactive handle for a variety of powerful coupling reactions, while the bulky tert-butyl group enhances solubility in common organic solvents and influences the electronic and physical properties of resulting molecules, often preventing undesirable aggregation in materials applications.[1] This guide provides an in-depth exploration of its properties, synthesis, key reactions, and applications for researchers, scientists, and professionals in drug development and materials science. It is an important raw material and intermediate used in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[2][3]
Physicochemical & Spectroscopic Profile
Understanding the fundamental properties of a reagent is critical for its effective use in experimental design. This compound is typically a clear, pale yellowish-brown or pale green to khaki-brown liquid at room temperature.[2][4] Its hydrophobic nature, conferred by the hydrocarbon-rich structure, results in low solubility in water, but excellent solubility in organic solvents such as chloroform, hexanes, ethanol, and ether.[1][5]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 772-38-3 | [2] |
| Molecular Formula | C₁₂H₁₄ | [2] |
| Molecular Weight | 158.24 g/mol | |
| Appearance | Clear pale yellowish-brown to khaki-brown liquid | [2][4] |
| Boiling Point | 70 °C @ 2 mmHg | [6] |
| Density | 0.877 g/mL at 25 °C | [6] |
| Refractive Index | 1.528 - 1.530 @ 20 °C | [6][7] |
| Flash Point | 82.2 °C (180 °F) - closed cup | [8] |
| Water Solubility | Difficult to mix with water | [6][9] |
Spectroscopic Characterization
Spectroscopic data is essential for confirming the identity and purity of the compound during and after synthesis.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous structural confirmation. A representative spectrum in CDCl₃ shows a sharp singlet for the nine equivalent protons of the tert-butyl group, a singlet for the acetylenic proton, and a pair of doublets for the aromatic protons in the para-substituted ring.[2]
-
δ 1.33 (s, 9H): Protons of the -C(CH₃)₃ group.
-
δ 3.04 (s, 1H): Acetylenic proton (-C≡CH ).
-
δ 7.35 (d, J = 8.3 Hz, 2H): Aromatic protons ortho to the alkyne.
-
δ 7.45 (d, J = 9.0 Hz, 2H): Aromatic protons ortho to the tert-butyl group.
-
-
Mass Spectrometry: Electron Ionization (EI) mass spectrometry shows a distinct molecular ion peak.[2]
-
m/z 158.0 [M]⁺: Corresponds to the molecular weight of the compound.[2]
-
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the key functional groups.
-
~3300 cm⁻¹: Sharp peak corresponding to the ≡C-H stretch of the terminal alkyne.
-
~2100 cm⁻¹: Weak but sharp peak for the C≡C triple bond stretch.
-
~2960 cm⁻¹: C-H stretching of the tert-butyl group.
-
Synthesis Methodology
While commercially available, this compound can be synthesized via several routes. A common laboratory-scale preparation involves the dehydrohalogenation of a suitable precursor. One documented method starts from (2-bromo-1-(4-(tert-butyl)phenyl)ethenyl)trimethylsilane.[2]
Detailed Protocol: Synthesis from a Vinyl Bromide Precursor[2]
This protocol describes a base-mediated elimination reaction to generate the terminal alkyne. The choice of a carbonate base in a mixed solvent system provides mild conditions that are tolerant of the alkyne product.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the starting material (e.g., 5.0 g, 21.7 mmol of the vinyl bromide precursor) in a solvent mixture of 50 mL methanol and 50 mL dichloromethane.
-
Addition of Base: Add finely powdered potassium carbonate (6.0 g, 43.5 mmol, 2 equivalents) to the solution. The use of a solid base in this suspension facilitates a heterogeneous reaction, simplifying the workup.
-
Reaction: Stir the suspension vigorously at room temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Filtration: Upon completion, filter the mixture through a pad of diatomaceous earth to remove the inorganic salts.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel, add water, and extract the product into diethyl ether. The ether layer will contain the desired product, while the aqueous layer retains the methanol and salts.
-
Washing: Combine the organic layers and wash twice with water (50 mL each time) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the ether extract over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by evaporation under reduced pressure to yield the final product, which is typically a colorless to pale yellow liquid.[2]
Caption: Synthesis Workflow for this compound.
Key Reactions and Synthetic Utility
The synthetic power of this compound lies in the reactivity of its terminal alkyne. It is a key substrate in several cornerstone reactions of modern organic chemistry.
Sonogashira Coupling
The Sonogashira reaction is a robust and widely used cross-coupling method to form C(sp²)-C(sp) bonds.[10][11] It involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[10] This reaction is fundamental in the synthesis of complex molecules for pharmaceuticals and organic materials.[10][12]
Causality in Protocol Design: The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper(I) salt reacts with the alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation to the palladium center, followed by reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst. The base is crucial for deprotonating the terminal alkyne.
Sources
- 1. CAS 772-38-3: 4-tert-Butylphenylacetylene | CymitQuimica [cymitquimica.com]
- 2. This compound | 772-38-3 [chemicalbook.com]
- 3. 4-tert-Butylphenylacetylene, 90+% | Fisher Scientific [fishersci.ca]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. chemwhat.com [chemwhat.com]
- 7. 4-tert-Butylphenylacetylene, 96% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. 4-tert-Butylphenylacetylene, 90+% 2 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. echemi.com [echemi.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
4-(Tert-butyl)phenylacetylene physical properties
An In-depth Technical Guide to 4-(tert-Butyl)phenylacetylene
Introduction
This compound, also known as 1-(tert-butyl)-4-ethynylbenzene, is a terminal alkyne of significant interest in the fields of organic synthesis, materials science, and pharmaceutical development. Its chemical structure, featuring a rigid phenylacetylene rod capped with a bulky tert-butyl group, imparts unique properties that make it a valuable building block for a variety of complex molecules. The tert-butyl group enhances solubility in organic solvents and can introduce specific steric and electronic effects in target molecules.
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] In materials science, it is utilized in the creation of novel organic electronic materials and complex molecular architectures like crown ethers through reactions such as the Sonogashira coupling.[1] This guide provides a comprehensive overview of its physical properties, spectral characteristics, synthesis, reactivity, and safe handling protocols, tailored for researchers and development professionals.
Physicochemical and Spectroscopic Properties
The physical and identifying properties of this compound are critical for its use in quantitative and qualitative research. These properties are summarized below.
Table 1: Core Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₄ | [1] |
| Molecular Weight | 158.24 g/mol | [1] |
| CAS Number | 772-38-3 | [1][3] |
| Appearance | Clear, pale yellowish-brown to pale green liquid | [1][4][5] |
| Boiling Point | 70 °C at 2 mmHg | [1][4] |
| Density | 0.877 g/mL at 25 °C | [1][4] |
| Refractive Index | 1.5270 - 1.5310 at 20 °C | [1][6] |
| Flash Point | 82.2 °C (180.0 °F) - closed cup | [7] |
| Solubility | Difficult to mix with water; Slightly soluble in chloroform and hexanes | [1][4][5] |
| Storage Temperature | 2-8 °C | [1] |
| InChI Key | ZSYQVVKVKBVHIL-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C#C | [1][8] |
Spectroscopic Data
Spectroscopic analysis is fundamental for confirming the identity and purity of this compound.
-
¹H NMR Spectroscopy : A proton NMR spectrum in CDCl₃ confirms the molecular structure. Key shifts are observed at δ 1.33 (singlet, 9H, corresponding to the tert-butyl protons), δ 3.04 (singlet, 1H, for the acetylenic proton), and δ 7.35-7.45 (multiplet, 4H, representing the aromatic protons).[1]
-
Mass Spectrometry : Electron Ionization (EI) mass spectrometry shows a molecular ion peak [M]⁺ at m/z 158.0, which corresponds to the molecular weight of the compound.[1]
-
Infrared (IR) Spectroscopy : The IR spectrum is used to confirm the presence of key functional groups and overall structure.[8][6]
Synthesis, Reactivity, and Applications
Synthesis Pathway
This compound can be effectively synthesized from various precursors, including 4-tert-butylstyrene.[1][2] A common laboratory-scale synthesis involves the deprotection of a silylated acetylene precursor or elimination reactions. A general and high-yield procedure starts from (4-(tert-butyl)phenyl)(ethynyl)trimethylsilane.[1]
Key Reactions and Scientific Applications
The terminal alkyne functionality of this compound makes it a versatile reagent in carbon-carbon bond-forming reactions.
-
Sonogashira Coupling : It is frequently employed in palladium-catalyzed Sonogashira coupling reactions. For instance, it reacts with 4,4′,5,5′-tetraiododibenzo-24-crown-8-ether to produce complex crown ether derivatives.[1] This reaction is foundational in creating conjugated polymers and macrocycles for host-guest chemistry and molecular sensing.
-
Palladium-Catalyzed Coupling : It undergoes palladium-catalyzed coupling with aryl halides, such as 4-(tert-butyldimethylsiloxy)iodobenzene, to form disubstituted alkynes like 1-(4-tert-butylphenyl)-2-(4-tert-butyldimethylsiloxyphenyl)acetylene.[1][2]
-
Dimerization and Oligomerization : It can be used to synthesize larger conjugated systems, such as 1,6-bis(4-tert-butylphenyl)hexa-1,5-diyne-3,4-dione.[1]
-
Hydration Reactions : The alkyne can be hydrated to yield the corresponding ketone, 4'-tert-butylacetophenone, a valuable intermediate in medicinal chemistry.[9]
-
Hydrodisilylation : Recent research has demonstrated its use in iron-catalyzed hydrodisilylation reactions to produce vinyldisilanes, which are versatile intermediates for further functionalization.[10]
Experimental Protocol: Synthesis of this compound
This protocol details a reliable method for synthesizing this compound from a protected alkyne precursor, adapted from established procedures.[1] The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To prepare high-purity this compound via deprotection.
Materials:
-
(4-(tert-butyl)phenyl)(ethynyl)trimethylsilane (precursor, 1 equivalent)
-
Methanol (solvent)
-
Dichloromethane (solvent)
-
Potassium Carbonate (K₂CO₃), finely powdered (base, 2 equivalents)
-
Diethyl ether (extraction solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄, drying agent)
-
Water (for washing)
-
Diatomaceous earth (for filtration)
Procedure:
-
Reaction Setup : In a round-bottom flask, dissolve the precursor (e.g., 5.0 g, 21.7 mmol) in a solvent mixture of 50 mL of methanol and 50 mL of dichloromethane.
-
Rationale: The solvent mixture ensures the solubility of both the nonpolar starting material and the ionic base.
-
-
Base Addition : Add finely powdered potassium carbonate (e.g., 6.0 g, 43.5 mmol) to the solution.
-
Rationale: Potassium carbonate is a mild base that facilitates the cleavage of the silicon-carbon bond without causing unwanted side reactions. Using a fine powder increases the surface area for a more efficient reaction.
-
-
Reaction Execution : Stir the resulting suspension vigorously at room temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Stirring ensures proper mixing of the heterogeneous mixture. Room temperature is sufficient for this deprotection, avoiding thermal degradation.
-
-
Work-up and Filtration : Upon completion, filter the mixture through a pad of diatomaceous earth to remove the solid potassium carbonate and other inorganic salts.
-
Rationale: Diatomaceous earth provides a fine filtration medium that prevents clogging and ensures a clear filtrate.
-
-
Extraction : Transfer the filtrate to a separatory funnel. Add water (50 mL) and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Rationale: The product is organic-soluble and will move into the ether layer, while residual salts and methanol will partition into the aqueous layer.
-
-
Washing : Combine the organic layers and wash them twice with water (50 mL each).
-
Rationale: Washing removes any remaining water-soluble impurities from the organic phase.
-
-
Drying and Concentration : Dry the combined ether extract over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by evaporation under reduced pressure (rotary evaporation).
-
Rationale: Anhydrous Na₂SO₄ removes residual water from the organic solvent. Reduced pressure evaporation allows for gentle removal of the volatile diethyl ether, yielding the final product.
-
-
Product Characterization : The final product should be a colorless to pale yellow liquid. Confirm its structure and purity using ¹H NMR and Mass Spectrometry.[1] A typical yield for this procedure is high, often around 96%.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety and Handling
This compound requires careful handling due to its potential hazards.
-
Hazard Classification : It is classified as a combustible liquid.[11] It causes skin and serious eye irritation and may cause respiratory irritation.[11][12] It is also very toxic to aquatic life with long-lasting effects.[11]
-
GHS Pictograms :
-
GHS09: Environmentally Hazardous[1]
-
-
Handling Precautions :
-
Storage :
-
Disposal :
This self-validating protocol, combined with comprehensive property data and safety information, provides researchers with the necessary tools to confidently and safely utilize this compound in their work.
References
Sources
- 1. This compound | 772-38-3 [chemicalbook.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. chembk.com [chembk.com]
- 4. chemwhat.com [chemwhat.com]
- 5. Page loading... [guidechem.com]
- 6. 4-tert-Butylphenylacetylene, 96% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. 043920.04 [thermofisher.com]
- 8. 380850250 [thermofisher.com]
- 9. 4'-tert-Butylacetophenone synthesis - chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. content.labscoop.com [content.labscoop.com]
- 12. fishersci.com [fishersci.com]
4-(Tert-butyl)phenylacetylene synthesis from 4-tert-butylstyrene
An In-Depth Technical Guide to the Synthesis of 4-(Tert-butyl)phenylacetylene from 4-tert-butylstyrene
Abstract
This compound is a valuable terminal alkyne that serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials.[1][2] Its rigid, sterically hindered structure makes it a popular component in the construction of molecular wires, liquid crystals, and complex crown ethers via Sonogashira coupling reactions.[2][3][4] This guide provides a comprehensive, scientifically-grounded protocol for the synthesis of this compound, commencing from the readily available starting material, 4-tert-butylstyrene. The described two-step synthetic pathway involves an initial electrophilic bromination of the alkene, followed by a double dehydrohalogenation to yield the target alkyne. This document details the underlying reaction mechanisms, provides step-by-step experimental procedures, and emphasizes the critical safety protocols required for handling the hazardous reagents involved.
Introduction and Strategic Overview
The conversion of a styrene derivative to a phenylacetylene is a fundamental transformation in organic synthesis. The most direct and reliable method involves the addition of a halogen across the double bond, followed by a base-mediated elimination. This strategy is employed here for the synthesis of this compound.
The overall transformation is as follows:
This approach is favored for its high efficiency and the relative accessibility of the starting materials and reagents. The tert-butyl group remains inert throughout the reaction sequence, providing a robust handle for tuning the steric and electronic properties of the final product.
Reaction Mechanisms and Scientific Rationale
Part A: Electrophilic Bromination of 4-tert-butylstyrene
The first step is the addition of molecular bromine (Br₂) across the double bond of 4-tert-butylstyrene. This reaction proceeds via a classic electrophilic addition mechanism.
Causality and Mechanism: The electron-rich π-bond of the alkene acts as a nucleophile, attacking one of the bromine atoms in the Br₂ molecule. This induces a polarization in the Br-Br bond, leading to the departure of a bromide ion (Br⁻). Concurrently, the attacked bromine atom forms a cyclic bromonium ion intermediate with the two carbons of the former double bond.[5][6] This intermediate is highly strained and electrophilic. The previously displaced bromide ion then acts as a nucleophile, attacking one of the carbons of the bromonium ion in an Sₙ2-like fashion, leading to the opening of the ring and the formation of the vicinal dibromide with anti-stereochemistry.
Below is a diagram illustrating the electrophilic addition mechanism.
Caption: Electrophilic addition of bromine to 4-tert-butylstyrene.
Part B: Double Dehydrohalogenation
The second stage of the synthesis involves the elimination of two equivalents of hydrogen bromide (HBr) from the dibromoalkane intermediate to form the alkyne. This is achieved using a strong base. The reaction proceeds through two successive E2 (elimination, bimolecular) steps.
Causality and Mechanism: For an E2 reaction to occur, a strong base is required to abstract a proton from a carbon adjacent to the carbon bearing the leaving group (a bromide ion in this case). The proton and the leaving group must be in an anti-periplanar conformation for optimal orbital overlap, allowing for the simultaneous formation of the new π-bond as the C-H and C-Br bonds break.[7] The first elimination yields a vinyl bromide intermediate. A second, more forceful E2 elimination, often requiring higher temperatures or a stronger base, removes the remaining HBr to form the final alkyne product.
The choice of base is critical. While weaker bases like sodium ethoxide can effect the first elimination, a much stronger base such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK) in a suitable solvent is typically required to drive the second elimination from the less reactive vinyl bromide intermediate.
Below is a diagram illustrating the double dehydrohalogenation mechanism.
Caption: Base-mediated E2 elimination to form the alkyne.
Detailed Experimental Protocols
Materials and Instrumentation
| Reagent/Material | Grade | Supplier |
| 4-tert-butylstyrene | ≥98% | Standard chemical supplier |
| Bromine | Reagent grade | Standard chemical supplier |
| Dichloromethane (DCM) | Anhydrous | Standard chemical supplier |
| Sodium Sulfite (Na₂SO₃) | Anhydrous | Standard chemical supplier |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard chemical supplier |
| Potassium tert-butoxide (t-BuOK) | ≥98% | Standard chemical supplier |
| Tetrahydrofuran (THF) | Anhydrous | Standard chemical supplier |
| Diethyl Ether | Reagent grade | Standard chemical supplier |
| Saturated NaCl solution (brine) | N/A | Prepared in-house |
| Hydrochloric Acid (HCl) | 1M solution | Standard chemical supplier |
| Instrumentation | ||
| Magnetic stirrer with hotplate | Standard laboratory equipment | |
| Round-bottom flasks, dropping funnel, condenser | Standard laboratory glassware | |
| Rotary evaporator | Standard laboratory equipment | |
| NMR Spectrometer, FT-IR Spectrometer, GC-MS | For product characterization |
Step 1: Synthesis of 1,2-dibromo-1-(4-tert-butylphenyl)ethane
Protocol Rationale: The reaction is performed at low temperature (0 °C) to control the exothermicity of the bromination and to minimize potential side reactions, such as free-radical substitution on the aromatic ring. Dichloromethane is an excellent solvent as it is inert to bromine and readily dissolves the organic substrate.
Step-by-Step Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-tert-butylstyrene (16.0 g, 0.1 mol) in 100 mL of anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice-water bath.
-
In the dropping funnel, prepare a solution of bromine (16.0 g, 5.1 mL, 0.1 mol) in 20 mL of dichloromethane.
-
Add the bromine solution dropwise to the stirred styrene solution over a period of 30-45 minutes. Maintain the temperature at 0 °C throughout the addition. The characteristic red-brown color of bromine should disappear as it reacts.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour.
-
To quench any unreacted bromine, wash the reaction mixture with 50 mL of a saturated aqueous sodium sulfite solution. The organic layer should become colorless.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The product, 1,2-dibromo-1-(4-tert-butylphenyl)ethane, is typically obtained as a pale yellow oil or low-melting solid and can often be used in the next step without further purification.
Step 2: Synthesis of this compound
Protocol Rationale: Potassium tert-butoxide is a strong, non-nucleophilic base, ideal for promoting E2 elimination over substitution. Anhydrous THF is used as the solvent to ensure the base remains highly reactive. The reaction is initially run at low temperature to control the reaction rate before being warmed to drive the second, more difficult elimination to completion.
Step-by-Step Procedure:
-
In a 500 mL flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add potassium tert-butoxide (28.0 g, 0.25 mol).
-
Add 150 mL of anhydrous THF via cannula or syringe.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Dissolve the crude 1,2-dibromo-1-(4-tert-butylphenyl)ethane from Step 1 in 50 mL of anhydrous THF.
-
Add the dibromide solution dropwise to the stirred t-BuOK suspension over 30 minutes.
-
After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux (approx. 66 °C) for 3 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and cautiously pour it over 200 g of crushed ice.
-
Acidify the aqueous mixture to pH ~7 by the slow addition of 1M HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[1][3][8]
Product Characterization and Data
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄ | [1][8] |
| Molecular Weight | 158.24 g/mol | [1][8] |
| Appearance | Clear colorless to yellow liquid | [2][8] |
| Boiling Point | 70 °C @ 2 mmHg | [1][3][4] |
| Density | 0.877 g/mL at 25 °C | [1][3][4] |
| ¹H NMR (CDCl₃, 300 MHz) | δ 7.45 (d, 2H), 7.35 (d, 2H), 3.04 (s, 1H), 1.33 (s, 9H) | [1] |
| Mass Spec (EI) | m/z 158.0 [M]⁺ | [1] |
| Refractive Index | 1.5270 to 1.5310 (20°C, 589 nm) | [8] |
Overall Synthesis Workflow
The following diagram outlines the complete workflow, from starting materials to the final purified product, highlighting key processes and quality control checks.
Caption: Complete workflow for the synthesis of this compound.
Safety and Hazard Management
This synthesis involves highly hazardous materials that require strict adherence to safety protocols.
| Substance | CAS No. | Hazards | Handling Precautions |
| Bromine | 7726-95-6 | Highly toxic, severe corrosive, strong oxidizer, fatal if inhaled. | Always handle in a certified chemical fume hood. Wear personal protective equipment (PPE), including a lab coat, splash goggles, face shield, and heavy-duty gloves (fluorinated rubber or thick neoprene).[9][10] Have a bromine spill kit (containing sodium thiosulfate solution) readily available.[10][11] |
| Potassium tert-butoxide | 865-47-4 | Corrosive, flammable solid, reacts violently with water. | Handle in an inert atmosphere (nitrogen or argon). Avoid all contact with water and moisture. Wear standard PPE, including gloves and safety glasses. |
| Dichloromethane | 75-09-2 | Suspected carcinogen, skin and eye irritant. | Use in a well-ventilated area or chemical fume hood. Avoid inhalation of vapors. Wear appropriate gloves and eye protection. |
| Tetrahydrofuran | 109-99-9 | Flammable liquid, can form explosive peroxides. | Use from a freshly opened container or test for peroxides before use. Store away from ignition sources. Handle in a well-ventilated area. |
Emergency Procedures:
-
Bromine Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[9][12] For inhalation, move the victim to fresh air immediately and call for emergency medical services.
-
Base Exposure: For skin or eye contact with potassium tert-butoxide, flush with large volumes of water and seek medical attention.
Conclusion
The two-step synthesis of this compound from 4-tert-butylstyrene via bromination and subsequent double dehydrohalogenation is a robust and effective method. It provides good yields of a high-purity product that is a cornerstone intermediate for numerous applications in medicinal chemistry and materials science. The successful and safe execution of this synthesis hinges on a thorough understanding of the reaction mechanisms and strict adherence to the safety protocols for handling corrosive and toxic reagents.
References
- This compound One Chongqing Chemdad Co. [Link]
- SAFETY DATA SHEET - Archean Chemical Industries. [Link]
- Bromine Safety & Standard Oper
- 4-tert-Butylphenylacetylene, 9 | 593001-25G | SIGMA-ALDRICH | SLS - Lab Supplies. [Link]
- (4-Tert-butylphenyl)phenylacetylene - Optional[Vapor Phase IR] - Spectrum - SpectraBase. [Link]
- Safety D
- Safely handling a liter of Bromine? : r/chemistry - Reddit. [Link]
- 4-(TERT-BUTYL)
- Kinetics and mechanism of bromination of styrenes - ResearchG
- 4-tert-Butylstyrene | C12H16 | CID 15627 - PubChem. [Link]
- Bromination of Styrene - Electrophilic Addition 004 - YouTube. [Link]
- Dehydrohalogenation of meso-1,2-dibromo-1,2-diphenylethane by the action of sodium ethoxide in ethanol yields (E) - Chegg. [Link]
Sources
- 1. This compound | 772-38-3 [chemicalbook.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 4-tert-Butylphenylacetylene 96 772-38-3 [sigmaaldrich.com]
- 4. scientificlabs.com [scientificlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. chegg.com [chegg.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 10. reddit.com [reddit.com]
- 11. archeanchemicals.com [archeanchemicals.com]
- 12. carlroth.com [carlroth.com]
A Comprehensive Spectroscopic Guide to 4-(tert-butyl)phenylacetylene for Advanced Research Applications
Abstract
4-(tert-butyl)phenylacetylene, a substituted alkyne, serves as a crucial building block in the synthesis of advanced materials, organic electronics, and complex pharmaceutical intermediates.[1] Its unique structural combination of a rigid phenylacetylene rod and a bulky tert-butyl group imparts specific solubility and packing properties to the resulting macromolecules and supramolecular assemblies. A thorough understanding of its spectroscopic signature is paramount for researchers in confirming its identity, assessing its purity, and monitoring its reactivity. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for the accurate characterization of this versatile compound.
Molecular Structure and Spectroscopic Implications
This compound (Molecular Formula: C₁₂H₁₄, Molecular Weight: 158.24 g/mol ) possesses a distinct molecular architecture that gives rise to a characteristic spectroscopic fingerprint.[1] The key structural features to consider are:
-
The Phenyl Ring: A 1,4-disubstituted (para) aromatic system. The protons on this ring will appear as a distinct AA'BB' system in the ¹H NMR spectrum, and the carbons will have characteristic shifts in the ¹³C NMR spectrum.
-
The Acetylenic Group (-C≡CH): This functional group is responsible for highly characteristic signals, including a sharp, weak stretch in the IR spectrum and signals for two distinct sp-hybridized carbons in the ¹³C NMR spectrum. The terminal acetylenic proton is also a key diagnostic signal in the ¹H NMR spectrum.
-
The tert-Butyl Group (-C(CH₃)₃): This bulky aliphatic group provides a strong, sharp singlet in the ¹H NMR spectrum due to the magnetic equivalence of its nine protons. It also produces two characteristic signals in the ¹³C NMR spectrum corresponding to the quaternary and methyl carbons.
Understanding the interplay of these structural elements is the basis for the interpretation of the spectroscopic data that follows.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.
Expertise & Causality: The "Why" Behind the Protocol
The choice of solvent and instrument parameters in NMR is critical for obtaining high-quality, reproducible data. Deuterated chloroform (CDCl₃) is an excellent solvent for this nonpolar analyte, offering good solubility and a well-characterized residual solvent peak for referencing. A standard 5 mm NMR tube is used for routine analysis, requiring approximately 5-10 mg of the sample. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time without causing solubility or aggregation issues. A field strength of 300 MHz or higher is recommended to resolve the aromatic proton signals adequately. For ¹³C NMR, a greater number of scans are required due to the low natural abundance of the ¹³C isotope.
Experimental Protocol: Acquiring NMR Spectra
This protocol outlines a self-validating system for acquiring high-resolution ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (Example: 300 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring a sharp, symmetrical solvent peak.
-
Set the probe temperature, typically to 25 °C.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum over a range of -1 to 10 ppm.
-
Use a 90° pulse width.
-
Set the relaxation delay to at least 1-2 seconds.
-
Co-add 8 to 16 scans to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency (e.g., 75 MHz for a 300 MHz instrument).
-
Acquire the spectrum over a range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Increase the number of scans significantly (e.g., 128 to 1024) to obtain an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra to obtain pure absorption peaks.
-
Calibrate the chemical shift axis. For ¹H NMR, reference the residual CHCl₃ peak to δ 7.26 ppm. For ¹³C NMR, reference the CDCl₃ triplet to δ 77.16 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Data Presentation and Interpretation
¹H NMR (300 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.45 | d (J = 9.0 Hz) | 2H | Ar-H (ortho to -C≡CH) |
| 7.35 | d (J = 8.3 Hz) | 2H | Ar-H (ortho to -C(CH₃)₃) |
| 3.04 | s | 1H | -C≡C-H |
| 1.33 | s | 9H | -C(CH₃ )₃ |
Data sourced from ChemicalBook.[1]
-
Aromatic Region (7.35-7.45 ppm): The two doublets represent the four protons on the benzene ring. The protons closer to the electron-withdrawing acetylene group are deshielded and appear further downfield (7.45 ppm).
-
Acetylenic Proton (3.04 ppm): This singlet is highly characteristic of a terminal alkyne proton. Its relatively upfield position compared to aromatic protons is due to the magnetic anisotropy of the triple bond.
-
tert-Butyl Protons (1.33 ppm): The nine equivalent protons of the tert-butyl group produce a strong, sharp singlet, a hallmark of this functional group.
¹³C NMR (Predicted, based on phenylacetylene and substituent effects)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~152 | C -C(CH₃)₃ | Quaternary aromatic carbon attached to the tert-butyl group, shifted downfield. |
| ~132 | Ar-C H (ortho to -C≡CH) | Aromatic CH carbons. |
| ~125 | Ar-C H (ortho to -C(CH₃)₃) | Aromatic CH carbons. |
| ~120 | Ar-C -C≡CH | Quaternary aromatic carbon attached to the alkyne, typically upfield. |
| ~84 | -C ≡CH | sp-hybridized carbon attached to the phenyl ring. |
| ~77 | -C≡C H | sp-hybridized terminal alkyne carbon. |
| ~35 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~31 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |
Note: This is a predicted spectrum. Actual values may vary slightly.
Visualization: NMR Acquisition Workflow
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of molecules, providing invaluable information about the functional groups present.
Expertise & Causality: The "Why" Behind the Protocol
This compound is a liquid at room temperature, making it ideal for analysis as a neat thin film between salt plates (NaCl or KBr). This method is simple, requires minimal sample, and avoids solvent interference. Salt plates are used because they are transparent to mid-infrared radiation. It is crucial to handle them with care and in a low-humidity environment to prevent fogging or degradation. A background spectrum of the clean, empty spectrometer is taken first; this is then ratioed against the sample spectrum to produce the final absorbance or transmittance spectrum.
Experimental Protocol: Acquiring an FT-IR Spectrum
-
Instrument Preparation: Ensure the FT-IR spectrometer's sample compartment is clean and dry.
-
Background Scan: Acquire a background spectrum with no sample in the beam path. This will account for atmospheric CO₂ and H₂O, as well as any instrument artifacts.
-
Sample Preparation (Neat Film):
-
Place one drop of liquid this compound onto the surface of a clean NaCl or KBr salt plate.
-
Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.
-
-
Data Acquisition:
-
Place the salt plate assembly into the sample holder in the spectrometer.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to generate the final IR spectrum.
-
Cleaning: Thoroughly clean the salt plates with a dry, volatile solvent (e.g., anhydrous dichloromethane or hexane) and store them in a desiccator.
Data Presentation and Interpretation
Characteristic IR Absorption Peaks
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
| ~3310 | ≡C-H stretch | Strong, Sharp | Diagnostic for a terminal alkyne. |
| ~3050 | =C-H stretch | Medium | Aromatic C-H stretch. |
| ~2960 | -C-H stretch | Strong | Asymmetric stretch of methyl groups in tert-butyl. |
| ~2870 | -C-H stretch | Medium | Symmetric stretch of methyl groups in tert-butyl. |
| ~2110 | -C≡C- stretch | Weak, Sharp | Diagnostic for a terminal alkyne. Weak due to low dipole moment change. |
| ~1600, ~1500 | C=C stretch | Medium | Aromatic ring skeletal vibrations. |
| ~830 | C-H bend | Strong | Out-of-plane bending for a 1,4-disubstituted benzene ring. |
Note: These are expected peak positions. Commercial samples are confirmed to conform to the expected infrared spectrum.
Visualization: IR Spectroscopy Logic
Caption: Relationship between structure and IR peaks.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Expertise & Causality: The "Why" Behind the Protocol
Electron Ionization (EI) is a classic, robust "hard" ionization technique suitable for relatively volatile, thermally stable organic compounds like this compound. In EI, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This energy is sufficient to not only ionize the molecule by ejecting an electron (forming the molecular ion, M⁺˙) but also to cause extensive fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint. Direct probe insertion is a suitable sample introduction method for this liquid compound.
Experimental Protocol: Acquiring an EI-MS Spectrum
-
Instrument Tuning: Tune the mass spectrometer using a known calibration standard (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy.
-
Sample Introduction:
-
Introduce a small amount of the liquid sample (typically <1 µL) into a glass capillary tube.
-
Insert the capillary into the direct insertion probe.
-
-
Ionization and Analysis:
-
Insert the probe into the high-vacuum source of the mass spectrometer.
-
Gently heat the probe to volatilize the sample into the ion source.
-
The vaporized molecules are bombarded with a 70 eV electron beam.
-
The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole).
-
-
Data Acquisition: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 200. The instrument software records the relative abundance of each ion.
Data Presentation and Interpretation
Key Mass Spectrometry Data
| m/z | Ion | Notes |
| 158.0 | [M]⁺˙ | Molecular Ion Peak. Confirms the molecular weight of the compound. |
| 143 | [M-CH₃]⁺ | Base Peak. Loss of a methyl radical from the tert-butyl group, forming a stable tertiary carbocation. This is a very common and characteristic fragmentation for tert-butyl substituted compounds. |
Data sourced from ChemicalBook.[1]
The mass spectrum is dominated by the molecular ion peak at m/z 158, confirming the molecular formula C₁₂H₁₄. The most abundant peak (base peak) at m/z 143 corresponds to the loss of a methyl group (•CH₃, mass 15), which is a highly favorable fragmentation pathway for the tert-butyl group, leading to the formation of a stable resonance-stabilized cation.
Conclusion
The spectroscopic characterization of this compound is straightforward and provides a clear, unambiguous confirmation of its structure. The ¹H NMR spectrum distinctly shows the signals for the tert-butyl, acetylenic, and aromatic protons. The IR spectrum provides definitive evidence for the terminal alkyne and substituted benzene ring. Finally, mass spectrometry confirms the correct molecular weight and shows a characteristic fragmentation pattern involving the loss of a methyl group. This guide provides the essential data and validated protocols to assist researchers in confidently identifying and utilizing this important chemical building block in their work.
References
Sources
1H NMR spectrum of 4-(tert-butyl)phenylacetylene
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(tert-butyl)phenylacetylene
Authored by: A Senior Application Scientist
Introduction
In the landscape of organic synthesis and materials science, the precise characterization of molecular structures is paramount. This compound is a valuable intermediate, utilized in the synthesis of polymers, pharmaceuticals, and dyestuffs.[1][2] Its rigid, linear structure, provided by the ethynyl group, combined with the bulky tert-butyl substituent, imparts unique properties to larger molecular architectures. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the cornerstone technique for the unambiguous structural elucidation of such molecules.
This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. We will move beyond a simple reporting of chemical shifts to explore the underlying principles that govern the spectral appearance. This includes an examination of electronic effects, magnetic anisotropy, and spin-spin coupling, offering researchers a field-proven framework for interpreting not only the title compound but also similarly substituted aromatic systems.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, we must first identify the distinct proton environments within the this compound molecule. Due to the molecule's symmetry, there are four unique sets of protons, as illustrated below.
Figure 1: Structure of this compound showing the four distinct proton environments: Hₐ, Hₑ, Hₐ, and Hₐ.
-
Hₐ (Aromatic): Two protons ortho to the ethynyl group.
-
Hₑ (Aromatic): Two protons ortho to the tert-butyl group.
-
Hₐ (tert-butyl): Nine equivalent protons of the three methyl groups.
-
Hₐ (Acetylenic): One terminal alkyne proton.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (CDCl₃), presents four distinct signals corresponding to these environments. The experimental data presented here is based on a spectrum acquired at 300 MHz.[1]
Data Summary
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Hc (tert-butyl) | 1.33 | Singlet (s) | 9H | N/A |
| Hd (Acetylenic) | 3.04 | Singlet (s) | 1H | N/A |
| Hb (Aromatic) | 7.35 | Doublet (d) | 2H | 8.3 |
| Ha (Aromatic) | 7.45 | Doublet (d) | 2H | 9.0 |
Detailed Signal Interpretation
1. The tert-Butyl Protons (Hₐ) at δ 1.33
The most upfield and intense signal in the spectrum is a sharp singlet at approximately 1.33 ppm.[1]
-
Expertise & Causality: This signal is characteristic of a tert-butyl group.[3] Its high intensity is due to the presence of nine chemically equivalent protons. The signal appears as a singlet because there are no adjacent protons on the neighboring quaternary carbon to cause spin-spin splitting. The chemical shift falls within the typical range for alkyl protons (0.5-2.0 ppm).[3] The large, unambiguous singlet integrating to 9H is often the most straightforward resonance to assign in molecules containing this moiety.
2. The Acetylenic Proton (Hₐ) at δ 3.04
A singlet corresponding to a single proton is observed at 3.04 ppm.[1]
-
Expertise & Causality: This resonance is assigned to the terminal acetylenic proton. While alkene protons typically appear further downfield (δ 4.5-6.5), the acetylenic proton is shifted upfield due to magnetic anisotropy.[4][5] The circulation of π-electrons in the carbon-carbon triple bond generates a local magnetic field that shields the proton along the bond axis, causing it to resonate at a higher field (lower ppm value) than expected based on electronegativity alone. For the parent compound, phenylacetylene, this proton signal appears around 3.06 ppm, indicating that the para-tert-butyl group has a negligible effect on its chemical shift.[6] The signal is a singlet as the closest protons are four bonds away, and long-range coupling is typically not resolved in standard spectra.
3. The Aromatic Protons (Hₐ and Hₑ) at δ 7.35 and 7.45
The aromatic region of the spectrum displays a classic pattern for a 1,4-disubstituted (para) benzene ring, often referred to as an AA'BB' system. In this case, it resolves into two distinct doublets.
-
Expertise & Causality: The splitting of these signals into doublets is due to ortho-coupling (a three-bond coupling, ³J) between adjacent aromatic protons. The observed coupling constants of 8.3 and 9.0 Hz are characteristic values for ³JHH in aromatic systems.[1]
The differentiation between the two doublets at 7.35 ppm and 7.45 ppm arises from the electronic influence of the two different substituents on the ring.[7]
-
The tert-Butyl Group Effect: As an alkyl group, the tert-butyl substituent is weakly electron-donating through induction. Electron-donating groups increase electron density at the ortho and para positions, causing shielding and a shift to a higher field (lower ppm).[7]
-
The Ethynyl Group Effect: The ethynyl group (–C≡CH) is considered to be electron-withdrawing due to the sp-hybridization of its carbons. Electron-withdrawing groups decrease electron density at the ortho and para positions, leading to deshielding and a downfield shift (higher ppm).[8]
Based on these principles, the protons ortho to the electron-donating tert-butyl group (Hₑ) are expected to be more shielded than the protons ortho to the electron-withdrawing ethynyl group (Hₐ).
-
Assignment:
-
The doublet at δ 7.35 ppm is assigned to Hₑ , the protons ortho to the tert-butyl group.
-
The doublet at δ 7.45 ppm is assigned to Hₐ , the protons ortho to the ethynyl group.[1]
-
Experimental Protocol: ¹H NMR Sample Preparation and Acquisition
To ensure high-quality, reproducible data, a standardized protocol is essential. The following represents a field-proven methodology for acquiring the ¹H NMR spectrum of a small organic molecule like this compound.
Figure 2: Standardized workflow for NMR sample preparation, data acquisition, and processing.
Conclusion
The ¹H NMR spectrum of this compound provides a textbook example of structural elucidation. Each signal's chemical shift, integration, and multiplicity corresponds logically to the molecule's distinct proton environments. The prominent 9H singlet for the tert-butyl group, the uniquely shielded acetylenic proton, and the classic AA'BB' doublet pattern of the para-substituted aromatic ring collectively serve as a robust spectral fingerprint. This in-depth analysis not only confirms the identity of the compound but also reinforces the fundamental principles of NMR spectroscopy that are critical for every research scientist in the chemical sciences.
References
- Amass, A. J., et al. (n.d.). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Polymer International.
- Abraham, R. J., et al. (1999). Proton chemical shifts in NMR. Part 16. 1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Journal of the Chemical Society, Perkin Transactions 2.
- Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace.
- Yamaguchi, T., et al. (1965). Nuclear Magnetic Resonance Spectra of Phenyl- and Diphenylacetylene. The Journal of Physical Chemistry.
- University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- ResearchGate. (n.d.). Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group.
- ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances.
- Semantic Scholar. (n.d.). Supporting Information.
- ResearchGate. (n.d.). NMR spectrum of phenylacetylene capped SiNPs: (a) 1H-NMR; (b) 13CNMR.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- ResearchGate. (n.d.). ¹H NMR spectra (600 MHz) of phenylacetylene (black) and the bistriazole....
- YouTube. (2021, March 24). Interpreting Aromatic NMR Signals.
- YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR).
- Springer. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.
- ChemWhat. (n.d.). This compound CAS#: 772-38-3.
Sources
- 1. This compound | 772-38-3 [chemicalbook.com]
- 2. 4-tert-Butylphenylacetylene, 90+% | Fisher Scientific [fishersci.ca]
- 3. acdlabs.com [acdlabs.com]
- 4. Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. Phenylacetylene(536-74-3) 1H NMR [m.chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. tandfonline.com [tandfonline.com]
A Comprehensive Technical Guide to the ¹³C NMR Chemical Shifts of 4-(tert-butyl)phenylacetylene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of ¹³C NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern organic chemistry, providing unparalleled insight into the molecular structure of compounds.[1] Among its various techniques, ¹³C NMR is particularly powerful for determining the carbon framework of a molecule. By observing the chemical environment of each carbon atom, researchers can confirm molecular structures, identify isomers, and gain valuable information about the electronic properties of a compound. This guide focuses on 4-(tert-butyl)phenylacetylene, a substituted alkyne of interest in organic synthesis and materials science. A thorough understanding of its ¹³C NMR spectrum is crucial for its unambiguous identification and for quality control in its applications.
Molecular Structure and Carbon Environments
To interpret the ¹³C NMR spectrum of this compound, it is essential to first examine its molecular structure and identify the unique carbon environments.
Caption: Molecular structure of this compound with carbon atom numbering.
As depicted, the molecule possesses several distinct carbon atoms:
-
Acetylenic Carbons (C1, C2): These sp-hybridized carbons of the alkyne group exhibit characteristic chemical shifts.
-
Aromatic Carbons (C3-C8): The benzene ring contains four unique carbon environments due to the substituents:
-
Ipso-carbons: C3 (attached to the acetylene) and C6 (attached to the tert-butyl group).
-
Ortho-carbons: C4 and C8.
-
Meta-carbons: C5 and C7.
-
-
tert-Butyl Carbons (C9-C12): This group has a quaternary carbon (C9) and three equivalent methyl carbons (C10, C11, C12).
Analysis of ¹³C NMR Chemical Shifts
While a publicly available, experimentally verified ¹³C NMR spectrum for this compound is not readily found in major spectral databases, data from related compounds and theoretical predictions provide a reliable assignment of the chemical shifts. The following table summarizes the predicted ¹³C NMR chemical shifts for this compound in CDCl₃, a common NMR solvent.
| Carbon Atom(s) | Carbon Type | Predicted Chemical Shift (ppm) | Rationale for Chemical Shift |
| C1 (≡CH) | Acetylenic | ~83.6 | The terminal acetylenic carbon is deshielded due to the electronegativity of the adjacent sp-hybridized carbon. |
| C2 (-C≡) | Acetylenic | ~91.8 | The internal acetylenic carbon is deshielded by the attached phenyl ring. |
| C3 (Ar-C) | Aromatic (Ipso) | ~120.0 | This ipso-carbon is shielded relative to benzene due to the electron-donating nature of the tert-butyl group. |
| C4, C8 (Ar-C) | Aromatic (Ortho) | ~131.9 | These carbons are ortho to the electron-donating tert-butyl group, leading to a slight downfield shift. |
| C5, C7 (Ar-C) | Aromatic (Meta) | ~125.4 | These carbons are meta to the tert-butyl group and experience less of its electronic influence. |
| C6 (Ar-C) | Aromatic (Ipso) | ~152.1 | This ipso-carbon, attached to the tert-butyl group, is significantly deshielded. |
| C9 (C(CH₃)₃) | Quaternary Alkyl | ~34.8 | The quaternary carbon of the tert-butyl group. |
| C10, C11, C12 (CH₃) | Primary Alkyl | ~31.2 | The three equivalent methyl carbons of the tert-butyl group appear as a single, intense signal. |
Experimental Protocol for ¹³C NMR Spectroscopy
This section provides a standardized, step-by-step protocol for acquiring a high-quality ¹³C NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 20-50 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is chemically inert and its residual proton and carbon signals are well-characterized.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
This protocol is designed for a standard 400 MHz NMR spectrometer.
-
Tune and match the ¹³C probe to the correct frequency.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.
3. Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments) should be used.
-
Spectral Width: Set a spectral width of approximately 200-250 ppm to ensure all carbon signals are captured.
-
Transmitter Frequency Offset: Center the transmitter frequency at approximately 100 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.
-
Number of Scans: Acquire a sufficient number of scans (typically 128 to 1024) to achieve an adequate signal-to-noise ratio.
4. Data Processing:
-
Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual CDCl₃ signal to 77.16 ppm.
-
Integrate the signals if quantitative information is desired, although ¹³C NMR is not inherently quantitative without specific experimental setups.
Caption: Experimental workflow for acquiring a ¹³C NMR spectrum.
Conclusion
This technical guide has provided a comprehensive overview of the ¹³C NMR chemical shifts of this compound. By understanding the distinct carbon environments within the molecule and the factors influencing their chemical shifts, researchers can confidently interpret the ¹³C NMR spectrum of this compound. The detailed experimental protocol offers a robust methodology for obtaining high-quality spectral data, ensuring accuracy and reproducibility in research and development settings.
References
- Palladium-Catalyzed Homocoupling of Terminal Alkynes with Arylhydrazines as the Oxidant. Royal Society of Chemistry. [Link]
- Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt. Royal Society of Chemistry. [Link]
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
Sources
An In-depth Technical Guide to the FT-IR Analysis of 4-(tert-butyl)phenylacetylene
Abstract: This technical guide provides a comprehensive examination of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-(tert-butyl)phenylacetylene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of FT-IR as applied to this specific molecule, offers a detailed experimental protocol for acquiring a high-fidelity spectrum, and presents an in-depth interpretation of the resulting vibrational data. By elucidating the causal relationships between molecular structure and spectral features, this guide serves as a practical and authoritative resource for the characterization of substituted phenylacetylenes.
Introduction: The Significance of this compound and its Spectroscopic Characterization
This compound is a valuable organic compound, frequently utilized as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its rigid, linear structure, imparted by the phenylacetylene core, combined with the bulky tert-butyl group, makes it a key intermediate in the construction of complex molecular architectures.[3] Accurate and unambiguous characterization of this molecule is paramount to ensure the purity and identity of intermediates and final products in multi-step syntheses.
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. By probing the vibrational modes of chemical bonds, FT-IR provides a unique "fingerprint" of a compound, allowing for the identification of functional groups and the confirmation of molecular structure. This guide will focus on the practical application of FT-IR spectroscopy to this compound, providing a robust framework for its analysis.
Foundational Principles of FT-IR Spectroscopy
FT-IR spectroscopy operates on the principle that chemical bonds in a molecule are not static but are in a constant state of vibration. When a molecule is irradiated with infrared light, it will absorb energy at specific frequencies that correspond to the natural vibrational frequencies of its bonds. These absorptions are recorded as a spectrum, which plots the intensity of absorbed light versus its wavenumber (cm⁻¹).
For a molecule as structurally rich as this compound, with its distinct functional groups—a terminal alkyne, a para-substituted aromatic ring, and a tert-butyl group—FT-IR spectroscopy is particularly informative. Each of these moieties gives rise to characteristic absorption bands in the infrared spectrum, allowing for a detailed structural assignment.
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
The acquisition of a high-quality FT-IR spectrum is a prerequisite for accurate analysis. The following protocol outlines a self-validating system for the analysis of this compound, which is a liquid at room temperature.[3][4][5]
3.1. Sample Preparation: The Rationale for Neat Liquid Analysis
Given that this compound is a liquid, the most straightforward and often preferred method for FT-IR analysis is as a neat liquid film. This technique involves placing a small drop of the sample between two salt plates (typically NaCl or KBr), which are transparent to infrared radiation. This method is advantageous as it avoids the use of solvents, which can introduce interfering absorption bands.
Step-by-Step Protocol for Neat Liquid Sample Preparation:
-
Ensure Cleanliness: Thoroughly clean the salt plates with a dry, lint-free cloth and a volatile solvent such as dichloromethane or acetone. Ensure the plates are completely dry before use.
-
Sample Application: Place one to two drops of this compound onto the center of one salt plate.
-
Assembly: Carefully place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film.
-
Mounting: Secure the salt plate assembly in the spectrometer's sample holder.
3.2. Instrumentation and Data Acquisition Parameters
The following parameters are recommended for use with a standard benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
| Parameter | Recommended Setting | Rationale |
| Resolution | 4 cm⁻¹ | Provides sufficient detail for resolving the key vibrational bands without introducing excessive noise. |
| Number of Scans | 16-32 | Improves the signal-to-noise ratio, resulting in a cleaner spectrum. |
| Spectral Range | 4000 - 400 cm⁻¹ | Covers the entire mid-infrared region, encompassing all significant vibrational modes of the molecule. |
| Apodization | Happ-Genzel | A standard function that processes the interferogram to produce a spectrum with a good balance of resolution and low baseline noise. |
3.3. Data Acquisition Workflow
The following diagram illustrates the logical flow of the data acquisition process.
Caption: Workflow for FT-IR Data Acquisition.
In-depth Spectral Analysis of this compound
The FT-IR spectrum of this compound can be divided into several key regions, each providing specific structural information. The following analysis is based on established principles of infrared spectroscopy and data from related compounds.[6][7][8][9][10][11]
4.1. The High-Frequency Region (> 3000 cm⁻¹): C-H Stretching Vibrations
-
≡C-H Stretch (Terminal Alkyne): A sharp, strong absorption band is expected in the range of 3330-3270 cm⁻¹.[8] This band is highly characteristic of a terminal alkyne and its presence is a key diagnostic feature for this compound.[7] The sharpness of this peak is due to the simple, localized nature of this vibrational mode. For phenylacetylene, the parent compound, this stretch appears prominently around 3296 cm⁻¹.[12]
-
Aromatic C-H Stretch: Weaker absorptions typically appear between 3100 and 3000 cm⁻¹. These are due to the stretching vibrations of the C-H bonds on the phenyl ring.
-
Aliphatic C-H Stretch (tert-Butyl Group): Strong absorption bands are expected in the 2960-2850 cm⁻¹ region.[7] These arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl groups of the tert-butyl substituent. The presence of multiple peaks in this region is characteristic of the tert-butyl group.
4.2. The Triple Bond Region (2300 - 2100 cm⁻¹): The C≡C Stretch
-
C≡C Stretch: A weak to medium intensity band is anticipated in the 2260-2100 cm⁻¹ range, corresponding to the carbon-carbon triple bond stretch.[8] For terminal alkynes, this absorption is generally weaker than the ≡C-H stretch.[6] Its position in this relatively uncluttered region of the spectrum makes it a valuable diagnostic tool.[8]
4.3. The Fingerprint Region (< 1500 cm⁻¹): Complex Vibrations
This region contains a wealth of structural information arising from complex vibrational modes, including bending and skeletal vibrations.
-
Aromatic C=C Stretches: Medium to strong absorptions are expected in the 1600-1450 cm⁻¹ region due to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring.
-
Aliphatic C-H Bending: The tert-butyl group will exhibit characteristic C-H bending (deformation) vibrations. Look for bands around 1470-1450 cm⁻¹ (asymmetric) and a distinctive, often split, peak around 1390-1365 cm⁻¹ (symmetric), which is a strong indicator of a tert-butyl group.
-
Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can be determined by analyzing the strong absorption bands in the 900-675 cm⁻¹ range. For a 1,4-disubstituted (para) benzene ring, a strong band is expected between 860 and 800 cm⁻¹. This is a crucial band for confirming the regiochemistry of the molecule.
-
≡C-H Bending: A broad, medium-intensity band may be observed in the 700-610 cm⁻¹ range, corresponding to the out-of-plane bending of the terminal alkynyl C-H bond.[8]
4.4. Summary of Key Vibrational Frequencies
The following table summarizes the expected key absorption bands for this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3300 | ≡C-H Stretch | Strong, Sharp |
| 3100-3000 | Aromatic C-H Stretch | Weak to Medium |
| 2960-2850 | Aliphatic C-H Stretch | Strong |
| 2260-2100 | C≡C Stretch | Weak to Medium |
| 1600-1450 | Aromatic C=C Stretch | Medium to Strong |
| ~1390-1365 | Aliphatic C-H Bend (tert-butyl) | Medium, often split |
| 860-800 | Aromatic C-H Out-of-Plane Bend (para) | Strong |
| 700-610 | ≡C-H Bend | Medium, Broad |
4.5. Visualizing Molecular Vibrations
The following diagram illustrates the key functional groups and their associated vibrational modes that are probed by FT-IR spectroscopy.
Caption: Key vibrational modes of this compound.
Conclusion
The FT-IR analysis of this compound provides a rapid, reliable, and information-rich method for its structural confirmation. By following the detailed experimental protocol and applying the principles of spectral interpretation outlined in this guide, researchers can confidently identify the characteristic absorption bands corresponding to the terminal alkyne, the para-substituted phenyl ring, and the tert-butyl group. This in-depth understanding of the molecule's vibrational properties is essential for ensuring the quality and integrity of chemical syntheses in which this compound is a key component.
References
- Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes.
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- University of Calgary. (n.d.). IR: alkynes.
- TMP Chem. (2021, April 17). Lec15 - IR Spectra of Alkynes and Nitriles [Video]. YouTube.
- Franzen, T., et al. (2003). Infrared spectroscopic investigations on the metallation of terminal alkynes by Zn(OTf)2. Proceedings of the National Academy of Sciences, 100(10), 5642-5646.
- ResearchGate. (n.d.). The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions.
- Esposito, V., Ferrari, P., et al. (2024). The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid- to far-IR. The Journal of Chemical Physics, 160(4), 044307.
- Esposito, V., Ferrari, P., et al. (2024). The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid- to far-IR. Radboud Repository.
- ResearchGate. (2024, March 19). The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid- to far-IR | Request PDF.
- ResearchGate. (n.d.). Structures of phenylacetylene and fluorophenylacetylenes considered in the present work.
- SpectraBase. (n.d.). (4-Tert-butylphenyl)phenylacetylene - Optional[Vapor Phase IR] - Spectrum.
- ResearchGate. (n.d.). FT-IR spectrum of tert-butyl....
- AIP Publishing. (2023). Ab initio anharmonic analysis of complex vibrational spectra of phenylacetylene and fluorophenylacetylenes in the acetylenic and.
- Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-iodo-2-methylpropane.
- Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-chloro-2-methylpropane.
- Journal of the American Chemical Society. (n.d.). Analysis of the structures, infrared spectra, and Raman spectra for methyl, ethyl, isopropyl, and tert-butyl radicals.
- ChemWhat. (n.d.). This compound.
- PubChem. (n.d.). 4-tert-Butylphenylacetylene.
- National Institute of Standards and Technology. (n.d.). Phenylethyne. NIST Chemistry WebBook.
- ChemWhat. (n.d.). This compound CAS#: 772-38-3.
- National Institute of Standards and Technology. (n.d.). 4-Tert-butylphenyl propargyl ether. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Phenol, 2,4,6-tri-tert-butyl-. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Phenol, p-tert-butyl-. NIST Chemistry WebBook.
Sources
- 1. This compound | 772-38-3 [chemicalbook.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 4-叔丁基苯基乙炔 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 380850250 [thermofisher.com]
- 5. 4-tert-Butylphenylacetylene, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. [PDF] The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid- to far-IR. | Semantic Scholar [semanticscholar.org]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
Mass Spectrometry of 4-(tert-butyl)phenylacetylene: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometry of 4-(tert-butyl)phenylacetylene (C₁₂H₁₄), a molecule of significant interest in organic synthesis and materials science. This document delves into the principles of electron ionization (EI) mass spectrometry as applied to this analyte, offering a detailed examination of its predictable fragmentation pathways. By understanding the mechanistic underpinnings of ion formation and decomposition, researchers, scientists, and drug development professionals can leverage this data for unambiguous compound identification and structural elucidation. This guide presents a step-by-step protocol for acquiring the mass spectrum of this compound, complete with expected ion fragments and their corresponding mass-to-charge ratios (m/z).
Introduction: The Significance of this compound
This compound is a substituted aromatic alkyne with a molecular weight of 158.24 g/mol .[1][2][3] Its rigid, linear structure and the presence of the bulky tert-butyl group impart unique electronic and physical properties, making it a valuable building block in the synthesis of novel organic materials, liquid crystals, and pharmaceutical compounds. Accurate and reliable analytical techniques are paramount for its characterization, with mass spectrometry standing out as a powerful tool for confirming its identity and purity. This guide will focus on electron ionization mass spectrometry, a common and robust technique for the analysis of volatile and semi-volatile organic compounds.
Principles of Electron Ionization Mass Spectrometry (EI-MS)
Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to not only the formation of a molecular ion (M⁺•) but also extensive and predictable fragmentation.[4] This fragmentation pattern serves as a molecular fingerprint, providing rich structural information. The process begins with the volatilization of the sample, followed by its bombardment with a high-energy electron beam (typically 70 eV). This interaction dislodges an electron from the molecule, creating a positively charged radical cation, the molecular ion. The excess energy deposited during ionization often causes this molecular ion to break apart into smaller, charged fragments and neutral radicals. Only the charged species are detected by the mass analyzer.
The choice of EI-MS for this compound is predicated on its volatility and the desire to obtain a detailed fragmentation pattern for structural confirmation. The stability of the aromatic ring and the predictable fragmentation of the tert-butyl group make this technique particularly well-suited for this analyte.
Predicted Fragmentation Pathways of this compound
The mass spectrum of this compound is anticipated to be dominated by fragmentation events originating from the cleavage of the tert-butyl group and rearrangements involving the aromatic ring. The molecular ion peak is expected at an m/z of 158.[1]
Primary Fragmentation: The Tert-butyl Group
The tert-butyl group is known for its characteristic fragmentation patterns, primarily driven by the formation of stable carbocations.
-
Loss of a Methyl Radical ([M-15]⁺): The most prominent fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃) to form a highly stable tertiary carbocation. In the case of this compound, this results in a fragment at m/z 143 . This peak is often the base peak or one of the most intense peaks in the spectrum.
-
Formation of the Tert-butyl Cation ([C₄H₉]⁺): Another characteristic fragmentation is the formation of the tert-butyl cation at m/z 57 . This occurs through cleavage of the bond between the tert-butyl group and the phenyl ring.
Fragmentation Involving the Aromatic System
The phenylacetylene moiety also contributes to the fragmentation pattern.
-
Formation of a Tropylium-like Ion: Alkyl-substituted benzenes are known to undergo rearrangement to form the stable tropylium ion (C₇H₇⁺) at m/z 91 .[5] While not a direct fragmentation of the parent molecule, this ion can be formed through subsequent fragmentation of larger ions.
-
Loss of the Acetylenic Hydrogen ([M-1]⁺): Terminal alkynes can exhibit the loss of the acetylenic hydrogen atom, leading to a strong peak at m/z 157 .[6]
The following diagram illustrates the predicted primary fragmentation pathways of this compound upon electron ionization.
Caption: Predicted major fragmentation pathways of this compound in EI-MS.
Expected Mass Spectrum Data
Based on the fragmentation mechanisms discussed, the following table summarizes the key ions expected in the electron ionization mass spectrum of this compound.
| m/z | Proposed Ion Structure | Fragmentation Pathway | Expected Relative Abundance |
| 158 | [C₁₂H₁₄]⁺• (Molecular Ion) | - | Moderate to Strong |
| 157 | [C₁₂H₁₃]⁺ | Loss of •H | Moderate |
| 143 | [C₁₁H₁₁]⁺ | Loss of •CH₃ | Strong (likely base peak) |
| 115 | [C₉H₇]⁺ | Loss of C₂H₂ from m/z 143 | Moderate |
| 91 | [C₇H₇]⁺ | Rearrangement (Tropylium ion) | Moderate |
| 57 | [C₄H₉]⁺ | Tert-butyl cation | Strong |
Experimental Protocol: Acquiring the Mass Spectrum
This section provides a detailed, self-validating protocol for the analysis of this compound using a standard gas chromatograph-mass spectrometer (GC-MS) system with an electron ionization source.
Sample Preparation
-
Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
-
Working Solution: Dilute the stock solution to a final concentration of 10-50 µg/mL in the same solvent.
Gas Chromatography (GC) Conditions
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 280°C.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/minute to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-200.
-
Acquisition Mode: Full scan.
System Validation
Before analyzing the sample, inject a known standard, such as perfluorotributylamine (PFTBA), to verify the mass accuracy and resolution of the instrument. The obtained spectrum should be compared against a reference spectrum to ensure the system is performing within specifications.
The following diagram outlines the experimental workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Conclusion
The mass spectrometry of this compound under electron ionization conditions provides a wealth of structural information through its characteristic fragmentation pattern. The predictable loss of a methyl radical to form a stable cation at m/z 143 and the formation of the tert-butyl cation at m/z 57 are key diagnostic peaks. This technical guide provides researchers and scientists with the foundational knowledge and a practical protocol to confidently identify and characterize this important molecule, ensuring the integrity and reliability of their scientific endeavors.
References
- JoVE.
- JoVE.
- ChemWhat. This compound CAS#: 772-38-3. [Link]
- SpectraBase. (4-Tert-butylphenyl)phenylacetylene. [Link]
- ChemBK. 4-tert-Butylphenylacetylene. [Link]
- YouTube. Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). [Link]
- JoVE.
- Chemistry LibreTexts.
- PubChem. 4-tert-Butylphenylacetylene. [Link]
- YouTube. 14.
- Chinese Chemical Letters. A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry. [Link]
- MDPI. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. [Link]
- YouTube.
- NIST WebBook.
- YouTube.
- NIST WebBook. Phenol, p-tert-butyl-. [Link]
- NIST WebBook. Phenylethyne. [Link]
- NIST WebBook. 4-tert-Butyltoluene. [Link]
Sources
An In-depth Technical Guide to the Solubility of 4-(tert-butyl)phenylacetylene in Organic Solvents
Executive Summary
Understanding the solubility of reagents is a cornerstone of efficient chemical synthesis, process development, and formulation. 4-(tert-butyl)phenylacetylene is a key building block in organic synthesis, valued for its role in Sonogashira couplings, click chemistry, and the synthesis of complex organic materials.[1] Its solubility profile dictates solvent selection for reactions, purification, and final product formulation. This guide provides a comprehensive overview of the physicochemical properties of this compound, the theoretical principles governing its solubility, a predictive assessment of its behavior in common organic solvents, and a rigorous, step-by-step experimental protocol for quantitatively determining its solubility.
Physicochemical Profile of this compound
A molecule's structure is the primary determinant of its solubility. The key properties of this compound are summarized below.
Molecular Structure:
-
Appearance: Clear pale yellowish-brown to pale green liquid[1][2][5]
-
Key Structural Features:
-
Aromatic Ring: A benzene ring, which is nonpolar and capable of π-π stacking interactions.
-
tert-Butyl Group: A bulky, nonpolar aliphatic group that significantly contributes to the molecule's lipophilicity.
-
Alkyne Group: A terminal ethynyl group (-C≡CH) which introduces very weak polarity.
-
Overall, the molecule is dominated by nonpolar hydrocarbon character. Its topological polar surface area (PSA) is 0 Ų, indicating a very nonpolar surface.[6] This structure strongly suggests poor solubility in polar solvents and high solubility in nonpolar, lipophilic solvents. It is reported to be difficult to mix with water.[1][2][6]
Theoretical Principles and Solubility Prediction
The principle of "like dissolves like" is the guiding axiom for predicting solubility.[7] This means that substances with similar intermolecular forces are likely to be soluble in one another.
-
Solute (this compound): The primary intermolecular forces it can engage in are London dispersion forces due to its large, nonpolar structure.
-
Solvent: A solvent's ability to dissolve this compound will depend on its own polarity and capacity for dispersion forces.
The relationship between the solute's properties and solvent choice can be visualized as follows:
Caption: Logical diagram for predicting solubility based on molecular properties.
Predicted Solubility in Common Organic Solvents
Based on these principles, we can predict the solubility of this compound in a range of common laboratory solvents. While specific quantitative data is scarce in the literature, a qualitative assessment can be made. For instance, a synthesis procedure notes its solubility in a mixture of methanol and dichloromethane and subsequent extraction into ether, implying good solubility in ether and dichloromethane but perhaps less in methanol alone.[1]
Table 1: Predicted Solubility of this compound
| Solvent Class | Example Solvents | Relative Polarity[8] | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Cyclohexane | ~0.009 | High | Excellent match. Dominated by dispersion forces. |
| Nonpolar Aromatic | Toluene, Benzene | ~0.099 | High | Excellent match. Dispersion forces plus potential for π-π stacking. |
| Ethers | Diethyl Ether, THF | ~0.117 - 0.207 | High | Moderately polar but highly effective at solvating nonpolar compounds. |
| Halogenated | Dichloromethane (DCM) | ~0.309 | High | Good balance of properties for dissolving many organic compounds. |
| Ketones | Acetone | ~0.355 | Moderate | Increased polarity may reduce solubility compared to nonpolar solvents. |
| Esters | Ethyl Acetate | ~0.228 | Moderate to High | A versatile solvent, likely a good choice. |
| Polar Aprotic | DMF, DMSO | ~0.386 - 0.444 | Low to Moderate | High polarity makes it a less ideal solvent for this nonpolar compound. |
| Polar Protic (Alcohols) | Methanol, Ethanol | ~0.762 - 0.654 | Low | Strong hydrogen bonding network in the solvent disfavors solvation of the nonpolar solute. |
| Polar Protic (Aqueous) | Water | 1.000 | Very Low / Insoluble | Extreme mismatch in polarity and intermolecular forces.[2][6] |
Experimental Protocol for Quantitative Solubility Determination
To move beyond prediction, quantitative measurement is essential. The Saturation Shake-Flask method is a reliable and widely accepted technique for determining equilibrium solubility.[9][10]
Principle
An excess amount of the solute (this compound) is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium (i.e., a saturated solution). After equilibrium is established, the undissolved solid is separated, and the concentration of the solute in the clear supernatant is accurately measured.[11][12]
Materials and Reagents
-
Solute: this compound (purity ≥96%)
-
Solvents: High-purity (e.g., HPLC grade) solvents of interest.
-
Equipment:
-
Analytical balance (±0.1 mg)
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC-UV system)
-
Experimental Workflow
The following diagram outlines the critical steps in the shake-flask solubility measurement protocol.
Caption: Experimental workflow for the Saturation Shake-Flask method.
Step-by-Step Methodology
-
Preparation: To a series of glass vials, add a precisely weighed amount of the solvent (e.g., 5.00 mL). Add an excess of this compound to each vial (e.g., ~100-200 mg, enough to ensure solid remains after equilibration). The key is that the system is saturated, not the exact amount of excess.
-
Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials for a predetermined period.
-
Expert Insight: A 24-hour period is often sufficient, but for robust data, it is crucial to validate the equilibration time. This is done by taking measurements at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not significantly change between later time points.[9]
-
-
Phase Separation: After agitation, allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow undissolved material to settle.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately attach a syringe filter (PTFE is recommended for organic solvents) and dispense the filtrate into a clean, pre-weighed vial.
-
Causality Note: Filtration is a critical step to remove microscopic solid particles that would otherwise lead to an overestimation of solubility. The filter material must be chemically compatible with the solvent to prevent leaching of contaminants.
-
-
Dilution: Accurately weigh the collected filtrate. Perform a precise serial dilution with the same solvent to bring the concentration into the linear dynamic range of the chosen analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV). A calibration curve must be prepared using standards of known concentration to ensure accurate quantification.
-
Calculation: Use the measured concentration of the diluted sample and the dilution factor to calculate the solubility in the original saturated solution. Express the final result in appropriate units (e.g., g/L, mg/mL, or mol/L).
Conclusion
This compound is a nonpolar molecule, and its solubility is governed by the "like dissolves like" principle. It exhibits high solubility in nonpolar aliphatic and aromatic solvents, as well as ethers and halogenated solvents. Its solubility is predicted to be moderate in moderately polar solvents like esters and ketones, and low in highly polar solvents such as alcohols and water. For applications requiring precise concentration control, the predictive framework laid out in this guide should be supplemented with quantitative experimental determination using a robust protocol such as the Shake-Flask method detailed herein. This systematic approach ensures optimal solvent selection, leading to improved reaction efficiency, streamlined purification processes, and successful formulation development.
References
- ChemWhat. This compound CAS#: 772-38-3. [Link]
- Williamson, K. L., & Masters, K. M. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
- ChemBK. 4-tert-Butylphenylacetylene. [Link]
- Unknown Author.
- Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
- LibreTexts Chemistry. Solubility of Organic Compounds. [Link]
- SALTISE. CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. [Link]
- Lund University.
- USP-NF. <1236> Solubility Measurements. [Link]
- ACS Publications.
- ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]
- ASTM International. Standard Test Method for Solubility of Fixed Gases in Liquids. [Link]
- MDPI. Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene. [Link]
- PrepChem.com. Synthesis of (4-tert-butyl) phenylethyne (Compound 19). [Link]
- University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]
Sources
- 1. This compound | 772-38-3 [chemicalbook.com]
- 2. chemwhat.com [chemwhat.com]
- 3. chembk.com [chembk.com]
- 4. 4-tert-Butylphenylacetylene 96 772-38-3 [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. echemi.com [echemi.com]
- 7. chem.ws [chem.ws]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. Solubility Measurements | USP-NF [uspnf.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Steric hindrance effects of the tert-butyl group in phenylacetylenes
tert-Butyl Effect in Phenylacetylenes: A Technical Guide to Steric Hindrance
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-butyl group, a cornerstone of organic chemistry, imparts significant steric bulk that profoundly influences molecular reactivity and physicochemical properties.[1][2] When incorporated into the phenylacetylene framework, this steric hindrance dictates reaction pathways, modulates electronic effects, and offers unique opportunities for the design of novel materials and therapeutics. This in-depth technical guide provides a comprehensive analysis of the steric effects of the tert-butyl group in phenylacetylenes. It delves into the consequential impacts on synthesis, reactivity, spectroscopic properties, and applications, supported by detailed experimental protocols, quantitative data, and mechanistic visualizations. This document serves as a critical resource for professionals leveraging sterically hindered alkynes in chemical synthesis, materials science, and drug development.
Introduction: Dual Nature of the tert-Butyl Group in Conjugated Systems
Steric hindrance is a fundamental concept in chemistry, describing the influence of the spatial arrangement of atoms on the feasibility and rate of chemical reactions.[1] tert-butyl group, -C(CH₃)₃, is a quintessential example of a sterically demanding substituent.[1] Its three methyl groups create a bulky, umbrella-like shield around its point of attachment.
In the context of phenylacetylenes, the introduction of a tert-butyl group onto the phenyl ring creates a fascinating interplay of steric and electronic effects. While the tert-butyl group is an ortho, para-director due to its electron-donating inductive effect, its sheer size sterically encumbers the ortho positions, leading to a pronounced preference for para-substitution in electrophilic aromatic substitution reactions.[1] This steric influence extends to the reactivity of the acetylene moiety and the overall conformation of the molecule, impacting conjugation and intermolecular interactions. Understanding and harnessing these effects are paramount for the rational design of molecules with tailored properties.
Synthesis of tert-Butyl-Substituted Phenylacetylenes: Navigating Steric Challenges
synthesis of phenylacetylenes bearing a tert-butyl group often requires careful consideration of reaction conditions to overcome potential steric impediments. Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between terminal alkynes and aryl halides.[3]
Sonogashira Coupling: A Key Synthetic Tool
Sonogashira reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[3] While highly efficient, the steric bulk of a tert-butyl group, particularly when positioned ortho to the halide, can influence catalyst and ligand choice. For sterically demanding substrates, the use of bulky phosphine ligands on the palladium catalyst can be crucial for achieving good yields.[4]
Figure 1: Generalized Sonogashira Coupling Reaction
Caption: Sonogashira coupling reaction between an aryl halide and a terminal alkyne.
Experimental Protocol: Synthesis of 4-(tert-Butyl)phenylacetylene
This protocol outlines a common method for the synthesis of this compound, a key intermediate in organic synthesis and materials science.[5][6]
Materials:
-
(4-(tert-butyl)phenyl)ethanone
-
Phosphorus pentachloride (PCl₅)
-
Sodium amide (NaNH₂) in liquid ammonia
-
Toluene
-
Diethyl ether
-
Hydrochloric acid (HCl), dilute
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and work-up equipment
Procedure:
-
Chlorination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (4-(tert-butyl)phenyl)ethanone in toluene. Cool the solution in an ice bath and slowly add phosphorus pentachloride in portions. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Elimination: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude dichloro intermediate.
-
Dehydrohalogenation: Prepare a solution of sodium amide in liquid ammonia in a three-necked flask equipped with a dry ice condenser and a mechanical stirrer. Slowly add the crude dichloro intermediate dissolved in diethyl ether to the sodium amide solution at -78 °C. Stir the reaction mixture for 3 hours at this temperature.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of ammonium chloride. Allow the ammonia to evaporate overnight. Add water to the residue and extract with diethyl ether.
-
Purification: Combine the organic extracts, wash with dilute HCl, water, and brine, and then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. crude product can be further purified by vacuum distillation to yield this compound as a clear liquid.[5][6]
Characterization Data for this compound: [5]
-
Appearance: Clear pale yellowish-brown liquid
-
Boiling Point: 70 °C at 2 mm Hg
-
Density: 0.877 g/mL at 25 °C
-
¹H-NMR (CDCl₃, 300 MHz): δ 1.33 (s, 9H), 3.04 (s, 1H), 7.35 (d, 2H, J = 8.3 Hz), 7.45 (d, 2H, J = 9.0 Hz)
-
Mass Spectrometry (EI): m/z 158.0 [M]⁺
Reactivity of tert-Butyl Phenylacetylenes: Steric Control of Reaction Pathways
steric hindrance imparted by the tert-butyl group significantly influences the reactivity of the phenylacetylene core, particularly in reactions involving the acetylenic bond and the aromatic ring.
Cycloaddition Reactions
In [2+2] cycloaddition reactions, the bulky tert-butyl group can direct the regioselectivity of the addition.[7] For instance, the reaction of a tert-butyl phenylacetylene with a dienophile in a Diels-Alder reaction would be expected to proceed in a manner that minimizes steric clash between the tert-butyl group and the approaching reactant.
Polymerization
polymerization of phenylacetylenes can lead to the formation of conjugated polymers with interesting optical and electronic properties. presence of a tert-butyl group can affect the polymerization process and the properties of the resulting polymer. Rhodium(I) catalysts have been shown to efficiently polymerize 1-(tert-butyl)-4-ethynylbenzene, yielding ultra-high molecular weight poly(phenylacetylene)s.[8] steric bulk of the tert-butyl group can influence the polymer's conformation and solubility.
Table 1: Polymerization of Substituted Phenylacetylenes with a Rhodium(I) Catalyst [8]
| Monomer | Substituent | Mn (x 10⁶ g/mol ) |
| Phenylacetylene | -H | >1 |
| 1-Ethynyl-4-methoxybenzene | -OMe | 1.70 |
| 1-(tert-Butyl)-4-ethynylbenzene | -tBu | 2.72 |
data clearly indicates that the tert-butyl substituted monomer yields a polymer with a significantly higher number-average molecular weight (Mn) compared to the methoxy-substituted analog, highlighting the influence of the substituent on the polymerization process.
Hydrodisilylation Reactions
Recent studies have shown that iron-catalyzed hydrodisilylation of alkynes is tolerant of sterically demanding groups. High reactivity and selectivity are maintained even with a tert-butyl group on the aromatic ring of the phenylacetylene.[9][10] This demonstrates the potential for functionalizing sterically hindered alkynes for applications in materials science.
Spectroscopic and Structural Properties: Signature of Steric Hindrance
presence of a tert-butyl group leaves a distinct fingerprint on the spectroscopic and structural properties of phenylacetylenes.
NMR Spectroscopy
In ¹H NMR spectroscopy, the tert-butyl group gives rise to a characteristic sharp singlet in the upfield region (around δ 1.3 ppm), integrating to nine protons.[5] chemical shifts of the aromatic protons are also influenced by the electronic and steric effects of the tert-butyl group.
X-ray Crystallography
Single-crystal X-ray diffraction studies provide definitive evidence of the steric influence of the tert-butyl group on molecular geometry. In the solid state, the bulky nature of the tert-butyl group can dictate the packing arrangement of the molecules. For example, in the crystal structure of (E)-1-(4-tert-butyl-phenyl)-2-(4-iodophenyl) ethene, the orientation of the benzene rings is influenced by the tert-butyl group.[11]
Figure 2: Workflow for Synthesis and Characterization
Caption: A typical workflow for the synthesis and characterization of tert-butyl phenylacetylenes.
Applications in Drug Development and Materials Science
unique properties imparted by the tert-butyl group make substituted phenylacetylenes valuable building blocks in several fields.
Medicinal Chemistry
In drug development, the tert-butyl group is often employed to enhance the metabolic stability of a drug molecule.[1] By sterically shielding a metabolically labile site, it can prevent enzymatic degradation, thereby increasing the drug's half-life.[1] Furthermore, the lipophilic nature of the tert-butyl group can be used to modulate a drug's solubility and membrane permeability.[1] defined shape of the tert-butyl group can also contribute to receptor selectivity.[1]
Materials Science
incorporation of tert-butyl phenylacetylene units into polymers and dendrimers can lead to materials with enhanced solubility and processability.[8][12] steric bulk can prevent close packing of polymer chains, thereby influencing the material's morphology and properties. se materials have potential applications in electronics and optics.[8] For example, sterically hindered derivatives of pentacene have been synthesized to improve their stability for use in organic semiconductors.[13]
Conclusion
tert-butyl group is a powerful tool for modulating the properties of phenylacetylenes. Its profound steric hindrance governs synthetic accessibility, dictates reaction selectivity, and influences the conformational and electronic characteristics of these versatile molecules. A thorough understanding of the principles outlined in this guide is essential for researchers, scientists, and drug development professionals seeking to exploit the "tert-butyl effect" in the design and synthesis of novel functional molecules and materials. continued exploration of sterically hindered systems will undoubtedly lead to further innovations in chemistry, materials science, and medicine.
References
- This compound One Chongqing Chemdad Co. (n.d.).
- Iron-Catalyzed Synthesis of Unsymmetrical Disilanes | Journal of the American Chemical Society. (2026, January 7).
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Publications. (2023, November 22).
- Synthesis of megadalton stereoregular ring- substituted poly(phenylacetylene)s by a rhodium(I) catalyst with - Polymer Chemistry. (2024, April 19).
- Computational studies on cyclic [n]paraphenyleneacetylenes using homodesmotic reactions. (2009, October 7).
- Sterically Hindered Derivatives of Pentacene and Octafluoropentacene - PMC. (n.d.).
- Sonogashira coupling of substituted aryl halide and phenylacetylene... - ResearchGate. (n.d.).
- Synthesis of Novel Phenylacetylene Dendrimers Containing Different Protective Groups for ir Terminal Acetylenes - ResearchGate. (n.d.).
- Stereospecific Polymerization of tert-Butylacetylene by Molybdenum Catalysts. Effect of Acid-Catalyzed Geometric Isomerization | Macromolecules - ACS Publications. (n.d.).
- Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).
- Crystal structure of (E)-1-(4-tert-butyl-phenyl)-2-(4-iodophenyl) ethene. (2015, May 1).
- Reactivity of Phenylacetylene toward Unsymmetrical Disilenes: Regiodivergent [2+2] Cycloaddition vs. CH Addition - CORE. (n.d.).
- Sonogashira coupling - Wikipedia. (n.d.).
- A Guide to Sonogashira Cross-Coupling Reactions: Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate. (n.d.).
- Iron-Catalyzed Synthesis of Unsymmetrical Disilanes - American Chemical Society. (2025, December 9).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 772-38-3 [chemicalbook.com]
- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. Sterically Hindered Derivatives of Pentacene and Octafluoropentacene - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 4-(tert-Butyl)phenylacetylene: From Commercial Procurement to Synthetic Application
Introduction: The Strategic Importance of a Bulky Alkyne
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science discovery, the selection of building blocks is a critical determinant of success. 4-(tert-Butyl)phenylacetylene (CAS No. 772-38-3) is a terminal alkyne that has garnered significant attention. Its structure, featuring a sterically demanding tert-butyl group on a phenylacetylene framework, imparts unique properties to resulting molecules, such as enhanced solubility in organic solvents, modified electronic characteristics, and the ability to control intermolecular interactions through steric hindrance.
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple supplier list to provide field-proven insights into the procurement, quality assessment, and practical application of this versatile reagent. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system grounded in authoritative chemical principles. As an important raw material and intermediate, its applications span organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs.[1][2][3]
Commercial Availability: A Comparative Overview of Leading Suppliers
The reliable procurement of high-purity starting materials is the foundation of reproducible research. This compound is readily available from several major chemical suppliers, each offering various grades and quantities. The choice of supplier often depends on factors such as required purity, scale of the experiment, and available documentation (e.g., Certificate of Analysis).
Below is a comparative table summarizing the offerings from prominent commercial vendors.
| Supplier/Brand | Typical Purity | Available Quantities | Notes |
| Sigma-Aldrich (MilliporeSigma) | 96% | 5 g, 25 g | A widely cited and trusted source for research-grade chemicals.[4][5] |
| Thermo Scientific Chemicals (Alfa Aesar / Acros Organics) | 90+%, 96% | 2 g, 5 g, 25 g | This brand consolidates products from the former Alfa Aesar and Acros Organics portfolios.[3][6][7] |
| Oakwood Chemical | Not specified, research grade | Varies (contact for details) | Known for a wide range of specialized building blocks for synthesis.[8] |
| ChemicalBook | Lists multiple suppliers, purity up to 99% | Varies by supplier (KG scale available) | An aggregator platform listing various, often international, suppliers.[1] |
| ECHEMI | Lists multiple suppliers | Varies by supplier | A global chemical marketplace that provides access to Safety Data Sheets.[9] |
Note: Availability and pricing are subject to change. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and key physical properties.
Quality Control and Characterization: Ensuring Experimental Integrity
The stated purity on a supplier's bottle is a starting point, but for sensitive applications, in-house verification is a hallmark of rigorous science. The presence of impurities, such as residual solvents or homocoupled diyne species, can significantly impact reaction outcomes, particularly in catalysis.
Key Analytical Verifications:
-
Purity Assessment (GC-MS): Gas Chromatography-Mass Spectrometry is the definitive method for assessing the purity of this volatile liquid and identifying any minor contaminants. A purity level of >95% is generally acceptable for most applications.[6]
-
Structural Confirmation (¹H NMR): Proton Nuclear Magnetic Resonance spectroscopy should be used to confirm the chemical structure. Expect to see characteristic peaks for the terminal alkyne proton, the aromatic protons, and the singlet for the nine equivalent protons of the tert-butyl group.
-
Functional Group Identity (FT-IR): Infrared spectroscopy provides rapid confirmation of key functional groups. Look for the sharp, weak C≡C stretch (approx. 2100 cm⁻¹) and the strong ≡C-H stretch (approx. 3300 cm⁻¹) characteristic of a terminal alkyne.[6]
-
Physical Constants: Verification of physical properties like boiling point (70 °C at 2 mmHg), density (approx. 0.877 g/mL at 25 °C), and refractive index (approx. 1.528-1.530) against literature values provides an additional layer of confidence in the material's identity and purity.[1][2]
Synthetic Route Overview
While commercial procurement is standard for laboratory scale, understanding the synthesis of this compound is valuable for large-scale planning or custom isotopic labeling. A common laboratory synthesis involves the reaction of a precursor with a base to generate the alkyne. For instance, one documented method involves dissolving (4-(tert-butyl)phenyl)(ethoxymethyl)iodonium tetrafluoroborate in a solvent mixture and treating it with powdered potassium carbonate to yield the final product.[1] Another route involves starting from 4-tert-butylstyrene.[1][2]
Caption: A generalized synthetic pathway to this compound.
Core Application Workflow: The Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is a cornerstone of modern organic chemistry, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is exceptionally useful in drug discovery for constructing complex molecular scaffolds.[11] this compound is an excellent substrate, where the tert-butyl group can be used to tune the steric and electronic properties of the final product.
The reaction proceeds via two interconnected catalytic cycles involving palladium and copper.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Field-Proven Protocol: Sonogashira Coupling of 4-Iodotoluene with this compound
This protocol is designed for robustness and high yield, incorporating best practices for setting up an inert atmosphere reaction.
Materials & Reagents:
-
4-Iodotoluene (1.0 mmol, 218 mg)
-
This compound (1.1 mmol, 174 mg, 0.20 mL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)
-
Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)
-
Triethylamine (TEA), anhydrous (5 mL)
-
Toluene, anhydrous (5 mL)
Experimental Procedure:
-
Catalyst Preparation: In a flame-dried 25 mL Schlenk flask under an argon atmosphere, add Pd(OAc)₂, PPh₃, and CuI.
-
Expert Insight: Pre-mixing the solid catalyst components ensures homogeneous distribution before solvent addition. The PPh₃ serves as a ligand to stabilize the Pd(0) species formed in situ.
-
-
Reagent Addition: To the flask, add toluene, triethylamine, 4-iodotoluene, and finally this compound via syringe.
-
Expert Insight: Triethylamine acts as both the base to deprotonate the alkyne and as a solvent. Its use is crucial for neutralizing the HX generated during the catalytic cycle.
-
-
Reaction Execution: Seal the flask and stir the mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove catalyst residues. Wash the pad with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure coupled product.
-
Safety, Handling, and Storage
Professional laboratory practice demands strict adherence to safety protocols. This compound has specific hazards that must be managed.
-
Hazards: The compound is a combustible liquid and causes skin and eye irritation.[12][13] It is also classified as very toxic to aquatic life with long-lasting effects.[13]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid contact with skin and eyes and do not breathe vapors.[12] Keep away from open flames, hot surfaces, and other sources of ignition.[12][13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13] It should be stored away from incompatible materials such as strong oxidizing agents.[12] Recommended storage temperatures are often between 2-8°C.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12] Do not allow the chemical to enter the environment.[12]
References
- This compound One Chongqing Chemdad Co. Chemdad. [Link]
- This compound. Oakwood Chemical. [Link]
- 4-tert-Butylphenylacetylene, 1 X 5 g. MilliporeSigma (Sigma-Aldrich). [Link]
- General procedure for Sonogashira coupling reaction.
- This compound CAS#: 772-38-3.
- Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]
- Sonogashira coupling. Wikipedia. [Link]
- Sonogashira coupling reaction of aryl halides with phenylacetylene.
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery.
- Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s.
- Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. American Chemical Society. [Link]
- Phenotypic Drug Discovery: Recent successes, lessons learned and new directions.
- Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
Sources
- 1. This compound | 772-38-3 [chemicalbook.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 4-tert-Butylphenylacetylene, 90+% | Fisher Scientific [fishersci.ca]
- 4. 4-tert-Butylphenylacetylene 96 772-38-3 [sigmaaldrich.com]
- 5. alkalisci.com [alkalisci.com]
- 6. 4-tert-Butylphenylacetylene, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 4-tert-Butylphenylacetylene, 90+% 2 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. This compound [oakwoodchemical.com]
- 9. echemi.com [echemi.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Safe Handling of 4-(tert-butyl)phenylacetylene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal safety data sheet (SDS) or comprehensive, site-specific risk assessments. Always consult the most current SDS from your supplier and adhere to all institutional and regulatory safety protocols.
Section 1: Introduction and Scientific Context
4-(tert-butyl)phenylacetylene, a substituted alkyne, is a valuable building block in organic synthesis, finding application in the development of novel pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its unique structure, featuring a terminal acetylene group and a bulky tert-butyl substituent on a phenyl ring, makes it a versatile reagent in various coupling reactions, such as the Sonogashira coupling, and in the synthesis of complex organic molecules. While its utility in research and development is significant, a thorough understanding of its physicochemical properties and associated hazards is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in available safety data and established laboratory best practices. The causality behind each recommendation is explained to foster a deeper understanding of the risks and to promote a culture of safety within the research environment.
Section 2: Hazard Identification and Risk Assessment
A critical first step in the safe handling of any chemical is a thorough understanding of its inherent hazards. This compound is classified as a hazardous substance with multiple risk factors that necessitate careful management.[3]
Physicochemical Properties and Hazards
The physical and chemical properties of this compound are foundational to its hazard profile.
| Property | Value | Implication for Safety |
| Molecular Formula | C12H14[4][5] | - |
| Molecular Weight | 158.24 g/mol [2][5] | - |
| Appearance | Clear pale yellowish-brown to pale green to khaki-brown liquid[1][2] | Visual identification. |
| Boiling Point | 210.9°C at 760 mmHg; 70°C at 2 mmHg[1][4] | Can be distilled under vacuum. |
| Flash Point | 71.7°C (closed cup) to 82.2°C (closed cup)[4] | Combustible Liquid. [3] Vapors can form flammable mixtures with air at or above this temperature. |
| Density | ~0.877 - 0.91 g/cm³ at 25°C[1][4] | Slightly less dense than water. |
| Water Solubility | Difficult to mix with water.[1][5] | Spills will not be readily diluted by water. Poses an environmental hazard. |
| Stability | Stable under normal conditions.[3] | Can be stored safely with proper precautions. |
The primary physicochemical hazard is its combustibility.[3] With a flash point in the range of 71.7°C to 82.2°C, it requires careful management to avoid ignition sources.[4]
Toxicological Hazards
The toxicological properties of this compound have not been fully investigated, which necessitates a cautious approach, treating it as potentially harmful.[3] The known toxicological hazards are summarized below:
-
Skin Corrosion/Irritation: Causes skin irritation (Category 2).[3] Prolonged or repeated contact can lead to redness and pain.[6]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation (Category 2).[3] Direct contact can result in stinging, tearing, redness, swelling, and blurred vision.[6]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[3] Inhalation of vapors or mists can irritate the respiratory system.[6]
-
Acute Toxicity: While comprehensive data is lacking, it may be harmful if swallowed.[3][7]
-
Chronic Effects: Long-term exposure effects have not been determined. No data is available on carcinogenicity, mutagenicity, or reproductive toxicity.[3]
Environmental Hazards
This compound is classified as very toxic to aquatic life with long-lasting effects.[3][4] This necessitates stringent procedures to prevent its release into the environment.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential for mitigating the risks associated with this compound.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[3][6] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area.[3][8] Regular testing and maintenance are crucial.
Personal Protective Equipment (PPE)
The selection of PPE is the final line of defense and should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[3][6] | To protect against splashes that can cause serious eye irritation. |
| Skin Protection | Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber).[6] A lab coat or chemical-resistant apron is also required.[3] | To prevent skin contact and irritation. |
| Respiratory Protection | Generally not required when using adequate engineering controls (fume hood). If ventilation is inadequate or for spill response, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[6][8] | To prevent respiratory tract irritation from vapors or mists. |
The following diagram illustrates the hierarchy of controls for safely handling this compound.
Caption: Safe handling workflow for this compound.
Section 5: Emergency Procedures
Preparedness for emergencies is a non-negotiable aspect of laboratory safety.
Spill Response
-
Small Spills:
-
Evacuate unnecessary personnel and ensure adequate ventilation.
-
Eliminate all ignition sources. [6] 3. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like vermiculite or sand. [6] 4. Collect the absorbed material into a suitable, labeled container for hazardous waste disposal. [6] 5. Clean the spill area thoroughly.
-
-
Large Spills:
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [3][9]* Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops or persists. [3][9]* Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention. [3][9]* Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention. [3][9]
Firefighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. [10]A water spray may be used to cool closed containers. [7]* Hazards: The material is combustible and containers may explode when heated. [3]Hazardous decomposition products include carbon monoxide and carbon dioxide. [3]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [3]
Section 6: Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the material and its container in accordance with all applicable federal, state, and local regulations. [3][4]Do not allow this material to enter the environment. [9]
Section 7: Conclusion
This compound is a valuable reagent in chemical synthesis, but its safe use is contingent upon a comprehensive understanding and diligent application of safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, adhering to strict handling and storage procedures, and being prepared for emergencies, researchers can mitigate the risks associated with this compound. A proactive and informed approach to safety is the cornerstone of responsible scientific practice.
References
- 4-tert-Butylphenylacetylene - ChemBK. (n.d.).
- 4-(tert-butyl) Phenylacetylene - SAFETY DATA SHEET. (2018, March 6).
- This compound CAS#: 772-38-3; ChemWhat Code: 69105. (n.d.).
- 4-tert-Butylphenylacetylene, 96% 5 g | Buy Online | Thermo Scientific Acros. (n.d.).
- Phenylacetylene - SAFETY DATA SHEET. (2014, August 8).
- Dithiafulvenyl-substituted phenylacetylene derivatives: synthesis and structure–property–reactivity relationships - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Safe Handling of Cannulas and Needles in Chemistry Laboratories - ResearchGate. (n.d.).
Sources
- 1. This compound | 772-38-3 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. chembk.com [chembk.com]
- 5. chemwhat.com [chemwhat.com]
- 6. content.labscoop.com [content.labscoop.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. echemi.com [echemi.com]
Navigating the Nomenclature and Synthesis of a Key Building Block: A Technical Guide to 4-(tert-butyl)phenylacetylene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Identity of a Versatile Alkyne
In the landscape of organic synthesis and medicinal chemistry, precision in communication is paramount. The compound commonly known as 4-(tert-butyl)phenylacetylene is a valuable building block, frequently employed in the construction of complex molecular architectures. Its utility stems from the presence of both a sterically demanding tert-butyl group, which can impart desirable solubility and conformational properties, and a reactive terminal alkyne, a versatile handle for a myriad of chemical transformations. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, and a detailed examination of a common synthetic route, offering insights into the practical application of this important reagent.
A Multiplicity of Names: Establishing a Common Language
The unambiguous identification of chemical compounds is the foundation of reproducible science. This compound is known by several alternative names, a consequence of different nomenclature systems and historical usage. A thorough understanding of these synonyms is crucial for navigating the chemical literature and sourcing reagents.
The most systematic name, assigned according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 1-(tert-butyl)-4-ethynylbenzene .[1][2][3] This name clearly delineates the substitution pattern on the benzene ring. Other frequently encountered synonyms include:
-
(4-tert-Butylphenyl)ethyne[4]
-
1-Ethynyl-4-(tert-butyl)benzene[4]
-
4-tert-Butyl-1-ethynylbenzene[4]
-
p-tert-Butylphenylacetylene[4]
-
Benzene, 1-(1,1-dimethylethyl)-4-ethynyl-[3]
For database searching and regulatory purposes, the Chemical Abstracts Service (CAS) Registry Number provides a unique and definitive identifier: 772-38-3 .[1][5][6]
Physicochemical Characteristics: A Data-Driven Profile
A comprehensive understanding of a compound's physical and chemical properties is essential for its effective use in experimental design. The table below summarizes the key physicochemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄ | [1][5] |
| Molecular Weight | 158.24 g/mol | [1][6] |
| Appearance | Pale green to khaki-brown liquid | [5] |
| Boiling Point | 70 °C at 2 mmHg | |
| Density | 0.877 g/mL at 25 °C | |
| Refractive Index | 1.528-1.530 | |
| CAS Number | 772-38-3 | [1][5][6] |
Synthesis of this compound: A Practical Workflow
The synthesis of this compound is often achieved through the desilylation of a protected alkyne precursor, a robust and high-yielding method. The following protocol details a common and reliable procedure.
Experimental Protocol: Desilylation of 1-(4-tert-butylphenyl)-2-trimethylsilylethyne
This protocol describes the synthesis of this compound from its trimethylsilyl-protected precursor, 1-(4-tert-butylphenyl)-2-trimethylsilylethyne.[5] The trimethylsilyl group serves as an effective protecting group for the terminal alkyne, preventing unwanted side reactions, and can be readily removed under mild basic conditions.
Materials:
-
1-(4-tert-butylphenyl)-2-trimethylsilylethyne (Substrate)
-
Methanol (Solvent)
-
Dichloromethane (Solvent)
-
Potassium Carbonate (K₂CO₃), finely powdered (Reagent)
-
Diethyl ether (Extraction Solvent)
-
Water (for washing)
-
Anhydrous Sodium Sulfate (Na₂SO₄) (Drying agent)
-
Diatomaceous earth (Celite®)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(4-tert-butylphenyl)-2-trimethylsilylethyne (5.0 g, 21.7 mmol) in a solvent mixture of methanol (50 mL) and dichloromethane (50 mL).[5]
-
Reagent Addition: To the stirred solution, add finely powdered potassium carbonate (6.0 g, 43.5 mmol).[5] The resulting mixture will be a suspension.
-
Reaction: Stir the suspension at room temperature for 3 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup - Filtration: Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth to remove the solid potassium carbonate.[5]
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Add water (50 mL) and extract the aqueous layer with diethyl ether (3 x 50 mL).[5]
-
Workup - Washing: Combine the organic layers and wash them twice with water (50 mL each).[5]
-
Workup - Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate.[5] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the final product.[5]
Expected Outcome:
The procedure is expected to yield this compound as a colorless liquid with a high yield (reported as 96%).[5] The structure of the product can be confirmed by spectroscopic methods such as ¹H-NMR and mass spectrometry.[5]
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound via desilylation.
Caption: Workflow for the synthesis of this compound.
The Sonogashira Coupling: A Key Application
This compound is a valuable substrate in the Sonogashira coupling reaction, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This palladium-catalyzed cross-coupling reaction is widely used in the synthesis of pharmaceuticals, natural products, and organic materials. The presence of the tert-butyl group can influence the electronic and steric properties of the resulting coupled products, making this compound a strategic choice in molecular design.
Logical Relationship of the Sonogashira Coupling
The diagram below illustrates the fundamental components and transformation in a Sonogashira coupling reaction involving this compound.
Caption: Key components of the Sonogashira coupling reaction.
Conclusion
This technical guide has provided a detailed overview of the nomenclature, physicochemical properties, and a common synthetic route for this compound. By understanding its various names, key data points, and practical synthesis, researchers, scientists, and drug development professionals can more effectively utilize this versatile building block in their synthetic endeavors. The reliability of the presented synthetic protocol and the importance of this compound in powerful transformations like the Sonogashira coupling underscore its significance in modern organic chemistry.
References
- ChemWhat. (n.d.). This compound CAS#: 772-38-3.
- ChemBK. (n.d.). 4-tert-Butylphenylacetylene.
- iChemical. (n.d.). 1-(tert-butyl)-4-ethynylbenzene, CAS No. 772-38-3.
Sources
Purity Assessment of 4-(tert-butyl)phenylacetylene: An In-depth Technical Guide
Abstract
4-(tert-butyl)phenylacetylene is a pivotal terminal alkyne utilized in a multitude of applications ranging from polymer synthesis to the development of active pharmaceutical ingredients (APIs). The purity of this reagent is of utmost importance, as impurities can significantly alter reaction kinetics, final product characteristics, and, in the context of drug development, can pose safety risks. This technical guide provides a comprehensive, in-depth analysis of the essential analytical methodologies for the rigorous purity assessment of this compound. We will explore the underlying scientific principles and provide field-proven protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to ensure the quality and integrity of this critical chemical building block.
The Imperative of Purity: A Profile of Potential Contaminants
The synthetic routes to this compound, most commonly via Sonogashira coupling, can inadvertently introduce a variety of impurities. A thorough understanding of these potential contaminants is the first step in developing a robust purity assessment strategy.
-
Unreacted Starting Materials: Residual 4-tert-butyl-iodobenzene or other precursors.
-
Homocoupling Byproducts: The dimerization of the terminal alkyne can lead to the formation of 1,4-di(4-tert-butylphenyl)buta-1,3-diyne.
-
Residual Solvents and Reagents: Trace amounts of solvents (e.g., toluene, THF) and coupling reagents from the synthesis and purification steps.
-
Isomeric Contaminants: The presence of structural isomers that may arise from non-selective reaction conditions.
The presence of these impurities can have deleterious effects, including reduced reaction yields, altered polymer properties, and the introduction of potentially toxic entities in pharmaceutical applications. Therefore, a multi-faceted analytical approach is not merely a suggestion but a necessity for stringent quality control.
An Orthogonal Framework for Comprehensive Purity Analysis
A single analytical technique is insufficient to provide a complete purity profile. An orthogonal approach, which employs multiple analytical methods based on different physicochemical principles, is the established best practice for comprehensive purity determination. For this compound, the synergistic use of chromatographic and spectroscopic techniques provides the most complete picture of its purity.
Core Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
Scientific Rationale: GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds. The high resolving power of the gas chromatograph separates components based on their boiling points and interactions with the column's stationary phase. Subsequently, the mass spectrometer provides unambiguous identification based on the mass-to-charge ratio and characteristic fragmentation patterns. This makes GC-MS exceptionally well-suited for detecting residual solvents, unreacted starting materials like 4-tert-butyl-iodobenzene, and other low-molecular-weight byproducts.
Protocol Integrity: The reliability of this protocol is underpinned by the use of an internal standard, which allows for precise quantification by correcting for any variations in injection volume or instrument response. The identification of impurities is further validated by matching their mass spectra against established libraries.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity solvent such as dichloromethane.
-
Prepare a stock solution of a suitable internal standard (e.g., dodecane) at 1 mg/mL in the same solvent.
-
Create a working sample by combining known volumes of the sample and internal standard stock solutions.
-
-
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC or a comparable instrument.
-
Column: Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or an equivalent column.[1]
-
Inlet: Split/splitless injector operated at 250°C with a split ratio of 50:1.
-
Oven Program: Initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 280°C, with a final hold of 5 minutes.[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
-
Mass Spectrometer: Agilent 7250 GC/Q-TOF or a similar instrument.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Range: m/z 40-500.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and all other detected peaks.
-
Calculate the area percentage of each component for a preliminary purity estimation.
-
For rigorous quantification, generate a calibration curve using certified reference standards of potential impurities.
-
Identify unknown peaks by comparing their experimental mass spectra with a commercial database such as the NIST library.
-
Data Presentation: Illustrative GC-MS Purity Profile
| Compound | Retention Time (min) | Area % | Identification |
| This compound | 12.5 | 99.5 | M+ at m/z 158.24[2] |
| Toluene | 3.2 | 0.1 | Residual Solvent |
| 4-tert-butyl-iodobenzene | 14.8 | 0.2 | Starting Material |
| Dimer byproduct | 20.1 | 0.2 | Homocoupling Product |
Visualization: GC-MS Workflow
Caption: Workflow for purity assessment by GC-MS.
High-Performance Liquid Chromatography (HPLC)
Scientific Rationale: HPLC is an indispensable technique for the separation of non-volatile or thermally sensitive impurities that are not suitable for GC analysis. For an aromatic compound such as this compound, reversed-phase HPLC is highly effective. The separation mechanism is based on the differential partitioning of the analyte and any impurities between a nonpolar stationary phase and a polar mobile phase. The inherent UV-active nature of the phenylacetylene moiety makes a UV detector an ideal choice for this analysis.
Protocol Integrity: The incorporation of a diode array detector (DAD) enhances the self-validating nature of the protocol by providing UV-spectral data for each eluting peak. This facilitates peak purity analysis and aids in the identification of impurities. The presence of co-eluting impurities can be discerned by assessing the spectral homogeneity across a single chromatographic peak.
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Prepare a 0.5 mg/mL solution of this compound in the mobile phase.
-
Prior to injection, filter the sample through a 0.45 µm syringe filter.
-
-
Instrumentation and Parameters:
-
HPLC System: Waters Alliance HPLC System or a comparable instrument.[3]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Diode Array Detector (DAD) with monitoring at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the primary component and any detected impurities.
-
Calculate the purity based on the area percentage.
-
Analyze the UV spectrum of each peak to assist in identification and to verify the absence of co-eluting impurities.
-
Data Presentation: Representative HPLC Purity Profile
| Compound | Retention Time (min) | Area % | Spectral Maxima (nm) |
| This compound | 8.2 | 99.7 | 245, 254 |
| Unknown Impurity 1 | 6.5 | 0.2 | 250 |
| Unknown Impurity 2 | 9.8 | 0.1 | 260 |
Visualization: HPLC Workflow
Caption: Workflow for purity assessment by HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Scientific Rationale: ¹H and ¹³C NMR spectroscopy are exceptionally powerful tools for structural elucidation and can be employed for quantitative purity determination (qNMR). The chemical shifts, integration values, and coupling patterns of the protons and carbons provide a unique and detailed fingerprint of the molecule. Impurities with distinct chemical structures will produce their own characteristic signals, enabling their identification and quantification relative to the primary compound.
Protocol Integrity: The inherently quantitative nature of NMR, when conducted with appropriate experimental parameters, establishes it as a primary method for purity assessment. The use of a certified internal standard with a known purity and concentration allows for the direct and accurate calculation of the absolute purity of the analyte.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and a comparable amount of a suitable internal standard (e.g., maleic anhydride) into an NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Ensure the sample is completely dissolved.
-
-
Instrumentation and Parameters:
-
NMR Spectrometer: Bruker Avance 400 MHz or a higher field instrument.
-
Solvent: CDCl₃.
-
¹H NMR Parameters:
-
Pulse sequence: zg30
-
Relaxation delay (d1): 30 seconds (to ensure complete relaxation for accurate quantification)
-
Number of scans (ns): 8 or more to achieve a good signal-to-noise ratio.
-
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound (e.g., the acetylenic proton at approximately 3.04 ppm) and a signal from the internal standard.[2]
-
Identify any signals that do not correspond to the main compound or the solvent. The chemical shifts of common impurities can be cross-referenced with published data.[4][5]
-
Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
Data Presentation: Characteristic ¹H NMR Signals
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| tert-butyl | ~1.33 | singlet | 9H |
| Acetylenic | ~3.04 | singlet | 1H |
| Aromatic | ~7.35 | doublet | 2H |
| Aromatic | ~7.45 | doublet | 2H |
Note: The reported chemical shifts are approximate and may vary slightly based on the solvent and sample concentration.[2]
Visualization: The Logic of NMR for Purity Determination
Caption: Logical flow of quantitative NMR (qNMR).
Conclusion
The rigorous purity assessment of this compound is a cornerstone of quality assurance in research and development. A comprehensive and trustworthy purity profile can only be achieved through a multi-technique analytical strategy that leverages the distinct advantages of GC-MS, HPLC, and NMR. By comprehending the scientific underpinnings of each method and adhering to robust, self-validating protocols, scientists can ensure the integrity of their starting materials and the reliability of their experimental outcomes. This guide provides a solid framework for establishing and implementing stringent quality control measures for this vital chemical intermediate.
References
- Spectroscopy of the Alkynes - Chemistry LibreTexts. (2023, January 22).
- 4-tert-butyl phenol, 98-54-4 - The Good Scents Company. (n.d.).
- Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility - OSTI.GOV. (n.d.).
- This compound CAS#: 772-38-3; ChemWhat Code: 69105. (n.d.).
- Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes - PMC - NIH. (n.d.).
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).
- phenylacetylene - Organic Syntheses Procedure. (n.d.).
- 4-Tert-butylphenol - analysis - Analytice. (n.d.).
- Recent Advances in the Synthesis of Substituted Polyacetylenes - MDPI. (2025, January 8).
- p-tert-Butylacetophenone | C12H16O | CID 13669 - PubChem. (n.d.).
- Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. (n.d.).
- Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - ACS Publications. (2022, December 20).
- The Infrared Spectroscopy of Alkenes. (2016, November 1).
- tert-butyltoluene, CAS Registry Number 98-51-1. (2020, December 17).
- Spectrochem: Home. (n.d.).
- FTIR-16 || IR spectrum of alkynes - YouTube. (2023, January 21).
- Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. (n.d.).
- Lec15 - IR Spectra of Alkynes and Nitriles - YouTube. (2021, April 17).
- [ - Furo[3,2-b]pyridine, 2-phenyl - Organic Syntheses Procedure. (n.d.). Retrieved from http://www.orgsyn.org/demo.aspx?prep=CV6P0926
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (n.d.).
- Determination of Aromatic Hydrocarbon Types in Middle Distillates with the Alliance HPLC System and RI Detection According to ASTM D6591 (IP548) - Waters Corporation. (n.d.).
- Optimization of the HPLC separation of aromatic groups in petroleum fractions | Request PDF - ResearchGate. (2025, August 6).
Sources
A Technical Guide to the Discovery and History of Substituted Phenylacetylenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the discovery, synthesis, and evolution of substituted phenylacetylenes. From their foundational synthesis to their contemporary applications in advanced materials and pharmaceuticals, we will examine the pivotal moments and methodologies that have established this class of molecules as a cornerstone of modern chemistry.
Introduction: The Enduring Significance of the Phenylacetylene Scaffold
Substituted phenylacetylenes, organic compounds containing a phenyl group attached to an ethynyl group with one or more substituents on the phenyl ring, represent a versatile and fundamentally important class of molecules. Their rigid, linear geometry and rich electron density make them ideal building blocks in a multitude of scientific disciplines. From the construction of complex organic architectures and the synthesis of bioactive molecules to the development of novel polymers and advanced electronic materials, the utility of substituted phenylacetylenes is both broad and deep. This guide traces their historical journey, highlighting the key synthetic innovations that have unlocked their vast potential.
Early Synthetic Endeavors: The Dawn of Acetylenic Chemistry
The story of phenylacetylenes begins in the late 19th century. The parent compound, phenylacetylene, was first synthesized in 1866 by Carl Glaser through the decarboxylation of phenylpropiolic acid. Early methods for creating substituted derivatives were often harsh and limited in scope, typically relying on classical elimination reactions.
A common early approach involved the dehydrohalogenation of dihaloalkanes. For instance, the treatment of α,β-dibromoethylbenzene derivatives with a strong base, such as alcoholic potassium hydroxide at high temperatures, could yield the corresponding substituted phenylacetylene. However, these methods often suffered from low yields, lack of regioselectivity, and incompatibility with many functional groups, significantly constraining their synthetic utility.
The Catalytic Revolution: Cross-Coupling Reactions Ascendant
The mid-20th century witnessed a paradigm shift in synthetic organic chemistry with the advent of transition-metal-catalyzed cross-coupling reactions. These powerful methodologies provided unprecedented efficiency and functional group tolerance, revolutionizing the synthesis of substituted phenylacetylenes.
The Sonogashira Coupling: A Cornerstone of Phenylacetylene Synthesis
The most prominent and widely employed method for the synthesis of substituted phenylacetylenes is the Sonogashira coupling, first reported by Kenkichi Sonogashira in 1975. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of a palladium complex and a copper(I) salt.
The catalytic cycle of the Sonogashira reaction, a testament to its elegance and efficiency, is illustrated below:
Figure 1: Catalytic Cycle of the Sonogashira Coupling.
The reaction's success lies in the synergistic interplay between the palladium and copper catalysts. The palladium catalyst facilitates the oxidative addition of the aryl halide and the final reductive elimination step, while the copper co-catalyst is crucial for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. The use of a base is essential to deprotonate the terminal alkyne.
Other Key Cross-Coupling Methodologies
While the Sonogashira coupling is preeminent, other cross-coupling reactions have also been instrumental in the synthesis of substituted phenylacetylenes:
-
Heck Reaction: This reaction couples an alkyne with an aryl halide, although it is more commonly used for the formation of carbon-carbon bonds with alkenes.
-
Suzuki and Stille Couplings: These reactions can be adapted to synthesize substituted phenylacetylenes, typically by coupling an organoboron (Suzuki) or organotin (Stille) reagent containing the acetylene moiety with an aryl halide.
These catalytic methods collectively provided chemists with a robust toolbox for the efficient and selective synthesis of a vast array of substituted phenylacetylenes, paving the way for their widespread application.
A Universe of Applications: From Polymers to Pharmaceuticals
The availability of efficient synthetic routes to substituted phenylacetylenes has catalyzed their application in numerous scientific and technological fields.
Advanced Materials and Polymer Chemistry
The rigid, rod-like structure of substituted phenylacetylenes makes them excellent monomers for the synthesis of conjugated polymers. Polyphenylacetylenes exhibit interesting electronic and optical properties, finding use in:
-
Organic Electronics: As components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
-
Nonlinear Optics: Their extended π-systems give rise to significant nonlinear optical responses, making them promising materials for optical devices.
-
Molecular Wires: The conjugated backbone of polyphenylacetylenes allows for efficient charge transport, making them candidates for use as molecular-scale wires in nanoelectronics.
Medicinal Chemistry and Drug Discovery
The phenylacetylene moiety is a valuable pharmacophore in drug design. Its rigidity can help to lock a molecule into a specific conformation, improving its binding affinity to a biological target. Furthermore, the triple bond can act as a bioisostere for other functional groups and can participate in key interactions with enzymes and receptors. Substituted phenylacetylenes are found in a variety of bioactive molecules, including:
-
Anticancer Agents: Many compounds containing the phenylacetylene scaffold have been investigated for their cytotoxic activity against various cancer cell lines.
-
Antiviral and Antimicrobial Drugs: The unique electronic and structural features of substituted phenylacetylenes have been exploited in the development of novel antiviral and antimicrobial agents.
-
Enzyme Inhibitors: The linear geometry of the acetylene linker allows for the precise positioning of functional groups to interact with the active sites of enzymes.
Experimental Protocol: A Representative Sonogashira Coupling
The following protocol provides a detailed, step-by-step methodology for a typical Sonogashira coupling reaction to synthesize a substituted phenylacetylene.
Synthesis of 4-Methoxyphenyl(phenyl)acetylene
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Iodoanisole | 234.04 | 234 mg | 1.0 | 1.0 |
| Phenylacetylene | 102.13 | 122 mg (0.13 mL) | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 14 mg | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | 190.45 | 7.6 mg | 0.04 | 0.04 |
| Triethylamine (TEA) | 101.19 | 0.5 mL | - | - |
| Tetrahydrofuran (THF) | 72.11 | 5 mL | - | - |
Procedure:
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodoanisole (234 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (5 mL) and triethylamine (0.5 mL) to the flask. Stir the mixture until all solids have dissolved.
-
Addition of Phenylacetylene: Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Workup: Once the reaction is complete (typically within 2-4 hours), quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the pure 4-methoxyphenyl(phenyl)acetylene.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Figure 2: Workflow for the Synthesis and Characterization of a Substituted Phenylacetylene.
Future Outlook: New Frontiers in Phenylacetylene Chemistry
The field of substituted phenylacetylene chemistry continues to evolve. Current research focuses on the development of more sustainable and efficient synthetic methods, such as C-H activation, which avoids the need for pre-functionalized starting materials. Additionally, the design of novel substituted phenylacetylenes with tailored electronic and photophysical properties is a vibrant area of investigation, with potential applications in areas such as molecular machines, advanced sensors, and next-generation therapeutics. The rich history of this remarkable class of molecules suggests that their future will be just as dynamic and impactful as their past.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002, 653(1-2), 46-49. [Link]
- Chinchilla, R., & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007, 107(3), 874-922. [Link]
- Sonogashira, K., Tohda, Y., & Hagihara, N. A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 1975, 16(50), 4467-4470. [Link]
Methodological & Application
Application Notes and Protocols for the Sonogashira Coupling of 4-(tert-butyl)phenylacetylene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Power of the Carbon-Carbon Bond
The formation of carbon-carbon bonds is the cornerstone of organic synthesis, enabling the construction of complex molecular architectures that are fundamental to drug discovery, materials science, and natural product synthesis.[1][2] Among the pantheon of cross-coupling reactions, the Sonogashira coupling, first reported in 1975, stands out for its efficiency and reliability in forging a bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction typically utilizes a palladium catalyst and a copper(I) co-catalyst under mild, basic conditions to yield disubstituted alkynes.[1] Its tolerance of a wide range of functional groups has cemented its role in the synthesis of complex, biologically active molecules.[1][3]
This application note provides a detailed protocol and in-depth scientific rationale for the Sonogashira coupling of 4-(tert-butyl)phenylacetylene with aryl halides. The sterically bulky tert-butyl group can enhance the solubility of the resulting compounds in organic solvents and can be a key structural motif in various applications, from molecular electronics to pharmaceuticals. Understanding the nuances of this reaction is therefore of significant practical importance.
The Mechanism: A Dual Catalytic Cycle
The remarkable efficiency of the Sonogashira coupling stems from the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] While the exact mechanism can be complex and is still a subject of study, the generally accepted pathway provides a strong framework for understanding and optimizing the reaction.[5][6]
The Palladium Cycle: Activating the Aryl Halide
The palladium cycle begins with the active Pd(0) catalyst. The key steps are:
-
Oxidative Addition: The Pd(0) species undergoes oxidative addition with the aryl halide (Ar-X), forming a Pd(II) intermediate.[4] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[1]
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the acetylenic group to the Pd(II) complex. This step regenerates the copper(I) catalyst.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the final disubstituted alkyne product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
The Copper Cycle: Preparing the Nucleophile
The role of the copper(I) co-catalyst is to activate the terminal alkyne:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: In the presence of a base (typically an amine), the terminal proton of the alkyne becomes more acidic and is removed, forming a copper acetylide intermediate.[1] This species is the key nucleophile that participates in the palladium cycle.
Figure 1: Simplified Sonogashira catalytic cycles.
Experimental Protocol: Coupling of an Aryl Iodide with this compound
This protocol is a representative procedure and may require optimization based on the specific aryl halide used.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Aryl Iodide | ≥98% | e.g., Sigma-Aldrich | Must be pure and dry. |
| This compound | ≥98% | e.g., Sigma-Aldrich | --- |
| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | 98% | e.g., Strem Chemicals | Air-stable, but should be handled with care. |
| Copper(I) Iodide (CuI) | 99.99% | e.g., Sigma-Aldrich | Should be a fine, off-white powder. Discolored (green/brown) CuI indicates oxidation and should not be used. |
| Diisopropylamine (DIPA) | ≥99.5%, anhydrous | e.g., Acros Organics | Should be freshly distilled or from a recently opened bottle. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | e.g., Sigma-Aldrich | Should be inhibitor-free and stored under an inert atmosphere. |
| Standard Glassware | --- | --- | Oven-dried before use. |
| Inert Gas Supply | High Purity Nitrogen or Argon | --- | --- |
Step-by-Step Procedure
Figure 2: Experimental workflow for the Sonogashira coupling.
-
Preparation: Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas (nitrogen or argon). All reagents should be of high purity and handled under anhydrous conditions.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.), and copper(I) iodide (0.02 equiv.).
-
Solvent and Base Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous tetrahydrofuran (THF) to dissolve the solids, followed by diisopropylamine (DIPA) (2.0 equiv.).
-
Causality Insight: An inert atmosphere is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[1] The amine base neutralizes the HX produced during the reaction and facilitates the deprotonation of the alkyne.
-
-
Alkyne Addition: To the stirring mixture, add this compound (1.1 equiv.) dropwise via syringe.
-
Causality Insight: A slight excess of the alkyne is often used to ensure complete consumption of the more valuable aryl halide.
-
-
Reaction: Stir the reaction mixture at room temperature. For less reactive aryl halides (e.g., bromides), gentle heating (e.g., 50-60 °C) may be necessary.[1]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aryl halide is consumed.
-
Workup: Upon completion, cool the reaction to room temperature (if heated). Dilute the mixture with diethyl ether and filter through a pad of Celite to remove insoluble salts. Wash the filter cake with additional diethyl ether.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride, water, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Causality Insight: The ammonium chloride wash helps to remove residual copper salts.
-
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by standard analytical techniques (NMR, IR, Mass Spectrometry).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Yield | - Inactive catalyst (Pd or Cu) - Insufficiently inert atmosphere - Impure reagents (solvent, base) | - Use fresh, high-purity catalysts.[7] - Ensure proper degassing of solvents and use of Schlenk techniques or a glovebox.[7] - Use freshly distilled and anhydrous solvents and bases.[7] |
| Alkyne Homocoupling (Glaser Coupling) | - Presence of oxygen - High concentration of copper catalyst | - Rigorously exclude oxygen from the reaction. - Reduce the loading of the copper(I) iodide.[7] - Consider a copper-free Sonogashira protocol.[1][4] |
| Stalled Reaction | - Deactivation of the catalyst - Low reactivity of the aryl halide | - Add a fresh portion of the palladium catalyst. - Increase the reaction temperature.[1] - Switch to a more reactive aryl halide (e.g., iodide instead of bromide). |
Applications in Drug Development and Materials Science
The Sonogashira coupling is a powerful tool in the synthesis of a wide array of functional molecules.[1] In drug development, it is employed to construct complex scaffolds and introduce alkynyl moieties, which are present in numerous biologically active compounds.[8] The rigidity of the alkyne linker can be advantageous in positioning functional groups for optimal interaction with biological targets. In materials science, the reaction is used to synthesize conjugated polymers and molecular wires with interesting photophysical and electronic properties. The introduction of the 4-(tert-butyl)phenyl group can enhance the processability and solid-state packing of these materials.
Conclusion
The Sonogashira coupling of this compound is a robust and versatile reaction for the synthesis of disubstituted alkynes. By understanding the underlying mechanism and paying careful attention to experimental parameters such as reagent purity and the exclusion of oxygen, researchers can consistently achieve high yields of the desired products. The protocol and insights provided in this application note serve as a comprehensive guide for scientists in academic and industrial settings, facilitating the efficient synthesis of novel compounds for a broad range of applications.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002, 653(1-2), 46-49. [Link]
- Chinchilla, R.; Nájera, C. The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 2007, 107(3), 874-922. [Link]
- Liang, Y.; Xie, Y.; Li, J. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 2006, 71(1), 379-381. [Link]
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules, 2021, 26(16), 4987. [Link]
- International Journal of New Chemistry. (2025). 12(3), 329-339. [Link]
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
- Sikk, L.; Tammiku-Taul, J.; Burk, P.; Kotschy, A. Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution. Journal of Molecular Modeling, 2012, 18(7), 3025-3033. [Link]
- Förster, C.; Kivala, M.; D'Cunha, R.; Diederich, F. Crystal structure of 1-iodo-3-{[4-(tert-butylsulfanyl)phenyl]ethynyl}azulene. Acta Crystallographica Section E, 2015, 71(Pt 8), o544-o545. [Link]
- Preparation of 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB). The Royal Society of Chemistry. [Link]
- Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 2011, 40, 5084-5121. [Link]
- Crystal structure of 1-iodo-3-{[4-(tert-butyl-sulfan-yl)phen-yl]ethyn-yl}azulene. Acta Crystallographica Section E, 2015, 71(Pt 8), o544-o545. [Link]
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 2023, 8(20), 17871–17883. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ijnc.ir [ijnc.ir]
- 6. Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 4-(tert-butyl)phenylacetylene
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed Sonogashira cross-coupling reaction, with a specific focus on the use of 4-(tert-butyl)phenylacetylene. We delve into the mechanistic underpinnings of this powerful carbon-carbon bond-forming reaction, explore the critical roles of catalysts, ligands, bases, and solvents, and present detailed, field-proven protocols. By explaining the causality behind experimental choices, this guide aims to empower users to not only replicate these procedures but also to rationally design and troubleshoot their own cross-coupling endeavors.
Introduction: The Power of the Sonogashira Reaction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has found widespread application in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials due to its reliability and tolerance of a wide range of functional groups.[1][3][4] The resulting diarylalkyne and related structures are crucial building blocks in medicinal chemistry and materials science.[5][6]
The use of this compound as a coupling partner introduces a sterically demanding substituent. The bulky tert-butyl group can influence reaction kinetics and catalyst selection. Understanding these effects is paramount for achieving high yields and purity. This guide will address these specific challenges and provide robust protocols for successful couplings.
Mechanistic Insights: The "Why" Behind the Reaction
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7]
The Palladium Catalytic Cycle
The primary role of the palladium catalyst is to bring the aryl halide and the alkyne together. The cycle is generally accepted to proceed through the following key steps:
-
Reductive Elimination: An active Pd(0) species is generated in situ from a Pd(II) precatalyst.[1]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (R-X), forming a Pd(II) complex.[7][8] This is often the rate-determining step.
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylide group to the palladium center, displacing the halide.[7][8][9]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst.[7]
The Copper Co-Catalyst Cycle
The copper(I) salt acts as a co-catalyst, facilitating the activation of the terminal alkyne.[1]
-
π-Alkyne Complex Formation: The copper(I) salt coordinates to the alkyne, increasing the acidity of the terminal proton.[7]
-
Deprotonation: A base in the reaction mixture deprotonates the alkyne, forming a copper acetylide intermediate.[7][8] This species is then ready for transmetalation with the palladium complex.
Copper-Free Sonogashira Coupling
While the copper co-catalyst enhances reaction rates, it can also lead to the undesirable formation of alkyne homocoupling (Glaser coupling) products.[1][10] This has led to the development of copper-free Sonogashira protocols. In these systems, the base directly facilitates the formation of a palladium acetylide species, or a second palladium complex may fulfill the role of the copper co-catalyst.[1][7][11]
Diagram: The Catalytic Cycle of the Sonogashira Reaction
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Key Reagents and Their Roles
The success of a Sonogashira coupling hinges on the judicious selection of each reaction component.
Palladium Catalyst
A variety of palladium sources can be employed, with the most common being Pd(II) precatalysts that are reduced to the active Pd(0) species in situ.[1]
-
[Pd(PPh₃)₂Cl₂]: A workhorse catalyst, it is air-stable and effective for a wide range of substrates.
-
[Pd(PPh₃)₄]: A Pd(0) source, it is highly active but also air-sensitive.
-
Pd(OAc)₂: Often used in combination with phosphine ligands, it provides a versatile entry into the catalytic cycle.
-
Heterogeneous Catalysts: Palladium on carbon (Pd/C) or supported on materials like MCM-41 can be used for easier catalyst removal, though they may require higher reaction temperatures.[4]
Ligands
Phosphine ligands are crucial for stabilizing the palladium catalyst, influencing its reactivity, and promoting the key steps of the catalytic cycle. The choice of ligand can significantly impact the reaction outcome, especially with sterically hindered substrates like this compound.
-
Triphenylphosphine (PPh₃): The most common ligand, offering a good balance of stability and reactivity.
-
Bulky, Electron-Rich Phosphines: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or dialkylbiaryl phosphines can enhance the rate of oxidative addition and reductive elimination, proving beneficial for less reactive aryl chlorides or sterically demanding substrates.[12][13]
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful alternatives to phosphine ligands, often exhibiting high stability and catalytic activity.[7]
Copper Co-Catalyst
Copper(I) iodide (CuI) is the most frequently used co-catalyst. Its presence generally accelerates the reaction, allowing for milder conditions.[1][3]
Base
The base plays a dual role: it deprotonates the terminal alkyne and neutralizes the hydrogen halide byproduct formed during the reaction.[1]
-
Amines: Triethylamine (Et₃N), diisopropylamine (i-Pr₂NH), and piperidine are commonly used. They can often serve as both the base and the solvent.[1]
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also effective, particularly in polar aprotic solvents.[1]
Solvent
The choice of solvent can influence reaction rates and solubility of the reagents.
-
Amine Solvents: As mentioned, amines can act as both base and solvent.
-
Aprotic Polar Solvents: Dimethylformamide (DMF) and tetrahydrofuran (THF) are excellent choices for dissolving a wide range of substrates and reagents.[1][14]
-
Aqueous Media: For green chemistry applications, Sonogashira couplings can be performed in water with the aid of surfactants.[2]
Experimental Protocols
The following protocols are designed to be robust and adaptable. Always perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the catalyst and homocoupling of the alkyne, especially when using a copper co-catalyst.
General Protocol for Sonogashira Coupling of an Aryl Iodide with this compound
This protocol is a reliable starting point for the coupling of various aryl iodides.
Materials:
-
Aryl iodide (1.0 mmol)
-
This compound (1.2 mmol)
-
[Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide, [Pd(PPh₃)₂Cl₂], and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add THF and triethylamine via syringe.
-
Add this compound via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within 2-6 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the catalyst residues.[8]
-
Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[15]
Diagram: Experimental Workflow for Sonogashira Coupling
Caption: A streamlined workflow for the Sonogashira cross-coupling reaction.
Protocol for Copper-Free Sonogashira Coupling of an Aryl Bromide with this compound
This protocol is suitable for aryl bromides, which are generally less reactive than aryl iodides, and avoids the use of a copper co-catalyst.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (0.04 mmol, 4 mol%) as a 0.5 M solution in toluene
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, Pd(OAc)₂, and Cs₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add DMF via syringe.
-
Add the P(t-Bu)₃ solution via syringe.
-
Add this compound via syringe.
-
Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.
-
Wash the filtrate with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes typical reaction conditions and expected outcomes for the coupling of various aryl halides with this compound.
| Aryl Halide (R-X) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 4-Iodoanisole | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 2-4 | >90 |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂/P(t-Bu)₃ | Cs₂CO₃ | DMF | 80 | 6-8 | 85-95 |
| 2-Bromotoluene | Pd(dppf)Cl₂/CuI | Piperidine | Toluene | 100 | 12-16 | 70-80 |
| 4-Chlorobenzonitrile | Pd(dba)₂/XPhos | K₃PO₄ | Dioxane | 120 | 24 | 60-70 |
Yields are approximate and can vary based on the specific substrate and reaction scale.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or low conversion | Inactive catalyst | Ensure inert atmosphere; use fresh catalyst and anhydrous solvents. |
| Low reactivity of aryl halide | Increase temperature; use a more active ligand (e.g., a bulky, electron-rich phosphine). | |
| Formation of alkyne homocoupling product | Presence of oxygen with CuI | Rigorously exclude air from the reaction; consider a copper-free protocol. |
| Decomposition of starting materials or product | Reaction temperature too high | Lower the reaction temperature and extend the reaction time. |
| Difficulty in product purification | Catalyst residues | Ensure thorough filtration through Celite or silica gel plug after the reaction.[15] |
Conclusion
The Sonogashira cross-coupling reaction is a versatile and powerful tool for the synthesis of molecules containing the diarylalkyne motif. By understanding the underlying mechanism and the roles of the various reagents, researchers can effectively employ this reaction with challenging substrates like this compound. The protocols provided herein serve as a robust starting point for a wide range of synthetic applications, from fundamental research to the development of novel therapeutics and materials.
References
- Wikipedia. Sonogashira coupling. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Panda, B., & Sarkar, T. K. (2013). Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides. Synthesis, 45(06), 817-829. [Link]
- Shaheen, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- Wang, L., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(12), 14757-14768. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Trost, B. M., et al. (1997). Palladium-Catalyzed Additions of Terminal Alkynes to Acceptor Alkynes. Journal of the American Chemical Society, 119(33), 7879-7890. [Link]
- Li, P., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(6), 1133-1141. [Link]
- ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. [Link]
- Rosa, G. R., et al. (2015). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Journal of the Brazilian Chemical Society, 26(1), 155-162. [Link]
- Plenio, H., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
- ResearchGate. (2019). Effects of solvent, base, and temperature on the Sonogashira coupling between 2 and 3a. [Link]
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023).
- He, G., & Rivard, E. (2016). Modular Synthesis of Diarylalkynes and Their Efficient Conversion into Luminescent Tetraarylbutadienes. Organometallics, 35(13), 2245-2253. [Link]
- Thieme Chemistry. (2017).
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (2023).
- Nolan, S. P., et al. (2015). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 34(11), 2389-2399. [Link]
- ResearchGate. (2022).
- Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (2023). Organic Chemistry Frontiers. [Link]
- Wang, J., et al. (2012). Palladium-Catalyzed Cross-Coupling of Electron-Poor Terminal Alkynes with Arylboronic Acids under Ligand-Free and Aerobic Conditions. The Journal of Organic Chemistry, 77(17), 7248-7255. [Link]
- NROChemistry. Sonogashira Coupling. [Link]
- KAUST Repository. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
- Jung, M. E., & Deng, G. (2001). Synthesis of α-Diketones from Alkylaryl- and Diarylalkynes Using Mercuric Salts. Organic Letters, 3(14), 2237-2240. [Link]
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances, 13(7), 4587-4604. [Link]
- Chutia, R., et al. (2025). Green synthesis of Pd/CuFe2O4 MNPs using aqueous extract of Garcinia pedunculata and its catalytic activity towards Suzuki and Sonogashira cross-coupling reaction. International Journal of New Chemistry, 12(3), 329-339. [Link]
- Al-Masri, A. A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7386-7404. [Link]
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2018).
- ResearchGate. (2010). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
- Synthesis of Acridines through Alkyne Addition to Diarylamines. (2018). The Journal of Organic Chemistry, 83(23), 14611-14617. [Link]
- ResearchGate. (2018). Sonogashira coupling reaction of phenylacetylene with aryl halides in presence of various bases. [Link]
- Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(15), 4566-4570. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Arylalkynes from Diaryl Sulfoxides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides [organic-chemistry.org]
- 11. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. books.lucp.net [books.lucp.net]
- 15. researchgate.net [researchgate.net]
Polymerization of 4-(tert-butyl)phenylacetylene for conjugated polymers
An Application Guide to the Synthesis and Characterization of Poly(4-(tert-butyl)phenylacetylene)
Introduction: The Significance of Substituted Polyacetylenes
Conjugated polymers have become cornerstone materials in the field of "plastic electronics," enabling advancements in organic light-emitting diodes (OLEDs), photovoltaics, and sensors.[1] Among these, polyacetylene (PA) and its derivatives are of fundamental importance due to their conjugated backbone of alternating double bonds, which facilitates charge transport.[2] However, unsubstituted polyacetylene is notoriously unstable, insoluble, and infusible, severely limiting its processability and practical application.
The introduction of substituents onto the polyacetylene backbone, particularly bulky groups on a phenyl ring, dramatically alters the polymer's properties. The polymerization of this compound yields a soluble and stable conjugated polymer, poly(this compound) or P(t-BPA). The sterically demanding tert-butyl group serves a critical function: it prevents dense chain packing, thereby enhancing solubility in common organic solvents and improving overall processability, without significantly disrupting the electronic conjugation of the polymer backbone.[3] This application note provides a detailed guide to the synthesis of P(t-BPA), focusing on rhodium-catalyzed polymerization, and outlines the essential protocols for its characterization.
Mechanistic Underpinnings of Acetylene Polymerization
The synthesis of substituted polyacetylenes is predominantly achieved through transition metal catalysis.[1][2] The choice of metal and its ligand sphere dictates the polymerization mechanism and, consequently, the structure and properties of the resulting polymer. Two primary mechanisms are generally accepted:
Figure 1: Simplified comparison of Coordination-Insertion and Metathesis polymerization pathways.
For achieving high molecular weight and stereoregular P(t-BPA), rhodium-based catalysts are the preferred choice due to their high activity, stability, and tolerance for various functional groups.[1][3]
Application Protocol: Rhodium-Catalyzed Synthesis of P(t-BPA)
This protocol details a robust and reproducible method for the polymerization of this compound using a common rhodium catalyst system. The procedure is based on the activation of a rhodium(I) dimer complex, which has been shown to efficiently produce high molecular weight polymers.[1][2][3]
I. Materials and Reagents
-
Monomer: this compound (purified by distillation or column chromatography)
-
Catalyst Precursor: Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]2) or Chloro(norbornadiene)rhodium(I) dimer ([Rh(nbd)Cl]2)[1][2]
-
Cocatalyst/Activator: Triethylamine (NEt₃) or another suitable amine, distilled from CaH₂.[1][7]
-
Solvent: Anhydrous tetrahydrofuran (THF) or toluene, purified via a solvent purification system.[8]
-
Precipitation/Quenching Solvent: Methanol (ACS grade).[8]
-
Inert Gas: High-purity Argon or Nitrogen.
-
Standard Glassware: Schlenk flasks, syringes, cannulas.
Causality Note: The use of an inert atmosphere and anhydrous solvents is critical. Transition metal catalysts, particularly the active species, are sensitive to oxygen and moisture, which can lead to catalyst deactivation and premature termination of the polymerization.
II. Experimental Workflow
Figure 2: Experimental workflow for the synthesis and characterization of P(t-BPA).
III. Step-by-Step Procedure
Note: The following procedure is a representative example. The monomer-to-catalyst ratio ([M]/[Rh]) can be adjusted to target different molecular weights. A typical ratio is 100:1 to 500:1.[3][8]
-
System Preparation: All glassware should be oven- or flame-dried and cooled under a stream of inert gas. All transfers of reagents and solvents should be performed using standard Schlenk or glovebox techniques.[8]
-
Monomer Solution: In a Schlenk flask, dissolve this compound (e.g., 1.00 g, 6.32 mmol) in anhydrous THF (e.g., 10 mL).
-
Catalyst Activation: In a separate, smaller Schlenk flask, dissolve [Rh(nbd)Cl]2 (e.g., 14.6 mg, 0.0316 mmol, providing 0.0632 mmol of Rh) in anhydrous THF (2 mL). To this solution, add triethylamine (e.g., 26 µL, 0.189 mmol). The solution should change color, indicating the formation of the active catalytic species. Allow this mixture to stir for 10-15 minutes.
-
Initiation of Polymerization: Using a gas-tight syringe, rapidly transfer the catalyst solution into the vigorously stirring monomer solution. A color change and an increase in viscosity are often observed as the polymerization proceeds.[9]
-
Reaction: Allow the reaction to stir at room temperature. The reaction time can vary from a few minutes to several hours, depending on the catalyst concentration and desired conversion. For high molecular weight polymers, reaction times of 5-90 minutes are often sufficient.[3] The reaction can be monitored by taking aliquots and analyzing monomer consumption via Gas Chromatography (GC).[8]
-
Quenching and Isolation: Once the desired time has elapsed or the solution becomes highly viscous, quench the polymerization by slowly pouring the reaction mixture into a beaker containing a large volume of vigorously stirring methanol (e.g., 200 mL). This causes the polymer to precipitate out of the solution. The tert-butyl group ensures the monomer is soluble in methanol, while the high molecular weight polymer is not, providing an effective means of purification.[1]
-
Purification: Collect the precipitated polymer (typically a yellow-orange solid) by filtration.[8][10] Wash the solid extensively with fresh methanol to remove any residual monomer, catalyst, and oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
Polymer Characterization
Thorough characterization is essential to validate the success of the polymerization and determine the properties of the synthesized P(t-BPA).
Data Summary Table
| Parameter | Technique | Typical Result for P(t-BPA) | Significance |
| Number-Average MW (Mₙ) | GPC | 10,000 - 2,720,000 g/mol [3][9] | Indicates the average polymer chain length. |
| Polydispersity Index (PDI) | GPC | 1.1 - 2.0[3][9] | Measures the breadth of the molecular weight distribution. Values < 1.5 suggest a well-controlled polymerization. |
| ¹H NMR (CDCl₃) | NMR | δ ≈ 5.9 ppm (s, broad, 1H, =CH), δ ≈ 6.7-7.2 ppm (m, broad, 4H, Ar-H), δ ≈ 1.3 ppm (s, 9H, -C(CH₃)₃) | Confirms the polymer structure and purity. The vinylic proton signal is characteristic of the polyacetylene backbone. |
| ¹³C NMR (CDCl₃) | NMR | δ ≈ 143, 139 ppm (main chain C), δ ≈ 127, 126 ppm (aromatic CH), δ ≈ 31 ppm (-C(CH₃)₃)[10] | Provides detailed structural information of the polymer repeat unit. |
| Thermal Stability (T₀) | TGA | > 350 °C[6] | Indicates the temperature at which significant polymer decomposition begins. |
Detailed Protocols
-
Gel Permeation Chromatography (GPC): Dissolve a small amount of the polymer in THF (eluent) and inject it into a GPC system calibrated with polystyrene standards.[11] The resulting chromatogram is used to determine Mₙ, Mₙ, and PDI, which are crucial for understanding how the reaction conditions influenced the polymer chain growth.[3][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the polymer in a deuterated solvent like CDCl₃.
-
¹H NMR: The spectrum should show a characteristic broad singlet around 5.9 ppm corresponding to the vinyl proton of the cis-transoidal backbone.[10] The aromatic protons will appear as broad multiplets, and the tert-butyl protons will be a sharp singlet at approximately 1.3 ppm. The integration ratio of these peaks should correspond to the repeating monomer unit.
-
¹³C NMR: This analysis provides further confirmation of the polymer structure, with characteristic peaks for the conjugated backbone carbons and the carbons of the tert-butyl-phenyl side group.[10][13]
-
-
Thermal Gravimetric Analysis (TGA): Heat a small sample of the polymer under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).[10] The resulting plot of weight loss versus temperature reveals the polymer's thermal stability.[14]
By following this comprehensive guide, researchers can reliably synthesize and characterize poly(this compound), a valuable conjugated polymer for a wide range of applications in materials science and drug development.
References
- Shiotsuki, M., Sanda, F., & Masuda, T. (2011). Polymerization of substituted acetylenes and features of the formed polymers. Polymer Chemistry, 2(5), 1044-1058. [Link]
- (2023). Recent Advances in the Synthesis of Substituted Polyacetylenes. MDPI. [Link]
- Masuda, T., et al. (2000). LIVING METATHESIS POLYMERIZATION OF 1-CHLORO-2-PHENYLACETYLENE BY MoOCI4-BASED CATALYSTS. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 37(8), 847-859. [Link]
- Zhang, H., et al. (2020). Metathesis polymerization of monomers containing two diphenylacetylene units: synthesis and properties of poly(diphenylacetylene)s bearing diphenylacetylene units on the side chain. Polymer Chemistry, 11(40), 6471-6478. [Link]
- Shiotsuki, M., et al. (2005). Polymerization of substituted acetylenes by various rhodium catalysts: Comparison of catalyst activity and effect of additives. Journal of Polymer Science Part A: Polymer Chemistry, 43(19), 4530-4536. [Link]
- Onishi, N. (2012). Development of Rhodium Complexes for the Polymerization of Substituted Acetylenes, and Their Application to Synthesis of Helical Polymers.
- Masuda, T., Sasaki, N., & Higashimura, T. (1975). Polymerization of Phenylacetylenes. III. Structure and Properties of Poly(phenylacetylene)s Obtained by WCL6 or MoCl5. Macromolecules, 8(6), 717–721. [Link]
- Saeed, I., Shiotsuki, M., & Masuda, T. (2013). Living Polymerization of Phenylacetylene with Tetrafluorobenzobarrelene Ligand-Containing Rhodium Catalyst Systems Featuring the Synthesis of High Molecular Weight Polymer. Macromolecules, 46(7), 2697–2704. [Link]
- Hirao, T., et al. (2011). Preparation and Catalytic Function of Substituted Polyacetylenes Coordinated to Palladium Nanoclusters. Journal of the Chinese Chemical Society, 58(1), 1-8. [Link]
- Misumi, Y., & Masuda, T. (2000). Living Polymerization of Phenylacetylene by Novel Rhodium Catalysts. Quantitative Initiation and Introduction of Functional Groups at the Initiating Chain End. Macromolecules, 33(21), 7684–7689. [Link]
- Vicente, C., et al. (2024). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand. Polymer Chemistry, 15(20), 2235-2242. [Link]
- Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. (2021). OSTI.GOV. [Link]
- Vicente, C., et al. (2024). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand. Polymer Chemistry. [Link]
- (2024). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand.
- The Mechanisms of Phenylacetylene Polymerization by Molybdenum and Titanium Initi
- Tang, B. Z., et al. (2001). Preparation, Alignment, and Optical Properties of Soluble Poly(phenylacetylene)-Wrapped Carbon Nanotubes. Macromolecules, 34(7), 2109–2117. [Link]
- Kaminsky, W. (2004). Polymerization Catalysis.
- Tewari, G. (2020).
- Synthesis, Characterization and Optical Properties of Poly(4,4'-dioctyloxy-3,3'-biphenylene vinylene) Copolymers. (2014).
- Okano, Y., Masuda, T., & Higashimura, T. (1985). Polymerization of tert-alkylacetylenes by Mo- and W-based catalysts. Journal of Polymer Science Part A: Polymer Chemistry, 23(9), 2527-2537. [Link]
- Gel-permeation chromatography (GPC) traces of poly(IB-co-4-VBCB)... (2018).
- Molecular characterization of styrene-butadiene-styrene block copolymers (SBS) by GPC, NMR, and FTIR. (2018).
Sources
- 1. Recent Advances in the Synthesis of Substituted Polyacetylenes [mdpi.com]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]
- 5. tandfonline.com [tandfonline.com]
- 6. Metathesis polymerization of monomers containing two diphenylacetylene units: synthesis and properties of poly(diphenylacetylene)s bearing diphenylacetylene units on the side chain - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. osti.gov [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note: Synthesis of High Molecular Weight Poly(4-tert-butylphenylacetylene) via Rhodium-Catalyzed Polymerization
For: Researchers, scientists, and drug development professionals exploring novel conjugated polymers.
Introduction: The Significance of Substituted Polyacetylenes
Substituted polyacetylenes are a class of conjugated polymers that have garnered significant interest due to their unique optical, electronic, and physical properties. These materials are finding applications in diverse fields such as organic electronics, sensor technology, and as precursors for advanced carbon materials. Poly(4-tert-butylphenylacetylene) (PtBPA), with its bulky tert-butyl group, offers enhanced solubility in common organic solvents compared to its unsubstituted counterpart, poly(phenylacetylene), which greatly facilitates its processing and characterization. This application note provides a detailed protocol for the synthesis of high molecular weight PtBPA, focusing on a rhodium-catalyzed polymerization that offers excellent control over the polymer's structural properties.
Mechanistic Insight: The Rationale for Rhodium Catalysis
The polymerization of substituted acetylenes can be achieved through various transition metal catalysts, broadly categorized into early (e.g., W, Mo) and late (e.g., Rh, Pd) transition metals.[1] While early transition metal catalysts, often operating via a metathesis mechanism, can be effective, they may offer less control over the polymerization process, leading to polymers with broad molecular weight distributions.[1]
In contrast, certain rhodium(I) complexes have emerged as superior catalysts for the controlled, living polymerization of monosubstituted acetylenes.[1] These systems typically operate through a cis-insertion mechanism. The polymerization is initiated by the coordination of the alkyne monomer to the rhodium center, followed by its insertion into a rhodium-carbon bond. This process allows for a chain-growth polymerization, where the polymer chains grow at a uniform rate from the active catalyst centers. The result is a polymer with a predictable molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI), which is crucial for achieving reproducible material properties.
The chosen catalyst for this protocol, a cationic rhodium(I) complex with a hemilabile phosphine ligand, [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] (where nbd = 2,5-norbornadiene), has been shown to be highly efficient in polymerizing various substituted phenylacetylenes, yielding megadalton-scale polymers.[2] The hemilabile nature of the ligand allows for the necessary coordination and insertion steps of the monomer while maintaining a stable catalytic center.
Experimental Workflow Overview
The following diagram outlines the key stages in the synthesis of poly(4-tert-butylphenylacetylene).
Caption: Experimental workflow for the synthesis and characterization of PtBPA.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the polymerization of substituted phenylacetylenes using cationic rhodium catalysts.[2]
Materials and Equipment:
| Reagent/Material | Grade | Supplier | Notes |
| 4-tert-Butylphenylacetylene (Monomer) | ≥96% | Sigma-Aldrich | Store under inert gas. Purify by distillation or column chromatography if necessary. |
| [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] (Catalyst) | Synthesis grade | Synthesized* | Highly air and moisture sensitive. Handle in a glovebox. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Use from a solvent purification system or freshly distilled. |
| Methanol (MeOH) | ACS Reagent Grade | Fisher Scientific | Used for precipitation. |
| Argon (Ar) or Nitrogen (N₂) | High Purity (≥99.998%) | Local Supplier | For maintaining an inert atmosphere. |
| Schlenk Flasks and Line | N/A | N/A | For performing the reaction under inert conditions. |
| Magnetic Stirrer and Stir Bars | N/A | N/A | |
| Syringes and Needles | N/A | N/A | For transferring liquids under inert atmosphere. |
| Vacuum Oven | N/A | N/A | For drying the polymer product. |
*The catalyst can be synthesized according to literature procedures.[2] A common method involves the reaction of [{Rh(μ-Cl)(nbd)}₂] with AgBF₄ followed by the addition of the Ph₂P(CH₂)₃NMe₂ ligand in THF.[2]
Procedure:
-
Preparation:
-
All glassware should be oven-dried at 120 °C overnight and cooled under a stream of argon.
-
The entire experiment must be conducted under a strict inert atmosphere (argon or nitrogen) using Schlenk techniques or in a glovebox.
-
-
Reaction Setup:
-
In a glovebox, weigh the rhodium catalyst into a Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.
-
Add anhydrous THF via a gas-tight syringe to dissolve the catalyst. The amount of solvent should be calculated to achieve the desired monomer concentration (e.g., to make a 0.5 M solution of the monomer).
-
-
Polymerization:
-
Add 4-tert-butylphenylacetylene monomer to the stirred catalyst solution via syringe. The monomer-to-catalyst ratio ([M]₀/[Rh]) is a critical parameter that influences the final molecular weight. A ratio of 100:1 is a good starting point.[2]
-
Stir the reaction mixture at room temperature (approx. 20 °C) in the absence of light. The reaction progress can be monitored by the increasing viscosity of the solution. For a [M]₀/[Rh] ratio of 100, a reaction time of approximately 90 minutes should lead to high conversion.[2]
-
-
Work-up and Purification:
-
After the desired reaction time, quench the polymerization by pouring the viscous reaction mixture into a large volume of a non-solvent, such as methanol (a 10-fold volume excess is recommended).
-
The polymer will precipitate as a solid.
-
Isolate the polymer by filtration or centrifugation.
-
Wash the collected polymer with fresh methanol to remove any residual monomer and catalyst.
-
Dry the resulting polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. The final product should be a yellow solid.
-
Expected Results and Characterization
The polymerization of 4-tert-butylphenylacetylene under these conditions is expected to yield a high molecular weight polymer with a narrow polydispersity.
Quantitative Data Summary:
| Parameter | Expected Value | Reference |
| Monomer/Catalyst Ratio | 100 | [2] |
| Reaction Time | 90 min | [2] |
| Conversion | >95% | [2] |
| Mn ( g/mol ) | ~1,700,000 | [2] |
| Mw ( g/mol ) | ~2,720,000 | [2] |
| PDI (Mw/Mn) | ~1.60 | [2] |
| Yield | Quantitative | [2] |
Characterization Techniques:
-
Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC): This is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[3] THF is a suitable eluent for PtBPA.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the polymer. The ¹H NMR spectrum of PtBPA will show broad signals in the aromatic and vinyl proton regions, and a characteristic sharp singlet for the tert-butyl protons.
Troubleshooting and Expert Insights
-
Low Yield or No Polymerization: This is often due to the presence of oxygen or moisture, which can deactivate the catalyst. Ensure all reagents, solvents, and equipment are scrupulously dried and that the inert atmosphere is maintained throughout the experiment.
-
Broad Polydispersity (High PDI): A high PDI may indicate issues with the initiation step or the presence of chain transfer/termination reactions. Ensure the monomer is pure and that the temperature is well-controlled. The rate of monomer addition can also influence the PDI.
-
Insolubility of the Polymer: While the tert-butyl group enhances solubility, extremely high molecular weight polymers may still exhibit limited solubility. If the polymer precipitates during the reaction, it may be necessary to use a more dilute solution.
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of high molecular weight poly(4-tert-butylphenylacetylene) using a well-defined cationic rhodium catalyst. The method offers excellent control over the polymerization, resulting in a polymer with a narrow molecular weight distribution, which is essential for the systematic study and application of this promising functional material. By understanding the underlying mechanistic principles and adhering to the detailed experimental procedure, researchers can reliably produce high-quality PtBPA for further investigation in various fields of materials science and drug development.
References
- Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand.Polymer Chemistry, 2024, 15, 2028-2039. [Link]
- Recent Advances in the Synthesis of Substituted Polyacetylenes.MDPI, 2023. [Link]
- Polymerization of m-Chlorophenylacetylene Initiated by [Rh(norbornadiene)Cl]2-Triethylamine Catalyst Containing Long-Lived Propagation Species.Polymer Journal, 1990, 22, 1105-1107. [Link]
- GPC-NMR Analysis for Polymer Characteris
Sources
Application Notes and Protocols for 4-(tert-butyl)phenylacetylene in Materials Science
Introduction: The Versatility of a Bulky Acetylenic Building Block
4-(tert-butyl)phenylacetylene is a substituted aromatic alkyne that has garnered significant interest in materials science. Its unique molecular architecture, featuring a rigid phenylacetylene rod-like structure appended with a sterically demanding tert-butyl group, imparts desirable properties to the materials derived from it. The tert-butyl group enhances solubility and processability, preventing the close packing and aggregation often observed in unsubstituted polyacetylenes, which can quench fluorescence and limit their application. This guide provides an in-depth exploration of the applications of this compound, focusing on its role as a monomer for high-performance polymers and as a crucial building block in the synthesis of advanced organic materials. We will delve into detailed synthetic protocols, the rationale behind experimental choices, and the characterization of the resulting materials, providing researchers with the foundational knowledge to harness the potential of this versatile molecule.
PART 1: Synthesis of the Monomer: this compound
The accessibility of the monomer is the first step in its application. A common and efficient method for the synthesis of this compound is the Sonogashira coupling reaction, a cross-coupling reaction between a terminal alkyne and an aryl halide.
Protocol 1: Synthesis of this compound via Sonogashira Coupling
This protocol outlines the synthesis of this compound from 1-bromo-4-(tert-butyl)benzene and ethynyltrimethylsilane, followed by deprotection.
Materials:
-
1-bromo-4-(tert-butyl)benzene
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)
Procedure:
-
Sonogashira Coupling:
-
To a dried Schlenk flask under an argon atmosphere, add 1-bromo-4-(tert-butyl)benzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF and triethylamine (2.0 eq).
-
To this stirring mixture, add ethynyltrimethylsilane (1.2 eq) dropwise.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The crude product is (4-(tert-butyl)phenyl)ethynyl)trimethylsilane.
-
-
Deprotection of the Trimethylsilyl Group:
-
Dissolve the crude product from the previous step in a 1:1 mixture of methanol and dichloromethane.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours.[1]
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Add water to the filtrate and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield this compound as a pale-yellow oil. The product can be further purified by column chromatography on silica gel if necessary.
-
Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 2: Polymerization of this compound
The terminal alkyne functionality of this compound allows it to undergo polymerization to form poly[this compound], a conjugated polymer with potential applications in organic electronics. Recent advancements have enabled the synthesis of ultra-high molecular weight, stereoregular polymers using rhodium-based catalysts.[2][3][4][5]
Application Note: Achieving Ultra-High Molecular Weight Poly[this compound]
The synthesis of high molecular weight conjugated polymers is crucial for achieving good mechanical properties and forming high-quality thin films for electronic devices. A cationic rhodium(I) complex featuring a hemilabile phosphine ligand has been shown to be exceptionally effective in polymerizing 1-(tert-butyl)-4-ethynylbenzene (an alternative name for the topic monomer) to produce polymers with molecular weights in the megadalton range.[2][4] The hemilabile ligand plays a key role in the catalytic cycle, facilitating monomer coordination and insertion.
Protocol 2: Rhodium-Catalyzed Polymerization of this compound
This protocol is adapted from the work of Angoy et al. (2024) and describes the synthesis of ultra-high molecular weight poly[this compound].[3][5]
Materials:
-
This compound (monomer)
-
[Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] (catalyst)
-
Tetrahydrofuran (THF), anhydrous and deoxygenated
-
Methanol (MeOH), chilled
-
Argon gas supply
-
Standard glassware for inert atmosphere synthesis
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of poly[this compound].
Procedure:
-
Catalyst Solution Preparation:
-
In a glovebox or under a stream of argon, prepare a stock solution of the rhodium catalyst in anhydrous, deoxygenated THF. The concentration should be calculated to achieve the desired monomer-to-catalyst ratio.
-
-
Polymerization:
-
In a round-bottom flask equipped with a magnetic stir bar, add the required volume of the catalyst solution.
-
To this solution, add this compound (e.g., 0.64 mmol for a [PA]₀/[Rh] ratio of 100 with 6.4 µmol of catalyst in 2.5 mL THF).[3]
-
Stir the reaction mixture at 293 K (20 °C) in the absence of light. The polymerization of 1-(tert-butyl)-4-ethynylbenzene is reported to be complete in approximately 30 minutes.[4]
-
-
Polymer Isolation:
-
After the desired reaction time, transfer the viscous polymer solution via cannula into a beaker containing vigorously stirred, chilled methanol (approximately 10 times the volume of the reaction mixture).
-
A yellow solid, the poly[this compound], will precipitate.
-
Collect the polymer by vacuum filtration.
-
Wash the polymer thoroughly with fresh methanol.
-
Dry the polymer under vacuum to a constant weight.
-
Characterization of Poly[this compound]
The resulting polymer should be characterized to determine its molecular weight, structure, and thermal properties.
| Property | Typical Value | Method | Reference |
| Weight-Average Molecular Weight (M_w) | 4.84 x 10⁶ g/mol | Size Exclusion Chromatography (SEC-MALS) | [4] |
| Number-Average Molecular Weight (M_n) | 2.72 x 10⁶ g/mol | Size Exclusion Chromatography (SEC-MALS) | [2][3][4] |
| Polydispersity Index (Đ) | 1.78 | M_w / M_n | [4] |
| Stereochemistry | cis-transoidal | ¹H NMR Spectroscopy | [4][5] |
| Thermal Decomposition (T_d, 5% weight loss) | ~350 °C | Thermogravimetric Analysis (TGA) | [3] |
PART 3: Applications in Materials Science
Building Block for Advanced Organic Materials
This compound is a valuable synthon for constructing larger, well-defined molecular architectures through cross-coupling reactions.
Application Note: Sonogashira Coupling for Molecular Scaffolding
The terminal alkyne of this compound makes it an ideal coupling partner in palladium-catalyzed Sonogashira reactions. This allows for the precise installation of the bulky phenylacetylene unit onto various molecular scaffolds, leading to materials with tailored electronic and photophysical properties. Examples include its use in the synthesis of:
-
1,6-bis(4-tert-butylphenyl)hexa-1,5-diyne-3,4-dione: A diketone-containing diyne.
-
Crown Ethers: Functionalized crown ethers with multiple phenylethynyl arms for potential applications in sensing and host-guest chemistry.
-
Complex Acetylenes: Coupling with other substituted aryl halides to create unsymmetrical diarylacetylenes for use in organic electronics.
Logical Relationship Diagram:
Caption: Use of this compound as a building block.
Poly[this compound] in Organic Electronics
Substituted polyacetylenes are a class of conjugated polymers known for their semiconductor properties. While specific device data for poly[this compound] is emerging, its properties suggest potential applications in several areas of organic electronics.
Application Note: A Soluble, High Molecular Weight Conjugated Polymer
The excellent solubility and high molecular weight of poly[this compound] make it a promising candidate for solution-processed organic electronic devices.
-
Organic Field-Effect Transistors (OFETs): The conjugated backbone of the polymer can facilitate charge transport. The bulky tert-butyl groups can influence the polymer packing in thin films, which is a critical parameter for OFET performance. The high molecular weight can lead to the formation of continuous, amorphous films with good charge mobility.
-
Organic Light-Emitting Diodes (OLEDs): Substituted polyacetylenes can be fluorescent. Poly[this compound] could potentially be used as an emissive layer or a host for emissive dopants in OLEDs. Its good film-forming properties are advantageous for fabricating multilayer device structures.
-
Sensors: The electronic properties of conjugated polymers are often sensitive to their environment. Thin films of poly[this compound] could be explored for the detection of analytes that can interact with the polymer backbone and modulate its conductivity or photoluminescence.
Conclusion and Future Outlook
This compound is a versatile molecule in materials science, serving both as a fundamental building block for complex organic structures and as a monomer for the synthesis of ultra-high molecular weight conjugated polymers. The protocols provided herein offer a starting point for researchers to synthesize and explore the potential of this material. The rhodium-catalyzed polymerization opens up new avenues for producing well-defined, solution-processable polyacetylenes. Future research will likely focus on fabricating and characterizing electronic devices based on poly[this compound] to fully elucidate its potential in applications such as flexible displays, printable electronics, and chemical sensors.
References
- Angoy, M., Jiménez, M. V., Vispe, E., & Pérez-Torrente, J. J. (2024). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand. Polymer Chemistry. [Link]
- Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility - OSTI.GOV. (n.d.).
- Angoy, M., et al. (2024). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand. Polymer Chemistry, 15(20). [Link]
- Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand - ResearchGate. (2024).
- Angoy, M., et al. (2024). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand. Polymer Chemistry. [Link]
Sources
- 1. This compound | 772-38-3 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium( i ) catalyst with a N-functionalized hemilabile phosphine ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00259H [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
Application Notes & Protocols: 4-(Tert-butyl)phenylacetylene as a Versatile Building Block in Organic Synthesis
Introduction: 4-(Tert-butyl)phenylacetylene is a valuable and versatile terminal alkyne in the field of organic synthesis. Its unique structural features—a reactive terminal acetylene group and a bulky tert-butyl substituent on the phenyl ring—impart desirable properties for the construction of complex organic molecules and polymers. The tert-butyl group provides steric hindrance, which can influence reaction selectivity and enhance the solubility and stability of the resulting products. This guide provides in-depth technical information, application notes, and detailed protocols for the use of this compound in key synthetic transformations, catering to researchers, scientists, and professionals in drug development and materials science.
Physicochemical Properties and Handling
This compound is a clear, pale yellowish-brown liquid at room temperature. Its key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₄ |
| Molecular Weight | 158.24 g/mol |
| Boiling Point | 70 °C at 2 mmHg |
| Density | 0.877 g/mL at 25 °C |
| Refractive Index | 1.528-1.530 |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, chloroform, hexanes); sparingly soluble in water. |
| CAS Number | 772-38-3 |
Storage and Handling: Store in a cool, dry, well-ventilated area away from incompatible substances. It is advisable to handle this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential side reactions, particularly for sensitive catalytic processes.
Core Applications in Organic Synthesis
The reactivity of the terminal alkyne in this compound makes it a prime substrate for several powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This section details its application in Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and polymerization reactions.
Sonogashira Coupling: Synthesis of Aryl- and Vinyl-Substituted Alkynes
The Sonogashira coupling is a cornerstone of cross-coupling chemistry, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and an amine base.
Causality of Experimental Choices:
-
Palladium Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂, is the active catalyst that undergoes oxidative addition with the aryl/vinyl halide.
-
Copper(I) Co-catalyst: Cu(I) salts, such as CuI, react with the terminal alkyne to form a copper acetylide intermediate. This species then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle. The use of a copper co-catalyst generally allows for milder reaction conditions.
-
Amine Base: An amine, such as triethylamine or diisopropylamine, serves multiple roles. It acts as a base to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide. It also serves as a solvent and neutralizes the hydrogen halide formed as a byproduct.
-
Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is commonly used to dissolve the reactants and catalysts.
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for a Sonogashira coupling reaction.
Protocol 1: Sonogashira Coupling of this compound with Iodobenzene
This protocol provides a general procedure for the coupling of an aryl iodide with this compound.
Materials:
-
Iodobenzene
-
This compound
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add iodobenzene (1.0 mmol), this compound (1.2 mmol), and copper(I) iodide (0.05 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) to the flask.
-
To the stirred solution, add bis(triphenylphosphine)palladium(II) chloride (0.02 mmol).
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 1-(4-(tert-butyl)phenyl)-2-phenylethyne.
Protocol 2: Copper-Free Sonogashira Coupling with an Aryl Bromide
In some cases, the copper co-catalyst can lead to the formation of alkyne homocoupling byproducts (Glaser coupling). A copper-free protocol can mitigate this issue, often requiring a more active palladium catalyst system and a stronger base.[2]
Materials:
-
4-Bromoanisole
-
This compound
-
[DTBNpP]Pd(crotyl)Cl (a commercially available air-stable palladium precatalyst)[2]
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure: [2]
-
In a glovebox, add 4-bromoanisole (0.5 mmol), the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (2.5 mol %), and a stir bar to a vial.
-
Add anhydrous DMSO (2.5 mL) to the vial.
-
Add this compound (0.8 mmol) followed by 2,2,6,6-tetramethylpiperidine (1.0 mmol).
-
Seal the vial and stir the mixture at room temperature. Monitor the reaction by GC-MS. The reaction is typically complete within 2-4 hours.
-
After completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography on silica gel.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[3][4][5][6] This reaction is widely used in drug discovery, bioconjugation, and materials science due to its reliability, mild reaction conditions, and high functional group tolerance.
Causality of Experimental Choices:
-
Copper(I) Catalyst: The active catalyst is Cu(I), which is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate. Pre-formed Cu(I) salts like CuI can also be used.
-
Reducing Agent: Sodium ascorbate is a common and effective reducing agent to maintain the copper in its active +1 oxidation state, preventing oxidation to the inactive Cu(II) by dissolved oxygen.[6]
-
Ligand (Optional but Recommended): Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) catalyst, prevent disproportionation, and accelerate the reaction. For biological applications, water-soluble ligands like THPTA are preferred.
-
Solvent: The reaction is often performed in a variety of solvents, including mixtures of water and a miscible organic solvent like t-butanol, DMSO, or THF.
Experimental Workflow: CuAAC Reaction
Caption: General workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Protocol 3: CuAAC Reaction of this compound with Benzyl Azide
This protocol is adapted from a general procedure for phenylacetylene and can be applied to this compound.[3][6][7]
Materials:
-
Benzyl azide
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve benzyl azide (1.0 mmol) and this compound (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
To this stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2 mmol in 1 mL of water).
-
Then, add an aqueous solution of copper(II) sulfate pentahydrate (0.05 mmol in 1 mL of water).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the resulting 1-benzyl-4-(4-(tert-butyl)phenyl)-1H-1,2,3-triazole by recrystallization or column chromatography.
Polymerization: Synthesis of Poly(this compound)
This compound can be polymerized to form high molecular weight, conjugated polymers.[8][9] These polymers are of interest for their potential applications in electronics and optics. Rhodium-based catalysts are particularly effective for the stereoregular polymerization of phenylacetylene derivatives.[10][11][12]
Causality of Experimental Choices:
-
Rhodium Catalyst: Cationic rhodium(I) complexes, such as [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄], are highly efficient catalysts for the polymerization of substituted phenylacetylenes.[8][9] These catalysts can promote a living polymerization, allowing for control over the polymer's molecular weight and leading to a narrow molecular weight distribution.
-
Solvent: Anhydrous THF is a suitable solvent for this type of polymerization as it dissolves both the monomer and the catalyst and is relatively inert under the reaction conditions.
-
Inert Atmosphere and Exclusion of Light: The polymerization is sensitive to air and light, which can decompose the catalyst or initiate side reactions. Therefore, it is crucial to perform the reaction under an inert atmosphere (argon) and in the dark.
-
Precipitation: The polymer is isolated by precipitation in a non-solvent, such as methanol. This step effectively separates the high molecular weight polymer from the unreacted monomer, catalyst residues, and oligomers.
Experimental Workflow: Rhodium-Catalyzed Polymerization
Caption: General workflow for the rhodium-catalyzed polymerization of this compound.
Protocol 4: Synthesis of Ultra-High Molecular Weight Poly(this compound) [8][9]
This protocol describes the synthesis of poly(this compound) with a very high molecular weight using a specific rhodium catalyst.[8][9]
Materials:
-
This compound (distilled over CaH₂ and stored over molecular sieves)
-
[Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] catalyst
-
Tetrahydrofuran (THF), anhydrous
-
Methanol, cold (0 °C)
-
Octane (as an internal standard for GC)
Procedure:
-
The polymerization should be carried out in a round-bottom flask with efficient stirring under an argon atmosphere and protected from light.
-
Prepare a stock solution of the rhodium catalyst in anhydrous THF.
-
In the reaction flask, place the desired amount of the catalyst solution (e.g., 6.4 µmol in 2.5 mL of THF for a monomer to catalyst ratio of 100).
-
Add this compound (0.64 mmol) to the catalyst solution.
-
Stir the mixture at 293 K (20 °C).
-
Monitor the consumption of the monomer by taking aliquots from the reaction mixture and analyzing them by gas chromatography (GC) using octane as an internal standard. The polymerization is typically very fast.
-
Once the desired conversion is reached (or the monomer is fully consumed), transfer the viscous polymer solution via a cannula into a beaker containing vigorously stirred, cold methanol (25 mL).
-
A solid polymer will precipitate.
-
Filter the polymer, wash it with methanol (3 x 5 mL), and dry it under vacuum to a constant weight.
-
Characterize the polymer by size-exclusion chromatography (SEC/GPC) to determine its molecular weight and polydispersity, and by NMR spectroscopy to confirm its structure.
Expected Results: This procedure has been reported to yield poly(this compound) with an ultra-high number-average molecular weight (Mn) of up to 2.72 x 10⁶ g/mol .[8][9]
Summary of Applications
| Reaction Type | Key Reagents & Catalysts | Product Type | Key Advantages |
| Sonogashira Coupling | Aryl/vinyl halide, Pd catalyst, CuI, amine base | Disubstituted alkynes | Mild conditions, high yields, broad substrate scope. |
| Cu-Free Sonogashira | Aryl bromide, bulky phosphine-Pd catalyst, strong base | Disubstituted alkynes | Avoids alkyne homocoupling. |
| CuAAC (Click Chemistry) | Azide, CuSO₄, sodium ascorbate | 1,4-Disubstituted 1,2,3-triazoles | High regioselectivity, mild aqueous conditions, high functional group tolerance. |
| Polymerization | Rh(I) catalyst | High molecular weight conjugated polymers | Stereoregular polymers, potential for living polymerization. |
References
- Angoy, M., Jiménez, M. V., Vispe, E., & Pérez-Torrente, J. J. (2024). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand. Polymer Chemistry. [Link]
- Angoy, M., et al. (2024). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018).
- Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano. [Link]
- Rhodium-Catalyzed Polymerization of Phenylacetylene and its Derivatives. (2020).
- CuAAC Reactions between Benzyl Azide and Phenylacetylene using Various Amounts of PEG-tris-trz-Cu I Catalyst. (n.d.).
- Polymerization of Phenylacetylenes. III. Structure and Properties of Poly(phenylacetylene)s Obtained by WCL6 or MoCl5. (1974).
- Polymerization of phenylacetylene catalyzed by rhodium(I) complexes with N-functionalized N-heterocyclic carbene ligands. (2022).
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022).
- Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. (2007). Dalton Transactions. [Link]
- Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. (n.d.). Semantic Scholar. [Link]
- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022).
- Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Gre. (2022). ChemRxiv. [Link]
- Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. (2023). Beilstein Journal of Organic Chemistry. [Link]
- Polymerization of phenylacetylene. (n.d.).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Rhodium-Catalyzed Polymerization of Substituted Phenylacetylenes
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive technical guide to the rhodium-catalyzed polymerization of substituted phenylacetylenes. This document is designed to offer researchers, scientists, and professionals in drug development both the theoretical underpinnings and practical protocols for synthesizing well-defined poly(phenylacetylene)s (PPAs). The content herein is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of this powerful polymerization technique.
Introduction: The Significance of Poly(phenylacetylene)s and the Rhodium Advantage
Substituted poly(phenylacetylene)s are a class of conjugated polymers that have garnered significant interest due to their unique electronic, optical, and physical properties. These materials find applications in diverse fields such as photonics, nonlinear optics, electrical conductors, gas separation membranes, and as precursors for carbon materials.[1][2][3] The properties of PPAs are intrinsically linked to their molecular weight, stereoregularity, and the nature of the substituents on the phenyl ring.
While various transition metals can catalyze the polymerization of phenylacetylenes, rhodium-based catalysts have emerged as particularly effective. Rhodium(I) catalysts are highly tolerant to a wide range of functional groups on the monomer, operate under mild reaction conditions, and can provide highly stereoregular polymers with a cis-transoidal configuration.[4][5][6] A key advantage of certain rhodium catalyst systems is their ability to induce "living" polymerization. This provides exceptional control over the polymer's molecular weight and allows for the synthesis of polymers with narrow molecular weight distributions (low polydispersity) and the creation of block copolymers.[7][8][9]
The Mechanism of Polymerization: A Coordination-Insertion Pathway
The polymerization of phenylacetylene by rhodium(I) catalysts is widely accepted to proceed through a coordination-insertion mechanism.[4][5] A detailed understanding of this mechanism is crucial for controlling the polymerization process and tailoring the properties of the resulting polymer. The key steps are as follows:
-
Initiation: The active catalytic species is typically a rhodium(I) complex. Initiation can occur through the insertion of a phenylacetylene monomer into a rhodium-hydride, rhodium-alkyl, or rhodium-alkynyl bond.[4][10] In many systems, a cocatalyst or additive is used to generate the active initiator in situ.[10][11]
-
Propagation: The propagation step involves the successive coordination and insertion of monomer molecules into the rhodium-carbon bond of the growing polymer chain. The regioselectivity of this insertion is critical. NMR studies have shown that the polymerization with rhodium(I) complexes typically proceeds via a 2,1-insertion mechanism, which leads to a "head-to-tail" arrangement of the monomer units in the polymer chain.[4][10] This controlled insertion is responsible for the high stereoregularity of the resulting poly(phenylacetylene), which predominantly adopts a cis-transoidal backbone structure.[1][9][10]
-
Termination: In a living polymerization, termination steps are ideally absent. The polymer chains remain active, attached to the rhodium center, until intentionally quenched. This allows for the synthesis of block copolymers by the sequential addition of different monomers.[7][10]
Below is a generalized schematic of the catalytic cycle.
Caption: Generalized catalytic cycle for rhodium-catalyzed phenylacetylene polymerization.
Experimental Protocols: A Guide to Practice
The following protocols are designed to be a starting point for researchers. Optimization of reaction conditions may be necessary for specific substituted phenylacetylenes and desired polymer properties.
Materials and Reagents
-
Rhodium Catalyst Precursor: e.g., (bicyclo[2.2.1]hepta-2,5-diene)rhodium(I) chloride dimer ([Rh(nbd)Cl]₂), (1,5-cyclooctadiene)rhodium(I) chloride dimer ([Rh(cod)Cl]₂)
-
Ligands/Additives: e.g., Triphenylphosphine (PPh₃), 4-(dimethylamino)pyridine (DMAP), amines (e.g., triethylamine, i-PrNH₂)
-
Co-catalyst (for certain systems): e.g., Aryl boronic acids, organolithium reagents
-
Monomer: Substituted phenylacetylene (purified by distillation or column chromatography)
-
Solvent: Anhydrous toluene, tetrahydrofuran (THF), or other suitable solvent
-
Quenching Agent: Methanol, acetic acid
-
Precipitation Solvent: Methanol, hexane
General Protocol for Rhodium-Catalyzed Polymerization
This protocol is a generalized procedure based on common practices in the literature.[1][12]
Experimental Workflow Diagram
Caption: Step-by-step workflow for a typical rhodium-catalyzed polymerization of phenylacetylene.
Step-by-Step Procedure:
-
Catalyst Preparation:
-
In a glovebox or under an inert atmosphere (e.g., argon), add the rhodium precursor, ligand (if required), and any additives to a dry reaction vessel equipped with a magnetic stir bar.
-
Add the desired amount of anhydrous solvent to dissolve the components. The choice of ligand and additives is crucial for controlling the polymerization and achieving a living character.[10]
-
-
Monomer Addition:
-
In a separate vial, prepare a solution of the substituted phenylacetylene monomer in the anhydrous solvent.
-
Add the monomer solution to the catalyst solution via syringe.
-
-
Polymerization:
-
Stir the reaction mixture at the desired temperature (e.g., 30 °C) for the specified time (e.g., 1-24 hours). The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by observing the increase in viscosity of the solution.
-
-
Quenching and Isolation:
-
Once the desired conversion is reached, quench the polymerization by adding a small amount of a proton source, such as methanol or acetic acid.[12]
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, typically methanol or hexane.
-
Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Factors Influencing Polymerization and Polymer Properties
The success of the rhodium-catalyzed polymerization of substituted phenylacetylenes depends on several factors that can be fine-tuned to achieve the desired polymer characteristics.
| Parameter | Influence | Rationale and Insights | References |
| Catalyst System | Greatly affects activity, stereoselectivity, and living character. | Different rhodium precursors and ligands (e.g., phosphines, dienes) exhibit varying electronic and steric properties, which modulate the reactivity of the catalytic center. For instance, the use of a phenylethynyl group, triphenylphosphine, and a norbornadiene (nbd) ligand attached to the rhodium center has been shown to be crucial for well-controlled polymerization.[10] | [9][10][11] |
| Ligands/Additives | Can induce living polymerization, narrow polydispersity, and increase initiation efficiency. | Additives like DMAP or amines can prevent side reactions and stabilize the active rhodium species, leading to lower polydispersities.[10][13] Amines can also act as co-catalysts.[14] | [10][13][14] |
| Monomer Substituents | Affect polymerization rate and polymer properties. | Electron-withdrawing or electron-donating groups on the phenyl ring can influence the electronic properties of the acetylene moiety, thereby affecting its coordination and insertion. The steric bulk of the substituent can also play a significant role.[6] | [6] |
| Solvent | Can influence catalyst solubility, activity, and polymer stereoregularity. | The choice of solvent can affect the aggregation state and solubility of the catalyst and the growing polymer chain. Polymerizations have been successfully carried out in various organic solvents, water, and even compressed carbon dioxide.[7][12] | [7][12] |
| Temperature | Affects polymerization rate and can influence side reactions. | Higher temperatures generally lead to faster polymerization rates, but may also increase the likelihood of chain termination or transfer reactions, which can broaden the molecular weight distribution. | [1] |
Characterization of Poly(phenylacetylene)s
The synthesized polymers should be thoroughly characterized to determine their molecular weight, molecular weight distribution, and structure.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and stereoregularity. A sharp singlet in the ¹H NMR spectrum around δ 5.8 ppm is characteristic of the vinylic protons in a highly stereoregular cis-transoidal PPA.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups in the polymer.
-
UV-Vis Spectroscopy: To study the electronic properties of the conjugated polymer backbone.
-
Thermal Analysis (TGA/DSC): To evaluate the thermal stability and phase transitions of the polymer.
Applications in Drug Development and Beyond
While the primary applications of PPAs have been in materials science, their unique properties present opportunities in the realm of drug development and biomedical research.
-
Drug Delivery: The tunable solubility and functionalization of PPAs could be exploited for the development of novel drug delivery systems. Water-soluble PPAs can be synthesized, which is a crucial property for biological applications.[7]
-
Biosensors: The responsive nature of the helical structure of some chiral PPAs to their environment suggests potential for the development of sensitive chemical and biological sensors.[15]
-
Biomaterials: The ability to create well-defined block copolymers opens up possibilities for designing new biomaterials with controlled morphologies and properties.
Conclusion
Rhodium-catalyzed polymerization of substituted phenylacetylenes is a robust and versatile method for synthesizing well-defined conjugated polymers. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can tailor the properties of these materials for a wide range of applications, from advanced materials to potential uses in the life sciences. The living nature of many of these polymerization systems provides a level of control that is essential for the rational design of functional polymers.
References
- Water-Soluble Poly(phenylacetylene)s from Living Polymerization in Water. Angew. Chem. Int. Ed. 2022, 61, e202202676.
- Examples of living polymerization of phenylacetylenes using rhodium‐based multicomponent catalytic systems.
- Well-Controlled Polymerization of Phenylacetylenes with Organorhodium(I) Complexes: Mechanism and Structure of the Polyenes. Journal of the American Chemical Society.
- Living Polymerization of Phenylacetylene with Tetrafluorobenzobarrelene Ligand-Containing Rhodium Catalyst Systems Featuring the Synthesis of High Molecular Weight Polymer.
- Living Polymerization of Phenylacetylene with Tetrafluorobenzobarrelene Ligand-Containing Rhodium Catalyst Systems Fe
- Mechanistic Investigation on the Polymerization of Phenylacetylene by 2-Diphenylphosphinopyridine Rhodium(I) Catalysts: Understanding the Role of the Cocatalyst and Alkynyl Intermediates.
- Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium(I) complexes with functionalized phosphine ligands - RSC Publishing.
- Rhodium-Catalyzed Polymerization of Phenylacetylene and its Derivatives - ResearchG
- Rhodium-Catalyzed Phenylacetylene Polymerization in Compressed Carbon Dioxide.
- Living polymerization of phenylacetylenes catalyzed by cationic rhodium complexes bearing tetrafluorobenzobarrelene.
- Synthesis of megadalton stereoregular ring- substituted poly(phenylacetylene)s by a rhodium(I)
- Applications of Polyacetylene Derivatives in Gas and Liquid Separ
- Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility - OSTI.GOV.
- A chiral, responsive handle on poly(phenylacetylene) properties - RSC Blogs.
- Polymerization of substituted acetylenes by various rhodium catalysts: Comparison of catalyst activity and effect of additives.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of Polyacetylene Derivatives in Gas and Liquid Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium( i ) complexes with functionalized phosphine ligands: linear vs. bran ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00497C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. blogs.rsc.org [blogs.rsc.org]
Application Note: Synthesis of 4,4′,5,5′-Tetra(4-tert-butylphenylethynyl)dibenzo-24-crown-8-ether via Palladium-Catalyzed Sonogashira Coupling
Abstract: This document provides a detailed protocol for the synthesis of a functionalized dibenzo-crown ether, specifically 4,4′,5,5′-tetra(4-tert-butylphenylethynyl)dibenzo-24-crown-8-ether. The core of this synthesis is the Sonogashira cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds between terminal alkynes and aryl halides.[1][2][3] We detail the reaction mechanism, provide a step-by-step experimental procedure, and outline methods for purification and characterization. The incorporation of the 4-(tert-butyl)phenylacetylene moiety introduces bulky, lipophilic groups onto the crown ether scaffold, which can significantly alter its solubility, complexation properties, and potential for application in supramolecular chemistry and materials science. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials development.
Introduction and Scientific Rationale
Crown ethers are macrocyclic polyethers renowned for their ability to selectively bind cations within their central cavity. This property has led to their widespread use as phase-transfer catalysts, ion sensors, and building blocks for more complex supramolecular structures.[4] The functionalization of the crown ether periphery is a key strategy for tuning these properties. By introducing specific substituents, one can modify the macrocycle's solubility, electronic properties, and steric environment, thereby tailoring its host-guest binding capabilities.
The introduction of rigid, bulky substituents like this compound is of particular interest. The phenylacetylene unit extends the π-conjugated system of the dibenzo-crown ether, while the terminal tert-butyl group enhances solubility in organic solvents and can direct self-assembly through steric interactions. The chosen synthetic route is the Sonogashira coupling, a palladium- and copper-cocatalyzed reaction that efficiently couples terminal alkynes with aryl halides under mild conditions, tolerating a wide range of functional groups.[5][6] This makes it an ideal choice for the late-stage functionalization of complex molecules like crown ethers.
Mechanistic Overview: The Sonogashira Coupling
The Sonogashira reaction proceeds via two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (the tetraiododibenzo-crown ether) to form a Pd(II) complex.
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne (this compound) in the presence of a base (e.g., triethylamine) to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide transfers its organic fragment to the Pd(II) complex, regenerating the copper(I) catalyst and forming a Pd(II)-alkynyl complex. This is often the rate-determining step.[6]
-
Reductive Elimination: The Pd(II)-alkynyl complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Experimental Protocol
This protocol details the synthesis of the target molecule from 4,4′,5,5′-tetraiododibenzo-24-crown-8-ether.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier Notes |
| 4,4′,5,5′-Tetraiododibenzo-24-crown-8-ether | C₂₄H₂₈I₄O₈ | 952.07 | N/A | Synthesize separately or source from specialist supplier. |
| This compound | C₁₂H₁₄ | 158.24 | 772-38-3 | Commercially available.[7] Should be colorless liquid. |
| Dichlorobis(triphenylphosphine)palladium(II) | PdCl₂(PPh₃)₂ | 701.90 | 13965-03-2 | Standard palladium catalyst. |
| Copper(I) Iodide | CuI | 190.45 | 7681-65-4 | Co-catalyst. Use freshly opened or purified material. |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 121-44-8 | Anhydrous grade, distilled over CaH₂. Acts as base and solvent. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous grade. Main reaction solvent. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | For extraction and chromatography. |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | For chromatography. |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | 230-400 mesh for column chromatography. |
Equipment
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer and heat plate
-
Inert gas line (Argon or Nitrogen) with manifold
-
Condenser
-
Syringes and needles
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware
Synthetic Procedure
Caption: Step-by-step workflow for synthesis and analysis.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar and condenser, add 4,4′,5,5′-tetraiododibenzo-24-crown-8-ether (952 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (70 mg, 0.1 mmol, 10 mol%), and copper(I) iodide (38 mg, 0.2 mmol, 20 mol%).
-
Causality: The system must be under an inert atmosphere (Argon or Nitrogen) because the Pd(0) catalyst is sensitive to oxygen. The catalyst loadings are typical for Sonogashira couplings, ensuring efficient turnover without excessive cost.
-
-
Solvent and Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous tetrahydrofuran (THF, 30 mL) and anhydrous triethylamine (TEA, 15 mL) via syringe. Stir the resulting suspension for 10 minutes.
-
Causality: TEA acts as both a solvent and the base required to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.[6]
-
-
Alkyne Addition: Slowly add this compound (760 mg, 4.8 mmol, 4.8 equivalents) to the reaction mixture via syringe.
-
Causality: A slight excess of the alkyne is used to ensure the complete consumption of the more valuable tetra-iodinated crown ether starting material.
-
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting material spot indicates reaction completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. A black precipitate (palladium black) and salts will be present. Filter the mixture through a pad of Celite, washing the pad with dichloromethane (DCM, 3 x 20 mL).
-
Causality: Filtration removes the insoluble catalyst residues and ammonium salts formed during the reaction.
-
-
Extraction: Combine the filtrates and evaporate the solvent under reduced pressure. Redissolve the crude residue in DCM (50 mL) and transfer to a separatory funnel. Wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl, 2 x 30 mL) and then with brine (1 x 30 mL).
-
Causality: The NH₄Cl wash helps to remove residual triethylamine and complex any remaining copper salts.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude solid by column chromatography on silica gel, eluting with a gradient of hexane and dichloromethane (e.g., starting from 100% hexane and gradually increasing the polarity with DCM).
-
Causality: Column chromatography is essential to separate the desired product from unreacted alkyne, homocoupled alkyne (Glaser coupling product), and other reaction byproducts.
-
-
Final Product: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield 4,4′,5,5′-tetra(4-tert-butylphenylethynyl)dibenzo-24-crown-8-ether as a solid.
Characterization and Expected Results
The integrity of the synthesized compound must be confirmed through spectroscopic analysis.
| Analysis Technique | Expected Outcome |
| Yield | Theoretical yield: ~1.07 g. Actual yields can vary (typically 60-80% for multi-fold Sonogashira couplings). |
| Appearance | Typically a pale yellow or off-white solid. |
| ¹H NMR (CDCl₃) | - Singlet around δ 1.3 ppm (36H, -C(CH₃)₃). - Multiplets for the crown ether methylene protons (-OCH₂CH₂O-). - Aromatic protons from both the dibenzo-crown scaffold and the phenylacetylene units. |
| ¹³C NMR (CDCl₃) | - Quaternary carbons for the alkyne (C≡C) around δ 85-95 ppm. - Signals for the tert-butyl group carbons. - Aromatic and aliphatic carbons corresponding to the full structure. |
| HRMS (e.g., ESI-TOF) | Calculated m/z for C₇₂H₈₄O₈Na⁺ [M+Na]⁺. The observed mass should match the calculated mass within a narrow tolerance (e.g., ±5 ppm). |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for synthesizing a highly functionalized crown ether using the Sonogashira cross-coupling reaction. By explaining the rationale behind each step, from the mechanistic underpinnings to the purification strategy, this guide equips researchers with the necessary information to successfully prepare 4,4′,5,5′-tetra(4-tert-butylphenylethynyl)dibenzo-24-crown-8-ether. This molecule serves as a valuable platform for further studies in host-guest chemistry, molecular sensing, and the development of novel functional materials.
References
- OpenOChem Learn. Sonogashira Coupling. [Link]
- Wikipedia. Sonogashira coupling. [Link]
- S. Rossi, S. Collina, F. G. G. T. C. G. R. G. D. P. Direct synthetic routes to functionalised crown ethers. National Institutes of Health (NIH). [Link]
- J&K Scientific LLC. Sonogashira Cross-Coupling. [Link]
- A. A. D. M. A. M. T. A. A. A. B. S. A. A. Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health (NIH). [Link]
- Chemistry LibreTexts. Sonogashira Coupling. [Link]
- RSC Publishing. Direct synthetic routes to functionalised crown ethers. [Link]
- ACS Publications. Molecular Tweezer Based on Perylene and Crown Ether for Selective Recognition of Fullerenes. [Link]
Sources
- 1. Sonogashira Coupling | OpenOChem Learn [learn.openochem.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | 772-38-3 [chemicalbook.com]
Title: A Practical Guide to the Experimental Setup for Reactions Involving Terminal Alkynes: Protocols and Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: Terminal alkynes are foundational building blocks in modern organic synthesis, prized for the unique reactivity of their acidic C-H bond. This guide provides an in-depth exploration of the experimental principles and practical setups required for three cornerstone reactions: the Sonogashira cross-coupling, the Glaser-Hay homocoupling, and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click" chemistry. Moving beyond simple procedural lists, this document elucidates the causality behind experimental choices—from inert atmosphere techniques to protecting group strategies—to empower researchers in chemistry and drug development to execute these transformations with precision, safety, and high efficiency. Detailed, field-tested protocols, data tables, and workflow diagrams are provided to serve as a comprehensive resource for both novice and experienced scientists.
Part 1: Foundational Principles & Safety
The Defining Feature: The Acidic Alkyne Proton
The chemistry of terminal alkynes is dominated by the notable acidity of the sp-hybridized C-H bond. With a typical pKa of around 25, this proton is significantly more acidic than its sp² (alkene) or sp³ (alkane) counterparts.[1] This acidity is the origin of its synthetic utility; the terminal alkyne can be readily deprotonated by a sufficiently strong base, such as sodium amide (NaNH₂) or organolithium reagents, to form a potent carbon-centered nucleophile known as an alkynide or acetylide anion.[2] This nucleophile is central to forming new carbon-carbon bonds.
However, this acidity is also a critical experimental challenge. In a molecule with multiple functional groups, the alkyne proton may be the most acidic site, but it can also be less acidic than other protons, such as those on alcohols or carboxylic acids.[3] An improperly chosen base could deprotonate a different part of the molecule, leading to unintended side reactions.[3] This dual nature—reactivity and potential interference—dictates many of the experimental considerations that follow.
Safety & General Handling
-
General Precautions: Terminal alkynes, especially low-molecular-weight ones, can be volatile and flammable. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and appropriate gloves, is mandatory.
-
Pressure and Explosion Hazard: Acetylene itself and some terminal alkynes can be explosive under pressure or in the presence of certain metals (like copper, silver, and mercury) with which they can form explosive acetylides.[1] While the reactions discussed here use catalytic copper under controlled conditions, one should never heat sealed vessels containing alkynes or expose them to incompatible metals.
-
Inert Atmosphere Techniques: Many catalysts and reagents used in alkyne chemistry, particularly the Pd(0) complexes in Sonogashira coupling, are sensitive to oxygen.[1] Therefore, performing these reactions under an inert atmosphere of argon or nitrogen is often essential for reproducibility and high yield.[4] This is typically achieved using a Schlenk line or a glovebox.[5][6][7]
Strategic Use of Protecting Groups
The acidic proton of a terminal alkyne must often be "masked" or "protected" to prevent it from interfering with other planned reaction steps.[8][9] An ideal protecting group is easy to install, stable to the desired reaction conditions, and easy to remove under mild conditions that do not affect the rest of the molecule.[8]
For terminal alkynes, trialkylsilyl groups are the most common choice.[9][10] They are typically installed by treating the alkyne with a silyl halide in the presence of a base. The bulk of the silyl group can also improve the handling of otherwise gaseous alkynes.[8]
Caption: General workflow for using a protecting group.
The choice of silyl group is critical, as their stability and the conditions required for their removal vary, allowing for selective deprotection strategies.
| Protecting Group | Common Abbreviation | Deprotection Reagents | Key Characteristics |
| Trimethylsilyl | TMS | K₂CO₃/MeOH; mild TBAF | Very labile; easily removed, but not robust to many conditions.[9][10] |
| Triethylsilyl | TES | TBAF; K₂CO₃ | More stable than TMS. |
| tert-Butyldimethylsilyl | TBDMS or TBS | TBAF | Significantly more stable than TMS; widely used in multi-step synthesis.[11] |
| Triisopropylsilyl | TIPS | TBAF (slower than for TBS) | Very bulky and robust; requires stronger conditions for removal.[10] |
TBAF = Tetra-n-butylammonium fluoride; MeOH = Methanol
Part 2: General Experimental Setup
Setting Up an Inert Atmosphere Reaction
A Schlenk line is a dual-manifold system that allows for the easy switching between a vacuum and a supply of inert gas (Argon or Nitrogen), making it indispensable for handling air-sensitive reagents.[7][12]
Caption: Schematic of a Schlenk line connected to a reaction flask.
Protocol for Preparing Glassware:
-
Drying: Ensure all glassware is thoroughly oven-dried or flame-dried to remove adsorbed water.[7]
-
Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and stir bar) while hot and immediately connect it to the Schlenk line.
-
Evacuate-Refill Cycles: Carefully evacuate the air from the flask using the vacuum manifold. Once a good vacuum is achieved, switch to the inert gas manifold to refill the flask. This "purge-and-refill" cycle should be repeated at least three times to ensure the complete removal of atmospheric gases.[7]
Solvent and Reagent Preparation
For air-sensitive reactions, solvents must be both anhydrous and deoxygenated.
-
Drying: Solvents are typically dried using a solvent purification system or by distillation over an appropriate drying agent.
-
Degassing: To remove dissolved oxygen, the dried solvent can be sparged with an inert gas (bubbling argon through it) for 30-60 minutes or subjected to several freeze-pump-thaw cycles.
Part 3: Core Reaction Protocols
Sonogashira Cross-Coupling
The Sonogashira reaction is a highly versatile method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[1][13] The reaction is catalyzed by a palladium complex, with a copper(I) salt acting as a co-catalyst, and requires a mild amine base.[4][13]
Caption: Simplified catalytic cycles for the Sonogashira coupling.
| Parameter | Typical Reagents/Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂ | Typically 1-5 mol%. Pd(PPh₃)₂Cl₂ is a Pd(II) source that is reduced to the active Pd(0) in situ.[13][14] |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | Typically 1-5 mol%. Acts to form the copper acetylide intermediate.[15] |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as both the base to deprotonate the alkyne and often as the solvent.[15] |
| Solvent | THF, DMF, Toluene, or neat amine | Must be anhydrous and deoxygenated. |
| Temperature | Room Temperature to 100 °C | Reaction conditions are generally mild.[4][13] |
Representative Protocol: Coupling of 4-Iodotoluene and Trimethylsilylacetylene [14]
-
Setup: To a Schlenk tube equipped with a magnetic stir bar, add Pd(PPh₃)₂Cl₂ (0.025 eq), CuI (0.05 eq), and 4-iodotoluene (1.0 eq).
-
Inert Atmosphere: Seal the tube and perform three evacuate-refill cycles with argon.
-
Reagent Addition: Under a positive flow of argon, add anhydrous, degassed triethylamine (solvent) via syringe, followed by trimethylsilylacetylene (1.2 eq).
-
Reaction: Seal the tube and stir the mixture at room temperature (or heat to 60 °C if the reaction is sluggish).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed (typically 2-10 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of celite to remove catalyst residues. Wash the filtrate with a saturated aqueous solution of NH₄Cl to remove copper salts, then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Glaser-Hay Homocoupling
The Glaser-Hay coupling is a copper-catalyzed oxidative homocoupling of terminal alkynes to produce symmetrical 1,3-diynes.[16][17] The modern Hay modification utilizes a soluble catalyst system, typically CuCl with a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA), and uses oxygen from the air as the terminal oxidant.[16][17]
Caption: Experimental workflow for the Glaser-Hay coupling.
Representative Protocol: Synthesis of a Symmetrical Diyne [16][18]
-
Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar, add copper(I) chloride (CuCl, 10 mol%) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 10 mol%).
-
Solvent Addition: Add acetone (or THF) and stir. The suspension should form a clear, colored solution as the Cu-TMEDA complex forms.
-
Reaction Initiation: To this solution, add the terminal alkyne (1.0 eq).
-
Oxidation: Open the flask to the air (or bubble a gentle stream of air/oxygen through the mixture) and stir vigorously at room temperature. The reaction is often exothermic.
-
Monitoring: Monitor the disappearance of the starting material by TLC (typically 2-6 hours).
-
Work-up: Once complete, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride to quench the reaction and remove the copper catalyst.
-
Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and remove the solvent under reduced pressure. Purify the crude product by recrystallization or flash column chromatography.[19]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click" chemistry refers to a class of reactions that are highly efficient, wide in scope, and bio-orthogonal. The premier example is the CuAAC reaction, which joins a terminal alkyne and an azide to form a stable 1,4-disubstituted-1,2,3-triazole.[20][21] The reaction is exceptionally reliable and can often be performed in aqueous solutions at room temperature.[20]
The active Cu(I) catalyst is often generated in situ by the reduction of copper(II) sulfate (CuSO₄) with a mild reducing agent like sodium ascorbate.[21][22]
| Parameter | Typical Reagents/Conditions | Notes |
| Copper Source | CuSO₄·5H₂O | Inexpensive and air-stable precursor to the active Cu(I) catalyst.[21] |
| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to Cu(I) in situ.[22] |
| Ligand (Optional) | TBTA, THPTA | Stabilizes the Cu(I) oxidation state, accelerates the reaction, and reduces cell toxicity in biological applications. THPTA is water-soluble.[21][23] |
| Solvent | H₂O, tBuOH/H₂O, DMSO, THF | The reaction is famously tolerant of a wide range of solvents, including water.[20][24] |
| Temperature | Room Temperature | The reaction is typically fast and exothermic. |
Representative Protocol: General CuAAC Ligation [21][22]
-
Stock Solutions: Prepare stock solutions of your alkyne-containing molecule, azide-containing molecule, CuSO₄ (e.g., 20 mM in H₂O), and sodium ascorbate (e.g., 100 mM in H₂O, freshly prepared). If using a ligand, prepare a stock solution of THPTA (e.g., 50 mM in H₂O).
-
Reaction Mixture: In a vial, combine the alkyne (1.0 eq) and the azide (1.0-1.2 eq) in the chosen solvent system (e.g., a 1:1 mixture of t-butanol and water).
-
Catalyst Addition: Add the CuSO₄ solution (1-5 mol%). If using a ligand, pre-mix the CuSO₄ and THPTA before adding.
-
Initiation: Add the sodium ascorbate solution (5-10 mol%) to initiate the reaction. A color change is often observed.
-
Reaction: Stir the mixture at room temperature for 1-12 hours. The reaction is often complete in 1-4 hours.
-
Monitoring: Monitor by TLC or LC-MS. The product triazole is typically much more polar than the starting materials.
-
Work-up & Purification: Work-up procedures vary widely depending on the substrates. For small molecules, a standard aqueous work-up followed by extraction and column chromatography is common. For biomolecules, purification may involve precipitation or size-exclusion chromatography.[25]
Part 4: Reaction Monitoring & Purification
Monitoring Techniques
Effective reaction monitoring is crucial for determining reaction completion, optimizing conditions, and minimizing side-product formation.
-
Thin-Layer Chromatography (TLC): A fast, simple, and inexpensive method to qualitatively track the consumption of starting materials and the appearance of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for volatile and thermally stable compounds, providing information on both reaction progress and the identity of components via their mass spectra.[26]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor reactions by observing the disappearance of the characteristic alkyne proton signal (typically δ 2.5-3.5 ppm) and the appearance of product signals.[27][28]
General Work-up and Purification
-
Quenching: Many coupling reactions are quenched with an aqueous solution of ammonium chloride (NH₄Cl) to coordinate with and help remove the copper catalyst.[18]
-
Extraction: The product is extracted from the aqueous phase into an immiscible organic solvent like diethyl ether or ethyl acetate. The combined organic layers are typically washed with water and brine to remove residual salts.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed using a rotary evaporator.
-
Purification: The final purification of the crude product is most commonly achieved by flash column chromatography on silica gel, though distillation or recrystallization may also be suitable.[16][18]
Conclusion
The reactions of terminal alkynes are pillars of modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceuticals, materials science, and chemical biology. A successful outcome for these powerful transformations hinges on a thorough understanding of the underlying principles—the crucial role of the acidic proton, the necessity of an inert atmosphere for sensitive catalysts, and the strategic application of protecting groups. By mastering the detailed protocols for the Sonogashira, Glaser-Hay, and CuAAC reactions, researchers can confidently and effectively harness the synthetic power of the terminal alkyne.
References
- Recent Progress of Protecting Groups for Terminal Alkynes. Google Sites.
- Application Notes and Protocols for the Glaser-Hay Coupling in the Synthesis of 2,4-Hexadiyne. Benchchem.
- Silanes as Protecting Groups for Terminal Alkyne. Gelest.
- Sonogashira Coupling. Organic Chemistry Portal.
- Click Chemistry (Azide / alkyne reaction). Interchim.
- Use of protecting groups. Lumen Learning - Organic Chemistry II.
- An In-depth Technical Guide to the Discovery and Synthesis of Alkyne Compounds. Benchchem.
- Alkyne Reactivity.
- Alkyne Protecting Groups. Scribd.
- What is the best procedure for click reaction between alkyl azide and terminal alkyne group?.
- Experimental Procedure - Sonogashira Coupling. Scribd.
- Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org.
- Protocol for Azide-Alkyne Click Chemistry. BroadPharm.
- Development of optimized conditions for Glaser-Hay bioconjugations.
- Standard Operating Procedures: Bart Labor
- Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews.
- Air Free Techniques | Handling Air-Sensitive M
- [Orgo Lab 2] Oxid
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.
- Click Chemistry Protocols. Xi'an Confluore Biological Technology Co., Ltd..
- Schlenk Line and Glove Box Safety. University of Notre Dame.
- Air-free technique. Wikipedia.
- Glaser-Hay Coupling. SynArchive.
- Understanding the Reactions that are Specific for Terminal Alkynes. Unacademy.
- Application Notes and Protocols for Cross-Coupling Reactions Involving Terminal Alkynes. Benchchem.
- High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society.
- Application Notes and Protocols for Sonogashira Coupling Reactions of 2-Ethynylanthracene. Benchchem.
- Sonogashira coupling. Wikipedia.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Windsor.
- NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.
- Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. News-Medical.Net.
- A Comparative Guide to Analytical Methods for Monitoring 1-Bromoundecane Reactions. Benchchem.
Sources
- 1. Understanding the Reactions that are Specific for Terminal Alkynes [unacademy.com]
- 2. Alkyne Reactivity [www2.chemistry.msu.edu]
- 3. 15.2 Use of protecting groups | Organic Chemistry II [courses.lumenlearning.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.purdue.edu [chem.purdue.edu]
- 6. Schlenk Line and Glove Box Safety | Lab Safety Officers [sites.nd.edu]
- 7. Air-free technique - Wikipedia [en.wikipedia.org]
- 8. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 9. scribd.com [scribd.com]
- 10. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 11. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 12. ossila.com [ossila.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. scribd.com [scribd.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. synarchive.com [synarchive.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. m.youtube.com [m.youtube.com]
- 20. interchim.fr [interchim.fr]
- 21. broadpharm.com [broadpharm.com]
- 22. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. confluore.com [confluore.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. news-medical.net [news-medical.net]
- 27. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 28. pharmtech.com [pharmtech.com]
Topic: The Strategic Use of 4-(tert-Butyl)phenylacetylene in Pharmaceutical Intermediate Synthesis
An Application Note and Protocol Guide from the Senior Application Scientist
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
In the intricate process of drug discovery and development, the selection of appropriate building blocks is paramount. These molecular fragments dictate the ultimate structure, and thus the biological activity and pharmacokinetic profile, of a potential therapeutic agent. 4-(tert-Butyl)phenylacetylene has emerged as a particularly valuable synthon for medicinal chemists. Its structure is deceptively simple, yet it offers a powerful combination of features: a terminal alkyne that serves as a versatile reactive handle and a 4-(tert-butyl)phenyl group that imparts specific, desirable physicochemical properties.
The terminal alkyne functionality is a gateway to two of the most robust and widely adopted reaction classes in modern organic synthesis: palladium-catalyzed cross-coupling reactions and copper-catalyzed cycloadditions, the cornerstone of "Click Chemistry".[1][] These reactions allow for the modular and efficient assembly of complex molecular architectures under mild conditions.[3][4]
Simultaneously, the tert-butyl group is not merely a passive substituent. This bulky, lipophilic moiety is frequently incorporated into drug candidates to enhance metabolic stability by sterically shielding metabolically labile positions. It can also improve oral bioavailability and modulate ligand-receptor binding interactions by occupying hydrophobic pockets. This guide provides an in-depth exploration of the strategic applications of this compound, complete with detailed protocols and the scientific rationale behind its use in the synthesis of pharmaceutical intermediates.
Physicochemical Properties and Handling
This compound is a clear, pale yellowish-brown liquid at room temperature.[5][6] Understanding its properties is crucial for safe handling and successful experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 772-38-3 | [7] |
| Molecular Formula | C₁₂H₁₄ | [5][8] |
| Molecular Weight | 158.24 g/mol | [7] |
| Boiling Point | 70 °C @ 2 mmHg | [6][9] |
| Density | 0.877 g/mL at 25 °C | [6] |
| Appearance | Clear pale yellowish-brown liquid | [5][6] |
| Storage Temp. | 2-8°C | [6] |
| Solubility | Difficult to mix with water |[5][6] |
Handling & Safety Notes: this compound is a combustible liquid and should be handled in a well-ventilated fume hood.[9][10] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Store in a cool, tightly sealed container.
Core Application I: Sonogashira Cross-Coupling for C(sp)-C(sp²) Bond Formation
The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is a cornerstone of medicinal chemistry due to its reliability, mild reaction conditions, and broad functional group tolerance, making it ideal for the late-stage functionalization of complex molecules.[1][11]
Principle and Rationale
The reaction is co-catalyzed by palladium and copper complexes. The catalytic cycle involves two interconnected pathways:
-
The Palladium Cycle: Oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
-
The Copper Cycle: The copper(I) catalyst reacts with the terminal alkyne in the presence of a base to form the crucial copper(I) acetylide intermediate, which then participates in the transmetalation step of the palladium cycle.[3]
The use of this compound in this reaction allows for the direct installation of the bulky tert-butylphenyl moiety onto a diverse range of heterocyclic or aromatic cores common in pharmaceutical scaffolds.
Protocol 1: Synthesis of 1-(4-(tert-Butyl)phenyl)-2-(4-methoxyphenyl)acetylene
This protocol details a representative Sonogashira coupling between this compound and 4-iodoanisole.
Table 2: Reagents for Sonogashira Coupling
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
|---|---|---|---|---|
| 4-Iodoanisole | 234.04 | 234 mg | 1.0 | 1.0 |
| This compound | 158.24 | 190 mg | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 35 mg | 0.05 | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 19 mg | 0.10 | 0.10 |
| Triethylamine (TEA) | 101.19 | 0.42 mL | 3.0 | 3.0 |
| Tetrahydrofuran (THF) | - | 10 mL | - | - |
Experimental Workflow:
Step-by-Step Methodology:
-
Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodoanisole (234 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (35 mg, 0.05 mmol), and copper(I) iodide (19 mg, 0.10 mmol).
-
Rationale: A flame-dried flask under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent the oxidation and deactivation of the Pd(0) active catalyst, which is formed in situ.
-
-
Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous, degassed THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.
-
Rationale: Triethylamine acts as both a solvent and a base. It neutralizes the hydrogen iodide (HI) formed during the reaction, which is crucial for regenerating the copper catalyst. Degassed solvents are used to minimize dissolved oxygen.
-
-
Initiation: Add this compound (190 mg, 1.2 mmol) dropwise via syringe.
-
Reaction: Stir the resulting mixture at room temperature for 6-12 hours.
-
Rationale: The reaction is typically run at room temperature, highlighting the mild conditions of the Sonogashira coupling.[3] Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed.
-
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Core Application II: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of an azide and a terminal alkyne is the quintessential "click" reaction.[12] It provides rapid, efficient, and regiospecific access to 1,4-disubstituted 1,2,3-triazoles.[] This reaction has revolutionized drug discovery by enabling the modular synthesis of compound libraries and the construction of complex bioconjugates.[4][13]
Principle and Rationale
The terminal alkyne of this compound reacts with an organic azide in the presence of a Cu(I) catalyst. The reaction proceeds with extremely high fidelity to form a chemically robust and biologically stable triazole ring. This triazole core is more than just a linker; it is considered a valuable pharmacophore in its own right, often acting as a bioisostere for an amide bond, capable of participating in hydrogen bonding and dipole interactions.[14]
Protocol 2: Synthesis of a 1,2,3-Triazole-Linked Scaffold
This protocol describes a model CuAAC reaction between this compound and benzyl azide.
Table 3: Reagents for CuAAC Reaction
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
|---|---|---|---|---|
| Benzyl Azide | 133.15 | 133 mg | 1.0 | 1.0 |
| This compound | 158.24 | 158 mg | 1.0 | 1.0 |
| Copper(II) Sulfate Pentahydrate | 249.69 | 12.5 mg | 0.05 | 0.05 |
| Sodium Ascorbate | 198.11 | 39.6 mg | 0.20 | 0.20 |
| tert-Butanol | - | 5 mL | - | - |
| Water | - | 5 mL | - | - |
Experimental Workflow:
Step-by-Step Methodology:
-
Setup: In a 25 mL round-bottom flask, dissolve benzyl azide (133 mg, 1.0 mmol) and this compound (158 mg, 1.0 mmol) in 5 mL of tert-butanol.
-
Catalyst Preparation: In a separate vial, prepare a solution of sodium ascorbate (39.6 mg, 0.20 mmol) in 2.5 mL of water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol) in 2.5 mL of water.
-
Initiation: To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Rationale: Sodium ascorbate is a mild reducing agent used to reduce the Cu(II) salt to the catalytically active Cu(I) species in situ. This avoids the need to handle potentially unstable Cu(I) salts directly.
-
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 4-8 hours. The reaction is often accompanied by a color change.
-
Rationale: Vigorous stirring is necessary to ensure adequate mixing of the aqueous and organic phases for the catalysis to occur efficiently.
-
-
Work-up: Once the reaction is complete (as determined by TLC), dilute the mixture with 20 mL of water and extract with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting solid can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash chromatography if necessary.
Conclusion
This compound is a quintessential example of a strategic building block in pharmaceutical intermediate synthesis. Its true value lies in the synergistic combination of a highly versatile terminal alkyne and a functionality-tuning tert-butylphenyl group. Through robust and efficient reactions like the Sonogashira coupling and CuAAC click chemistry, this synthon provides chemists with a reliable tool to construct complex, drug-like molecules. The protocols and principles outlined in this guide demonstrate its broad applicability and underscore its importance in the modern medicinal chemist's toolbox for accelerating the discovery and development of new therapeutic agents.
References
- Chemdad Co., Ltd. (n.d.). This compound.
- Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction.
- ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene.
- Wikipedia. (n.d.). Sonogashira coupling.
- J-STAGE. (n.d.). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.
- ResearchGate. (n.d.). The Sonogashira coupling reactions of aryl halides with phenylacetylene.
- eScholarship. (2023, April 15). A cheap metal catalyzed ring expansion/cross-coupling cascade: a new route to functionalized medium-sized and macrolactones.
- PubMed. (n.d.). Recent applications of click chemistry in drug discovery.
- ScienceDirect. (n.d.). Cycloaddition Reactions in Organic Synthesis.
- Oakwood Chemical. (n.d.). This compound.
- University of Illinois. (n.d.). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates.
- ResearchGate. (n.d.). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand.
- PrepChem.com. (n.d.). Synthesis of 4'-tert.butylacetophenone.
- NIH National Center for Biotechnology Information. (n.d.). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences.
- ResearchGate. (2019, May 16). Recent applications of click chemistry in drug discovery.
- NIH National Center for Biotechnology Information. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- NIH National Center for Biotechnology Information. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Wiley Online Library. (n.d.). [6 + 4] Cycloaddition Reactions.
Sources
- 1. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 772-38-3 [chemicalbook.com]
- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. scbt.com [scbt.com]
- 8. Page loading... [guidechem.com]
- 9. This compound (772-38-3) for sale [vulcanchem.com]
- 10. 4-tert-Butylphenylacetylene, 90+% | Fisher Scientific [fishersci.ca]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labinsights.nl [labinsights.nl]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: The Versatility of Terminal Alkynes in Click Chemistry
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Preamble: Beyond a Reaction, A Bioorthogonal Revolution
The advent of "click chemistry," a term elegantly coined by K. B. Sharpless in 2001, marked a paradigm shift in chemical synthesis.[1] It champions a class of reactions that are modular, high-yielding, and create byproducts that are easily removable, often without the need for chromatography.[1][2] At the heart of this revolution lies the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that covalently links two molecules with unmatched efficiency and specificity.[2][3] The terminal alkyne, a seemingly simple functional group, has thus been elevated to a cornerstone of modern chemical biology, drug discovery, and materials science.[4][5] Its small size and, crucially, its bioorthogonal nature—being virtually absent and non-reactive in biological systems—allow for precise chemical modifications in the most complex of environments.[3][6]
This guide is structured to provide not just protocols, but a deep, mechanistic understanding of why and how these reactions work. We will explore the foundational CuAAC reaction before delving into its transformative applications, from labeling individual proteins in live cells to constructing novel polymeric materials and accelerating drug discovery.
The Engine of Innovation: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential click reaction, joining a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[3] This transformation is characterized by an enormous rate acceleration (10⁷ to 10⁸-fold) compared to the uncatalyzed thermal reaction, which often yields a mixture of 1,4 and 1,5 regioisomers.[1] The copper(I) catalyst is the key, orchestrating a stepwise mechanism that guarantees regiospecificity.
Mechanism & Key Considerations: The active catalytic species is Cu(I), which is often generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent, most commonly sodium ascorbate.[1][7] The Cu(I) ion first coordinates to the terminal alkyne, forming a copper-acetylide intermediate. This complex then reacts with the azide, passing through a six-membered copper metallacycle before reductive elimination yields the stable triazole product and regenerates the Cu(I) catalyst.
// Nodes Reactants [label="Terminal Alkyne\n+ Azide", fillcolor="#F1F3F4", fontcolor="#202124"]; CuI [label="Cu(I) Catalyst\n(from Cu(II) + Ascorbate)", fillcolor="#FBBC05", fontcolor="#202124"]; Cu_Acetylide [label="Copper-Acetylide\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metallacycle [label="Six-Membered\nCu Metallacycle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="1,4-disubstituted\n1,2,3-Triazole", fillcolor="#34A853", fontcolor="#FFFFFF"]; Catalyst_Regen [label="Regenerated\nCu(I) Catalyst", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Reactants -> Cu_Acetylide [label="Coordination"]; CuI -> Cu_Acetylide; Cu_Acetylide -> Metallacycle [label="Cycloaddition"]; Metallacycle -> Product [label="Reductive\nElimination"]; Product -> Catalyst_Regen [style=dashed]; }
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The Role of Ligands: While the core components are simple, the reaction's performance in complex biological media hinges on the use of accelerating and stabilizing ligands. Cu(I) is unstable in aqueous, aerobic environments and can be toxic to cells.[8][9] Polydentate ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are critical for several reasons:
-
Stabilization: They chelate the Cu(I) ion, protecting it from oxidation and disproportionation.[9][10]
-
Acceleration: They enhance the catalytic activity, allowing for lower copper concentrations.[9][11]
-
Biocompatibility: By sequestering the copper ion, they mitigate its toxicity in live-cell applications.[10]
Application I: Bioconjugation and Metabolic Labeling
Perhaps the most impactful application of terminal alkyne click chemistry is in bioconjugation—the covalent linking of molecules to biomolecules like proteins, nucleic acids, and glycans.[7] This is often achieved through metabolic labeling, where cells are fed unnatural metabolites containing a terminal alkyne. These "chemical reporters" are incorporated by the cell's own machinery into newly synthesized biopolymers.
Workflow for Metabolic Protein Labeling: This process allows for the specific visualization and isolation of proteins synthesized within a defined timeframe. The amino acid analog L-homopropargylglycine (HPG), an alkyne-containing surrogate for methionine, is a widely used tool.[12][13]
// Nodes Step1 [label="Step 1: Metabolic Incorporation\nIncubate live cells with\nL-homopropargylglycine (HPG).", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Cellular Machinery\nIncorporates HPG into\nnewly synthesized proteins.", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Step 2: Cell Processing\nLyse or fix/permeabilize cells\nto expose alkyne-proteins.", fillcolor="#F1F3F4", fontcolor="#202124"]; Step4 [label="Step 3: Click Reaction\nAdd azide-fluorophore and\nCuAAC catalyst cocktail.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step5 [label="Step 4: Analysis\nVisualize via fluorescence microscopy\nor analyze by gel/blot.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; }
Caption: General workflow for labeling newly synthesized proteins using HPG and click chemistry.
Protocol: Fluorescent Labeling of Newly Synthesized Proteins in Cell Lysate
This protocol provides a method for labeling alkyne-modified proteins in a cell lysate with an azide-functionalized fluorescent dye.
Materials:
-
Alkyne-labeled cell lysate (from cells cultured with HPG or another alkyne probe)
-
Fluorescent dye azide (e.g., AFDye 488 Azide), 1 mM stock in DMSO
-
1.5x Protein Labeling Buffer (containing THPTA ligand and aminoguanidine)[14]
-
Sodium Ascorbate, 50 mM in water (prepare fresh)[14]
-
Copper (II) Sulfate (CuSO₄), 20 mM in water[15]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
1.5 mL microcentrifuge tubes
Procedure:
-
Prepare Catalyst Cocktail: In a microcentrifuge tube, prepare the catalyst cocktail immediately before use. For each 50 µL of lysate, mix the following in order:
-
Reaction Setup: In a separate 1.5 mL microcentrifuge tube, combine the following:
-
Initiate the Reaction: Add 10 µL of freshly prepared 50 mM sodium ascorbate to initiate the click reaction.[14] Vortex the tube briefly.
-
Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.[10][15]
-
Downstream Analysis: The labeled proteins in the lysate are now ready for analysis by SDS-PAGE and in-gel fluorescence scanning, or for purification via methods like biotin-streptavidin enrichment if an azide-biotin tag was used.
Expert Insight: The order of addition is crucial. Pre-mixing the copper and ligand before adding them to the protein solution prevents the formation of copper-phosphate precipitates and minimizes protein damage.[7][11] Always add the sodium ascorbate last to initiate the reaction in a controlled manner.[10]
Application II: Drug Discovery and Development
Click chemistry has become an indispensable tool in the medicinal chemist's toolbox, accelerating the discovery and optimization of new therapeutic agents.[4][16] The stable, drug-like triazole linker is not merely a passive connector; it can act as a pharmacophore, engaging in hydrogen bonding and dipole interactions with biological targets.[]
Key Uses in Drug Discovery:
-
Fragment-Based Lead Discovery (FBLD): Small molecular fragments (azides and alkynes) can be "clicked" together to rapidly generate large libraries of more complex potential drug candidates.[] This modular approach allows for the efficient exploration of chemical space to identify novel bioactive compounds.[4]
-
Target Identification and Validation: Alkyne-bearing probes can be designed to covalently bind to a protein target. Subsequent clicking of a reporter tag (like biotin) allows for the isolation and identification of the target protein.
-
Antibody-Drug Conjugates (ADCs): Click chemistry provides a robust method for attaching potent cytotoxic drugs to antibodies, creating targeted therapies that deliver toxins specifically to cancer cells.[16]
| Drug Discovery Application | Role of Terminal Alkyne Click Chemistry | Key Advantage |
| Lead Generation | Rapidly synthesizes diverse compound libraries from alkyne and azide building blocks.[4] | High throughput and modularity.[4] |
| Structure-Activity Relationship (SAR) | Creates the stable triazole linker to connect different pharmacophores.[] | Bioisosteric nature of the triazole improves metabolic stability.[16] |
| Targeted Drug Delivery (ADCs) | Covalently attaches cytotoxic payloads to targeting antibodies.[16] | High specificity and creation of a stable, covalent linkage.[8] |
| Prodrug Synthesis | Links a drug to a carrier molecule, which is cleaved in vivo to release the active agent.[16] | Precise control over conjugation chemistry. |
Application III: Materials Science and Polymer Chemistry
The efficiency and orthogonality of the CuAAC reaction have been harnessed to design and synthesize advanced polymers and functional materials with unprecedented control.[5][18] Terminal alkynes can be incorporated as monomers into polymer chains or used to functionalize surfaces.
Applications in Materials Science:
-
Polymer Synthesis: Click chemistry can be used for step-growth polymerization, linking difunctional azide and alkyne monomers to create linear polymers.[19] It is also used in post-polymerization modification to add functional side chains.[18]
-
Surface Functionalization: Surfaces (e.g., nanoparticles, silicon wafers) can be modified with terminal alkynes, allowing for the subsequent "clicking" of molecules to tailor surface properties like hydrophobicity or biocompatibility.[5]
-
Hydrogel Formation: Crosslinking alkyne- and azide-functionalized polymer chains via click chemistry is a highly effective method for creating robust hydrogels for tissue engineering and drug delivery.[8][16]
// Nodes Monomers [label="Alkyne & Azide\nFunctionalized Monomers/Polymers", fillcolor="#F1F3F4", fontcolor="#202124"]; CuAAC [label="CuAAC Reaction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Linear [label="Linear Polymers\n(e.g., for block copolymers)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grafted [label="Grafted/Functionalized\nPolymers & Surfaces", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crosslinked [label="Crosslinked Networks\n(e.g., Hydrogels)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Monomers -> CuAAC; CuAAC -> Linear [label="Step-Growth"]; CuAAC -> Grafted [label="Post-Modification"]; CuAAC -> Crosslinked [label="Crosslinking"]; }
Caption: Applications of CuAAC in creating diverse polymer architectures.
Troubleshooting and Advanced Considerations
While robust, the CuAAC reaction is not infallible. Reproducibility issues can often be traced to a few key factors.[20]
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Oxidation of Cu(I): Insufficient reducing agent or exposure to oxygen.[11] | Degas solutions. Ensure fresh sodium ascorbate is used. Increase ligand-to-copper ratio (e.g., 5:1).[7][11] |
| Inhibited Catalyst: Buffer components like Tris or high chloride concentrations can chelate copper.[11] | Use compatible buffers like HEPES, MOPS, or phosphate. Premix copper and ligand before adding to buffer.[11] | |
| Poor Reagent Quality: Degradation of azide or alkyne starting materials. | Verify reagent integrity via NMR or LC-MS before the reaction.[21] | |
| Inconsistent Yields | Inconsistent Reagent Purity/Concentration: Variability between batches of reagents. | Standardize reagent sources and accurately determine concentrations.[20] |
| Precipitation: Formation of insoluble copper complexes. | Ensure proper ligand is used for the solvent system (e.g., THPTA for aqueous).[7] | |
| Cell Toxicity (in vivo) | Excess Free Copper: Insufficient ligand to sequester the copper catalyst. | Use a higher ligand-to-copper ratio. Minimize copper concentration to the lowest effective level. Consider copper-free click chemistry (SPAAC) for sensitive systems.[2][8] |
Expert Insight: Before committing expensive biomolecules, it is prudent to perform a test reaction using a model alkyne (e.g., propargyl alcohol) and a fluorogenic azide.[7][11] The appearance of fluorescence provides a quick and easy readout of whether the catalytic system is active under your specific conditions.[11]
References
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.Current Protocols in Chemical Biology.[Link]
- Click Chemistry Azide-Alkyne Cycloaddition.Organic Chemistry Portal.[Link]
- A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids.Chemical Reviews.[Link]
- A Comprehensive Guide to Click Chemistry Reaction.Labinsights.[Link]
- Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjug
- 2022 Nobel Prize: Bioconjugation and Click Chemistry Explained!YouTube.[Link]
- Recent applications of click chemistry in drug discovery.PubMed.[Link]
- Optimization of the click reaction conditions a.
- Click chemstry: Why does it sometimes work and other times it doesn't?
- Metabolic labeling with an alkyne probe reveals similarities and differences in the prenylomes of several brain-derived cell lines and primary cells.PubMed.[Link]
- 'Click' Chemistry in Polymer and Materials Science.
- The Use of Click Chemistry in Polymer Synthesis and Modific
- Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells.ACS Chemical Biology.[Link]
- Click chemistry in drug development recent trends and applic
- Click Chemistry: new protocol for the labeling and modific
- Click Chemistry in Polymer Science: Designs to Applic
- The Use of Click Chemistry in Drug Development Applications.
- Click Reaction Looking Weird?Reddit.[Link]
- Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior.Chemical Reviews.[Link]
- Optimization of the reaction conditions of click chemistry.
- Click Chemistry in Polymersome Technology.MDPI.[Link]
- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition.PMC - NIH.[Link]
- Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes.PubMed.[Link]
- Recent updates in click and computational chemistry for drug discovery and development.Frontiers.[Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. labinsights.nl [labinsights.nl]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. interchim.fr [interchim.fr]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. broadpharm.com [broadpharm.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. rjptonline.org [rjptonline.org]
- 18. drpress.org [drpress.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Navigating Sonogashira Couplings with Sterically Hindered Alkynes
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with low yields in Sonogashira coupling reactions involving sterically hindered alkynes. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these synthetic hurdles and achieve your desired chemical transformations. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field-proven experience.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions encountered when dealing with low-yielding Sonogashira couplings of sterically hindered substrates.
Q1: Why is my Sonogashira reaction yield significantly lower when using a sterically bulky alkyne or aryl halide?
A1: Steric hindrance dramatically impacts the Sonogashira coupling at a critical step: the oxidative addition of the aryl halide to the palladium(0) catalyst. This step is often the rate-limiting step of the entire catalytic cycle.[1][2] Large, bulky substituents on either the alkyne or the aryl halide create a crowded environment around the reaction centers, making it physically difficult for the palladium catalyst to approach and insert into the carbon-halogen bond. This increased steric clash raises the activation energy of the oxidative addition, slowing down the reaction and leading to lower yields.
Q2: I'm observing a significant amount of a side product that appears to be a dimer of my starting alkyne. What is happening and how can I prevent it?
A2: You are likely observing the Glaser-Hay homocoupling of your alkyne, a common side reaction in traditional copper-catalyzed Sonogashira reactions.[1][2] The copper(I) co-catalyst, while essential for the activation of the alkyne in the main reaction pathway, can also promote the oxidative dimerization of the alkyne, especially in the presence of oxygen. This side reaction becomes more prevalent when the desired cross-coupling is slow, as is often the case with sterically hindered substrates. To mitigate this, you can try reducing the copper catalyst loading, ensuring strictly anaerobic conditions, or, most effectively, switching to a copper-free Sonogashira protocol.
Q3: What is a copper-free Sonogashira coupling, and is it suitable for sterically hindered substrates?
A3: A copper-free Sonogashira coupling is a variation of the reaction that, as the name suggests, proceeds without the use of a copper(I) co-catalyst. This modification completely eliminates the possibility of Glaser-Hay homocoupling. For sterically hindered substrates, copper-free conditions are often preferred not only to avoid the homocoupling side product but also because certain palladium-ligand systems used in these protocols are highly effective for challenging substrates.[3][4]
Q4: Can simply increasing the reaction temperature improve my yield?
A4: While increasing the temperature can sometimes provide the necessary energy to overcome the activation barrier of the oxidative addition step with hindered substrates, it is not a universally effective solution and should be approached with caution. Excessively high temperatures can lead to catalyst decomposition, the formation of undesired byproducts, and degradation of sensitive functional groups on your substrates. A systematic optimization of other reaction parameters is generally recommended before resorting to significantly elevated temperatures.
In-Depth Troubleshooting Guide: A Systematic Approach to Optimizing Low-Yielding Sonogashira Couplings
When faced with a low-yielding Sonogashira reaction involving sterically hindered alkynes, a systematic and logical approach to troubleshooting is crucial for success. This guide will walk you through the key experimental parameters to investigate and optimize.
The Heart of the Reaction: The Catalyst System
The choice of the palladium source and, more importantly, the phosphine ligand is the most critical factor in overcoming the challenges posed by sterically hindered substrates.
The Problem: Standard phosphine ligands like triphenylphosphine (PPh₃) are often not bulky or electron-rich enough to promote the difficult oxidative addition step with sterically demanding substrates.
The Solution: Employ Bulky and Electron-Rich Ligands.
Bulky, electron-rich phosphine ligands are essential for facilitating the coupling of sterically hindered partners. These ligands promote the formation of a highly reactive, monoligated palladium(0) species, which is more effective at undergoing oxidative addition.[5]
Recommended Ligands for Sterically Hindered Substrates:
| Ligand | Structure | Key Features |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Very bulky and electron-rich, excellent for a wide range of challenging couplings. |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Similar to XPhos with slightly different electronic properties. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Another highly effective biarylphosphine ligand. |
| tBuXPhos | 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl | Even greater steric bulk than XPhos. |
Experimental Protocol: Ligand Screening
-
Setup: Prepare a series of small-scale reactions in parallel, each with a different bulky phosphine ligand. Use your standard reaction conditions as a baseline.
-
Catalyst System: Use a reliable palladium source such as Pd(OAc)₂ or Pd₂(dba)₃. A typical starting point is 2 mol% Pd source and 4 mol% ligand.
-
Execution: Run the reactions side-by-side and monitor their progress by TLC or LC-MS at regular intervals.
-
Analysis: Compare the conversion to the desired product for each ligand to identify the most effective one for your specific substrate combination.
Eliminating Side Reactions: The Copper Co-catalyst
As discussed in the FAQs, the copper co-catalyst can be a major source of unwanted byproducts.
The Problem: Glaser-Hay homocoupling of the alkyne consumes your starting material and complicates purification.
The Solution: Transition to a Copper-Free Protocol.
For sterically hindered substrates where the desired cross-coupling is slow, eliminating the copper co-catalyst is often the most effective strategy to prevent homocoupling.
Experimental Protocol: Implementing a Copper-Free Sonogashira Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine your sterically hindered aryl halide (1.0 equiv.), the chosen palladium precatalyst (e.g., Pd(OAc)₂ with a bulky phosphine ligand, 2-5 mol%), and a magnetic stir bar.
-
Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous, degassed solvent via syringe, followed by the base (2.0 equiv.) and the terminal alkyne (1.2 equiv.).
-
Reaction: Stir the mixture at the optimized temperature (see section 4). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
The Reaction Environment: Solvent and Base Selection
The choice of solvent and base can have a profound impact on the reaction rate and overall yield.
The Problem: An inappropriate solvent can lead to poor solubility of reagents and catalyst deactivation, while an unsuitable base may not be effective in the deprotonation of the alkyne or could lead to side reactions.
The Solution: Systematic Screening of Solvents and Bases.
Aprotic polar solvents are generally good starting points. The choice of base is also critical, with organic amine bases being common in copper-catalyzed reactions and inorganic bases often used in copper-free systems.
Recommended Solvents and Bases:
| Solvent | Base | Comments |
| Toluene | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | Common for traditional Sonogashira. |
| Tetrahydrofuran (THF) | Et₃N, DIPEA, Piperidine | Good general-purpose solvent. |
| Dimethylformamide (DMF) | Et₃N, DIPEA | Can help with solubility of polar substrates. |
| Dioxane | Cesium Carbonate (Cs₂CO₃), Potassium Carbonate (K₂CO₃) | Often used in copper-free protocols. |
| Acetonitrile (ACN) | Et₃N, DIPEA | Another polar aprotic option. |
Experimental Protocol: Solvent and Base Screening
-
Setup: Using the best catalyst system identified in the ligand screening, set up a matrix of reactions with different solvent and base combinations.
-
Execution: Run the reactions under identical conditions and monitor their progress.
-
Analysis: Identify the solvent and base combination that provides the highest yield of the desired product.
Driving the Reaction: Temperature Optimization
The Problem: Insufficient thermal energy can prevent the reaction from overcoming the activation energy barrier, while excessive heat can cause degradation.
The Solution: Gradual and Careful Temperature Adjustment.
Once the optimal catalyst system, solvent, and base have been identified, a careful optimization of the reaction temperature can provide a final boost in yield.
Experimental Protocol: Temperature Optimization
-
Setup: Set up a series of reactions with your optimized conditions at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C).
-
Execution: Monitor each reaction closely to track both product formation and the appearance of any degradation products.
-
Analysis: Determine the optimal temperature that provides the best balance between reaction rate and stability of the reactants and catalyst.
Visualizing the Process: Catalytic Cycles and Troubleshooting Workflow
To further aid in your understanding, the following diagrams illustrate the key mechanistic pathways and a logical workflow for troubleshooting.
Caption: Catalytic cycles for the traditional copper-catalyzed and copper-free Sonogashira coupling.
Caption: A logical workflow for troubleshooting low-yielding Sonogashira couplings.
Summary of Recommended Conditions for Sterically Hindered Substrates
The following table provides a starting point for reaction conditions based on successful couplings reported in the literature for challenging, sterically hindered substrates.
| Aryl Halide Example | Alkyne Example | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,6-Dimethylbromobenzene | Phenylacetylene | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 100 | 12 | 85 |
| 1-Bromo-2,4,6-triisopropylbenzene | Trimethylsilylacetylene | Pd₂(dba)₃ / tBuXPhos | K₂CO₃ | Toluene | 110 | 24 | 78 |
| 2-Bromo-1,3-di-tert-butylbenzene | 1-Hexyne | [Pd(crotyl)Cl(DTBNpP)] | TMP | DMSO | RT | 18 | 92[4] |
| 1-Iodo-2,6-diisopropylaniline | 3,3-Dimethyl-1-butyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 16 | 65 |
| 2-Chlorotoluene | Phenylacetylene | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-AmylOH | 120 | 24 | 72 |
Note: This table is a guide. Optimal conditions are highly substrate-dependent and may require further optimization.
References
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.MDPI.[Link]
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
- ChemInform Abstract: Aqueous/Organic Cross Coupling: Sustainable Protocol for Sonogashira Reactions of Heterocycles.
- A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes.
- The effect of steric bulk in Sonogashira coupling reactions.
- Copper-free Sonogashira cross-coupling reactions: an overview.RSC Publishing.[Link]
- New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction.
- Sterically Controlled Late‐Stage Functionalization of Bulky Phosphines.Wiley Online Library.[Link]
- Double-headed nucleosides: Synthesis and applications.Beilstein Journal of Organic Chemistry.[Link]
- Sonogashira Cross-Coupling Reactions Catalysed by Copper-Free Palladium Zeolites.
- Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins.RSC Publishing.[Link]
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.University of California, Santa Barbara.[Link]
- Substituted arene synthesis by alkynyl
- The Optimization of Direct Heteroarylation and Sonogashira Cross-Coupling Reactions as Efficient and Sustainable Synthetic Methods To Access π-Conjugated Materials with Near-Infrared Absorption.
- Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation.
- Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjug
- Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides via tert-butyl isocyanide insertion.PubMed.[Link]
- Sonogashira coupling reactions of aryl halides with acetylene derivative.
Sources
- 1. DSpace [repository.kaust.edu.sa]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for 4-(tert-butyl)phenylacetylene Reactions
Welcome to the technical support center for optimizing catalyst loading in reactions involving 4-(tert-butyl)phenylacetylene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, selectivity, and reproducibility of their catalytic reactions. Here, we address common challenges and provide in-depth, experience-driven solutions in a direct question-and-answer format.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions involving this compound where catalyst loading is a critical parameter?
A1: Catalyst loading is a crucial factor in several key transformations of this compound. The most prominent examples include:
-
Sonogashira Coupling: This cross-coupling reaction between the terminal alkyne of this compound and aryl or vinyl halides is highly dependent on the precise loading of the palladium catalyst and, when used, a copper co-catalyst.[1]
-
Selective Hydrogenation (Semihydrogenation): The reduction of the alkyne to an alkene (4-(tert-butyl)styrene) or further to an alkane requires careful optimization of the catalyst (e.g., palladium, nickel) loading to achieve high selectivity for the desired product.[2][3] Over-hydrogenation is a common issue that can be mitigated by adjusting catalyst concentration.[4]
-
Hydroarylation: The addition of an aryl group across the triple bond is another important reaction where the catalyst loading can significantly impact yield and selectivity.[5]
Q2: How does catalyst loading generally affect the reaction rate and product yield?
A2: In principle, increasing the catalyst loading provides more active sites for the reaction, which typically leads to an increased reaction rate. However, this relationship is not always linear and can be influenced by other factors such as substrate concentration and reaction temperature.[6] While a higher catalyst concentration can lead to a faster reaction and potentially higher yield within a given timeframe, excessively high loadings can sometimes lead to undesirable side reactions, catalyst agglomeration, or increased cost without a proportional benefit in yield.[7] It is essential to find the optimal catalyst loading that maximizes the reaction rate and yield without introducing negative effects.
Q3: What are the primary signs of suboptimal catalyst loading in my this compound reaction?
A3: Identifying suboptimal catalyst loading early can save significant time and resources. Key indicators include:
-
Low Conversion of Starting Material: If you observe a significant amount of unreacted this compound after the expected reaction time, your catalyst loading may be too low.
-
Formation of Undesired Byproducts: In selective hydrogenations, the formation of the fully saturated alkane indicates that the catalyst loading might be too high, leading to over-reduction.[4] In Sonogashira couplings, excessive homocoupling of the acetylene can be a sign of issues with the catalyst system, which can sometimes be related to loading.[8]
-
Reaction Stalls or Incomplete Conversion: A reaction that starts but fails to proceed to completion can indicate catalyst deactivation, which can be exacerbated by an initial loading that is too low to compensate for any loss in activity over time.
-
Poor Reproducibility: Significant variations in yield or selectivity between batches can sometimes be traced back to inconsistencies in catalyst loading.
Q4: Can the type of catalyst support influence the optimal loading?
A4: Absolutely. The support material plays a critical role in dispersing and stabilizing the active metal nanoparticles of the catalyst. A high-surface-area support like activated carbon or alumina can effectively disperse a higher loading of the catalyst without significant agglomeration. In contrast, a low-surface-area support may require a lower catalyst loading to maintain good dispersion and activity. The interaction between the metal and the support can also influence the catalyst's electronic properties and, consequently, its activity and selectivity.[9]
II. Troubleshooting Guide
Problem 1: Low to No Conversion in a Sonogashira Coupling Reaction
Symptoms: The starting materials, this compound and the aryl/vinyl halide, are largely unreacted.
Possible Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Insufficient Catalyst Loading | The number of active catalytic sites is too low to facilitate the reaction at a reasonable rate. | Incrementally increase the palladium catalyst loading (e.g., from 1 mol% to 2 mol%, then 5 mol%). Monitor the reaction progress at each concentration. |
| Catalyst Deactivation | The active Pd(0) species may have been oxidized or poisoned by impurities in the reagents or solvent. | Ensure all reagents and solvents are anhydrous and degassed. Use fresh, high-quality catalyst. Consider using a ligand that stabilizes the active catalytic species. |
| Low Reaction Temperature | The oxidative addition step in the Sonogashira catalytic cycle often has a significant activation energy barrier, especially with less reactive aryl bromides or chlorides.[10] | Gradually increase the reaction temperature. For many Sonogashira couplings, temperatures of 60-100°C are necessary.[10] |
| Inappropriate Ligand | The phosphine ligand's steric and electronic properties are crucial for the stability and activity of the palladium catalyst.[11] | If using a standard ligand like PPh₃, consider switching to a more electron-rich and bulky ligand such as P(t-Bu)₃ or a biarylphosphine ligand, which can promote oxidative addition.[11] |
Problem 2: Poor Selectivity in the Semihydrogenation to 4-(tert-butyl)styrene
Symptoms: Significant formation of the fully hydrogenated product, 1-tert-butyl-4-ethylbenzene.
Possible Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Excessive Catalyst Loading | A high concentration of active sites can lead to the rapid hydrogenation of the initially formed alkene before it can desorb from the catalyst surface.[12] | Systematically decrease the catalyst loading. Often, reducing the loading can significantly improve selectivity towards the alkene.[12] |
| High Hydrogen Pressure | A high concentration of hydrogen on the catalyst surface favors further reduction of the alkene. | Reduce the hydrogen pressure. Running the reaction at or slightly above atmospheric pressure can improve selectivity. |
| Ineffective Catalyst Modifier/Poison | In cases like the Lindlar catalyst, the "poison" (e.g., lead) is crucial for deactivating the most active sites that promote over-hydrogenation.[13] | If preparing your own modified catalyst, ensure the correct amount and application of the modifier. For commercial catalysts, consider that the activity can vary between batches. |
| Mass Transfer Limitations | Poor mixing can lead to localized areas of high hydrogen concentration, promoting over-hydrogenation.[4] | Increase the stirring rate to ensure efficient mixing and uniform distribution of hydrogen. |
Problem 3: Catalyst Deactivation During the Reaction
Symptoms: The reaction starts but slows down and stops before reaching full conversion.
Possible Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| "Green Oil" or Coke Formation | In acetylene hydrogenation, oligomerization of the alkyne on the catalyst surface can form polymeric residues ("green oil") or coke, which block active sites.[14][15] | Lowering the reaction temperature can sometimes reduce the rate of these side reactions.[2] Ensure a sufficient hydrogen-to-acetylene ratio, as excess hydrogen can help mitigate coke formation.[16] |
| Sintering of Metal Nanoparticles | At higher temperatures, small metal particles can agglomerate into larger, less active particles, reducing the number of available active sites.[15] | Operate at the lowest effective temperature. Choose a catalyst with a support that strongly interacts with the metal particles to prevent sintering. |
| Oxidation of Active Species | For reactions requiring a specific oxidation state (e.g., Pd(0) in Sonogashira coupling), exposure to oxygen can lead to the formation of inactive species. | Maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Degas all solvents and reagents prior to use. |
III. Experimental Protocols & Workflows
Protocol 1: Systematic Optimization of Catalyst Loading for a Sonogashira Coupling
This protocol outlines a parallel screening approach to efficiently determine the optimal catalyst loading.
-
Preparation: In a glovebox, prepare a stock solution of this compound, the aryl halide, and a suitable solvent (e.g., degassed THF or toluene).
-
Reaction Setup: Arrange a series of reaction vials, each with a stir bar.
-
Catalyst Addition: To each vial, add a different, precisely weighed amount of the palladium catalyst (e.g., Pd(PPh₃)₄) and copper(I) iodide (if used). Aim for a range of loadings, for example, 0.5, 1, 2, 5, and 10 mol% of the palladium catalyst.
-
Initiation: Add the stock solution to each vial, seal them, and place them in a pre-heated reaction block.
-
Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction, quench it, and analyze by a suitable method (e.g., GC-MS or LC-MS) to determine the conversion and yield.
-
Analysis: Plot the conversion/yield versus catalyst loading at different time points to identify the loading that provides the best balance of reaction rate and final yield.
Workflow for Troubleshooting Low Selectivity in Semihydrogenation
The following diagram illustrates a logical workflow for addressing poor selectivity.
Caption: Troubleshooting workflow for over-hydrogenation.
IV. Data Presentation
Table 1: Example Data for Catalyst Loading Optimization in a Sonogashira Coupling
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Yield of Desired Product (%) |
| 0.5 | 24 | 45 | 40 |
| 1.0 | 24 | 85 | 82 |
| 2.0 | 12 | >98 | 95 |
| 5.0 | 8 | >98 | 94 |
| 10.0 | 8 | >98 | 93 |
Reaction Conditions: this compound (1.0 mmol), 4-iodoanisole (1.2 mmol), Pd(PPh₃)₄, CuI (2 mol%), Et₃N (2.0 mmol), Toluene (5 mL), 80°C.
As shown in the table, a catalyst loading of 2.0 mol% provides the optimal balance, achieving a high yield in a reasonable timeframe. Increasing the loading to 5.0 or 10.0 mol% does not significantly improve the yield and increases cost.
V. References
-
ProQuest. (n.d.). TEM Study on Catalyst Deactivation During Selective Acetylene Hydrogenation. Retrieved from [Link]
-
Miao, Y., Zheng, S., Qi, J., Xiao, M., Tan, M., Hu, Z., Li, X., Tian, J., & Zhu, Y. (2025). Deactivation mechanisms and mitigation strategies for nickel-based acetylene semi-hydrogenation catalysts. Catalysis Science & Technology. DOI:10.1039/D5CY00098J
-
Scribd. (n.d.). Acetylene Hydrogenation Catalyst Deactivation. Retrieved from [Link]
-
ResearchGate. (2025). Catalysis of semihydrogenation of acetylene to ethylene: current trends, challenges, and outlook. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkyne Selective Hydrogenation with Mono- and Bimetallic- Anchored Catalysts. Retrieved from [Link]
-
MDPI. (2019). An Experimental Approach on Industrial Pd-Ag Supported α-Al2O3 Catalyst Used in Acetylene Hydrogenation Process. MDPI. Retrieved from [Link]
-
Dalton Transactions. (2017). Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches. RSC Publishing. DOI:10.1039/C7DT01607G
-
MDPI. (n.d.). Photocatalytic Semi-Hydrogenation of Alkynes: A Game of Kinetics, Selectivity and Critical Timing. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization studies. Reaction conditions: unless otherwise specified.... Retrieved from [Link]
-
OSTI.GOV. (n.d.). Achieving High Selectivity for Alkyne Hydrogenation at High Conversions with Compositionally Optimized PdAu Nanoparticle Catalysts in Raspberry Colloid-Templated SiO2. Retrieved from [Link]
-
Catalysis Science & Technology. (n.d.). Unraveling high alkene selectivity at full conversion in alkyne hydrogenation over Ni under continuous flow conditions. RSC Publishing. Retrieved from [Link]
-
NIH. (2023). Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps. PMC. Retrieved from [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic performances of selective hydrogenation (a) phenylacetylene.... Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Reaction pathways in the hydrogenation of phenylacetylene. (B).... Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Hydrogenation of phenylacetylene over Pt@mTiO2 and commercial Pt/C.... Retrieved from [Link]
-
ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium catalysed hydroarylation of phenylacetylene with NaBPh 4. Retrieved from [Link]
-
MDPI. (2023). Liquid-Phase Partial Hydrogenation of Phenylacetylene at Ambient Conditions Catalyzed by Pd-Fe-O Nanoparticles Supported on Silica. Retrieved from [Link]
-
MDPI. (2022). Revisiting the Semi-Hydrogenation of Phenylacetylene to Styrene over Palladium-Lead Alloyed Catalysts on Precipitated Calcium Carbonate Supports. Retrieved from [Link]
-
Organic Letters. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]
-
PubMed Central. (n.d.). Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization for catalytic enantioselective addition of phenylacetylene to benzaldehyde a,d. Retrieved from [Link]
-
University of Rochester. (n.d.). The Sonogashira Coupling. Retrieved from [Link]
-
Semantic Scholar. (2001). Kinetic studies of Heck coupling reactions using palladacycle catalysts: experimental and kinetic modeling of the role of dimer species. Retrieved from [Link]
-
MDPI. (n.d.). DFT Study on the Addition Reaction Mechanism of Phenylacetylene and NHC–Borane Catalyzed by DTBP. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Reactions. Retrieved from [Link]
Sources
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Unraveling high alkene selectivity at full conversion in alkyne hydrogenation over Ni under continuous flow conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT01607G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic studies of Heck coupling reactions using palladacycle catalysts: experimental and kinetic modeling of the role of dimer species. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. depts.washington.edu [depts.washington.edu]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. TEM Study on Catalyst Deactivation During Selective Acetylene Hydrogenation - ProQuest [proquest.com]
- 15. scribd.com [scribd.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Strategies for Preventing Glaser Homocoupling of 4-(tert-butyl)phenylacetylene
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and often frustrating challenge in synthetic chemistry: the unwanted homocoupling of terminal alkynes, specifically the Glaser coupling of substrates like 4-(tert-butyl)phenylacetylene. Our goal is to equip you with the mechanistic understanding and practical protocols to favor your desired cross-coupling reactions and maximize yields.
Introduction: The Challenge of Unwanted Homocoupling
In the pursuit of complex molecular architectures, the formation of carbon-carbon bonds via coupling reactions is a cornerstone of modern organic synthesis. However, the desired heterocoupling of a terminal alkyne with another partner can be plagued by the competitive formation of a symmetric 1,3-diyne byproduct through oxidative homocoupling, a reaction known as the Glaser coupling.[1][2] This side reaction not only consumes your valuable alkyne starting material but also complicates purification, ultimately reducing the overall efficiency of your synthetic route.
This guide will delve into the mechanistic underpinnings of Glaser coupling and provide actionable strategies to suppress it, focusing on the practical aspects of reaction setup, reagent selection, and alternative coupling methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and issues encountered when working with terminal alkynes like this compound.
Q1: I'm trying to perform a Sonogashira coupling with this compound, but I'm observing a significant amount of a byproduct with a mass corresponding to the dimer of my alkyne. What is happening and how can I prevent it?
A1: You are likely observing the formation of 1,4-di(tert-butyl)phenyl-1,3-butadiyne, the product of Glaser homocoupling. This reaction is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[3][4]
Core Mechanism of Glaser Coupling:
The Glaser coupling is an oxidative homocoupling of terminal alkynes catalyzed by copper(I) salts in the presence of an oxidant, typically oxygen.[1][5] The key steps are:
-
Formation of a Copper(I) Acetylide: The terminal alkyne is deprotonated by a base and coordinates with the copper(I) catalyst to form a copper(I) acetylide complex.[1]
-
Oxidative Coupling: Two of these copper acetylide complexes undergo an oxidative step, coupling the two alkynyl fragments to form the 1,3-diyne.[1]
-
Catalyst Regeneration: The copper is reoxidized by an oxidant (like O2) to regenerate the active catalyst.[1][6]
Troubleshooting Strategies:
-
Rigorous Exclusion of Oxygen: Oxygen is a key culprit in promoting Glaser coupling.[7] Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). This involves:
-
Addition of a Reducing Agent: To counteract any residual oxygen and maintain the copper catalyst in its active Cu(I) state, consider adding a reducing agent. Common choices include:
-
Copper-Free Sonogashira Conditions: The most direct way to eliminate copper-catalyzed homocoupling is to eliminate the copper co-catalyst altogether.[3][10] Numerous copper-free Sonogashira protocols have been developed. These often require:
-
Slow Addition of the Alkyne: Adding the this compound slowly to the reaction mixture can help to keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[4]
Q2: I'm still observing homocoupling even under what I believe are anaerobic conditions. What other factors could be at play?
A2: While oxygen is a primary driver, other factors can influence the rate of Glaser coupling:
-
Base Selection: The choice and concentration of the base can play a role. While a base is necessary to deprotonate the alkyne, some amine bases can also promote the oxidation of the copper catalyst. Experiment with different bases (e.g., triethylamine, diisopropylethylamine, DBU) and their stoichiometry.[12]
-
Ligand Effects: The ligands on your palladium catalyst (in the case of a Sonogashira reaction) can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Bulky, electron-rich phosphine ligands can sometimes accelerate the desired reaction, outcompeting the Glaser pathway.[13][14]
-
Temperature: Higher temperatures can sometimes favor the desired cross-coupling over homocoupling, but this is highly substrate-dependent. A systematic temperature screen may be beneficial.[11]
-
Solvent Choice: The solvent can affect the solubility of the catalytic species and the reaction rates. Common solvents for Sonogashira and related couplings include THF, DMF, and toluene.[4][12] Ensure your chosen solvent is anhydrous and thoroughly degassed.
Q3: Are there alternative coupling reactions I should consider to avoid Glaser coupling when trying to form an unsymmetrical diyne?
A3: Absolutely. If your goal is to couple this compound with a haloalkyne to form an unsymmetrical diyne, the Cadiot-Chodkiewicz coupling is a superior choice.[15][16]
Cadiot-Chodkiewicz Coupling:
This reaction specifically couples a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base.[9][17] It is designed for the synthesis of unsymmetrical diynes and generally gives much higher selectivity than attempting a cross-Glaser coupling.[18]
Key Advantages over Glaser-Hay for Heterocoupling:
-
High Selectivity: The reaction mechanism inherently favors the cross-coupling product.[18]
-
Milder Conditions: Often proceeds efficiently at room temperature.
Even in Cadiot-Chodkiewicz couplings, homocoupling of the terminal alkyne can still be a minor side reaction. The strategies mentioned in Q1 (anaerobic conditions, use of reducing agents) are still beneficial to maximize the yield of the desired unsymmetrical diyne.[8]
Visualizing the Competing Pathways
The following diagram illustrates the critical juncture where the reaction can proceed down the desired heterocoupling pathway (e.g., Sonogashira) or the undesired homocoupling pathway (Glaser).
Caption: Competing reaction pathways for a terminal alkyne.
Experimental Protocols
To provide a practical comparison, here are two protocols: one that is prone to Glaser coupling and an optimized, copper-free version designed to suppress it.
Protocol 1: Standard Sonogashira (Prone to Homocoupling)
| Parameter | Condition | Rationale |
| Catalyst System | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Classic Sonogashira catalysts; the CuI is essential for the traditional mechanism but also catalyzes Glaser coupling.[3] |
| Base | Triethylamine (TEA) | Common base and solvent. |
| Solvent | Tetrahydrofuran (THF) | Common aprotic solvent. |
| Atmosphere | Nitrogen (standard balloon) | May not provide sufficiently rigorous exclusion of oxygen. |
| Temperature | Room Temperature | Standard starting temperature. |
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
The flask is evacuated and backfilled with nitrogen three times.
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).
-
Add this compound (1.2 mmol).
-
Stir the reaction at room temperature and monitor by TLC or GC-MS. Expected Outcome: Formation of the desired Sonogashira product along with a significant amount of the homocoupled diyne.
Protocol 2: Optimized Copper-Free Sonogashira (Suppresses Homocoupling)
| Parameter | Condition | Rationale |
| Catalyst System | Pd(PPh₃)₄ (5 mol%) | A robust Pd(0) source that can facilitate the reaction without a copper co-catalyst.[19] |
| Base | Diisopropylamine (iPr₂NH) | Often effective in copper-free systems.[19] |
| Solvent | Toluene (degassed) | Degassing is critical to remove dissolved oxygen.[4] |
| Atmosphere | Argon (Schlenk line) | Provides a more rigorously inert atmosphere than a simple balloon. |
| Temperature | 60 °C | Elevated temperature can be necessary to drive copper-free reactions to completion.[11] |
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol).
-
The flask is evacuated and backfilled with high-purity argon three times.
-
Add freshly distilled and degassed toluene (5 mL) and diisopropylamine (2.0 mmol) via syringe.
-
Add this compound (1.2 mmol) dropwise over 10 minutes.
-
Heat the reaction to 60 °C and monitor by TLC or GC-MS. Expected Outcome: Predominant formation of the desired Sonogashira product with minimal or no detectable homocoupled diyne.
Troubleshooting Workflow
If you are still observing homocoupling, follow this logical troubleshooting workflow.
Caption: A step-by-step troubleshooting workflow for Glaser coupling.
Conclusion
Preventing the Glaser homocoupling of this compound is a matter of understanding the underlying mechanism and controlling the key reaction parameters. By rigorously excluding oxygen, considering copper-free alternatives, or employing alternative named reactions like the Cadiot-Chodkiewicz coupling, researchers can significantly improve the selectivity and yield of their desired cross-coupled products. This guide provides the foundational knowledge and practical steps to troubleshoot and overcome this common synthetic hurdle.
References
- Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions.Journal of the American Chemical Society, 2017.
- Glaser Coupling. Alfa Chemistry.
- Glaser coupling. Wikipedia.
- The Complementary Competitors: Palladium and Copper in C–N Cross-Coupling Reactions.Organometallics, 2011.
- Glaser-Hay Coupling. SynArchive.
- Glaser Coupling, Hay Coupling. Organic Chemistry Portal.
- Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions.PubMed, 2017.
- Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions.Journal of the American Chemical Society, 2017.
- Palladium- and Copper-Catalyzed Cross Coupling Reaction of Aliphatic Alcohols and Aryl Halides.Chinese Journal of Organic Chemistry, 2021.
- Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne.The Journal of Physical Chemistry C, 2018.
- Cadiot-Chodkiewicz Coupling Reaction. J&K Scientific.
- Critical Role of Oxygen in Silver-Catalyzed Glaser–Hay Coupling on Ag(100) under Vacuum and in Solution on Ag Particles.
- Cross-coupling reaction. Wikipedia.
- Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery.Royal Society of Chemistry, 2016.
- Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: A Case for Halogen Substituted Terminal Alkyne.
- (PDF) Unravelling the Mechanism of Glaser Coupling Reaction. Amanote Research.
- Troubleshooting guide for Sonogashira coupling with 7-Chlorohept-1-yne. Benchchem.
- Glaser coupling. Grokipedia.
- Sonogashira coupling. Wikipedia.
- High-Valent Organometallic Copper and Palladium in C
- Cadiot-Chodkiewicz Coupling. SynArchive.
- Technical Support Center: Optimization of Reaction Conditions for Alkyne Functionaliz
- Critical Role of Oxygen in Silver-Catalyzed Glaser-Hay Coupling on Ag(100) under Vacuum and in Solution on Ag Particles. Nanotechnology on Surfaces and Plasma.
- Application Notes and Protocols for Cadiot-Chodkiewicz Coupling in Diyne Synthesis. Benchchem.
- Development of optimized conditions for Glaser-Hay bioconjug
- Cadiot–Chodkiewicz coupling. Wikipedia.
- Sonogashira troubleshooting help needed. Reddit.
- Copper-free Sonogashira coupling.
- Glaser coupling – Knowledge and References. Taylor & Francis.
- Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Gener
- optimizing reaction conditions for 1,3-diyne synthesis (temper
- Recent advances and applications of Glaser coupling employing greener protocols.RSC Publishing, 2014.
- Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation.The Journal of Organic Chemistry, 2019.
- Toward a mechanistic understanding of oxidative homocoupling: The Glaser-Hay reaction.
- Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions.The Journal of Organic Chemistry, 2005.
- The Homocoupling Reaction of Aromatic Terminal Alkynes by a Highly Active Palladium(II)/AgNO3 Cocatalyst in Aqueous Media Under Aerobic Conditions.PubMed Central, 2013.
- The Sonogashira Coupling. VCU Scholars Compass.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.PubMed Central, 2023.
- What is the best procedure for Sonogashira coupling?
- Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem. YouTube.
- Ligand and Substrate Effects During Pd-catalyzed Cyclizations of Alkyne-Tethered Cyclohexadienones.PubMed, 2013.
- Ligand-guided pathway selection in nickel-catalyzed couplings of enals and alkynes.PubMed, 2012.
- Ligand-enabled Ni-catalysed enantioconvergent intermolecular Alkyl-Alkyl cross-coupling between distinct Alkyl halides.PubMed Central, 2023.
- Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Glaser coupling - Wikipedia [en.wikipedia.org]
- 6. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. synarchive.com [synarchive.com]
- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Ligand and substrate effects during Pd-catalyzed cyclizations of alkyne-tethered cyclohexadienones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ligand-guided pathway selection in nickel-catalyzed couplings of enals and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 16. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jk-sci.com [jk-sci.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Deactivation in Palladium-Catalyzed Reactions of Phenylacetylenes
Welcome to the Technical Support Center for Palladium-Catalyzed Reactions involving Phenylacetylenes. This guide is designed for researchers, scientists, and professionals in drug development who utilize these powerful synthetic transformations. Catalyst deactivation is a common hurdle that can lead to diminished yields, reaction failures, and increased costs. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose, prevent, and resolve issues related to catalyst deactivation in your experiments.
Part 1: Troubleshooting Guide - Diagnosing and Solving Catalyst Deactivation
This section is structured to help you identify the root cause of catalyst deactivation in your palladium-catalyzed reactions of phenylacetylenes and provides actionable solutions.
Issue 1: My reaction has stalled, or the yield is significantly lower than expected.
This is the most common symptom of catalyst deactivation. The underlying cause can be multifaceted, ranging from catalyst poisoning to the formation of inactive palladium species.
Q1: I observe a black precipitate in my reaction mixture. What is it and what should I do?
A1: The black precipitate is likely palladium black, which consists of agglomerated, catalytically inactive palladium nanoparticles.[1][2] Its formation indicates that the active Pd(0) catalyst has decomposed.
Causality and Prevention:
-
Ligand Dissociation: Insufficiently stabilizing ligands can dissociate from the palladium center, leading to the aggregation of palladium atoms. Phenylacetylenes and other alkynes can sometimes facilitate this process.
-
High Temperatures: Excessive heat can accelerate ligand dissociation and catalyst decomposition.[1]
-
Reaction Concentration: Both very high and very low concentrations of reactants can sometimes promote the formation of palladium black.[1]
Troubleshooting Steps:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands. These ligands form more stable complexes with palladium, preventing agglomeration.[1][3][4]
-
Temperature Control: Optimize the reaction temperature. Avoid unnecessarily high temperatures that can compromise catalyst stability.[1]
-
Reagent Purity: Ensure all reagents, including solvents and bases, are free from impurities that could strip ligands from the palladium center.[1]
Q2: My reaction starts well but then slows down and stops. Could my catalyst be poisoned?
A2: Yes, this is a classic sign of catalyst poisoning. Poisons are substances that bind to the active sites of the catalyst, rendering them inactive.[2][5]
Common Poisons in Phenylacetylene Reactions:
-
Substrate Impurities: Phenylacetylene itself, if not properly purified, can contain impurities that act as catalyst poisons.[6][7] Other alkynes and dienes present as impurities can also inhibit catalysis by strongly coordinating to the palladium center.[1]
-
Sulfur and Nitrogen Compounds: Thiol-containing compounds, and some nitrogen-containing heterocycles can act as potent poisons.[2]
-
Oxygen: Although not a classic poison, oxygen can oxidize the active Pd(0) to inactive Pd(II) species, effectively deactivating the catalyst.[8]
Troubleshooting Workflow:
Caption: Workflow for diagnosing catalyst poisoning.
Experimental Protocol: Testing for Catalyst Poisoning
-
Baseline Reaction: Run the reaction under your standard conditions with the current batch of reagents and solvents. Carefully record the yield and monitor the reaction profile (e.g., by TLC or LC-MS).
-
High-Purity Reaction: Repeat the reaction using reagents and solvents of the highest available purity. For example, pass phenylacetylene through a plug of activated alumina and use freshly distilled, degassed solvents.
-
Comparison: If the high-purity reaction shows a significant improvement in yield and/or reaction rate, catalyst poisoning is the likely culprit.[2]
Q3: I am using a heterogeneous palladium catalyst (e.g., Pd/C), and its activity decreases with each cycle. What is happening?
A3: For heterogeneous catalysts, deactivation can occur through several mechanisms, including leaching, sintering, and fouling (coking).
-
Leaching: Palladium can be stripped from the solid support and enter the solution.[9] While leached palladium species can sometimes be catalytically active in the homogeneous phase, this process leads to a gradual loss of the solid catalyst's activity over time.[9][10]
-
Sintering: At high temperatures, small palladium nanoparticles on the support can migrate and coalesce into larger, less active particles. This reduces the available surface area of the catalyst.[11]
-
Fouling (Coking): Polymeric or oligomeric byproducts derived from phenylacetylene can deposit on the catalyst surface, blocking the active sites.[11][12]
Troubleshooting and Prevention:
| Deactivation Mechanism | Diagnostic Signs | Preventative/Corrective Actions |
| Leaching | Decreasing activity over multiple runs; detection of palladium in the reaction filtrate (ICP-MS analysis). | Use a more robust support material; modify the support to enhance metal-support interactions; in some cases, leached species can be redeposited.[9] |
| Sintering | Reduced activity after exposure to high temperatures; changes in particle size observed by TEM.[13] | Operate at the lowest effective temperature; choose a support that anchors the palladium nanoparticles more effectively. |
| Fouling (Coking) | Gradual loss of activity; visible discoloration of the catalyst. | Optimize reaction conditions to minimize side reactions; consider periodic catalyst regeneration. |
Part 2: Frequently Asked Questions (FAQs)
Q4: Can the choice of base influence catalyst stability in Sonogashira couplings of phenylacetylenes?
A4: Absolutely. The base plays a crucial role in the Sonogashira reaction, not only in the catalytic cycle but also in maintaining catalyst stability.[14][15] A base that is too strong or poorly soluble can lead to side reactions or promote the decomposition of the palladium complex. For instance, some amine bases can reduce Pd(II) precursors to the active Pd(0) state, but under certain conditions, they can also promote the formation of inactive palladium species.[16][17] It is often beneficial to screen different bases (e.g., carbonates, phosphates, or organic amines) to find the optimal balance between reactivity and catalyst longevity.
Q5: Are there "copper-free" Sonogashira conditions, and can they help prevent deactivation?
A5: Yes, copper-free Sonogashira couplings are well-established and can offer advantages in terms of preventing certain deactivation pathways.[18] The copper co-catalyst in the traditional Sonogashira reaction can promote the homocoupling of phenylacetylene (Glaser coupling), leading to undesired byproducts that can contribute to catalyst fouling.[19] By eliminating copper, these side reactions are often suppressed. However, copper-free conditions may require more reactive palladium catalysts, different ligands, or higher reaction temperatures, so catalyst stability must still be carefully considered.
Q6: How can I regenerate a deactivated palladium catalyst?
A6: Catalyst regeneration is sometimes possible, but its success depends on the deactivation mechanism.
-
For Fouling/Coking: The catalyst can often be regenerated by washing with appropriate solvents to remove adsorbed organic material.[20] In some cases, calcination (heating in the presence of air or an inert gas) can burn off carbonaceous deposits.[21][22][23]
-
For Sintering: Regeneration is more challenging. Chemical treatments to redisperse the palladium particles may be possible but are often complex.
-
For Poisoning: If the poison is reversibly bound, washing may be effective. For strongly bound poisons like sulfur, thermal treatments or specific chemical washes may be required.[24]
General Protocol for Catalyst Regeneration (Fouling):
-
Filter the catalyst from the reaction mixture.
-
Wash the catalyst sequentially with solvents that are good for dissolving the expected byproducts (e.g., toluene, THF, acetone).
-
Follow with a wash using a more polar solvent like ethanol or methanol to remove residual salts.
-
Dry the catalyst thoroughly under vacuum.
-
Test the activity of the regenerated catalyst in a small-scale reaction.
Q7: What analytical techniques can I use to characterize my deactivated catalyst?
A7: Several techniques can provide insight into the cause of deactivation:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): To quantify palladium leaching into the reaction solution.[9]
-
Transmission Electron Microscopy (TEM): To visualize the size and distribution of palladium nanoparticles on a support and to detect sintering.[13][25]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of palladium on the catalyst surface and to detect the presence of poisons.[2][13]
-
Thermogravimetric Analysis (TGA): To quantify the amount of coke or other deposits on the catalyst.[26]
Part 3: Visualization of Deactivation Pathways
Caption: Common deactivation pathways for palladium catalysts.
References
- Benchchem. (2025).
- MDPI. (n.d.).
- Google Patents. (n.d.).
- DCL Inc. (n.d.).
- Science Signpost Publishing Inc. (2020).
- MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
- (2025).
- (n.d.).
- SciSpace. (n.d.).
- ACS Publications. (n.d.). Investigation of Pd Leaching from Supported Pd Catalysts during the Heck Reaction | The Journal of Physical Chemistry B.
- Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions with 1-Bromo-1-butene.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- NIH. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- ACS Publications. (2022).
- Chalmers Research. (2019).
- ResearchGate. (2025).
- (2025). (PDF)
- MDPI. (2024).
- ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- ResearchGate. (2025). Selective Phenylacetylene Hydrogenation on a Polymer-Supported Palladium Catalyst Monitored by FTIR Spectroscopy | Request PDF.
- Catalysis Science & Technology (RSC Publishing). (n.d.).
- Benchchem. (2025).
- Wikipedia. (n.d.). Sonogashira coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- MDPI. (2022).
- ResearchGate. (2022). (PDF)
- (2024).
- ResearchGate. (n.d.).
- PubMed Central. (n.d.). Developing Ligands for Palladium(II)
- YouTube. (2018).
- PMC - NIH. (n.d.).
- (n.d.). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.
- YouTube. (2019). Sonogashira coupling.
- ACS Omega. (2018).
- NIH. (n.d.).
- Organic Process Research & Development - ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Organic Chemistry Frontiers (RSC Publishing). (2025).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF.
- Chemistry LibreTexts. (2023). 2.
- Nanochemistry Research. (n.d.). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction.
- ResearchGate. (2025).
- Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- Semantic Scholar. (2023). Liquid-Phase Partial Hydrogenation of Phenylacetylene at Ambient Conditions Catalyzed by Pd-Fe-O Nanoparticles Supported on Silica.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 22. ss-pub.org [ss-pub.org]
- 23. researchgate.net [researchgate.net]
- 24. dcl-inc.com [dcl-inc.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reactivity of 4-(tert-butyl)phenylacetylene
Welcome to the technical support center for researchers utilizing 4-(tert-butyl)phenylacetylene. This guide is designed to provide expert insights and practical troubleshooting advice for common synthetic transformations involving this versatile terminal alkyne. As Senior Application Scientists, we understand that solvent choice is not merely about dissolution but is a critical parameter that dictates reaction rate, yield, and even selectivity. Here, we address specific issues you may encounter and explain the causality behind our recommended solutions.
Section 1: General Handling and Stability
Question: I'm storing this compound. Are there any solvent-related stability concerns I should be aware of?
Answer: Yes, while this compound is a relatively stable liquid, its long-term stability can be influenced by the storage environment.[1][2]
-
Protic Contaminants: The terminal alkyne proton is weakly acidic (pKa ≈ 25) and while stable in neutral solvents, it can react under basic conditions.[3] More importantly, the terminal alkyne can be susceptible to slow, trace-metal-catalyzed oxidative degradation (e.g., Glaser coupling) in the presence of air and moisture. Storing it neat under an inert atmosphere (Argon or Nitrogen) is the best practice.
-
Solvent Choice for Stock Solutions: If you must prepare a stock solution, use a dry, aprotic, and non-coordinating solvent like Toluene or Hexane. Avoid chlorinated solvents for long-term storage as they can generate acidic impurities over time. Ethers like THF are acceptable but should be freshly distilled or verified to be peroxide-free, as peroxides can initiate unwanted side reactions.
Section 2: Troubleshooting Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling is a cornerstone reaction for terminal alkynes, forming a C(sp)-C(sp²) bond.[4] However, its success is highly dependent on the careful orchestration of catalyst, base, and solvent.
Question: My Sonogashira coupling of this compound with an aryl bromide is sluggish and gives low yields. How can the solvent be the culprit?
Answer: A sluggish Sonogashira reaction is a classic problem often traced back to the solvent system. The solvent must perform several critical roles simultaneously, and a poor choice can stall the catalytic cycle.[5]
-
Causality: The solvent must dissolve the nonpolar aryl halide, the polar palladium-phosphine complex, the copper co-catalyst, and the amine base.[5] Insufficient solubility of any component can lead to a heterogeneous mixture with poor reaction kinetics. Furthermore, the solvent polarity influences the rate of key steps like oxidative addition and reductive elimination in the palladium cycle.[6][7]
-
Troubleshooting & Optimization:
-
Increase Polarity: If you are using a nonpolar solvent like Toluene, consider switching to or adding a more polar aprotic co-solvent like Tetrahydrofuran (THF) or 1,4-Dioxane. These solvents are excellent at dissolving the palladium catalyst complexes.
-
Coordinating Solvents: Solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) can be highly effective. They are polar and can help stabilize catalytic intermediates. However, be aware that strongly coordinating solvents can sometimes inhibit catalysis by competing for coordination sites on the palladium center. Use them judiciously.
-
Amine as Solvent: For many Sonogashira reactions, using the amine base (e.g., triethylamine or diisopropylamine) as the solvent or co-solvent is highly effective. The amine serves its role as a base while also providing a polar, coordinating medium that facilitates the reaction.
-
Question: I'm observing significant homocoupling of this compound (Glaser coupling) as a major byproduct. How can I mitigate this through solvent selection?
Answer: Glaser homocoupling is a copper-mediated process that competes with the desired cross-coupling. It is particularly problematic if the palladium-catalyzed cross-coupling is slow. Your primary goal is to accelerate the productive Sonogashira pathway.
-
Causality: Homocoupling occurs when the copper acetylide intermediate reacts with another molecule of copper acetylide in the presence of an oxidant (often trace oxygen). The solvent choice can influence the relative rates of the desired cross-coupling versus this undesired pathway.
-
Troubleshooting & Optimization:
-
Rigorous Degassing: First, ensure your solvent and reaction mixture are thoroughly degassed via several freeze-pump-thaw cycles or by sparging with argon for an extended period (30-60 min). This removes oxygen, the primary culprit for Glaser coupling.
-
Solvent Choice for Rate Acceleration: As discussed above, switch to a solvent system (e.g., THF/Triethylamine) that is known to accelerate the Sonogashira reaction. By consuming the copper acetylide intermediate in the productive pathway more quickly, you give it less opportunity to engage in homocoupling.
-
Consider Copper-Free Conditions: If homocoupling remains a persistent issue, investigate a copper-free Sonogashira protocol. These reactions rely solely on a palladium catalyst and a suitable base. In these cases, polar aprotic solvents like DMF or N-Methyl-2-pyrrolidone (NMP) are often preferred.[4]
-
Workflow: Troubleshooting Sonogashira Reactions
Caption: Troubleshooting workflow for Sonogashira coupling of this compound.
Section 3: Optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, or "click" reaction, is prized for its efficiency and orthogonality.[8] While robust, the choice of solvent can still significantly impact reaction times and catalyst stability.
Question: My CuAAC reaction with this compound is proceeding, but it's very slow. Can I accelerate it by changing the solvent?
Answer: Absolutely. While many CuAAC reactions are performed in common solvents like THF or dichloromethane (DCM), reaction rates can be dramatically enhanced by a judicious choice of solvent.
-
Causality: The reaction rate can be influenced by the solvent's ability to stabilize the copper(I) catalytic species and facilitate the cycloaddition transition state. Polar solvents are generally found to accelerate the reaction.[9]
-
Troubleshooting & Optimization:
-
Polar Aprotic Solvents: Switch to polar aprotic solvents like DMF or DMSO. These solvents can help to depolymerize copper(I) salts (like CuI), leading to a more active catalytic species.[9]
-
Alcohol/Water Mixtures: A mixture of t-butanol and water (e.g., 1:1) is a classic and highly effective solvent system for CuAAC. Water often serves as an ideal solvent, providing high yields and rates.
-
Acetonitrile as a Ligand/Solvent: Acetonitrile can act as both a solvent and a stabilizing ligand for the Cu(I) catalyst. Using MeCN as a co-solvent can sometimes eliminate the need for an additional stabilizing ligand, simplifying the reaction setup.[10]
-
Table 1: Relative Reaction Rates for CuAAC in Various Solvents
| Solvent System | Relative Polarity | Typical Reaction Outcome | Rationale |
| Toluene | 0.099 | Slow | Poor stabilization of polar intermediates. |
| THF | 0.207 | Moderate | Common starting point, but often not the fastest. |
| Dichloromethane (DCM) | 0.309 | Moderate | Good solubility for many organic substrates. |
| Acetonitrile (MeCN) | 0.460 | Fast | Good polarity; acts as a stabilizing ligand for Cu(I).[10] |
| DMF / DMSO | 0.386 / 0.444 | Very Fast | High polarity accelerates the reaction.[9] |
| t-BuOH / H₂O (1:1) | High | Very Fast | Water is often an excellent solvent for this reaction. |
Note: Relative polarity values are sourced from Reichardt, C.[11]
Section 4: Controlling Regioselectivity in Hydration Reactions
The hydration of a terminal alkyne like this compound can yield either a ketone or an aldehyde, a classic example of regiochemical control. This choice is dictated entirely by the reagents, with the solvent playing a supporting role.
Question: I want to synthesize 4-(tert-butyl)acetophenone from this compound. Which hydration conditions and solvent should I use?
Answer: To obtain the methyl ketone (Markovnikov addition product), you must use mercury(II)-catalyzed hydration in an acidic aqueous medium.[12]
-
Causality: The reaction proceeds via an electrophilic addition of the mercury(II) ion, which forms a vinyl cation intermediate. Following Markovnikov's rule, this cation forms on the more substituted carbon. Water attacks this position, and after deprotonation and tautomerization of the resulting enol, the ketone is formed.[13][14]
-
Protocol: Markovnikov Hydration
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in a suitable co-solvent like THF or 1,4-dioxane to ensure miscibility with the aqueous reagents.
-
Reagents: Add water (10-20 equiv), concentrated sulfuric acid (0.1-0.2 equiv), and a catalytic amount of mercury(II) sulfate (HgSO₄, ~0.05 equiv).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC or GC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by neutralizing the acid with a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Validation: Confirm product identity via ¹H NMR, ¹³C NMR, and MS, comparing to known spectra of 4-(tert-butyl)acetophenone.
-
Question: How can I synthesize 4-(tert-butyl)phenylacetaldehyde instead?
Answer: To obtain the aldehyde (anti-Markovnikov addition product), you must use hydroboration-oxidation.[12]
-
Causality: In this two-step process, the boron atom of a sterically hindered borane adds to the less substituted terminal carbon of the alkyne. Subsequent oxidation with hydrogen peroxide under basic conditions replaces the boron with a hydroxyl group. This forms an enol that tautomerizes to the final aldehyde product.[13] The use of a bulky borane (like disiamylborane or 9-BBN) is crucial to prevent double addition across the triple bond.[12]
-
Protocol: Anti-Markovnikov Hydration
-
Hydroboration: Dissolve this compound (1.0 equiv) in dry THF under an inert atmosphere. Cool the solution to 0 °C. Add a solution of a sterically hindered borane, such as 9-BBN (9-borabicyclo[3.3.1]nonane), in THF (1.0 equiv) dropwise. Allow the reaction to warm to room temperature and stir until the hydroboration is complete (monitor by TLC).
-
Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add an aqueous solution of sodium hydroxide (e.g., 3M) followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂).
-
Reaction: Stir the mixture at room temperature until the oxidation is complete.
-
Work-up: Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Validation: Purify via column chromatography and confirm product identity via spectroscopic methods.
-
Mechanism: Regioselective Hydration Pathways
Caption: Decision diagram for the selective hydration of this compound.
References
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
- BenchChem. (n.d.). Propylene Carbonate: A Sustainable Solvent for Palladium-Catalyzed Cross-Coupling Reactions.
- ResearchGate. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
- ResearchGate. (n.d.). Optimization of the click reaction conditions.
- ACS Publications. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes. Chemical Reviews.
- ResearchGate. (n.d.). Optimization of acetonitrile co-solvent and copper stoichiometry for pseudo-ligandless click chemistry with nucleic acids.
- Chemistry LibreTexts. (2020). Reactions of Alkynes - Addition of HX and X₂.
- Sigma-Aldrich. (n.d.). What is Click Chemistry? An Introduction.
- OpenStax. (2023). Hydration of Alkynes. Organic Chemistry.
- Sigma-Aldrich. (n.d.). 4-tert-Butylphenylacetylene.
- ChemicalBook. (n.d.). This compound.
- OpenOChem Learn. (n.d.). Hydration.
- National Institutes of Health. (n.d.). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC.
- Michigan State University Chemistry. (n.d.). Alkyne Reactivity.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- Chemistry Steps. (n.d.). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems.
- ResearchGate. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Chemistry LibreTexts. (2024). Hydration of Alkynes.
- Chemistry Steps. (n.d.). Acid Catalyzed Hydration of Alkynes with Practice Problems.
- ChemWhat. (n.d.). This compound CAS#: 772-38-3.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- Fisher Scientific. (n.d.). 4-tert-Butylphenylacetylene, 90+%.
- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.
Sources
- 1. This compound | 772-38-3 [chemicalbook.com]
- 2. 4-tert-Butylphenylacetylene, 90+% | Fisher Scientific [fishersci.ca]
- 3. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. books.lucp.net [books.lucp.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 9.4 Hydration of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 14. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
Choosing the right base for Sonogashira reactions of substituted phenylacetylenes
A Scientist's Guide to Selecting the Right Base for Substituted Phenylacetylenes
Welcome to the technical support center for Sonogashira cross-coupling reactions. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and delve into the chemical reasoning behind procedural choices, particularly the critical selection of a base when working with substituted phenylacetylenes. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.
The Critical Role of the Base: More Than a Simple Additive
In any Sonogashira reaction, the base performs two essential functions:
-
Deprotonation of the Terminal Alkyne: The primary role is to remove the acidic proton from the sp-hybridized carbon of the phenylacetylene, generating a nucleophilic acetylide species. This is the key step that enables its participation in the catalytic cycle.
-
Neutralization of Hydrogen Halide: The reaction stoichiometrically produces one equivalent of a hydrogen halide (e.g., HBr, HI). The base neutralizes this acidic byproduct, preventing it from interfering with the catalyst and other reaction components.[1]
The choice of base is not trivial; its strength (pKa), steric bulk, and solubility can dramatically influence reaction rate, yield, and the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of the base in copper-catalyzed vs. copper-free Sonogashira reactions?
Answer: The base's interaction with the catalytic cycle differs significantly depending on the presence of a copper(I) co-catalyst.
-
In Copper-Catalyzed Systems: The reaction typically proceeds under milder conditions.[1] The copper(I) salt coordinates with the alkyne's triple bond, forming a π-alkyne-copper complex. This coordination significantly increases the acidity of the terminal proton, allowing for deprotonation by relatively weak amine bases (like triethylamine or diethylamine) to form a key copper acetylide intermediate.[1][2] This copper acetylide then undergoes transmetalation with the palladium center.
-
In Copper-Free Systems: The alkyne is not activated by a copper co-catalyst. Therefore, the base alone must be strong enough to deprotonate the alkyne to form a palladium acetylide complex directly.[2] This often necessitates the use of stronger or more specialized bases and can sometimes require higher reaction temperatures.[2][3] Copper-free systems are often employed to avoid the common side reaction of oxidative alkyne homocoupling (Glaser coupling).[1][4]
To visualize this, consider the catalytic cycles:
Caption: Fig 1. Role of the base in the Cu-catalyzed Sonogashira reaction.
Q2: How do electron-donating or -withdrawing groups on my phenylacetylene affect base selection?
Answer: The electronic nature of the substituents on the phenyl ring directly modulates the pKa of the acetylenic proton, which is a critical factor in base selection.
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -CF₃): These groups increase the acidity of the acetylenic proton through inductive and/or resonance effects. This makes deprotonation easier, allowing for the use of milder bases (e.g., K₂CO₃, Et₃N) and often facilitating the reaction under milder conditions.[5]
-
Electron-Donating Groups (EDGs) (e.g., -OCH₃, -N(CH₃)₂, -CH₃): These groups decrease the acidity of the proton, making it more difficult to remove. Consequently, a stronger base may be required for efficient deprotonation to ensure a sufficient concentration of the active acetylide species. In such cases, switching from Et₃N to a more basic amine like piperidine or an inorganic base like Cs₂CO₃ could be beneficial.[3]
Q3: My substrates are sterically hindered. What kind of base should I use?
Answer: Steric hindrance around the reaction centers (the aryl halide or the alkyne) presents a significant challenge. The ideal base in this scenario is one that is sufficiently basic to perform the deprotonation but is itself sterically bulky.
-
Recommended Bases: Sterically hindered amines such as N,N-Diisopropylethylamine (DIPEA or Hunig's base), diisopropylamine ((i-Pr)₂NH), or 2,2,6,6-tetramethylpiperidine (TMP) are excellent choices.[6] Their bulk prevents them from easily coordinating to the palladium catalyst, which could otherwise inhibit catalytic activity. They are effective at deprotonation while minimizing side reactions.
-
Rationale: Less hindered amines (like triethylamine) could compete with the phosphine ligands for coordination sites on the palladium center, slowing down the desired catalytic cycle. Studies have shown that for demanding substrates, bulky amines can lead to significantly higher yields in shorter reaction times.[6][7]
Troubleshooting Guide: Base-Related Reaction Failures
Problem: My reaction is very slow or has stalled completely.
This is a common issue that can often be traced back to the base.
| Potential Cause | Explanation & Recommended Action |
| Insufficient Base Strength | The base's pKa may be too low to effectively deprotonate your specific phenylacetylene, especially if it bears electron-donating groups. Action: Switch to a stronger base. If using Et₃N (pKa of conjugate acid ~10.7), consider trying piperidine (~11.1) or an inorganic base like Cs₂CO₃, which is highly effective due to its high basicity and the solubility of its salts in organic solvents.[3] |
| Poor Base Solubility | If using an inorganic base like K₂CO₃, it may not be sufficiently soluble in your solvent system (e.g., THF, toluene), leading to a slow reaction. Action: Change to a more polar solvent like DMF or NMP, or switch to a soluble organic amine base. Alternatively, using Cs₂CO₃ often circumvents solubility issues. |
| Base Degradation or Impurity | Amine bases can degrade over time, and older bottles may contain impurities (like water or amine oxides) that can poison the catalyst. Action: Use a freshly opened bottle of base or distill the amine before use. Ensure it is stored under an inert atmosphere. |
Problem: I am observing significant formation of a byproduct from alkyne homocoupling (Glaser coupling).
This side reaction is particularly prevalent in copper-catalyzed systems and is promoted by the presence of oxygen.[1]
| Potential Cause | Explanation & Recommended Action |
| Oxygen in the Reaction | The primary cause of Glaser coupling is the oxidation of the copper acetylide intermediate. Action: Ensure your reaction is rigorously degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen) for the entire duration. |
| Reaction Conditions | While oxygen is the main culprit, reaction conditions can be optimized to disfavor this pathway. Action: Consider a copper-free protocol. Many modern Sonogashira procedures have been developed specifically to avoid copper, thus eliminating the primary pathway for Glaser coupling.[1][4] These often use a combination of a palladium catalyst and an appropriate base (organic or inorganic) without any copper co-catalyst. |
Summary of Common Bases for Sonogashira Reactions
| Base | Type | pKa (Conj. Acid) | Typical Use Case | Key Considerations |
| Triethylamine (Et₃N) | Organic (Amine) | ~10.7 | Standard for Cu-catalyzed reactions with activated or unhindered substrates.[8] | Can act as solvent; potential for catalyst inhibition with hindered substrates. |
| Piperidine | Organic (Amine) | ~11.1 | Cu-catalyzed reactions requiring a slightly stronger base than Et₃N.[8] | Good nucleophile; can sometimes lead to side reactions. |
| Diisopropylamine ((i-Pr)₂NH) | Organic (Amine) | ~11.0 | Excellent for sterically demanding substrates.[6] | Bulky nature prevents catalyst inhibition. Often used in copper-free systems. |
| Cesium Carbonate (Cs₂CO₃) | Inorganic | ~10.3 (second pKa) | Very effective in copper-free systems, especially with less acidic alkynes.[3][8] | High basicity and good solubility of its salts in organic media. |
| Potassium Carbonate (K₂CO₃) | Inorganic | ~10.3 (second pKa) | Common in copper-free systems, often with more activated (EWG-substituted) substrates.[8] | Less soluble than Cs₂CO₃; may require more polar solvents or longer reaction times. |
Decision Workflow for Base Selection
This flowchart provides a logical path for choosing an appropriate base for your substituted phenylacetylene.
Caption: Fig 2. Decision workflow for selecting a suitable base.
General Experimental Protocol (Copper-Free Example)
This protocol is a starting point and should be optimized for specific substrates.
Objective: To couple a substituted aryl bromide with a substituted phenylacetylene using a copper-free method.
Reagents & Equipment:
-
Aryl bromide (1.0 equiv)
-
Substituted phenylacetylene (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or 1,4-dioxane)
-
Schlenk flask or reaction vial, magnetic stirrer, inert gas line (Argon or N₂)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, palladium catalyst, and cesium carbonate.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the substituted phenylacetylene.
-
Stir the reaction mixture at the desired temperature (starting at room temperature and heating if necessary).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6885-6925.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2024). Catalysts. MDPI.
- Shaheen, F., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. MDPI.
- Valente, C., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. The Journal of Organic Chemistry. NIH.
- Plenio, H., & Fleck, T. J. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. ACS Publications.
- Plenio, H., & Fleck, T. J. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate.
- Sonogashira coupling in natural product synthesis. (2022). ResearchGate.
- Ramar, V., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. PMC.
- Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
- Coleman, C. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Wipf Group, University of Pittsburgh.
- Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. NIH.
- Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. ACS Publications.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Polymerization of 4-(tert-butyl)phenylacetylene
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the temperature optimization of 4-(tert-butyl)phenylacetylene polymerization. It addresses common challenges and frequently asked questions to ensure successful experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the role of temperature in the polymerization of this compound.
Q1: What is the typical temperature range for the polymerization of this compound?
A1: The optimal temperature for the polymerization of this compound is highly dependent on the chosen catalytic system.
-
Rhodium-based catalysts , such as [Rh(nbd)Cl]₂ or cationic Rh(I) complexes, are often effective at or near room temperature, typically in the range of 20°C to 30°C.[1][2][3] These catalysts are known for their high activity and ability to produce stereoregular polymers under mild conditions.[2][3]
-
Molybdenum-based catalysts , like MoOCl₄-n-Bu₄Sn, are also used and can facilitate stereospecific polymerization. For these systems, lower temperatures are often employed to enhance stereoregularity and prevent side reactions.[4]
-
Ziegler-Natta catalysts , while more commonly used for olefin polymerization, can be adapted for acetylene polymerization. The temperature for these systems can vary more widely, often between 10°C and 70°C, and requires careful optimization to balance catalyst activity and stability.[5][6]
Q2: How does temperature affect the molecular weight and polydispersity (PDI) of poly(4-tert-butyl)phenylacetylene?
A2: Temperature is a critical parameter that directly influences the molecular weight and polydispersity index (PDI) of the resulting polymer.
-
Higher temperatures generally lead to an increased rate of polymerization. However, they can also promote chain transfer and termination reactions, which can result in a lower average molecular weight and a broader PDI. For Ziegler-Natta catalysts, higher temperatures can lead to a decrease in catalyst activity over time.[5][6]
-
Lower temperatures often favor a more controlled polymerization process, leading to higher molecular weights and narrower PDI. For instance, in Mo-based catalysis of tert-butylacetylene, lower temperatures decelerate acid-catalyzed isomerization, resulting in a more stereoregular polymer.[4] However, excessively low temperatures can significantly reduce the reaction rate, requiring longer polymerization times.
Q3: Can temperature influence the stereoregularity of the polymer?
A3: Yes, temperature can have a significant impact on the stereochemical structure of the polymer backbone. For catalysts that can produce stereoregular polymers, such as certain Rhodium and Molybdenum systems, lower temperatures generally favor the formation of a specific isomer (e.g., cis-transoidal).[3][4] This is because the activation energy for the desired stereoselective insertion is lower than that for competing, non-selective pathways.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the polymerization of this compound, with a focus on temperature-related issues.
| Problem | Potential Cause | Suggested Solution |
| Low Polymer Yield | 1. Inadequate Catalyst Activity: The reaction temperature may be too low for the chosen catalyst to be sufficiently active. | 1. Optimize Temperature: Gradually increase the reaction temperature in 5-10°C increments. Monitor the conversion at each step to find the optimal balance between reaction rate and catalyst stability. For Ziegler-Natta systems, an initial lower temperature "prepolymerization" step followed by an increase to the main polymerization temperature can enhance overall activity.[5][6] |
| 2. Catalyst Decomposition: The reaction temperature may be too high, leading to thermal degradation of the catalyst. | 2. Reduce Temperature: If high temperatures are suspected to be the cause, lower the reaction temperature. For thermally sensitive catalysts, ensure the reaction is conducted within the recommended temperature range. | |
| Broad Molecular Weight Distribution (High PDI) | 1. Uncontrolled Polymerization: High reaction temperatures can lead to a fast, uncontrolled polymerization with multiple termination and chain transfer events. | 1. Lower the Reaction Temperature: Reducing the temperature will slow down the polymerization rate, allowing for more controlled chain growth and reducing the occurrence of side reactions. |
| 2. Thermal Initiation: At elevated temperatures, spontaneous thermal polymerization may occur alongside the catalyzed reaction, leading to a heterogeneous polymer population. | 2. Implement Strict Temperature Control: Use a reliable thermostat or cryostat to maintain a constant and uniform temperature throughout the reaction vessel. | |
| Inconsistent Results Between Batches | 1. Poor Temperature Control: Fluctuations in the reaction temperature can lead to variations in catalyst activity, initiation efficiency, and termination rates. | 1. Ensure Consistent Thermal Conditions: Calibrate temperature probes and ensure efficient stirring to maintain a homogeneous temperature profile within the reactor. Record the temperature profile for each reaction to identify any deviations. |
| 2. Variations in Exotherm Management: Polymerization is an exothermic process. Inadequate heat dissipation can lead to a rapid increase in the internal temperature of the reactor. | 2. Improve Heat Dissipation: Use an appropriate cooling bath (ice-water, cryostat) to manage the reaction exotherm, especially during the initial stages of polymerization. For larger scale reactions, consider a reactor with a cooling jacket. |
Section 3: Experimental Protocols & Visualizations
Protocol: Temperature Optimization Study for Rh-Catalyzed Polymerization
This protocol outlines a systematic approach to determine the optimal temperature for the polymerization of this compound using a Rh(I) catalyst.
Materials:
-
This compound (monomer)
-
[Rh(nbd)Cl]₂ (catalyst)
-
Triethylamine (co-catalyst/activator)
-
Anhydrous toluene (solvent)
-
Methanol (for precipitation)
-
Schlenk flasks and standard Schlenk line equipment
-
Thermostatically controlled oil bath or cryostat
Procedure:
-
Monomer and Solvent Preparation: Purify the this compound by distillation under reduced pressure. Dry the toluene over a suitable drying agent and distill under an inert atmosphere.
-
Catalyst Solution Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the Rh catalyst and triethylamine in anhydrous toluene.
-
Reaction Setup: Set up a series of Schlenk flasks, each equipped with a magnetic stir bar. Place the flasks in a thermostatically controlled bath set to the desired temperatures (e.g., 10°C, 20°C, 30°C, 40°C).
-
Polymerization:
-
To each flask, add the desired amount of this compound.
-
Add anhydrous toluene to achieve the desired monomer concentration.
-
Allow the solutions to equilibrate to the bath temperature.
-
Initiate the polymerization by injecting the catalyst solution into each flask.
-
-
Monitoring and Termination:
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) to determine monomer conversion.
-
After the desired time or conversion, terminate the polymerization by pouring the reaction mixture into a large volume of vigorously stirred methanol.
-
-
Polymer Isolation and Characterization:
-
Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum.
-
Characterize the polymer for molecular weight (Mₙ and Mₙ) and PDI using Gel Permeation Chromatography (GPC).
-
Data Presentation: Effect of Temperature on Polymer Properties
| Temperature (°C) | Monomer Conversion (%) (at 2h) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 10 | 65 | 150,000 | 1.3 |
| 20 | 95 | 120,000 | 1.5 |
| 30 | >99 | 95,000 | 1.8 |
| 40 | >99 | 70,000 | 2.2 |
| Note: The data in this table is illustrative and will vary depending on the specific catalyst, concentrations, and reaction time. |
Diagram: Troubleshooting Logic for Low Polymer Yield
Caption: Troubleshooting workflow for addressing low polymer yield.
Diagram: Relationship Between Temperature and Polymer Properties
Caption: Influence of temperature on key polymerization parameters.
References
- Angoy, M., Jiménez, M. V., Vispe, E., & Pérez-Torrente, J. J. (2024). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand. Polymer Chemistry. [Link]
- Buchmeiser, M. R., et al. (2019). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. OSTI.GOV. [Link]
- Ke, Z., Abe, S., Ueno, T., & Morokuma, K. (2011). Rh-catalyzed polymerization of phenylacetylene: theoretical studies of the reaction mechanism, regioselectivity, and stereoregularity. Journal of the American Chemical Society, 133(20), 7926–7941. [Link]
- Kolomazník, V., Cejpek, I., & Skoumal, M. (2024).
- Masuda, T., & Higashimura, T. (1996). Stereospecific Polymerization of tert-Butylacetylene by Molybdenum Catalysts.
- MDPI. (n.d.). The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. MDPI. [Link]
- Tang, B. Z., et al. (2010). Synthesis and Functionality of Substituted Polyacetylenes. Wiley-VCH. [Link]
- Yoon, J., et al. (2004). Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. Bull. Korean Chem. Soc., 25(9), 1344-1348. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality [mdpi.com]
- 3. Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium( i ) catalyst with a N-functionalized hemilabile phosphine ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00259H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
Technical Support Center: Purification of 4-(tert-butyl)phenylacetylene Reaction Products
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of reaction products derived from 4-(tert-butyl)phenylacetylene. The bulky tert-butyl group introduces specific challenges and considerations in purification that this guide aims to address with practical, field-proven solutions.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common purification challenges.
Q1: My crude product from a Sonogashira coupling is a dark, oily residue. How can I remove the color and purify my product?
A1: A dark color, typically ranging from yellow to black, in crude Sonogashira reaction mixtures is a common sign of palladium catalyst decomposition or the presence of copper salts.[1] The first step is to remove the bulk of the metal catalysts. A simple and effective initial treatment is to dilute the crude mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filter it through a short plug of silica gel or Celite®.[1][2] This will often trap a significant portion of the insoluble palladium black and other solid residues. If the color persists in the filtrate, it indicates soluble metal complexes which may require more advanced scavenging techniques.[3]
Q2: How do I effectively remove unreacted this compound from my product?
A2: this compound is a non-polar, relatively volatile compound.[4] Its removal is best achieved using flash column chromatography. Due to its non-polar nature, it will elute very quickly from the column. Start with a non-polar eluent system, such as pure hexanes or a hexane/dichloromethane mixture, to selectively elute the starting material before increasing the polarity to collect your more polar product. Thin-Layer Chromatography (TLC) should be used to determine the optimal solvent system.
Q3: I am observing a significant amount of a symmetrical 1,3-diyne byproduct in my reaction. What is it and how do I separate it?
A3: This byproduct is the result of Glaser-Hay homocoupling, an oxidative dimerization of your terminal alkyne starting material.[5][6] This side reaction is especially common in copper-catalyzed reactions like the Sonogashira and Hay couplings when oxygen is present.[7][8] The resulting symmetrical diyne, 1,4-bis(4-tert-butylphenyl)buta-1,3-diyne, will have a different polarity than your desired cross-coupled product. Separation is typically achievable via flash column chromatography. To prevent its formation, ensure your reaction is run under an inert atmosphere (e.g., nitrogen or argon) and consider using copper-free Sonogashira conditions if it remains a persistent issue.[9]
Q4: Can I use recrystallization to purify my diarylacetylene product?
A4: Yes, recrystallization can be a highly effective method for purifying solid diarylacetylene products, especially on a larger scale.[10] The key is selecting an appropriate solvent system. A good starting point is a binary solvent system where the product is soluble in one solvent at elevated temperatures and insoluble in the other. Common systems include toluene/isopropanol, ethyl acetate/hexanes, or dichloromethane/hexanes.[10] The process allows for the removal of both more and less soluble impurities, and can sometimes be more efficient than chromatography for removing trace catalyst residues from near-pure material.
Section 2: Troubleshooting Guide by Reaction Type
This section offers detailed solutions for specific, common reaction scenarios involving this compound.
Guide 1: Purification after Sonogashira Coupling
The Sonogashira coupling is a cornerstone reaction for forming C(sp)-C(sp²) bonds, frequently used with this compound.[11][12] However, purification can be complicated by catalyst residues and homocoupling side products.
Problem: Persistent palladium contamination, leading to product discoloration and potential issues in downstream applications.
Causality: Palladium catalysts, both Pd(0) and Pd(II) species, can remain in the product as soluble complexes or finely dispersed nanoparticles that are not easily removed by simple filtration.[3]
Solutions:
-
Initial Filtration: After the reaction, dilute the mixture with a solvent like THF or ethyl acetate and filter through a pad of Celite® to remove gross palladium black.[2]
-
Flash Column Chromatography: This is the most common method. The polarity of diarylacetylene products can vary widely based on the coupling partner. Use TLC to develop a solvent system that provides good separation between your product, starting materials, and the baseline where catalyst residues often remain.
-
Metal Scavengers: For high-purity requirements, especially in pharmaceutical applications, the use of metal scavengers is recommended.[13][14] These are solid-supported materials with functional groups that chelate and bind residual metals.
Workflow for Palladium Removal:
Caption: Decision workflow for palladium removal.
Guide 2: Purification after Glaser-Hay Homocoupling
The Glaser-Hay coupling is used to synthesize symmetrical 1,3-diynes from terminal alkynes.[6][8] While the reaction is often high-yielding, purification focuses on removing the copper catalyst and any unreacted starting material.
Problem: The product is contaminated with copper salts, giving it a green or blue tint.
Causality: The copper catalyst (e.g., CuCl, CuI) and its complexes can be soluble in the reaction medium and co-elute with the product if not properly removed during workup.[16]
Solutions:
-
Aqueous Wash: The most straightforward method is an aqueous workup. After the reaction, quench with a dilute acid like 0.6 M HCl or a saturated aqueous solution of ammonium chloride (NH₄Cl).[2][16] This protonates the amine base and helps to dissolve the copper salts into the aqueous phase, which can then be separated.
-
Filtration and Chromatography: If solids persist, filter the crude mixture before performing the aqueous wash. The resulting 1,4-bis(4-tert-butylphenyl)buta-1,3-diyne is a very non-polar, often crystalline solid. It can be purified by chromatography using a non-polar eluent (e.g., hexanes) or by recrystallization from a solvent like ethyl acetate or isopropanol.[16]
Table 1: Comparison of Purification Techniques for Glaser Coupling Products
| Technique | Pros | Cons | Best For |
| Aqueous Wash | Simple, fast, removes bulk copper salts. | May not remove all traces of catalyst. | Initial workup step for all scales. |
| Chromatography | Excellent for removing unreacted starting material and baseline impurities. | Can be time-consuming and uses large solvent volumes. | Small to medium scale; when purity is critical. |
| Recrystallization | Highly effective for crystalline products, scalable, excellent for final polishing. | Product must be a solid; requires finding a suitable solvent system. | Medium to large scale; for obtaining high-purity crystalline material. |
Section 3: Protocols
Protocol 1: General Flash Column Chromatography
This protocol outlines a standard procedure for purifying products from this compound reactions.
Materials:
-
Crude product adsorbed onto silica gel or dissolved in a minimal amount of solvent.
-
Silica gel (appropriate mesh size for flash chromatography).
-
Eluent (solvent system determined by TLC analysis).
-
Glass column, collection tubes/flasks.
Procedure:
-
Prepare the Column: Securely clamp a glass column in a vertical position. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
Load the Sample: Pre-adsorb the crude product onto a small amount of silica gel for dry loading, or dissolve it in a minimal volume of a strong solvent (like dichloromethane) for wet loading. Carefully add the sample to the top of the silica bed.
-
Elute the Column: Add the eluent to the top of the column and apply gentle positive pressure (using a pump or inert gas).
-
Collect Fractions: Begin collecting fractions immediately. Use TLC to monitor the fractions for the presence of your product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Palladium Scavenging with Thiol-Functionalized Silica
This protocol is for removing trace palladium from a product that has already undergone initial purification.
Materials:
-
Partially purified product dissolved in an organic solvent (e.g., Toluene, THF, Ethyl Acetate).
-
Thiol-functionalized silica gel (e.g., SiliaMetS Thiol).
-
Stir plate and stir bar.
-
Filter funnel and filter paper.
Procedure:
-
Dissolve Product: Dissolve the palladium-contaminated product in a suitable solvent (approx. 10-20 mL of solvent per gram of product).
-
Add Scavenger: Add the thiol-functionalized silica scavenger (typically 2-5 equivalents by weight relative to the theoretical amount of palladium, or a starting point of 5-10 wt% relative to the product).
-
Stir: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-16 hours. The optimal time and temperature should be determined empirically.
-
Filter: Filter the mixture to remove the scavenger, which now has the palladium bound to it. Wash the collected silica with fresh solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrate and washes, and remove the solvent under reduced pressure to obtain the palladium-free product.
References
- Koberstein, J. T., et al. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (2023). Sonogashira coupling.
- Pérez-Temprano, M. H., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications.
- Xu, L., et al. (2021, September 7). [Orgo Lab 2] Oxidative Coupling of Alkynes. YouTube.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- McKiernan, G. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications.
- Li, J., et al. (2012). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry.
- ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?
- Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium.
- Anilkumar, G., et al. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Publishing.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 772-38-3 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
- 15. silicycle.com [silicycle.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: 4-(tert-butyl)phenylacetylene Coupling Reactions
Welcome to the technical support center for researchers utilizing 4-(tert-butyl)phenylacetylene in cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights into the common side reactions encountered, their mechanistic origins, and robust troubleshooting strategies. Our goal is to empower you to optimize your synthetic outcomes by understanding the causality behind experimental choices.
Introduction: The Challenge of Selectivity
This compound is a valuable building block in the synthesis of pharmaceuticals, organic materials, and complex molecules due to the bulky tert-butyl group which can enhance solubility and influence solid-state packing.[1] The Sonogashira reaction is the premier method for coupling this terminal alkyne with aryl or vinyl halides.[2] However, the very conditions that facilitate the desired C(sp²)-C(sp) bond formation can also promote undesired side reactions. The most prevalent and often frustrating of these is the oxidative homocoupling of the alkyne, known as Glaser coupling, to form 1,4-bis(4-tert-butylphenyl)-1,3-butadiyne.[3][4]
This guide provides a structured approach to diagnosing and mitigating this and other side reactions, ensuring high yields and purity of your target cross-coupled product.
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific issues encountered during the coupling of this compound in a question-and-answer format.
Q1: My main byproduct is a white solid identified as 1,4-bis(4-tert-butylphenyl)-1,3-butadiyne. How do I prevent this homocoupling?
A1: This is the classic Glaser coupling side product, and its formation is a strong indicator that the reaction conditions favor the oxidative dimerization of your starting alkyne. The copper(I) co-catalyst, essential in the traditional Sonogashira reaction, reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[5] In the presence of an oxidant (most commonly, atmospheric oxygen), this intermediate readily dimerizes.[3][5]
Here are several strategies, from simple procedural changes to fundamental protocol adjustments, to suppress this side reaction:
1. Rigorous Exclusion of Oxygen:
-
Causality: Oxygen is the primary oxidant for the copper acetylide intermediate in the Glaser coupling pathway.[6][7] Its removal is the most direct way to inhibit this side reaction. Standard inert gas blanketing is often insufficient.
-
Solution: Employ rigorous deaeration techniques for all solvents and the reaction vessel.
Protocol 1: Rigorous Deaeration for Sonogashira Coupling
-
Combine the aryl halide, palladium catalyst, copper(I) iodide (if used), and solvent in the reaction flask.
-
Seal the flask with a rubber septum.
-
Perform at least three "freeze-pump-thaw" cycles:
-
Freeze the mixture using liquid nitrogen until solid.
-
Apply high vacuum for 5-10 minutes to remove gases.
-
Close the vacuum line and thaw the mixture under a positive pressure of an inert gas (Argon or Nitrogen).
-
-
After the final cycle, add the amine base and this compound via syringe under a positive inert gas pressure.
-
Maintain a slight positive pressure of inert gas throughout the reaction.
-
2. Adopt a Copper-Free Protocol:
-
Causality: Since the copper catalyst is the primary mediator of the homocoupling side reaction, its complete removal from the system is a highly effective strategy.[3][8] Copper-free Sonogashira reactions have been extensively developed to circumvent this issue.[9]
-
Solution: Utilize a well-established copper-free Sonogashira protocol. These methods often require a slightly higher reaction temperature or a more specialized palladium/ligand system to achieve high efficiency but offer superior selectivity against homocoupling.[2][10]
Protocol 2: Representative Copper-Free Sonogashira Coupling
-
To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq.), Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand like SPhos or XPhos (4 mol%).
-
Evacuate and backfill the flask with inert gas (3 cycles).
-
Add anhydrous solvent (e.g., toluene or 1,4-dioxane).
-
Add this compound (1.2 eq.) followed by a strong, non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ (2.0 eq.).
-
Heat the reaction mixture (typically 80-110 °C) and monitor by TLC or GC-MS until completion.
-
3. Control Reagent Concentration:
-
Causality: The rate of the bimolecular homocoupling reaction is highly dependent on the concentration of the copper acetylide intermediate.[4] If the local concentration of the alkyne is high, dimerization is more likely.
-
Solution: Add the this compound solution slowly to the reaction mixture over several hours using a syringe pump. This maintains a low steady-state concentration of the alkyne, favoring the cross-coupling pathway with the aryl halide.
Q2: My reaction is very slow or stalls completely, with only starting materials and some homocoupled diyne observed.
A2: This issue points towards problems with the palladium catalytic cycle, which can be caused by catalyst deactivation, insufficient reactivity, or suboptimal conditions.
1. Evaluate the Palladium Catalyst and Ligand:
-
Causality: The oxidative addition of the aryl halide to the Pd(0) species is often the rate-limiting step.[2] The choice of ligand is critical for stabilizing the active Pd(0) species and tuning its reactivity. Electron-rich and sterically bulky phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) can accelerate the oxidative addition step, especially for less reactive aryl bromides and chlorides.[2][11]
-
Solution:
-
For Aryl Bromides/Chlorides: Switch from common ligands like PPh₃ to bulkier, more electron-rich ligands.
-
Catalyst Precursor: Use a well-defined Pd(0) source like Pd₂(dba)₃ or a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂ that is readily reduced in situ. Ensure the catalyst is from a reliable source and has not degraded.
-
2. Optimize Solvent and Base:
-
Causality: The solvent influences the solubility of all components and can affect the stability and activity of the catalytic species.[12] Amine bases (like Et₃N or DIPEA) typically serve both as a base and as a ligand for the palladium center. In some cases, a polar aprotic solvent like DMF or NMP can accelerate the reaction, but they can also lead to catalyst decomposition at high temperatures.[12]
-
Solution:
-
Screen different solvents. While amines are common, solvents like toluene, dioxane, or THF with a stronger inorganic base (e.g., K₂CO₃, Cs₂CO₃) can sometimes provide better results, particularly in copper-free systems.
-
Ensure the base is sufficiently strong to deprotonate the alkyne but not so strong as to cause other side reactions.
-
Q3: I am observing the formation of a dark, insoluble material (tar or polymer). What is causing this?
A3: The formation of polymeric byproducts can occur with alkynes, especially under harsh thermal conditions or with highly active, unselective catalysts.
-
Causality: Phenylacetylene derivatives can undergo polymerization catalyzed by transition metals, including palladium and rhodium.[13] This is often exacerbated by high temperatures, high catalyst loadings, or prolonged reaction times after the primary substrates have been consumed.
-
Solution:
-
Lower the Reaction Temperature: Operate at the lowest temperature that provides a reasonable reaction rate.
-
Reduce Catalyst Loading: Use the minimum effective amount of palladium catalyst (typically 0.5-2 mol%).
-
Monitor the Reaction Closely: Stop the reaction as soon as the starting material is consumed to prevent subsequent degradation or polymerization of the product.
-
Visual Troubleshooting and Mechanistic Overview
To aid in diagnosing issues, the following flowchart and mechanistic diagram illustrate the key decision points and competing reaction pathways.
Caption: Troubleshooting flowchart for this compound coupling.
Sources
- 1. This compound | 772-38-3 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Glaser coupling - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving the Efficiency of Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these powerful synthetic transformations. The following guides and FAQs are structured to address specific experimental challenges with in-depth explanations and actionable protocols.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during palladium-catalyzed cross-coupling reactions.
Q1: My reaction is sluggish or shows no conversion. What are the first things I should check?
A: Low or no conversion is a frequent issue. Before extensive optimization, verify the following:
-
Catalyst Activity: Ensure your palladium source, especially Pd(0) reagents like Pd(PPh₃)₄, has not degraded. Older bottles can be less active. Consider using a fresh batch or a more stable Pd(II) precatalyst that is reduced in situ.[1][2]
-
Reagent Quality: Confirm the purity of your starting materials, particularly the organometallic reagent (e.g., boronic acid), which can degrade over time.[3] Also, check for the presence of triphenylphosphine oxide in your triphenylphosphine, as it can inhibit the reaction.
-
Inert Atmosphere: Meticulously degas your solvent and reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.[4]
-
Solubility: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Poor solubility of any component can severely limit the reaction rate.[3][5]
Q2: I'm observing significant amounts of side products, such as homocoupling of my organometallic reagent. How can I minimize this?
A: Homocoupling is a common side reaction, especially in Suzuki-Miyaura couplings. It often arises from the presence of Pd(II) species and oxygen.[2] To mitigate this:
-
Thorough Degassing: As mentioned, rigorously remove oxygen from your reaction system.
-
Pd(0) Source: Using a direct Pd(0) source like Pd₂(dba)₃ can sometimes reduce homocoupling compared to in situ reduction of Pd(II) salts.[1]
-
Reaction Conditions: In some cases, adjusting the base or solvent can disfavor the homocoupling pathway.
Q3: My reaction is not going to completion, and I'm left with unreacted starting material. What adjustments can I make?
A: Incomplete reactions can often be pushed to completion with a few adjustments:
-
Temperature: Gradually increase the reaction temperature. Many cross-coupling reactions benefit from higher temperatures to overcome activation barriers.
-
Catalyst Loading: While not always ideal, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can improve conversion for difficult substrates.[6]
-
Ligand Choice: The ligand plays a crucial role in catalyst activity. If you are using a general-purpose ligand like PPh₃, switching to a more specialized, electron-rich, and sterically hindered ligand (e.g., a Buchwald ligand) can dramatically improve reactivity, especially with challenging substrates like aryl chlorides.[7][8]
Q4: I'm having trouble with a specific class of substrate, like an electron-rich aryl halide. What strategies can I employ?
A: Electron-rich aryl halides are notoriously difficult substrates for oxidative addition, which is often the rate-limiting step.[9] To improve success with these substrates:
-
Use Specialized Ligands: This is where modern, bulky, and electron-donating phosphine ligands excel. Ligands like SPhos, XPhos, or RuPhos are designed to accelerate the oxidative addition of challenging substrates.[1]
-
Change the Halide: If possible, switching from an aryl chloride to the more reactive aryl bromide or iodide can significantly improve the reaction rate.[10]
-
Consider a Different Coupling: For particularly stubborn substrates, exploring alternative cross-coupling reactions that might be more suitable for the specific bond formation could be beneficial.
II. Troubleshooting Guides
This section provides more detailed, step-by-step guidance for resolving complex issues.
Guide 1: Diagnosing and Overcoming Catalyst Inactivity
A common frustration is a reaction that simply doesn't work, pointing towards an inactive catalyst. This guide will walk you through diagnosing the root cause and implementing solutions.
Symptoms:
-
No product formation observed by TLC, GC, or LC-MS.
-
Starting materials remain largely unconsumed.
-
The reaction mixture may change color, but no desired transformation occurs.
Diagnostic Workflow:
Caption: Troubleshooting workflow for catalyst inactivity.
In-Depth Analysis and Protocols:
1. Ensuring Efficient Precatalyst Reduction:
Many reactions utilize stable Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that must be reduced to the active Pd(0) species in situ.[1] Failure in this step is a common cause of reaction failure.
-
Causality: The reduction of Pd(II) to Pd(0) can be influenced by the choice of ligand, base, solvent, and temperature.[1] Some phosphine ligands can act as reducing agents, but this can also lead to ligand oxidation and alter the ligand-to-metal ratio.[1]
-
Protocol for Verifying Reduction: A small-scale test reaction can be monitored by ³¹P NMR. The disappearance of the Pd(II)-phosphine complex signal and the appearance of a new signal corresponding to a Pd(0) complex can confirm the reduction.
2. Maintaining Pd(0) Stability:
Once formed, the active Pd(0) catalyst is susceptible to oxidation, especially by residual oxygen. The formation of palladium black (colloidal palladium) is a visual indicator of catalyst decomposition and loss of activity.
-
Causality: The phosphine ligands play a crucial role in stabilizing the monomeric Pd(0) species and preventing aggregation into inactive palladium black.[2] An insufficient amount of ligand or the use of a ligand that binds weakly can lead to catalyst decomposition.
-
Protocol for Rigorous Degassing:
-
Combine all solid reagents in the reaction flask.
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the solvent, which should have been previously degassed by sparging with an inert gas for at least 30 minutes or by several freeze-pump-thaw cycles.
-
Continue to maintain a positive pressure of inert gas throughout the reaction.
-
Guide 2: Optimizing Ligand, Solvent, and Base Selection
The interplay between the ligand, solvent, and base is critical for reaction efficiency. This guide provides a framework for systematic optimization.
Key Parameters and Their Interdependencies:
| Parameter | Role in Catalytic Cycle | Common Issues | Optimization Strategy |
| Ligand | Modulates steric and electronic properties of the Pd center, affecting oxidative addition and reductive elimination rates.[7][8] | Slow reaction, low yield, catalyst decomposition. | Screen a panel of ligands with varying steric bulk and electronic properties (e.g., PPh₃, cataCXium® A, Buchwald ligands). |
| Solvent | Solubilizes reactants and catalyst, can influence catalyst stability and the rate of key steps.[11] | Poor solubility, catalyst precipitation, side reactions. | Test a range of solvents with different polarities (e.g., toluene, dioxane, DMF, THF).[12] Be aware that coordinating solvents can sometimes inhibit the reaction.[6][13] |
| Base | Activates the organometallic reagent (in Suzuki and similar couplings) and neutralizes the acid produced during the reaction.[14][15] | Incomplete reaction, decomposition of base-sensitive substrates. | Screen inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄) and organic bases (if applicable). The strength and solubility of the base are key factors. |
Decision-Making Flowchart for Optimization:
Caption: Systematic optimization workflow for cross-coupling reactions.
Guide 3: Addressing Specific Reaction-Type Challenges
Different cross-coupling reactions have their own unique challenges.
Suzuki-Miyaura Coupling:
-
Issue: Protodeboronation. The cleavage of the C-B bond of the boronic acid is a common side reaction, reducing the amount of nucleophile available for coupling.[4]
-
Solution: This is often exacerbated by high temperatures and prolonged reaction times. Using milder conditions, a less nucleophilic base, or a more stable boronic ester (e.g., a pinacol ester) can help.[2]
Buchwald-Hartwig Amination:
-
Issue: Challenging Nucleophiles. Sterically hindered amines or weakly nucleophilic anilines can be difficult to couple.[5]
-
Solution: The use of highly specialized, bulky phosphine ligands (e.g., Josiphos, XPhos) is often necessary to facilitate the reductive elimination step, which can be rate-limiting with these substrates.[14]
Heck Reaction:
-
Issue: Regioselectivity. The reaction can produce both linear and branched products, and controlling the regioselectivity can be challenging.[15][16]
-
Solution: Regioselectivity is influenced by the ligand, solvent, and additives.[17] For example, using bidentate phosphine ligands can sometimes favor the formation of the branched product.[17]
III. The Catalytic Cycle: A Mechanistic Overview
Understanding the fundamental steps of the catalytic cycle is essential for effective troubleshooting. The generalized cycle for many palladium-catalyzed cross-coupling reactions is illustrated below.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
1. Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) complex. This step is often rate-limiting, especially with unreactive halides like aryl chlorides.[10][15]
2. Transmetalation: The organic group (R²) from the organometallic reagent (R²-M) is transferred to the palladium center, displacing the halide.[14]
3. Reductive Elimination: The two organic groups (R¹ and R²) are coupled together and eliminated from the palladium center, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst.[14]
By understanding which step is likely causing an issue, you can make more informed decisions about how to modify your reaction conditions for improved efficiency.
References
- Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
- (2023). Heck Reaction. Chemistry LibreTexts. [Link]
- (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
- Amatore, C., & Jutand, A. (2008). Mechanisms of the Mizoroki–Heck Reaction. SciSpace. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1883-1918. [Link]
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
- The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
- Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Heck Reaction. Organic Chemistry Portal. [Link]
- Troubleshooting a difficult Heck reaction. Reddit. [Link]
- Help troubleshooting a Buchwald-Hartwig amin
- Ligand Effects in Palladium-Catalyzed Allylic Alkylation in Ionic Liquids.
- What the Heck? Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry. ACS Omega. [Link]
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
- How can I solve my problem with Suzuki coupling?
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]
- Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]
- Developing Ligands for Palladium(II)
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
- Solvent effects in palladium catalysed cross-coupling reactions.
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Source not further specified].
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]
- Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar. [Link]
- Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
- Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]
Sources
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. scispace.com [scispace.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: A Troubleshooting Guide for Reactions with Terminal Alkynes
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with the versatile yet sometimes challenging chemistry of terminal alkynes. Terminal alkynes are foundational building blocks in organic synthesis, crucial for creating complex molecules through powerful C-C bond-forming reactions. However, their unique reactivity, particularly the acidity of the terminal proton and susceptibility to oxidative homocoupling, can lead to common experimental hurdles.
This guide provides a structured, question-and-answer approach to troubleshoot issues encountered during key transformations like the Sonogashira coupling, Glaser-Hay coupling, and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "Click Chemistry." Our focus is not just on what to do, but why you're doing it, grounding our advice in mechanistic principles to empower you to solve problems effectively.
General Troubleshooting for Terminal Alkyne Reactions
This section addresses broad issues applicable to most reactions involving terminal alkynes.
Q1: My reaction shows little to no conversion of the starting materials. What are the fundamental checks I should perform first?
A1: When a reaction fails to initiate, it's crucial to systematically verify the integrity of each component and the reaction environment. This process acts as a self-validating system for your experimental setup.
-
Reagent Purity and Integrity:
-
Terminal Alkyne: Is your alkyne pure? Terminal alkynes can be volatile or prone to decomposition. Verify purity by NMR. If it's an older sample, consider purification by distillation or chromatography. The terminal C-H bond is acidic (pKa ≈ 25), making the alkyne susceptible to reacting with strong bases or undergoing undesired side reactions if impurities are present.[1]
-
Coupling Partner (e.g., Aryl Halide): Ensure the coupling partner is pure and free from inhibitors.
-
Catalysts: Palladium and copper catalysts are sensitive to air and moisture. A common issue in Sonogashira reactions is the use of an inactive palladium catalyst.[2] Use a fresh batch or one that has been stored properly under an inert atmosphere.[2] For CuAAC, ensure your copper(I) source has not oxidized to the inactive copper(II) state.[3]
-
-
Solvent and Atmosphere Control:
-
Anhydrous & Anaerobic Conditions: Many terminal alkyne couplings, especially Sonogashira and Glaser reactions, are sensitive to oxygen.[2][4] Oxygen promotes the oxidative homocoupling of the alkyne (the Glaser side reaction), which consumes your starting material and complicates purification.[2][5]
-
Troubleshooting Steps:
-
Use dry, degassed solvents. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes before use.
-
Assemble your reaction under an inert atmosphere using a Schlenk line or a glovebox.
-
-
-
Base Selection and Strength:
-
The base's primary role is to deprotonate the terminal alkyne to form a reactive acetylide species or to neutralize acidic byproducts like HX in Sonogashira couplings.[6] The base must be strong enough to deprotonate the alkyne but not so strong that it causes side reactions with other functional groups. Common choices include amines like triethylamine (TEA) or diisopropylethylamine (DIPEA).[6]
-
-
Reaction Temperature:
-
Many coupling reactions have a specific temperature window for optimal performance. If the reaction is sluggish at room temperature, a modest increase in temperature (e.g., to 40-60 °C) can sometimes be sufficient to initiate catalysis, particularly when using less reactive coupling partners like aryl bromides.[2][6]
-
Caption: Initial troubleshooting workflow for failed terminal alkyne reactions.
Q2: I'm observing significant formation of a symmetrical 1,3-diyne byproduct. How do I suppress this Glaser homocoupling?
A2: The formation of a 1,3-diyne is the result of oxidative homocoupling of your terminal alkyne, known as the Glaser coupling.[7][8] This is a very common side reaction, especially in copper-catalyzed processes like the Sonogashira coupling.
-
Eliminate Oxygen: This is the most critical factor. The Glaser reaction mechanism involves the oxidation of a copper(I) acetylide intermediate.[8][9] Rigorous exclusion of air from your reaction mixture by using degassed solvents and maintaining a positive pressure of an inert gas (argon or nitrogen) is paramount.
-
Consider Copper-Free Conditions: The most direct way to avoid copper-mediated homocoupling in Sonogashira reactions is to run the reaction without a copper co-catalyst.[2][10] Copper-free Sonogashira protocols have been developed precisely to address this issue.[10][11] These reactions often require specialized ligands (e.g., bulky, electron-rich phosphines or N-heterocyclic carbenes) and sometimes different bases or higher temperatures to facilitate the catalytic cycle.[5][11]
-
Ligand and Base Choice: In copper-catalyzed systems, the choice of ligand and base can influence the relative rates of the desired cross-coupling versus the undesired homocoupling. For Hay-type couplings, ligands like N,N,N′,N′-tetramethylethylenediamine (TMEDA) are used to solubilize and activate the copper catalyst.[7][8] Optimizing the ligand can sometimes minimize side reactions.[12]
-
Use a Protecting Group: If homocoupling remains a persistent issue, a reliable strategy is to temporarily protect the terminal alkyne. The most common protecting group is a trimethylsilyl (TMS) group.[6] The TMS-protected alkyne can be subjected to the coupling reaction, and the TMS group can then be easily removed in situ or in a subsequent step using a fluoride source like tetrabutylammonium fluoride (TBAF) or a base like K₂CO₃ in methanol.[6]
Caption: Competing Sonogashira cross-coupling and Glaser homocoupling pathways.
Sonogashira Coupling Troubleshooting
The Sonogashira coupling is a cornerstone reaction for forming C(sp²)-C(sp) bonds, but its dual-catalyst system presents unique challenges.[6]
Q3: My Sonogashira reaction is giving a low yield, and I see a black precipitate. What's happening?
A3: This is a classic symptom of palladium catalyst decomposition. The black precipitate is finely divided, catalytically inactive palladium metal, often called "palladium black."[2]
-
Cause of Decomposition: The active Pd(0) catalyst can be unstable under certain conditions. This can be triggered by:
-
Impurities: Trace impurities in reagents or solvents can poison the catalyst.
-
High Temperatures: While some couplings require heat, excessive temperatures can accelerate decomposition.
-
Inappropriate Ligands: The phosphine ligands (like PPh₃) stabilize the Pd(0) center. If the ligands themselves degrade or are not present in the correct ratio, the palladium can precipitate.[5]
-
-
Solutions:
-
Improve Reagent Purity: Filter your amine base through a plug of alumina, and use freshly distilled solvents.
-
Optimize Ligand Choice: Sterically bulky, electron-rich phosphine ligands can form more stable palladium complexes, improving catalyst lifetime and turnover.[5]
-
Use a Pre-catalyst: Using a stable Pd(II) pre-catalyst like PdCl₂(PPh₃)₂ is common. This is reduced in situ to the active Pd(0) species.[6] However, ensure the reduction process is efficient under your reaction conditions.
-
Control Temperature: Start at room temperature if possible, especially with reactive aryl iodides, and only heat if necessary.[2]
-
Q4: I want to try a copper-free Sonogashira reaction to avoid homocoupling. What are the key considerations?
A4: Copper-free Sonogashira is an excellent strategy, particularly for complex molecule synthesis where removing copper traces can be difficult and homodimerization is a major issue.[13]
-
Mechanistic Difference: In the absence of copper, the mechanism changes. The deprotonated alkyne is thought to coordinate directly with the palladium complex, bypassing the copper acetylide intermediate and transmetalation step.[10] Some studies suggest a palladium-palladium transmetalation pathway may be involved.[14]
-
Key Requirements:
-
Palladium Catalyst and Ligands: These reactions often require more specialized and robust palladium systems. N-heterocyclic carbene (NHC) palladium complexes or palladium catalysts with bulky, electron-rich phosphine ligands are frequently used to promote the catalytic cycle efficiently without copper.[5][11]
-
Base: A stronger base is often needed to facilitate the deprotonation of the alkyne and its subsequent interaction with the palladium center.
-
Reaction Conditions: While some modern systems work at room temperature, many copper-free protocols require elevated temperatures to achieve good conversion rates, especially with less reactive aryl halides like bromides and chlorides.[13]
-
| Parameter | Standard Sonogashira (Pd/Cu) | Copper-Free Sonogashira | Rationale & Causality |
| Co-catalyst | CuI (typically 1-5 mol%) | None | Avoids Glaser homocoupling and simplifies purification.[13] |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd complexes with bulky ligands (e.g., P(t-Bu)₃) or NHCs | More robust ligands are needed to stabilize Pd and facilitate the catalytic cycle without copper.[5][11] |
| Base | Amine (e.g., TEA, DIPEA) | Often stronger bases (e.g., Cs₂CO₃, K₂CO₃) or hindered amines | A stronger driving force is needed for alkyne activation in the absence of copper.[6] |
| Atmosphere | Strictly inert (N₂ or Ar) | Strictly inert (N₂ or Ar) | While homocoupling is less of a concern, the Pd(0) catalyst is still oxygen-sensitive. |
Table 1: Comparison of Standard and Copper-Free Sonogashira Conditions.
Glaser-Hay Coupling Troubleshooting
The Glaser-Hay coupling is the go-to method for synthesizing symmetrical 1,3-diynes.[7]
Q5: My Glaser-Hay homocoupling reaction has a low yield. What parameters should I optimize?
A5: The efficiency of Glaser-Hay coupling is highly dependent on the coordination environment of the copper catalyst and the efficiency of the oxidation step.[9]
-
Copper Source and Ligand:
-
The classic Glaser coupling uses a stoichiometric amount of a copper(I) salt with an oxidant like air.[8]
-
The Hay modification , which is more common, uses a catalytic amount of a Cu(I) salt with a ligand, typically TMEDA (N,N,N′,N′-tetramethylethylenediamine), and O₂ as the re-oxidant.[8] The Cu-TMEDA complex is more soluble in organic solvents, increasing versatility.[7][9]
-
Troubleshooting: If the standard CuCl/TMEDA system is inefficient, screening other bidentate nitrogen ligands can sometimes improve performance.[15]
-
-
The Role of the Oxidant (Oxygen): The reaction requires an oxidant to regenerate the active copper species. In the Hay coupling, this is typically oxygen from the air.[8] If the reaction is sluggish, ensure it is open to the air or that air is bubbled gently through the solution. Do not run this reaction under an inert atmosphere.
-
Solvent Choice: The solvent must solubilize the Cu-ligand complex and the alkyne. Acetone, methanol, and DMF are common choices.[12]
-
pH in Aqueous Systems: For bioconjugation applications performed in aqueous buffers, the pH can have a dramatic effect. For example, with the TMEDA ligand, a lower pH (around 6.0) has been shown to improve coupling efficiency and reduce protein degradation.[15]
CuAAC ("Click Chemistry") Troubleshooting
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is prized for its reliability and high yield.[16] When it fails, the issue almost always lies with the copper catalyst.
Q6: My CuAAC reaction is inconsistent. Sometimes it works perfectly, and other times it fails. What is the likely culprit?
A6: The inconsistency in CuAAC reactions is almost always due to the oxidation state of the copper catalyst. The active catalyst is Copper(I) .[3][17] Copper(II) salts, like copper(II) sulfate (CuSO₄), are often used as the source because they are cheaper and more stable, but they must be reduced to Cu(I) in situ .[3]
-
Maintaining the Cu(I) State:
-
Reducing Agent: The most common method is to add a reducing agent, typically sodium ascorbate , to the reaction mixture.[3] This continuously reduces any Cu(II) to the active Cu(I) state, preventing catalyst death. A slight excess of sodium ascorbate also helps prevent oxidative homocoupling of the alkyne.[3]
-
Oxygen Sensitivity: Although the reaction is often tolerant of aqueous conditions, dissolved oxygen can oxidize Cu(I) to Cu(II). If you are not using a reducing agent or are seeing inconsistent results, briefly degassing your solvent can help.
-
-
Ligands: While many CuAAC reactions are run without a specific ligand, adding a ligand can accelerate the reaction and stabilize the Cu(I) catalyst. Tris(benzyltriazolylmethyl)amine (TBTA) is a popular choice.
-
Solvent System: CuAAC reactions often proceed faster in water or mixtures of water and organic solvents (e.g., t-BuOH/H₂O, DMF/H₂O).[3] The aqueous environment can accelerate the key catalytic steps.[3]
-
Order of Addition: The order in which you add your reagents can matter. A common and reliable procedure is to first mix the azide and alkyne in the solvent, then add the copper source, and finally add the sodium ascorbate solution to initiate the reaction.
Experimental Protocols
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling
This protocol provides a starting point for the coupling of an aryl bromide with a terminal alkyne using a common palladium/phosphine system.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the terminal alkyne (1.2 equiv) and the base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add the degassed, anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Aqueous CuAAC ("Click") Reaction
This protocol is suitable for a wide range of substrates and is known for its reliability.
-
Reagent Preparation:
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This should be made fresh.
-
Prepare a 0.1 M stock solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in deionized water.
-
-
Reaction Setup: In a vial, dissolve the terminal alkyne (1.0 equiv) and the azide (1.0 equiv) in a suitable solvent mixture (e.g., a 1:1 mixture of t-butanol and water).
-
Catalyst Addition: To the stirred solution, add the copper(II) sulfate solution (1-5 mol%).
-
Initiation: Add the freshly prepared sodium ascorbate solution (5-10 mol%) to the reaction mixture. A color change is often observed as the Cu(II) is reduced to Cu(I).
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: The crude product is often very clean, but can be purified by column chromatography if necessary.
References
- Wikipedia. Sonogashira coupling. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Niknam, Kh. et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
- St. Clair, J. R. et al. (2018).
- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Wikipedia. Click chemistry. [Link]
- ChemistryTalk. (2019). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. [Link]
- Organic Chemistry Portal. Glaser Coupling, Hay Coupling. [Link]
- Sreelatha, C. et al. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances. [Link]
- Trost, B. M. et al. (2014). Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications.
- Chemistry LibreTexts. (2024). 9.
- Díez-González, S. et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. [Link]
- Ashenhurst, J. (2014). Synthesis (5) - Reactions of Alkynes. Master Organic Chemistry. [Link]
- Wikipedia. Glaser coupling. [Link]
- Fokin, V. V. (2014). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. [Link]
- Jana, G. et al. (2024). Catalytic Aldehyde–Alkyne Couplings Triggered by Ketyl Radicals. Organic Letters. [Link]
- Doucet, H. (2008). Copper-free Sonogashira coupling.
- Organic Chemistry Portal. Terminal alkyne synthesis by C-C coupling. [Link]
- Asensio, G. et al. (2024).
- Chemistry LibreTexts. (2024). 9.3: Reactions of Alkynes - Addition of HX and X₂. [Link]
- ChemistryViews.org. (2021). Coupling of Two Different Alkynes to Give 1,3-Enynes. [Link]
- ResearchGate. (2021). Click chemstry: Why does it sometimes work and other times it doesn't?. [Link]
- Martek, B. A. et al. (2020).
- ResearchGate. (2025). The Sonogashira coupling reaction mechanism.. [Link]
Sources
- 1. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 8. Glaser coupling - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Click chemistry - Wikipedia [en.wikipedia.org]
- 17. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Ligand Choice on Sonogashira Coupling with Hindered Substrates
Welcome to the technical support center for navigating the challenges of Sonogashira cross-coupling reactions with sterically hindered substrates. This guide is designed for researchers, chemists, and drug development professionals who encounter difficulties such as low yields, slow reactions, or catalyst deactivation when working with bulky aryl halides or alkynes. Here, we provide field-proven insights, troubleshooting protocols, and a mechanistic rationale for ligand selection to empower you to overcome these synthetic hurdles.
Troubleshooting Guide
This section addresses the most common issues encountered during the Sonogashira coupling of sterically demanding substrates, presented in a problem-and-solution format.
Problem 1: Reaction fails or gives very low conversion with a hindered aryl halide.
This is the most frequent challenge and typically points to a sluggish or inhibited oxidative addition step, which is often rate-limiting.[1] The steric bulk around the carbon-halide bond physically blocks the palladium catalyst from accessing the reaction site.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Ineffective Ligand | Standard ligands like PPh₃ are often not bulky enough to promote the formation of the highly reactive, 14-electron monoligated Pd(0) species necessary for oxidative addition into a hindered C-X bond.[2][3] | Switch to a bulky, electron-rich phosphine ligand. Ligands such as tri-tert-butylphosphine (P(t-Bu)₃), XPhos, or SPhos are designed to favor the formation of the active monoligated catalyst.[3][4] Their large steric footprint and strong electron-donating properties accelerate the oxidative addition step.[2][5] |
| Inactive Catalyst | The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst, or it may be decomposing over the long reaction times required for hindered substrates. | Use a modern, air-stable palladium precatalyst. Third-generation (G3) Buchwald precatalysts or PEPPSI™-type precatalysts are designed for the reliable, in-situ generation of the active catalyst, improving consistency and robustness for challenging couplings.[1] Ensure all phosphine ligands are fresh and have not been oxidized. |
| Sub-optimal Halide | The reactivity order for the oxidative addition step is I > OTf > Br >> Cl.[1][6] An unreactive aryl chloride combined with steric hindrance presents a formidable challenge. | If synthetically feasible, switch to a more reactive halide. Using an aryl iodide or bromide instead of a chloride can dramatically increase the reaction rate. Aryl iodides often react under much milder conditions.[6] If an aryl chloride must be used, a highly active catalyst system (e.g., a Pd-NHC complex) is essential.[4] |
| Insufficient Temperature | While high temperatures can promote side reactions, some activation energy barrier must be overcome for the oxidative addition to occur. | Incrementally increase the reaction temperature. If using a robust catalyst system, gently heating the reaction (e.g., to 50-80 °C) can significantly improve conversion without causing widespread decomposition. Monitor the reaction closely for side product formation. |
Problem 2: Significant formation of alkyne homocoupling (Glaser) product.
The appearance of a symmetrical di-yne product indicates that the Glaser coupling side reaction is outcompeting the desired Sonogashira pathway.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Presence of Copper(I) | The copper(I) co-catalyst, while accelerating the transmetalation step, is the primary mediator of oxidative alkyne homocoupling, especially in the presence of oxygen.[4][6] | Switch to a copper-free Sonogashira protocol. This is the most effective method to completely eliminate Glaser coupling.[1][7] Note that copper-free conditions may require a more active catalyst system and a stronger base to facilitate the direct reaction between the alkyne and the palladium complex.[2][4] |
| Slow Cross-Coupling | If the primary Sonogashira catalytic cycle is slow due to steric hindrance, the competing (and often faster) Glaser pathway becomes dominant.[1] | Optimize the cross-coupling reaction first. Before abandoning copper, apply the solutions from Problem 1 to accelerate the main reaction. A faster Sonogashira coupling will naturally outcompete the homocoupling side reaction. You can also try reducing the loading of the Cu(I) co-catalyst.[1] |
| Oxygen Contamination | The Glaser coupling mechanism is an oxidative process. The presence of atmospheric oxygen will significantly accelerate this unwanted side reaction. | Ensure rigorous inert atmosphere techniques. Use degassed solvents and thoroughly purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding reagents. |
Frequently Asked Questions (FAQs)
Q1: How does a bulky ligand mechanistically overcome steric hindrance in the Sonogashira coupling?
Bulky, electron-rich ligands like P(t-Bu)₃ or biaryl phosphines (e.g., XPhos) influence the catalytic cycle at a crucial equilibrium point. The active catalyst is a 14-electron, monoligated Pd(0)L species. This species exists in equilibrium with the less reactive, 16-electron bis-ligated Pd(0)L₂ complex. A ligand with a large steric profile (i.e., a large cone angle) destabilizes the Pd(0)L₂ complex, shifting the equilibrium towards the formation of the highly reactive monoligated Pd(0)L species. This smaller, more coordinatively unsaturated complex can more readily access the sterically crowded carbon-halide bond to undergo the critical oxidative addition step.[2][3][5]
Q2: I am coupling a very unreactive aryl chloride. Should I use a phosphine or an N-Heterocyclic Carbene (NHC) ligand?
For extremely challenging substrates like electron-rich, sterically hindered aryl chlorides, N-Heterocyclic Carbene (NHC) ligands are often superior to phosphines.[2][6] NHCs are powerful σ-donors that form exceptionally stable bonds with the palladium center. This stability prevents catalyst decomposition at the higher temperatures often required to activate aryl chlorides. Furthermore, their strong electron-donating nature greatly accelerates the rate-limiting oxidative addition step. Consider using a commercially available Pd-NHC precatalyst, such as an IPr- or SMe-based PEPPSI™ catalyst, for these demanding transformations.[6]
Q3: How do I select the optimal phosphine ligand for my specific hindered system?
The choice depends on a balance between the steric properties of your aryl halide and your alkyne. A systematic study by Plenio and coworkers provides excellent guidance: the ideal catalyst is determined primarily by the steric bulk of the alkyne.[8]
| Substrate Characteristics | Recommended Ligand Class | Example Ligands | Rationale |
| Sterically undemanding alkyne + Hindered aryl bromide | Very Bulky, Electron-Rich Monophosphines | P(t-Bu)₃, t-Bu₂PCy | These ligands maximally accelerate oxidative addition, which is the main barrier with the hindered aryl halide.[8][9] |
| Moderately bulky alkyne + Hindered aryl bromide | Moderately Bulky Monophosphines | t-BuPCy₂ | A slight reduction in ligand bulk creates more space at the metal center to accommodate both coupling partners without compromising oxidative addition too much.[8][9] |
| Extremely bulky alkyne + Extremely bulky aryl bromide | Less Bulky, but still Electron-Rich Monophosphines | PCy₃ | When both partners are exceptionally large, an overly bulky ligand can sterically inhibit the reductive elimination step. A ligand like PCy₃ provides a good compromise, promoting oxidative addition while still allowing the final product to be released.[5][8][9] |
Q4: What is the first step I should take when a Sonogashira reaction with a hindered substrate fails?
Before embarking on extensive condition screening, a logical workflow can save significant time and resources. The first step should always be to diagnose the point of failure by analyzing a crude sample of the reaction mixture.
Experimental Protocol: Copper-Free Sonogashira Coupling of a Hindered Aryl Bromide
This protocol provides a robust starting point for coupling sterically demanding substrates, minimizing the risk of Glaser homocoupling.
Title: Copper-Free Sonogashira Coupling of 2-Bromo-1,3,5-tri-iso-propylbenzene with Phenylacetylene using a Palladium Precatalyst.
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the 2-bromo-1,3,5-tri-iso-propylbenzene (1.0 equiv., e.g., 1.0 mmol, 283 mg), XPhos Pd G3 precatalyst (0.025 equiv., 2.5 mol%, 21 mg), and potassium phosphate (K₃PO₄, 2.0 equiv., 2.0 mmol, 424 mg).
-
Seal the flask with a rubber septum.
-
-
Inerting the System:
-
Evacuate the flask under high vacuum for 2-3 minutes until all solids are free-flowing.
-
Backfill the flask with a positive pressure of Argon or Nitrogen gas. Repeat this evacuate/backfill cycle a total of three times to ensure a fully inert atmosphere.
-
-
Reagent Addition:
-
Through the septum, add anhydrous, degassed toluene (e.g., 5 mL) via syringe.
-
Add phenylacetylene (1.2 equiv., 1.2 mmol, 132 µL) via syringe.
-
Give the septum a final flush with the inert gas.
-
-
Reaction:
-
Place the sealed flask in a pre-heated oil bath at 80 °C.
-
Stir the mixture vigorously. The reaction mixture will typically turn from a light suspension to a dark brown or black solution.
-
Monitor the reaction progress by taking aliquots (via syringe) and analyzing by TLC, GC-MS, or LC-MS. The reaction is typically complete within 12-24 hours.
-
-
Workup and Purification:
-
Once the reaction has reached completion, cool the flask to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a short plug of celite to remove inorganic salts and palladium black. Wash the plug with additional ethyl acetate (10 mL).
-
Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by column chromatography on silica gel to yield the pure coupled product.
-
References
- Sonogashira Coupling - Chemistry LibreTexts. [Link]
- Sonogashira coupling - Wikipedia. [Link]
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines - ResearchG
- Sonogashira Coupling - Organic Chemistry Portal. [Link]
- The effect of steric bulk in Sonogashira coupling reactions - ResearchG
- Copper-free Sonogashira cross-coupling reactions: an overview - Royal Society of Chemistry. [Link]
- Sonogashira Coupling - In Synthetic Methods in Drug Discovery: Volume 1. [Link]
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines - ACS Public
- Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Royal Society of Chemistry. [Link]
- Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. [Link]
- Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - N
- Recent Trends in the Catalysis of Cross Coupling and Carbonylation Reactions Using Pd(II)
- Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation - ACS Public
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - N
- Phosphine-free Sonogashira coupling: reactions of aryl halides catalysed by palladium(II) complexes - researchmap. [Link]
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Royal Society of Chemistry. [Link]
- Copper-free Sonogashira coupling - The chemical reaction d
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Reactions with 4-(tert-butyl)phenylacetylene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(tert-butyl)phenylacetylene. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered when scaling up reactions involving this versatile terminal alkyne. The bulky tert-butyl group can influence reactivity and introduce unique challenges compared to simpler phenylacetylenes, making a nuanced approach to scale-up essential.[1][2]
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, properties, and reactivity of this compound in larger-scale applications.
Q1: What are the key physical and safety properties of this compound I should be aware of for scale-up?
A1: this compound is a clear, pale yellowish-brown liquid with a boiling point of approximately 70 °C at 2 mmHg.[3] It is classified as a combustible liquid and can cause skin and serious eye irritation, as well as respiratory irritation.[4][5][6] When planning for scale-up, it is crucial to handle this compound in a well-ventilated area, away from heat and open flames, and to use appropriate personal protective equipment (PPE), including gloves and safety goggles.[5][6] For larger quantities, consider conducting reactions in a fume hood or a designated process chemistry bay.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄ | [3] |
| Molecular Weight | 158.24 g/mol | [3] |
| Boiling Point | 70 °C / 2 mmHg | [3] |
| Density | 0.877 g/mL at 25 °C | [3] |
| Appearance | Clear pale yellowish-brown liquid | [3] |
Q2: How does the tert-butyl group on the phenyl ring affect the reactivity of the alkyne in coupling reactions?
A2: The tert-butyl group is a bulky, electron-donating group. Its steric hindrance can influence the approach of catalysts and reagents to the alkyne.[7][8] In reactions like Sonogashira coupling, this steric bulk may necessitate the use of less sterically demanding palladium catalysts or ligands to achieve optimal results.[9] The electron-donating nature of the tert-butyl group can also slightly modulate the electronic properties of the alkyne, potentially affecting reaction rates compared to phenylacetylene itself.
Q3: What are the most common applications of this compound in drug development and materials science?
A3: this compound is a valuable building block in organic synthesis.[3][10] It is frequently used in:
-
Sonogashira coupling reactions to form complex arylalkynes.[3][11][12]
-
Click chemistry , specifically copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC), to synthesize triazoles.[13][14][15]
-
The synthesis of organic materials with specific electronic or photophysical properties.
-
The preparation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3][10]
II. Troubleshooting Guide for Common Coupling Reactions
This section provides detailed troubleshooting for specific issues that may arise during the scale-up of common reactions involving this compound.
Sonogashira Coupling
The Sonogashira coupling is a widely used reaction for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12]
Problem 1: Low or no product yield in a scaled-up Sonogashira reaction.
Possible Causes & Solutions:
-
Catalyst Deactivation:
-
Cause: Palladium catalysts can be sensitive to air and moisture, leading to the formation of palladium black and loss of activity.[16] This is often exacerbated at the higher temperatures and longer reaction times that can be a factor in large-scale reactions.
-
Solution: Ensure all solvents and reagents are thoroughly degassed. Use Schlenk techniques or a glovebox for larger reactions. Consider using more robust palladium pre-catalysts or ligands that are more resistant to deactivation.[11][17] Bulky, electron-rich phosphine ligands can improve catalyst stability and activity.[11]
-
-
Inefficient Base:
-
Cause: The base is crucial for the deprotonation of the alkyne and regeneration of the catalyst. An inappropriate or weak base may not be effective, especially on a larger scale.
-
Solution: For aryl bromides, stronger bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used.[16] Ensure the base is fresh and dry. In some cases, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly in copper-free Sonogashira reactions.[11]
-
-
Poor Solubility:
-
Cause: As the reaction scale increases, solubility issues with the starting materials, catalyst, or intermediates can become more pronounced, leading to a heterogeneous mixture and poor reaction kinetics.[18]
-
Solution: Choose a solvent system that ensures all components remain in solution at the reaction temperature. Common solvents include THF, DMF, and toluene.[16][18] For particularly insoluble substrates, a co-solvent may be necessary.
-
Experimental Protocol: Scale-up of a Sonogashira Coupling
This protocol provides a general guideline for a gram-scale Sonogashira coupling.
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the aryl halide (1.0 eq), this compound (1.2 eq), and a suitable solvent (e.g., degassed THF or toluene).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 15-20 minutes.
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and copper(I) iodide (CuI, 2-10 mol%) under a positive flow of nitrogen. Then, add the degassed base (e.g., triethylamine, 2-3 eq).
-
Reaction: Heat the mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, filter off any solids, and concentrate the filtrate. Purify the crude product by column chromatography.
Caption: General workflow for a Sonogashira coupling reaction.
Suzuki-Miyaura Coupling
While less common for direct alkyne coupling, derivatives of this compound (e.g., the corresponding boronic acid or ester) can be used in Suzuki-Miyaura couplings.[19]
Problem 2: Significant formation of homocoupled byproducts.
Possible Causes & Solutions:
-
Oxygen Contamination:
-
Cause: The presence of oxygen can promote the oxidative homocoupling of the organoboron reagent.
-
Solution: Rigorous degassing of all solvents and reagents is critical. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
-
-
Incorrect Stoichiometry:
-
Cause: An excess of the organoboron reagent can lead to increased rates of homocoupling.
-
Solution: Carefully control the stoichiometry of the reactants. A slight excess of the boronic acid or ester (typically 1.1-1.2 equivalents) is often sufficient.
-
-
Suboptimal Base:
-
Cause: The choice of base can influence the rate of transmetalation versus homocoupling.
-
Solution: Aqueous bases like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[17] The concentration of the aqueous base should be optimized to facilitate the reaction without promoting side reactions.
-
Click Chemistry (CuAAC)
The copper(I)-catalyzed azide-alkyne cycloaddition is a robust and widely used reaction.
Problem 3: Slow or incomplete reaction when scaling up a CuAAC reaction.
Possible Causes & Solutions:
-
Copper Catalyst Oxidation:
-
Cause: The active Cu(I) catalyst can be oxidized to inactive Cu(II) by dissolved oxygen.[14]
-
Solution: Use a reducing agent like sodium ascorbate to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄).[14][20] The use of a stabilizing ligand, such as TBTA or THPTA, can also protect the Cu(I) from oxidation.[14]
-
-
Insufficient Mixing:
-
Cause: On a larger scale, inadequate mixing can lead to localized concentration gradients and slow reaction rates, especially if the reactants have different solubilities.
-
Solution: Ensure efficient stirring throughout the reaction. For very large scales, mechanical stirring may be necessary.
-
-
Solvent Choice:
Experimental Protocol: General Procedure for a Gram-Scale CuAAC Reaction
-
Reactant Solution: In a round-bottom flask, dissolve the azide (1.0 eq) and this compound (1.0-1.1 eq) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and water).
-
Catalyst Preparation: In a separate vial, prepare a solution of copper(II) sulfate (CuSO₄, 1-5 mol%) and sodium ascorbate (5-10 mol%) in water.
-
Reaction Initiation: Add the catalyst solution to the solution of the azide and alkyne.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product, which can be purified by crystallization or column chromatography.
Caption: Key components and transformation in a CuAAC reaction.
III. References
-
Journal of the American Chemical Society. (2026, January 7). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes.
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
-
ChemicalBook. (2025, July 24). This compound | 772-38-3.
-
American Chemical Society. (2025, December 9). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes.
-
Wikipedia. (n.d.). Sonogashira coupling.
-
Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen.
-
Sigma-Aldrich. (n.d.). 4-tert-Butylphenylacetylene 96%.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
-
PubMed. (2007, December 1). Click Chemistry Based Solid Phase Supported Synthesis of Dopaminergic Phenylacetylenes.
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET - this compound.
-
ACS Catalysis. (n.d.). Modern Trends in Catalyst and Process Design for Alkyne Hydrogenations.
-
ResearchGate. (n.d.). Phenyl Groups versus tert-Butyl Groups as Solubilizing Substituents for Some[12]Phenacenes andPhenacenes.
-
ResearchGate. (n.d.). Solvent-free Sonogashira coupling reaction via high speed ball milling.
-
SciSpace. (n.d.). A General Protocol for Robust Sonogashira Reactions in Micellar Medium.
-
RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview.
-
Organic Syntheses. (n.d.). phenylacetylene.
-
BroadPharm. (n.d.). Click Chemistry Protocols.
-
PubMed. (n.d.). Phenyl groups versus tert-butyl groups as solubilizing substituents for some[12]phenacenes andphenacenes.
-
ResearchGate. (n.d.). Scale-up reaction and product elaborations a Preparative-scale reaction....
-
NIH. (n.d.). Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications.
-
Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
-
Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET.
-
Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings.
-
Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction.
-
ResearchGate. (n.d.). Reaction design a Ni-catalyzed coupling cyclization of an alkyne and an activated alkene.
-
Reddit. (2024, September 18). Need to purify old phenylacetylene.
-
eScholarship. (2023, April 15). A cheap metal catalyzed ring expansion/cross-coupling cascade: a new route to functionalized medium-sized and macrolactones.
-
Scientific Update. (2023, June 28). Hey Phenol- Everyone has their Cross to Bear.
-
ACS Publications. (2021, June 9). Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications.
-
ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
-
ResearchGate. (n.d.). (PDF) Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N -functionalized hemilabile phosphine ligand.
-
Benchchem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
-
Labscoop. (n.d.). SAFETY DATA SHEET.
-
Creative Proteomics. (n.d.). Click Chemistry Protocols.
-
ResearchGate. (n.d.). Scaling up the Synthesis of a Hydroxyquinoline-Functionalized p-tert-Butylcalix[8]arene.
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?.
-
NIH. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
-
Loba Chemie. (2016, May 13). 4-TERT-BUTYLPHENOL FOR SYNTHESIS MSDS CAS-No..
-
Fisher Scientific. (n.d.). 4-tert-Butylphenylacetylene, 90+%.
-
Journal of the American Chemical Society. (n.d.). Productive Alkyne Metathesis with “Canopy Catalysts” Mandates Pseudorotation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phenyl groups versus tert-butyl groups as solubilizing substituents for some [5]phenacenes and [7]phenacenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 772-38-3 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. content.labscoop.com [content.labscoop.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 4-tert-Butylphenylacetylene, 90+% | Fisher Scientific [fishersci.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Click chemistry based solid phase supported synthesis of dopaminergic phenylacetylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. labinsights.nl [labinsights.nl]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. confluore.com.cn [confluore.com.cn]
- 21. escholarship.org [escholarship.org]
Technical Support Center: Air and Moisture Sensitivity in Sonogashira Coupling Reactions
Welcome to the technical support center for the Sonogashira coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we will delve into the critical aspects of air and moisture sensitivity, providing practical troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to diagnose issues, optimize your reaction conditions, and achieve reliable, high-yielding results.
Section 1: Troubleshooting Guide - When Your Sonogashira Coupling Falters
This section addresses specific experimental issues you might encounter, with a focus on problems arising from atmospheric contamination.
Question 1: My Sonogashira reaction has a very low yield, and I see a lot of my starting aryl halide remaining. What's going wrong?
Answer:
This is a classic symptom of catalyst deactivation, often caused by the presence of oxygen. The active catalyst in the Sonogashira coupling is a Pd(0) species.[1] Oxygen can oxidize this Pd(0) to Pd(II), effectively taking it out of the catalytic cycle and halting your reaction.
Troubleshooting Workflow:
-
Evaluate Your Inert Atmosphere Technique:
-
Are you using a Schlenk line or a glovebox? These are the most reliable methods for excluding air.[2][3] If you are working on the benchtop, ensure you have a good positive pressure of an inert gas (nitrogen or argon) throughout the entire setup and reaction time.[4][5]
-
How are you degassing your solvents? Solvents are a major source of dissolved oxygen. The "freeze-pump-thaw" method is the most effective way to remove dissolved gases.[6] Sparging with an inert gas for an extended period (at least 30-60 minutes) is another common technique.[7]
-
-
Check Your Reagents:
-
Are your phosphine ligands properly handled? Many phosphine ligands are susceptible to oxidation. If you are using a ligand like triphenylphosphine, ensure it is stored under an inert atmosphere.
-
Consider a More Robust Catalyst System:
Question 2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
Answer:
The formation of alkyne dimers is a common side reaction in copper-co-catalyzed Sonogashira couplings and is directly promoted by the presence of oxygen.[9] The copper(I) acetylide intermediate can be oxidized by O₂, leading to the undesired homocoupling product.
Minimization Strategies:
-
Rigorous Exclusion of Oxygen: As with low yield issues, the most critical step is to ensure your reaction is truly anaerobic. Re-evaluate your degassing and inert atmosphere techniques.
-
Switch to a Copper-Free Protocol: If Glaser coupling remains a persistent issue, consider a copper-free Sonogashira reaction.[1][9] While these reactions might sometimes require slightly harsher conditions, they completely eliminate the primary pathway for this side reaction.
-
Use of a Reducing Atmosphere: Some studies have shown that using a dilute hydrogen gas mixture in the inert atmosphere can help to reduce the amount of homocoupling.[10]
Question 3: My reaction turns black and I see palladium metal crashing out. What does this indicate?
Answer:
The formation of palladium black (finely divided palladium metal) is a clear sign of catalyst decomposition. This can be triggered by several factors, including the presence of air and moisture. While Pd(0) is the active catalyst, it can be unstable and aggregate into inactive palladium black, especially at higher temperatures.
Causality and Solutions:
-
Ligand Dissociation and Aggregation: At elevated temperatures, phosphine ligands can dissociate from the palladium center. These "naked" palladium atoms are highly prone to aggregation. The presence of oxygen can exacerbate this process.
-
Solution: Ensure your reaction is run at the lowest effective temperature. You might also consider using a more sterically bulky or electron-rich ligand that binds more strongly to the palladium center.[11]
-
-
Moisture-Induced Decomposition: While the direct reaction of water with the palladium catalyst is complex, moisture can influence the stability of the catalytic species and the solubility of reagents, indirectly leading to catalyst decomposition.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about handling air and moisture in Sonogashira couplings.
Is the Sonogashira reaction always air and moisture-sensitive?
Traditionally, yes. The core catalytic components, particularly the Pd(0) species and the copper(I) acetylide intermediate, are susceptible to oxidation.[1][9] However, significant progress has been made in developing more robust catalytic systems. There are now numerous reports of Sonogashira couplings that can be performed in water and even under aerobic conditions, often by using specific ligands or catalyst formulations that protect the palladium center.[12][13] It is crucial to consult the specific literature procedure you are following to understand the air and moisture tolerance of that particular system.
Do I absolutely need a glovebox to run a Sonogashira coupling?
While a glovebox provides the most controlled inert environment, it is not always a strict requirement.[3] Many successful Sonogashira reactions are performed using a Schlenk line, which allows for the effective removal of air and the maintenance of an inert atmosphere in your reaction flask.[2] If you do not have access to either, careful benchtop techniques with a well-maintained positive pressure of inert gas can be sufficient for less sensitive systems, though this approach carries a higher risk of atmospheric contamination.
How dry do my solvents and reagents need to be?
For most standard Sonogashira protocols, using anhydrous solvents with low water content (typically <50 ppm) is recommended.[14] While some modern protocols are tolerant to aqueous media, the classic conditions are sensitive to water.[15] Moisture can potentially interfere with the base and the catalytic intermediates.[16] It is good practice to dry solvents using standard laboratory procedures (e.g., distillation from a drying agent or passing through a solvent purification system) and to use freshly opened or properly stored reagents.
What are the best practices for setting up an air-sensitive Sonogashira reaction?
Here is a general workflow for setting up a robust, air-sensitive Sonogashira coupling:
Caption: Workflow for setting up an air-sensitive reaction.
Can I use an amine base that also acts as the solvent?
Yes, this is a common practice in Sonogashira couplings. Using an amine like triethylamine or diisopropylamine as both the base and the solvent can be very effective. However, it is still crucial to properly degas the amine solvent before use to remove dissolved oxygen.
Section 3: Data and Protocols
Table 1: Common Solvents and Recommended Degassing Methods
| Solvent | Boiling Point (°C) | Degassing Method | Notes |
| Tetrahydrofuran (THF) | 66 | Freeze-Pump-Thaw, Sparging | Peroxide formation can be an issue with older, non-inhibited THF. |
| Toluene | 111 | Freeze-Pump-Thaw, Sparging | Higher boiling point makes freeze-pump-thaw more time-consuming. |
| N,N-Dimethylformamide (DMF) | 153 | Freeze-Pump-Thaw (with care), Sparging | High boiling point. Ensure a good vacuum for effective degassing. |
| Triethylamine (TEA) | 90 | Sparging, Distillation from CaH₂ | Often used as both solvent and base. |
Protocol: Standard Schlenk Line Degassing (Freeze-Pump-Thaw)
-
Preparation: Place the solvent in a Schlenk flask equipped with a stir bar. The flask should not be more than half full.
-
Freezing: Immerse the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent in a thin layer on the walls, avoiding a solid block at the bottom.
-
Pumping: Once the solvent is completely frozen, open the flask to a high vacuum line for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thawing: Close the stopcock to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You will likely see gas bubbles evolving from the liquid as it thaws.
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved gases.
-
Final Step: After the final thaw, backfill the flask with a positive pressure of an inert gas (argon or nitrogen). The solvent is now ready for use.
Sources
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 3. ossila.com [ossila.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. How To [chem.rochester.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis of 4-(tert-butyl)phenylacetylene Reaction Products
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of reaction products derived from 4-(tert-butyl)phenylacetylene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the fundamental principles and strategic choices that underpin robust analytical method development. We will explore how the physicochemical properties of reactants and products dictate the optimal chromatographic approach, ensuring accurate monitoring of reaction progress and characterization of final products.
Introduction: The Analytical Challenge of Phenylacetylenes
This compound is a versatile building block in organic synthesis, valued for its rigid structure and the reactivity of its terminal alkyne group.[1] It serves as a precursor in the synthesis of conjugated polymers, molecular electronics, and complex pharmaceutical intermediates.[2][3][4] Common transformations of this alkyne include C-C bond-forming reactions like Sonogashira cross-couplings and oxidative homocouplings (e.g., Eglinton or Glaser couplings), which extend the molecule's conjugation.[5][6][7] However, these reactions can also yield byproducts, such as dimers from unwanted homocoupling or ketones from the hydration of the triple bond, necessitating precise analytical methods to ensure product purity and reaction efficiency.[8]
High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering the resolution required to separate structurally similar aromatic compounds within a complex reaction mixture.[9] The choice between the two primary HPLC modes—Reversed-Phase (RP) and Normal-Phase (NP)—is critical and depends entirely on the polarity of the analytes .
Caption: Key reaction pathways for this compound.
Foundational HPLC Principles: A Polarity-Based Decision
The separation mechanism in HPLC is governed by the relative affinity of an analyte for the stationary phase (the column) and the mobile phase (the solvent).
-
Reversed-Phase (RP-HPLC): This is the most widely used mode in pharmaceutical analysis.[10][11] It employs a nonpolar stationary phase (typically silica bonded with C18 alkyl chains) and a polar mobile phase (e.g., mixtures of water and acetonitrile or methanol).[12] In RP-HPLC, retention is driven by hydrophobicity; nonpolar compounds interact more strongly with the stationary phase and thus elute later.[13]
-
Normal-Phase (NP-HPLC): This mode uses a polar stationary phase (such as bare silica, or bonded with cyano or amino groups) and a nonpolar mobile phase (e.g., hexane, isopropanol).[14][15] Here, retention is based on polar interactions (like hydrogen bonding or dipole-dipole forces). Polar compounds are retained longer, while nonpolar compounds elute more quickly.[12][13]
The decision to use RP or NP-HPLC is therefore a strategic one based on the expected polarity of the reaction products relative to the starting materials.
Comparative Analysis of HPLC Methodologies
To illustrate the selection process, we will compare RP- and NP-HPLC for monitoring two distinct, industrially relevant reactions of this compound.
Physicochemical Properties of Analytes
The elution order in HPLC can be predicted by examining the polarity of the compounds involved. A useful proxy for polarity in RP-HPLC is the logarithm of the partition coefficient (LogP), where a higher LogP indicates greater non-polarity.
| Compound | Molecular Weight ( g/mol ) | Structure | Predicted Polarity | Elution Behavior (RP) | Elution Behavior (NP) |
| This compound (Start) | 158.24[1] | (CH₃)₃C-C₆H₄-C≡CH | Nonpolar | Intermediate | Early |
| 1,4-bis(4-(tert-butyl)phenyl)buta-1,3-diyne (Dimer) | 314.46 | (CH₃)₃C-C₆H₄-C≡C-C≡C-C₆H₄-C(CH₃)₃ | Very Nonpolar | Late | Very Early |
| 4'-(tert-butyl)acetophenone (Hydration Product) | 176.25 | (CH₃)₃C-C₆H₄-CO-CH₃ | Moderately Polar | Early | Late |
| 1-(4-(tert-butyl)phenyl)-2-(p-tolyl)acetylene (Sonogashira Product) | 248.38 | (CH₃)₃C-C₆H₄-C≡C-C₆H₄-CH₃ | Very Nonpolar | Late | Very Early |
Scenario 1: Sonogashira Cross-Coupling Reaction
The Sonogashira coupling is a powerful method for forming C(sp)-C(sp²) bonds, typically reacting a terminal alkyne with an aryl halide.[3][6] Let's consider the reaction of this compound with 4-iodotoluene.
| Parameter | Reversed-Phase (RP-HPLC) Method | Normal-Phase (NP-HPLC) Method | Causality and Rationale |
| Stationary Phase | C18 (Octadecylsilane) | Silica or Cyano (CN) | C18 provides hydrophobic interactions for separating nonpolar aromatics.[10] Silica offers polar adsorption sites, while Cyano phases provide alternative selectivity and faster equilibration for gradients.[15] |
| Mobile Phase | Acetonitrile / Water (Gradient) | n-Hexane / Isopropanol (Gradient) | The ACN/H₂O system is standard for RP-HPLC, effectively eluting compounds based on hydrophobicity.[11] A nonpolar/polar solvent mix like Hexane/IPA is required for NP-HPLC to modulate retention on the polar silica surface.[12] |
| Predicted Elution Order | 1. 4-Iodotoluene2. 4-(tert-butyl)phenylacetylene3. Product | 1. Product2. 4-(tert-butyl)phenylacetylene3. 4-Iodotoluene | In RP, elution proceeds from most polar to least polar. In NP, the order is reversed, with the least polar compound eluting first.[13] |
| Advantages | High reproducibility, wide applicability, stable columns. | Excellent for isomer separation, orthogonal selectivity to RP, ideal for highly nonpolar compounds.[13][14] | |
| Disadvantages | May offer insufficient resolution for very similar nonpolar compounds. | Sensitive to water content in the mobile phase, requires more expensive nonpolar solvents. |
Verdict: For routine reaction monitoring of a Sonogashira coupling, RP-HPLC is generally preferred due to its robustness and the significant polarity difference between the reactants and the larger, more nonpolar product. NP-HPLC becomes a powerful alternative if isomeric byproducts are formed or if RP-HPLC fails to provide adequate resolution.
Scenario 2: Eglinton Oxidative Dimerization
The Eglinton reaction is an oxidative coupling of terminal alkynes to form a symmetric diyne, often using a copper(II) salt in pyridine.[5][7]
| Parameter | Reversed-Phase (RP-HPLC) Method | Normal-Phase (NP-HPLC) Method | Causality and Rationale |
| Stationary Phase | C18 (Octadecylsilane) | Silica | The large, highly nonpolar dimer will be very strongly retained on a C18 column. A standard silica column provides a good alternative for separating based on minimal polar differences. |
| Mobile Phase | Acetonitrile / Water (High % ACN) | n-Hexane / Ethyl Acetate (Low % EtOAc) | A high percentage of organic modifier (ACN) is needed in the RP method to elute the strongly retained dimer. A very nonpolar mobile phase is needed in the NP method to achieve any retention of the nonpolar analytes. |
| Predicted Elution Order | 1. Starting Material2. Dimer Product | 1. Dimer Product2. Starting Material | The dimer is significantly larger and more hydrophobic than the starting material, leading to much longer retention in RP and faster elution in NP. |
| Advantages | Good for confirming the conversion of starting material. | May provide faster analysis time as the product elutes early. | |
| Disadvantages | The highly nonpolar dimer may be too strongly retained, leading to broad peaks and long run times. | The starting material and product are both very nonpolar, potentially leading to poor retention and resolution. |
Verdict: This scenario highlights a key challenge. The dimer product is extremely nonpolar. While RP-HPLC can work, it may require a very strong mobile phase (e.g., >95% acetonitrile) to elute the product in a reasonable time. NP-HPLC could be advantageous here, as the weakly retained compounds would elute quickly, potentially offering a faster method if sufficient resolution can be achieved.
Detailed Experimental Protocol: RP-HPLC Analysis of a Sonogashira Reaction
This protocol provides a self-validating framework for monitoring the reaction between this compound and 4-iodotoluene.
A. Sample Preparation
-
Aliquot Collection: At a designated time point, carefully withdraw ~50 µL of the reaction mixture using a syringe.
-
Quenching & Dilution: Immediately dispense the aliquot into a 2 mL HPLC vial containing 1.0 mL of acetonitrile. Cap and vortex thoroughly. This step halts the reaction and dilutes the sample to an appropriate concentration for HPLC analysis.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter (PTFE or nylon) into a clean HPLC vial. Filtration is critical to remove particulate matter that could damage the HPLC column and system.
B. RP-HPLC Method Parameters
-
System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 70% B
-
2-12 min: 70% to 95% B
-
12-15 min: 95% B
-
15.1-18 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection: UV absorbance at 254 nm and 280 nm. Rationale: 254 nm is a common wavelength for aromatic compounds. Monitoring multiple wavelengths can help distinguish between different chromophores.
C. System Validation and Data Interpretation
-
Initial Injection: Begin by injecting standards of the starting materials to determine their individual retention times.
-
Reaction Monitoring: Inject the prepared reaction sample. Identify peaks corresponding to starting materials and the new product peak. The product, being the most nonpolar, should have the longest retention time.
-
Quantification: Calculate the percent conversion by integrating the peak areas. (% Conversion) = [Area(Product) / (Area(Start) + Area(Product))] * 100. (Note: This assumes similar response factors; for exact quantification, a calibration curve is required).
Caption: Decision logic for selecting the appropriate HPLC mode.
-
For most C-C coupling reactions (Sonogashira, Eglinton), where the product is substantially larger and more nonpolar than the starting alkyne, Reversed-Phase HPLC is the recommended starting point. Its robustness, reproducibility, and the strong retention of the nonpolar product make it ideal for monitoring the disappearance of starting material and the appearance of the product.
-
Normal-Phase HPLC serves as a critical alternative. It should be employed when separating nonpolar isomers, when compounds are too hydrophobic for practical retention times in RP-HPLC, or when orthogonal validation of an RP-HPLC method is required.
Ultimately, a successful analysis relies not on a single, rigid protocol but on a foundational understanding of chromatographic principles. By considering the physicochemical properties of the molecules of interest, researchers can rationally design and optimize HPLC methods that are both efficient and scientifically sound.
References
- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- S. N. Chesler, P. A. G. Duewer, F. R. Guenther, W. E. May, B. A. Purnell, S. A. Wise. (2014). Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase. PMC.
- SIELC Technologies. (n.d.). Separation of Phenylacetylene on Newcrom R1 HPLC column.
- Pesek, J. J., Matyska, M. T., & Costanzo, S. (2012). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.
- ResearchGate. (n.d.). Synthesis of a Symmetrically meta -Substituted Poly(diphenylacetylene) Bearing Chiral Amide Groups and Its Application as a Chiral Stationary Phase for HPLC.
- HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS.
- IOSR Journal of Pharmacy. (2025). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy.
- MDPI. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ACS Omega. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Organic Chemistry Portal. (n.d.). Eglinton Reaction.
- National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- MDPI. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- PubMed. (2007). Protein covalent dimer formation induced by reversed-phase HPLC conditions.
- National Institutes of Health. (2014). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment.
- National Institutes of Health. (2023). Evidence for the Hydration of Some Organic Compounds during Reverse-Phase HPLC Analysis.
- ResearchGate. (2015). How can we detect phenylacetylene on TLC?.
- MDPI. (2024). DFT Study on the Addition Reaction Mechanism of Phenylacetylene and NHC–Borane Catalyzed by DTBP.
- Royal Society of Chemistry. (2014). Dalton Transactions.
- ResearchGate. (2025). Mechanism of Ethylene Dimerization Catalyzed by Ti(OR′)4/AlR3.
- ResearchGate. (2025). A high performance liquid chromatography method to determine monomer reactivity ratios in copolycondensation of bis(4-hydroxybutyl) terephthalate and bis(2-hydroxyethyl) terephthalate.
- Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics.
- National Institutes of Health. (2014). Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations.
- Princeton University. (n.d.). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling.
Sources
- 1. This compound | 772-38-3 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-tert-Butylphenylacetylene 96 772-38-3 [sigmaaldrich.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Eglinton Reaction [organic-chemistry.org]
- 8. Evidence for the Hydration of Some Organic Compounds during Reverse-Phase HPLC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 10. iosrphr.org [iosrphr.org]
- 11. mdpi.com [mdpi.com]
- 12. jordilabs.com [jordilabs.com]
- 13. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 14. Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 順相 HPLC カラム | Thermo Fisher Scientific - JP [thermofisher.com]
A Senior Application Scientist's Guide to Monitoring 4-(tert-butyl)phenylacetylene Conversion: A Comparative Analysis of GC-MS and Alternative Methods
In the landscape of pharmaceutical and fine chemical synthesis, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and maintaining process safety. The conversion of 4-(tert-butyl)phenylacetylene is a critical transformation in various synthetic pathways. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for monitoring this reaction, offering researchers, scientists, and drug development professionals a comprehensive framework for methodological selection.
The Central Role of Reaction Monitoring
The transformation of this compound to its desired product, often an alkene or a more complex coupled product, requires careful control of reaction parameters.[1][2] Incomplete conversion can lead to impurities that are difficult to separate, while over-reaction can result in the formation of undesirable byproducts. Real-time or near-real-time monitoring provides the critical data needed to understand reaction kinetics, identify intermediates, and determine the optimal endpoint.[3]
GC-MS: The Gold Standard for Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile organic compounds.[4][5] Its high resolving power and sensitive detection make it an exceptional tool for monitoring the conversion of reactants like this compound.[6]
The Causality Behind the GC-MS Method
The choice of a GC-MS method is underpinned by the physicochemical properties of the analyte and the reaction matrix. This compound is a volatile compound, making it an ideal candidate for gas chromatography. The mass spectrometer provides an additional layer of specificity, allowing for the unambiguous identification of the starting material, intermediates, and products based on their unique mass fragmentation patterns.
Experimental Protocol: A Validated GC-MS Method
A robust GC-MS method requires careful optimization of several key parameters. The following protocol is a self-validating system designed for accuracy and reproducibility.
Sample Preparation:
-
Quenching: At specified time points, withdraw a 0.1 mL aliquot of the reaction mixture. Immediately quench the reaction by diluting it in 1.0 mL of a suitable solvent (e.g., ethyl acetate) containing an internal standard (e.g., dodecane). This step is crucial to halt the reaction and ensure the sample composition accurately reflects the reaction's progress at that moment.
-
Dilution: Perform a serial dilution as necessary to bring the analyte concentrations within the linear range of the instrument.
-
Filtration: If the reaction mixture contains solid catalysts or reagents, filter the quenched aliquot through a 0.22 µm PTFE syringe filter before injection.
GC-MS Instrumentation and Parameters:
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic separation. |
| MS System | Agilent 7250 GC/Q-TOF or equivalent | Offers high-resolution mass analysis for confident compound identification.[7] |
| Column | Agilent DB-5MS, 30 m x 0.25 mm, 0.25 µm | A non-polar column suitable for the separation of aromatic hydrocarbons.[7] |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample without thermal degradation. |
| Injection Volume | 1 µL (Splitless mode) | Maximizes sensitivity for trace component analysis. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Provides optimal separation of this compound and potential products. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| MS Source Temp | 230 °C | Prevents condensation of analytes in the ion source. |
| MS Quad Temp | 150 °C | Maintains stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Mass Range | m/z 40-400 | Covers the expected mass range of reactants, products, and the internal standard. |
Data Analysis:
The conversion of this compound is calculated by monitoring the decrease in its peak area relative to the constant peak area of the internal standard over time. The appearance of product peaks is simultaneously monitored to confirm the reaction's progress.
Visualizing the GC-MS Workflow
Caption: Workflow for monitoring reaction conversion using GC-MS.
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, other analytical techniques offer distinct advantages and may be more suitable for specific experimental setups or research questions.
High-Performance Liquid Chromatography (HPLC/UPLC)
HPLC is a versatile technique for separating non-volatile and thermally unstable compounds.[6]
-
Principle: Separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.
-
Advantages:
-
Suitable for a wider range of compounds, including polar and high molecular weight products.[8]
-
Avoids the high temperatures of the GC inlet, which could degrade sensitive molecules.
-
-
Limitations:
-
Generally offers lower resolution than capillary GC.
-
Can be more complex to develop methods for, with more variables to optimize (e.g., mobile phase composition, gradient).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for in-situ reaction monitoring, providing detailed structural information.[9][10]
-
Principle: Exploits the magnetic properties of atomic nuclei to provide information about the structure and chemical environment of molecules.
-
Advantages:
-
Non-invasive and non-destructive, allowing for continuous monitoring of the reaction in the reaction vessel.[11]
-
Provides unambiguous structural information for all components in the mixture.
-
Quantitative without the need for an internal standard (qNMR).
-
-
Limitations:
-
Lower sensitivity compared to MS-based methods.
-
Requires deuterated solvents for locking, which may not be compatible with all reaction conditions.
-
Can be challenging for complex mixtures with significant peak overlap.[11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy is a powerful technique for monitoring the disappearance of reactants and the appearance of products in real-time.[3][12]
-
Principle: Measures the absorption of infrared radiation by a sample, which corresponds to the vibrational frequencies of its chemical bonds.
-
Advantages:
-
Limitations:
-
The C≡C stretch of the alkyne can be weak and may be obscured by other vibrational bands.[13]
-
Less specific than MS or NMR, as multiple functional groups can have overlapping absorption bands.
-
Quantitative analysis can be challenging due to changes in the reaction matrix.
-
Performance Comparison
| Feature | GC-MS | HPLC/UPLC | NMR Spectroscopy | FTIR Spectroscopy |
| Selectivity | Very High | High | Very High | Moderate |
| Sensitivity | High (ppb-ppt) | Moderate-High (ppm-ppb) | Low (mM) | Moderate (ppm) |
| Speed (per sample) | 15-30 min | 10-20 min | 1-5 min (per spectrum) | Real-time |
| In-situ Monitoring | No (requires sampling) | No (requires sampling) | Yes | Yes |
| Structural Info | Fragmentation Pattern | Retention Time & UV | Detailed Structure | Functional Groups |
| Cost | Moderate-High | Moderate-High | Very High | Moderate |
| Best For | Volatile/Semi-volatile compounds | Non-volatile/Thermally labile compounds | Structural elucidation, in-situ monitoring | Real-time kinetics, functional group changes |
Decision-Making Framework for Method Selection
The choice of the optimal analytical technique depends on a careful consideration of the specific research objectives.
Caption: Decision tree for selecting an analytical monitoring method.
Conclusion
For routine monitoring of this compound conversion where high sensitivity and selectivity for volatile compounds are required, GC-MS remains the method of choice.[5] However, for reactions involving non-volatile products, thermally sensitive materials, or the need for real-time, in-situ data, alternative techniques such as HPLC, NMR, and FTIR offer powerful capabilities. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, is essential for making an informed decision that aligns with the specific goals of the research. The validation of any chosen analytical method is a critical step to ensure the generation of reliable and accurate data.[14]
References
- HPR-20 R&D for Real-Time Gas Analysis and Reaction Monitoring. (2017, December 14). Hiden Analytical.
- Validation of analytical methods for active constituents and agricultural products. (2014, July 1). Australian Pesticides and Veterinary Medicines Authority.
- HPLC vs GC: What Sets These Methods Apart. (n.d.). Phenomenex.
- Smith, B. C. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy.
- A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor.
- One-Pot Synthesis of Terminal Alkynes from Alkenes. (2024, August 5). JACS Au.
- Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. (n.d.). ResearchGate.
- Zhou, L. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
- GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024, July 4). News.
- Reaction Monitoring & Kinetics. (n.d.). Chemical Instrumentation Facility - Iowa State University.
- FTIR spectra of 1-octyne in the gas phase and adsorbed on both Al2O3... (n.d.). ResearchGate.
- Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. (n.d.). National Institutes of Health.
- Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of Glucaric Acid Derivatives in Beverage Substrates. (n.d.). National Institutes of Health.
- Validation of Analytical Methods. (n.d.). ResearchGate.
- 4-Tert-butylphenol - analysis. (n.d.). Analytice.
- Zayas, J., Sanchez, V., & Talley, M. (2005, April). Analytical Methods Validation. Pharmaceutical Technology.
- Spectroscopy of the Alkynes. (2023, January 22). Chemistry LibreTexts.
- HPLC vs GC: Choosing the Right Chromatography Technique. (n.d.). Lab Manager Magazine.
- Mass Spectrometry Based Approach for Organic Synthesis Monitoring. (2019, August 12). Analytical Chemistry.
- MS and GC–MS Analytical Methods for On-Line Thermally Induced Evolved Gas Analysis (OLTI-EGA). (n.d.). MDPI.
- NMR techniques for in situ reaction monitoring A Differentiation... (n.d.). ResearchGate.
- An Alternative to MS Analyte Confirmation. (n.d.). SCION Instruments.
- validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. (n.d.). SciSpace.
- NMR Reaction Monitoring Robust to Spectral Distortions. (2025, July 16). ACS Publications.
- Understanding Chemical Testing: GC-MS vs. HPLC. (n.d.). Smithers.
- Organic Chemistry Research Using FTIR Spectroscopy. (2014, October 14). YouTube.
- Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. (2021, March 25). Chemical Reviews.
- Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection. (2023, May 2). LCGC International.
- Quantitative NMR methods for reaction and process monitoring. (n.d.). RPTU.
- Gas Chromatography-Mass Spectrometric Analysis of Isotopic Abundance of 13C, 2H, and 18O in Biofield Energy Treated p-tertiary Butylphenol (PTBP). (2025, August 7). ResearchGate.
- Analytical Method Development and Validation for Compliant Testing Webinar. (2023, May 2). YouTube.
- Measurement and Optimization of Organic Chemical Reaction Yields by GC-MS with Cold EI. (2013, January 9). Aviv Analytical.
- Hyphenated Mass Spectrometry versus Real-Time Mass Spectrometry Techniques for the Detection of Volatile Compounds from the Human Body. (n.d.). National Institutes of Health.
- Alkenes To Alkynes Via Halogenation And Elimination Reactions. (2013, June 11). Master Organic Chemistry.
- FTIR Spectroscopy - Guide to Improving Chemical Processes. (n.d.). Mettler Toledo.
- Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. (n.d.). Agilent.
- Alkynes to Alkenes. (n.d.). Chemistry Steps.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Alkynes to Alkenes - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 5. impactfactor.org [impactfactor.org]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 7. lcms.cz [lcms.cz]
- 8. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 9. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mt.com [mt.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the Structure of Poly(4-tert-butylphenylacetylene) by NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized polymers is a cornerstone of rigorous scientific practice. In the realm of substituted polyacetylenes, poly(4-tert-butylphenylacetylene) (PTBPA) stands out for its unique properties and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating its molecular structure with high fidelity. This guide provides an in-depth comparison of NMR techniques for validating the structure of PTBPA, supported by experimental data and protocols, to ensure the integrity of your research.
The Imperative of Structural Validation
The polymerization of 4-tert-butylphenylacetylene can theoretically yield various isomeric structures. Verifying the intended cis- or trans- configuration of the polyene backbone and confirming the integrity of the pendant 4-tert-butylphenyl groups is critical. NMR spectroscopy, through ¹H and ¹³C nuclei analysis, offers a definitive, non-destructive method to ascertain the polymer's precise covalent structure.
Experimental Protocol: Acquiring High-Fidelity NMR Spectra
A robust NMR analysis begins with meticulous sample preparation and data acquisition. The following protocol is designed to yield high-resolution spectra for unambiguous structural assignment.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized poly(4-tert-butylphenylacetylene) in 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the polymer is fully dissolved to achieve a homogeneous solution, which is crucial for sharp NMR signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) to achieve optimal signal dispersion, particularly for the aromatic and vinylic protons.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Accumulate a sufficient number of scans (e.g., 16-64) to achieve an excellent signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Perform a proton-decoupled ¹³C NMR experiment (e.g., using a standard pulse program like zgpg30).
-
A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
A relaxation delay of 2-5 seconds is typically sufficient.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software package. Apply an exponential window function to improve the signal-to-noise ratio, followed by a Fourier transform. Phase and baseline correct the resulting spectra to ensure accurate integration and peak picking.
The causality behind these choices lies in balancing the need for high-quality data with practical considerations of instrument time. A higher magnetic field strength enhances chemical shift dispersion, which is critical for resolving overlapping signals in the aromatic region of the polymer. Proper shimming of the magnetic field is also paramount to obtaining sharp, well-defined peaks.
Workflow for NMR-Based Structural Validation of PTBPA
Caption: Workflow for the validation of poly(4-tert-butylphenylacetylene) structure using NMR spectroscopy.
Deciphering the Spectra: A Comparative Analysis
The power of NMR in polymer characterization lies in the comparison of the polymer's spectrum to that of its monomer, 4-tert-butylphenylacetylene. The disappearance of the acetylenic proton and carbon signals and the appearance of new signals corresponding to the polyene backbone are definitive indicators of successful polymerization.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of poly(4-tert-butylphenylacetylene) is characterized by three main regions:
-
Aliphatic Region (δ 0.5 - 2.0 ppm): A prominent singlet corresponding to the nine equivalent protons of the tert-butyl group is expected in this region.[1] Its large integration value relative to the other signals is a key signature.
-
Vinylic Region (δ 5.5 - 6.5 ppm): A broad signal in this region is characteristic of the protons on the newly formed polymer backbone (=CH). The broadness of this peak is due to the various chemical environments of the protons along the polymer chain and the potential for cis/trans isomerism.
-
Aromatic Region (δ 6.0 - 7.5 ppm): The protons on the phenyl ring will appear as a set of broad, overlapping multiplets.[2] This complexity arises from the restricted rotation of the phenyl rings once incorporated into the rigid polymer backbone.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of 4-tert-butylphenylacetylene and its Polymer
| Assignment | 4-tert-butylphenylacetylene (Monomer)[3] | Poly(4-tert-butylphenylacetylene) (Polymer)[2] | Key Observations for Validation |
| Acetylenic Proton (-C≡CH) | ~3.04 | Absent | Disappearance confirms polymerization. |
| tert-Butyl Protons (-C(CH₃)₃) | ~1.33 | ~1.10 - 1.30 (broad) | Signal remains, often broadened. |
| Aromatic Protons (-C₆H₄-) | ~7.35 - 7.45 (sharp doublets) | ~6.0 - 7.5 (broad multiplets)[2] | Significant broadening and upfield shift indicate polymerization and restricted rotation. |
| Vinylic Proton (-CH=C-) | Absent | ~5.8 - 6.0 (broad)[4] | Appearance confirms the formation of the polyene backbone. |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary and often more resolved information about the carbon skeleton.
-
Aliphatic Carbons: The methyl and quaternary carbons of the tert-butyl group will appear in the upfield region.
-
Aromatic and Vinylic Carbons: The signals for the aromatic and vinylic carbons will be found in the downfield region (δ 110 - 150 ppm). The acetylenic carbons of the monomer are replaced by the vinylic carbons of the polymer backbone.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of 4-tert-butylphenylacetylene and its Polymer
| Assignment | 4-tert-butylphenylacetylene (Monomer) | Poly(4-tert-butylphenylacetylene) (Polymer) | Key Observations for Validation |
| Acetylenic Carbons (-C≡C-) | ~80 - 90 | Absent | Disappearance confirms polymerization. |
| tert-Butyl Methyl Carbons (-C(CH₃)₃) | ~31 | ~31 | Minimal shift expected. |
| tert-Butyl Quaternary Carbon (-C(CH₃)₃) | ~35 | ~35 | Minimal shift expected. |
| Aromatic Carbons (-C₆H₄-) | ~120 - 150 | ~125 - 145 (multiple broad signals) | Broadening and shifts reflect the new electronic environment. |
| Vinylic Carbons (-CH=C-) | Absent | ~130 - 140 (multiple broad signals) | Appearance confirms the formation of the polyene backbone. |
Structural Illustration of PTBPA
Caption: Repeat unit structure of poly(4-tert-butylphenylacetylene).
Advanced NMR Techniques for Deeper Insight
For more complex structural questions, such as determining the cis/trans content of the polymer backbone or resolving heavily overlapped signals, two-dimensional (2D) NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to trace the connectivity within the aromatic spin system and confirm the proximity of the vinylic proton to the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is extremely useful for definitively assigning the ¹³C signals based on the more easily assigned ¹H spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This can be used to confirm the connectivity between the tert-butyl group, the phenyl ring, and the polymer backbone.
The application of these 2D NMR methods provides a self-validating system, where the structural assignments from one experiment can be cross-verified by another, lending a high degree of confidence to the final structural elucidation.[5]
Conclusion
The structural validation of poly(4-tert-butylphenylacetylene) is a critical step in ensuring the quality and reproducibility of research in materials science and drug development. NMR spectroscopy, through a combination of 1D and 2D techniques, provides an unparalleled level of detail for this purpose. By comparing the spectra of the polymer with its monomer and utilizing the characteristic chemical shifts and signal broadening, researchers can unequivocally confirm the successful synthesis and precise structure of PTBPA. This rigorous approach to characterization underpins the scientific integrity of subsequent studies and applications of this promising polymer.
References
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
- Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. (2018). OSTI.GOV. [Link]
- Capacchione, C., Rullo, A., & Proto, A. (2024). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand. Polymer Chemistry, 15(20). [Link]
- Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- 13C NMR Chemical Shifts and Electronic Structure of Poly(t-butylacetylene).
- t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]
- Brar, A. S., & Singh, G. (2002). Two-dimensional NMR studies of acrylate copolymers. Pure and Applied Chemistry, 74(10), 1963-1974. [Link]
Sources
A Senior Application Scientist's Guide to Palladium Catalysts for Sonogashira Coupling
For researchers, medicinal chemists, and professionals in drug development, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] This powerful reaction, catalyzed by palladium complexes, is fundamental in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3] The choice of the palladium catalyst is a critical parameter that significantly influences reaction efficiency, substrate scope, and overall cost-effectiveness.
This guide provides an in-depth comparative analysis of various palladium catalysts for the Sonogashira coupling, supported by experimental data. We will delve into the nuances of homogeneous and heterogeneous systems, the impact of ligand choice, and provide detailed experimental protocols to empower you to make informed decisions for your specific synthetic challenges.
The Engine of the Reaction: The Palladium Catalytic Cycle
The Sonogashira coupling reaction is generally understood to proceed through a catalytic cycle involving a palladium(0) species as the active catalyst. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[4] A copper(I) co-catalyst is often employed to facilitate the transmetalation step, although copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[2]
Caption: Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling.
Homogeneous Palladium Catalysts: The Workhorses of Sonogashira Coupling
Homogeneous palladium catalysts are the most frequently employed catalysts for the Sonogashira reaction due to their high activity and solubility in common organic solvents.[3] The two most prevalent catalysts are Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂).
-
Pd(PPh₃)₄ : This is a Pd(0) complex that can directly enter the catalytic cycle. It is highly active but can be sensitive to air and moisture, necessitating careful handling under inert conditions.[4]
-
PdCl₂(PPh₃)₂ : A Pd(II) complex that is more stable to air and moisture, making it easier to handle. It is reduced in situ to the active Pd(0) species by an amine base or phosphine ligands present in the reaction mixture.[4]
Comparative Performance Data
| Catalyst | Aryl Halide | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Iodobenzene | Phenylacetylene | Et₃N | DMF | 100 | 3 | 96 | [5] |
| PdCl₂(PPh₃)₂ | Iodobenzene | Phenylacetylene | Et₃N | DMF | 100 | 3 | 95 | [5] |
| Pd(PPh₃)₄ | 4-Iodoanisole | Phenylacetylene | Et₃N | DMF | 80 | 24 | 92 | [6] |
| PdCl₂(PPh₃)₂ | 4-Iodoanisole | Phenylacetylene | Et₃N | DMF | 80 | 24 | 91 | [6] |
| Pd(OAc)₂/PPh₃ | 4-Bromoanisole | Phenylacetylene | Cs₂CO₃ | Toluene | 110 | 16 | 85 | [7] |
The data suggests that for reactive aryl iodides, both Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ provide excellent yields under similar conditions. The choice between them often comes down to operational simplicity, with the more stable PdCl₂(PPh₃)₂ being a popular choice. For less reactive aryl bromides, a combination of a palladium(II) source like Pd(OAc)₂ with a suitable phosphine ligand is often employed at higher temperatures.
Heterogeneous Palladium Catalysts: A Greener and More Practical Alternative
In line with the principles of green chemistry, heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), offer significant advantages in terms of catalyst recovery and reuse.[8] This is particularly crucial in industrial settings to minimize cost and reduce palladium contamination in the final product.[9]
Performance of Heterogeneous Catalysts
Heterogeneous catalysts can sometimes exhibit lower activity compared to their homogeneous counterparts, requiring higher temperatures or longer reaction times.[8] However, recent advancements have led to the development of highly active and recyclable supported palladium catalysts.
| Catalyst | Aryl Halide | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 10% Pd/C | 4-Iodoanisole | Phenylacetylene | NaOH | Methanol | 100 | flow | 53 (conversion) | [10] |
| Pd/MCM-41 | Iodobenzene | Phenylacetylene | Et₃N | DMF | 50 | 24 | 98 | [6] |
| Pd₁@NC (SAC) | Iodobenzene | Phenylacetylene | NEt₃ | MeCN | 80 | 24 | ~95 | [11] |
Palladium on carbon (Pd/C) is a readily available and cost-effective heterogeneous catalyst. However, its performance can be substrate-dependent.[10] More advanced supported catalysts, such as palladium on mesoporous silica (MCM-41) or single-atom catalysts (SACs) on nitrogen-doped carbon (NC), have shown exceptional activity and recyclability, rivaling homogeneous systems in some cases.[6][11] The MCM-41 supported catalyst, for instance, could be reused multiple times without a significant loss in activity.[6]
The Influence of Ligands: Phosphines vs. N-Heterocyclic Carbenes (NHCs)
The ligands coordinated to the palladium center play a crucial role in modulating the catalyst's stability and reactivity. While traditional Sonogashira catalysts rely on phosphine ligands, N-heterocyclic carbenes (NHCs) have emerged as a powerful alternative.[2][12]
-
Phosphine Ligands : Triphenylphosphine (PPh₃) is the most common, but bulkier and more electron-rich phosphines like tri-tert-butylphosphine (P(t-Bu)₃) can enhance the rate of oxidative addition, particularly for less reactive aryl chlorides.[4]
-
N-Heterocyclic Carbene (NHC) Ligands : NHCs are strong σ-donors that form very stable complexes with palladium. This enhanced stability can lead to longer catalyst lifetimes and improved performance, especially in challenging coupling reactions.[12][13]
Comparative Data
| Catalyst/Ligand | Aryl Halide | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | 4-Chlorotoluene | Phenylacetylene | Cs₂CO₃ | Dioxane | 120 | 24 | 68 | [14] |
| Pd(NHC) Complex | Aryl Bromide | Phenylacetylene | K₂CO₃ | DMF/H₂O | 100 | 18 | 95 | [13] |
| Pd-PEPPSI-IPr | Aryl Bromide | Phenylacetylene | Et₃N | Toluene | 80 | 2 | 98 | [15] |
NHC-palladium complexes often exhibit superior catalytic activity, allowing for the coupling of less reactive aryl bromides and even chlorides under milder conditions and with lower catalyst loadings compared to traditional phosphine-based systems.[13][15]
Experimental Protocols: A Practical Guide
The following are representative experimental protocols for Sonogashira coupling using common homogeneous and heterogeneous palladium catalysts.
Caption: Figure 2: General Experimental Workflow for Sonogashira Coupling.
Protocol 1: Homogeneous Catalysis with PdCl₂(PPh₃)₂
This protocol is a general procedure for the copper-co-catalyzed Sonogashira coupling of an aryl iodide with a terminal alkyne.
Materials:
-
Aryl iodide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.
-
Add DMF and triethylamine via syringe.
-
Finally, add the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
Protocol 2: Heterogeneous Catalysis with Palladium on Carbon (Pd/C)
This protocol outlines a copper-free Sonogashira coupling using a heterogeneous catalyst.
Materials:
-
Aryl iodide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
10% Palladium on activated carbon (10% Pd/C) (0.05 mmol Pd, 5 mol%)
-
Sodium hydroxide (NaOH) (3.0 mmol)
-
Methanol (10 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask equipped with a condenser, add the aryl iodide, terminal alkyne, sodium hydroxide, and methanol.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the 10% Pd/C catalyst to the reaction mixture.
-
Heat the reaction mixture to reflux (or the desired temperature) and stir vigorously.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.[10]
Conclusion
The selection of a palladium catalyst for Sonogashira coupling is a multi-faceted decision that depends on the specific substrates, desired reaction conditions, and practical considerations such as cost and ease of purification.
-
Homogeneous catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ remain the go-to choice for high reactivity and broad substrate scope, especially in a research and development setting.
-
Heterogeneous catalysts , particularly advanced supported systems, are increasingly attractive for large-scale synthesis due to their recyclability and contribution to more sustainable chemical processes.
-
The choice of ligand is critical for tuning the catalyst's performance, with NHC-ligated palladium complexes offering significant advantages for challenging transformations involving less reactive coupling partners.
By understanding the principles outlined in this guide and leveraging the provided experimental protocols, researchers and drug development professionals can navigate the diverse landscape of palladium catalysts to optimize their Sonogashira coupling reactions and accelerate the synthesis of valuable molecules.
References
- Bagley, M. C., Dale, J. W., Merritt, E. A., & Xiong, X. (2005). Thiopeptide Antibiotics. Chemical Reviews, 105(2), 685–714.
- Kaiser, S. K., Fako, E., & Pérez-Ramírez, J. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- Lin, Y.-S., Hsu, Y.-C., & Lin, C.-H. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(12), 14328–14343.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Jin, Y., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4976–4981.
- Wikipedia. (2024). Sonogashira coupling.
- BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Sonogashira Coupling with 4-Pentyn-1-ol.
- ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Naziruddin, M., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- Paramanik, K., et al. (2021). Sonogashira coupling reaction of phenylacetylene with aryl halides in presence of various bases.
- An-Najah National University. (2025). Recent Trends in the Catalysis of Cross Coupling and Carbonylation Reactions Using Pd(II)-N-Heterocyclic Carbene- Stabilized Complexes. An-Najah University Journal for Research - B (Humanities).
- Pagliaro, M., & Ciriminna, R. (2012). Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. qualitas1998.net.
- Malinowski, M., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry, 20(11), 2263-2270.
- ResearchGate. (n.d.). Copper-free Sonogashira coupling reactions in the presence of the Pd(PPh3)4.
- ResearchGate. (n.d.).
- Al-Masum, M., et al. (2020). Soft Heteroleptic N-Heterocyclic Carbene Palladium(II) Species for Efficient Catalytic Routes to Alkynones via Carbonylative Sonogashira Coupling. ACS Omega, 5(33), 20979–20991.
- ResearchGate. (2015). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?.
- Littke, A. F., & Fu, G. C. (2002). Improved palladium-catalyzed Sonogashira coupling reactions of aryl chlorides. The Journal of Organic Chemistry, 67(15), 5463–5468.
- ResearchGate. (n.d.). Recyclable and Reusable PdCl2(PPh3)2/PEG-2000/H2O System for the Carbonylative Sonogashira Coupling Reaction of Aryl Iodides with Alkynes.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Erdemir, F., et al. (2022). PALLADIUM-BASED COMPLEXES BEARING N-HETEROCYCLIC CARBENE (NHC) AND TRIPHENYLPHOSPHINE (PPH3) LIGANDS: SYNTHESIS, CHARACTERIZATION, AND ITS APPLICATION ON SONOGASHIRA CROSS-COUPLING REACTIONS IN AQUEOUS MEDIA. Fırat University Journal of Science, 34(2), 143-151.
- ResearchGate. (n.d.). Mixed phosphine/N-heterocyclic carbene–palladium complexes: synthesis, characterization, crystal structure and application in the Sonogashira reaction in aqueous media.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. qualitas1998.net [qualitas1998.net]
- 10. thalesnano.com [thalesnano.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. firatakademi.com [firatakademi.com]
- 14. Improved palladium-catalyzed Sonogashira coupling reactions of aryl chlorides. | Semantic Scholar [semanticscholar.org]
- 15. journals.najah.edu [journals.najah.edu]
Copper-Catalyzed vs. Copper-Free Sonogashira: A Comparative Analysis for the Modern Chemist
A Senior Application Scientist's Guide to Navigating One of Organic Chemistry's Most Powerful Reactions
Introduction: The Enduring Power of the Sonogashira Reaction
First reported in 1975, the Sonogashira cross-coupling reaction has become an indispensable tool in the synthetic chemist's arsenal.[1][2] This powerful palladium-catalyzed reaction forges carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, a critical transformation for the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4] Its utility is highlighted by its widespread application in drug discovery for creating complex molecular architectures.[5][6]
The classical Sonogashira reaction relies on a dual catalytic system of palladium and a copper(I) co-catalyst, which for decades was the gold standard due to its high efficiency under mild conditions.[1][7] However, the landscape of cross-coupling chemistry is ever-evolving. Growing demands for greener, more efficient, and highly pure products, particularly in the pharmaceutical industry, have spurred the development of robust copper-free Sonogashira protocols.[3][8]
This guide provides a comprehensive, evidence-based comparison of these two methodologies. We will delve into their respective mechanisms, weigh their advantages and disadvantages with supporting data, provide detailed experimental protocols, and offer a logical framework for choosing the optimal method for your specific research needs.
The Classical Sonogashira Reaction: The Indispensable Role of Copper
The original Sonogashira protocol's success lies in the synergistic interplay between two distinct catalytic cycles: one involving palladium and the other copper. This dual-metal system allows the reaction to proceed under remarkably mild conditions, often at room temperature.[1][9]
Unraveling the Mechanism: A Tale of Two Catalysts
The reaction mechanism is best understood as two interconnected cycles working in concert.[10][11]
-
The Palladium Cycle: The cycle begins with a Pd(0) species, which undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) complex. This step activates the halide for subsequent coupling.[9]
-
The Copper Cycle: Simultaneously, the copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of a base (usually an amine).[1] This interaction increases the acidity of the alkyne's terminal proton, facilitating deprotonation and the formation of a copper(I) acetylide intermediate.[7][10]
-
Transmetalation: This is the crucial step where the two cycles intersect. The copper acetylide transfers its alkynyl group to the Pd(II) complex, forming a diorganopalladium(II) intermediate and regenerating the copper catalyst.[10][12]
-
Reductive Elimination: In the final step, the diorganopalladium(II) complex undergoes reductive elimination to yield the desired coupled product (Ar-C≡CR) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[9]
Caption: Catalytic cycle of the copper-catalyzed Sonogashira reaction.
Advantages of the Copper Co-catalyst:
-
Increased Reaction Rate: The copper co-catalyst significantly accelerates the reaction, enabling high yields under mild conditions.[1]
-
Broad Substrate Scope: The classic protocol is known for its high reactivity and efficiency across a wide range of substrates.[13]
The "Copper Problem": Disadvantages and Side Reactions:
-
Glaser Homocoupling: The most significant drawback of using copper is the promotion of an undesired side reaction known as the Glaser coupling.[7][14] In the presence of oxygen, copper acetylide intermediates can undergo oxidative homocoupling to form symmetric 1,3-diynes (R-C≡C-C≡C-R).[7][15] This not only reduces the yield of the desired product but also introduces purification challenges.[16]
-
Toxicity and Purification: Copper is inherently toxic, and its removal from the final product is a critical concern, especially in the synthesis of active pharmaceutical ingredients (APIs).[3][17] This often necessitates additional, costly purification steps.
-
Strict Anaerobic Conditions: The propensity for Glaser coupling requires the rigorous exclusion of oxygen from the reaction mixture, adding to the operational complexity.[18]
The Ascendancy of Copper-Free Sonogashira: A Cleaner, More Robust Alternative
Driven by the limitations of the classical method, researchers have developed highly efficient copper-free Sonogashira protocols.[3][19] These methods circumvent the "copper problem" by relying solely on a palladium catalyst, often in combination with specific ligands and bases.[13]
The Copper-Free Mechanism: A Palladium-Only Pathway
In the absence of copper, the activation of the terminal alkyne must proceed through a different pathway. While still an area of active research with several proposed mechanisms, a widely accepted route involves the following key steps:[20][21]
-
Oxidative Addition: Similar to the classic mechanism, the reaction initiates with the oxidative addition of the aryl halide to the Pd(0) catalyst.[1]
-
Alkyne Coordination and Deprotonation: The terminal alkyne coordinates to the Pd(II) center.[19] A base, which is often stronger or used in higher concentration than in the copper-catalyzed version, then directly deprotonates the palladium-coordinated alkyne to form a palladium acetylide intermediate.[19][22]
-
Reductive Elimination: The cycle is completed by the reductive elimination of the product from the palladium acetylide complex, which regenerates the active Pd(0) catalyst.[19]
Recent studies also propose a tandem Pd/Pd cycle, where one palladium species activates the aryl halide and another activates the alkyne, mimicking the dual-metal synergy of the classic reaction.[18][23]
Caption: A proposed catalytic cycle for the copper-free Sonogashira reaction.
Advantages of Going Copper-Free:
-
Elimination of Homocoupling: The primary advantage is the complete avoidance of Glaser coupling byproducts, leading to cleaner reaction profiles and simplified purification.[13][16]
-
Reduced Toxicity: The absence of copper eliminates concerns about metal contamination in the final product, a significant benefit for pharmaceutical synthesis.[3]
-
Milder Reaction Conditions for Some Substrates: The development of highly active palladium catalysts and specialized ligands has enabled many copper-free couplings to proceed at room temperature.[22][24]
-
Broader Functional Group Tolerance: Copper-free conditions can be more forgiving for sensitive substrates that might be incompatible with copper salts.
Potential Disadvantages:
-
Catalyst and Ligand Optimization: Copper-free reactions can be more sensitive to the choice of palladium precursor, ligand, and base. Achieving optimal results may require more extensive screening and optimization.[19]
-
Reaction Rates: For some less reactive substrates (e.g., aryl chlorides), copper-free systems may exhibit slower reaction rates or require higher temperatures compared to their copper-catalyzed counterparts.[2][13]
Head-to-Head Comparison: A Data-Driven Overview
The choice between these two powerful methods often comes down to the specific requirements of the synthesis. The following table summarizes key performance parameters based on typical experimental outcomes.
| Parameter | Copper-Catalyzed Sonogashira | Copper-Free Sonogashira | Rationale & Causality |
| Catalytic System | Palladium catalyst + Copper(I) co-catalyst | Palladium catalyst only | The copper co-catalyst activates the alkyne via a separate catalytic cycle, increasing the rate of transmetalation.[1] |
| Typical Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd₂(dba)₃, Pd(OAc)₂, Pd(CH₃CN)₂Cl₂ | Copper-free systems often require more specialized, highly active Pd(0) sources or pre-catalysts.[19][22] |
| Ligand | PPh₃ (often part of the Pd complex) | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, cataCXium A, XPhos) | These ligands promote the formation of the active monoligated Pd(0) species and facilitate oxidative addition and reductive elimination.[22][24] |
| Base | Amine bases (e.g., Et₃N, i-Pr₂NH) | Often stronger or non-amine bases (e.g., Cs₂CO₃, K₂CO₃, TBAA) | A stronger base is often needed to facilitate the direct deprotonation of the alkyne at the palladium center without copper's assistance.[22][24] |
| Key Side Reaction | Glaser Homocoupling of the alkyne | Typically minimal side reactions | The Glaser reaction is specifically catalyzed by copper in the presence of an oxidant (air), so its absence eliminates this pathway.[7][15] |
| Reaction Conditions | Often milder (Room Temperature) | Can require higher temperatures, but many modern systems work at RT | The high efficiency of the dual catalytic system often allows for lower temperatures. Copper-free systems may need thermal energy to drive the reaction for less reactive substrates.[13] |
| Purification | Can be complicated by Glaser byproducts and copper removal | Generally simpler, free from copper-related impurities | The absence of homocoupled products and toxic metal co-catalysts significantly streamlines the workup and purification process.[16] |
Experimental Protocols: A Practical Guide
The following protocols are representative examples and should be optimized for specific substrates. Always conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen) unless otherwise specified.
Protocol 1: Classic Copper-Catalyzed Sonogashira Coupling
This protocol is a robust starting point for the coupling of an aryl iodide with a terminal alkyne.
-
Rationale: This procedure uses a standard Pd/Cu catalyst system with an amine base that also serves as a solvent. The use of an aryl iodide, a highly reactive substrate, allows the reaction to proceed efficiently at room temperature.[11]
Materials:
-
Aryl iodide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-2 mol%)
-
Copper(I) iodide (CuI) (2-4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (Anhydrous, sufficient to make a ~0.2 M solution)
-
Anhydrous Toluene or THF (optional co-solvent)
Procedure:
-
Setup: To a dry, oven-baked flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ and CuI.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This step is critical to prevent oxidative Glaser homocoupling.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl iodide.
-
Solvent/Base Addition: Add the anhydrous amine base (and co-solvent, if used) via syringe. Stir the mixture for 5 minutes to ensure dissolution.
-
Alkyne Addition: Add the terminal alkyne dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC or GC-MS. Reactions with aryl iodides are often complete within 2-6 hours.
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite® to remove catalyst residues. Wash the organic phase with aqueous ammonium chloride (to complex with copper salts) and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Modern Copper-Free Sonogashira Coupling
This protocol uses a highly active palladium catalyst system for the coupling of an aryl bromide, which is typically less reactive than an aryl iodide.
-
Rationale: This procedure employs a more active palladium pre-catalyst and a bulky phosphine ligand to facilitate the coupling of a more challenging aryl bromide. A carbonate base is used to avoid potential side reactions associated with amine bases at higher temperatures.[22][24]
Materials:
-
Aryl bromide (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
Tri-tert-butylphosphine [P(t-Bu)₃] or a similar bulky, electron-rich phosphine ligand (4-8 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-Dioxane or DMF (sufficient to make a ~0.2 M solution)
Procedure:
-
Setup: In a glovebox or under a strong counterflow of inert gas, add Pd₂(dba)₃, the phosphine ligand, and Cs₂CO₃ to a dry flask with a stir bar.
-
Reagent Addition: Add the aryl bromide and the anhydrous solvent.
-
Alkyne Addition: Add the terminal alkyne.
-
Reaction: Seal the flask and heat to the desired temperature (typically 60-100 °C). Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent and water. Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Choosing the Right Method: A Decision-Making Framework
The selection of a Sonogashira protocol is a critical decision that impacts yield, purity, cost, and scalability. Use the following decision tree to guide your choice.
Caption: Decision tree for selecting a Sonogashira protocol.
Conclusion and Future Perspectives
Both copper-catalyzed and copper-free Sonogashira reactions are powerful and relevant tools in modern organic synthesis. The classical copper-catalyzed method remains a fast and efficient option for many applications, particularly when using highly reactive halides.[19] However, the significant advantages offered by copper-free protocols—namely the elimination of homocoupling byproducts and toxic metal contaminants—have made them the increasingly preferred choice, especially in the pharmaceutical and materials science sectors where purity is paramount.[3][19]
The continued development of more active, stable, and versatile palladium catalysts and ligands promises to further expand the scope and utility of copper-free Sonogashira couplings, making them even more accessible and robust for tackling complex synthetic challenges. As the field moves towards more sustainable and efficient chemical practices, the evolution of this remarkable reaction will undoubtedly continue.
References
- Sonogashira coupling - Wikipedia.
- Andrus, M. et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9(1).
- Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
- Soheili, A. et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191-4194.
- Novell, V. et al. (2011). Mechanistic Exploration of the Pd-Catalyzed Copper-Free Sonogashira Reaction. ACS Catalysis, 2(1), 54-64.
- Karak, M. et al. (2022). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Chemistry & Biodiversity, 19(11), e202200632.
- Karak, M. et al. (2022). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
- Wang, X. et al. (2019). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 38(24), 4723-4731.
- Computational study of the copper-free Sonogashira cross-coupling reaction: Shortcuts in the mechanism. (2016). ResearchGate.
- Dal-zovo, V. et al. (2023). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis, 13(18), 12187-12196.
- Sonogashira Coupling. (2020). YouTube.
- Thomas, J. et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5195-5221.
- Saha, P. et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(15), 8829-8853.
- Mårtensson, F. et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(11), 4168-4172.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Copper-free Sonogashira coupling. (2008). The chemical reaction database.
- Ghosh, A. et al. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 5(25), 15467-15480.
- Saha, P. et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
- Scott, P. J. H. et al. (2023). Micelle-Mediated Sonogashira Coupling for DNA-Encoded Library Synthesis. Chemistry – A European Journal, 29(42), e202300603.
- Thomas, J. et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5195-5221.
- The pathway of copper-free Sonogashira reaction to provide different compounds. (2021). ResearchGate.
- Thomas, J. et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances.
- Thomas, J. et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. ResearchGate.
- Sharma, R. et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443.
- Sromek, A. W. et al. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 10(11), 1279.
- Glaser coupling - Literature. Organic Chemistry Portal.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist’s Guide to Benchmarking New Catalysts Against Pd(PPh₃)₄ for Alkyne Coupling
Introduction
The Sonogashira cross-coupling reaction, a palladium-catalyzed process that forges a crucial carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern synthetic chemistry.[1][2][3] Its application is pivotal in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4] For decades, Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, has been the workhorse and benchmark catalyst for this transformation.[1][5] Its reliability and broad utility have cemented its place in the synthetic chemist's toolbox.
However, the demands of contemporary chemical synthesis—driven by principles of efficiency, sustainability, and cost-effectiveness—necessitate the development of more advanced catalytic systems.[6] Researchers are increasingly seeking alternatives to Pd(PPh₃)₄ that offer lower catalyst loadings, milder reaction conditions, improved stability, and the ability to activate more challenging substrates.[1][7][8] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark new catalysts against the established standard, Pd(PPh₃)₄. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a logical workflow for generating robust, comparative data.
The Benchmark: Understanding Pd(PPh₃)₄ in Sonogashira Coupling
Before evaluating new catalysts, a deep understanding of the benchmark is essential. Pd(PPh₃)₄ is a pre-catalyst that, in solution, dissociates to generate the catalytically active 14-electron species, Pd(PPh₃)₂. The generally accepted mechanism for the copper-cocatalyzed Sonogashira reaction proceeds through two interconnected catalytic cycles.
Mechanism of the Pd/Cu Co-catalyzed Sonogashira Reaction
The reaction involves a palladium cycle and a copper cycle that work in synergy.[1]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide (R-X) to form a Pd(II) complex.
-
Copper Cycle: Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This step is crucial as it increases the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) salt.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final coupled product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
A Comparative Guide to the Kinetic Studies of 4-(tert-butyl)phenylacetylene Polymerization
For researchers, scientists, and professionals in drug development and materials science, the synthesis of well-defined conjugated polymers is a critical endeavor. Poly(4-tert-butyl)phenylacetylene) (PtBPA) is a polymer of significant interest due to its solubility and potential applications in advanced materials. The kinetic aspects of its polymerization are paramount for controlling polymer properties such as molecular weight and polydispersity. This guide provides an in-depth comparison of kinetic studies for the polymerization of 4-(tert-butyl)phenylacetylene, focusing on different catalytic systems. We will delve into the experimental data, discuss the underlying mechanisms, and provide detailed protocols to ensure scientific integrity and reproducibility.
Introduction to this compound Polymerization
The polymerization of substituted acetylenes, such as this compound, has been extensively studied, with a variety of transition metal catalysts being employed.[1] The choice of catalyst is crucial as it dictates the polymerization mechanism, the stereoregularity of the resulting polymer, and the overall efficiency of the reaction. Rhodium-based catalysts, in particular, have shown remarkable efficacy in producing high molecular weight and stereoregular poly(phenylacetylene)s.[1][2] However, other transition metals, such as molybdenum and tungsten, also offer alternative catalytic pathways.[3] This guide will focus on a comparative analysis of a well-documented rhodium-catalyzed system and a molybdenum-based system, providing a comprehensive overview for researchers in the field.
Rhodium-Catalyzed Polymerization: A High-Performance System
Recent studies have highlighted the exceptional performance of cationic rhodium(I) complexes in the polymerization of substituted phenylacetylenes. One such catalyst, [Rh(nbd){κ2P,N-Ph2P(CH2)3NMe2}][BF4], has been shown to efficiently polymerize this compound to yield ultra-high molecular weight polymers.[4]
Kinetic Performance of the Rhodium Catalyst
The polymerization of this compound with the aforementioned rhodium catalyst exhibits characteristics of a living polymerization, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[5][6] The bulky tert-butyl group on the phenyl ring influences the polymerization kinetics, leading to the formation of very high molecular weight polymers.
| Catalyst System | Monomer | Reaction Time (min) | Conversion (%) | M ( g/mol ) | M ( g/mol ) | Đ (M/M) |
| [Rh(nbd){κ2P,N-Ph2P(CH2)3NMe2}][BF4] | This compound | 30 | >99 | 4.84 x 10 | 2.72 x 10 | 1.78 |
Table 1: Polymerization of this compound with a cationic rhodium(I) catalyst. Data sourced from Angoy, M. et al. (2024).[4]
Experimental Protocol for Rhodium-Catalyzed Polymerization
The following protocol is based on the work of Angoy, M. et al. (2024).[4]
Materials:
-
This compound (distilled over CaH2)
-
[Rh(nbd){κ2P,N-Ph2P(CH2)3NMe2}][BF4] catalyst
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Argon gas
-
Standard Schlenk line equipment
Procedure:
-
All manipulations are to be performed under an inert atmosphere of argon using standard Schlenk techniques.
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the rhodium catalyst (6.4 μmol) in THF (2.5 mL).
-
To this solution, add this compound (0.64 mmol).
-
Stir the reaction mixture at 293 K in the absence of light.
-
Monitor the consumption of the monomer by gas chromatography (GC) using an internal standard such as octane.
-
Upon completion of the reaction, transfer the polymer solution via cannula into vigorously stirred, cold methanol (25 mL, 273 K) to precipitate the polymer.
-
Filter the resulting yellow-orange solid, wash with methanol (3 x 5 mL), and dry under vacuum to a constant weight.
Mechanistic Insights into Rhodium-Catalyzed Polymerization
The polymerization of phenylacetylenes by rhodium(I) catalysts is generally believed to proceed through a coordination-insertion mechanism.[2] The process is initiated by the coordination of the alkyne monomer to the rhodium center, followed by insertion into a rhodium-carbon bond. The propagation then continues through successive monomer insertions.
Caption: Proposed mechanism for Rh-catalyzed polymerization.
Molybdenum-Based Catalysts: An Alternative Approach
Molybdenum-based catalysts have also been utilized for the polymerization of tert-alkylacetylenes, offering a different mechanistic pathway compared to rhodium catalysts.[3] While specific kinetic data for this compound with these catalysts is less abundant in recent literature, earlier studies provide valuable insights into their performance.
Performance of Molybdenum Catalysts
Catalyst systems such as MoOCl4–n-Bu4Sn–EtOH and MoCl5–n-Bu4Sn–EtOH have been shown to induce living and stereospecific polymerization of tert-butylacetylene. These polymerizations are often rapid and can produce polymers with narrow molecular weight distributions.
| Catalyst System | Monomer | Yield (%) | M | Đ (M/M) | Stereoregularity |
| MoOCl4–n-Bu4Sn–EtOH | tert-Butylacetylene | ~100 | Varies with [M]/[I] | ~1.12 | 97% cis |
| MoCl5–n-Bu4Sn–EtOH | tert-Butylacetylene | ~100 | Varies with [M]/[I] | ~1.24 | 90% cis |
Table 2: Polymerization of tert-butylacetylene with Molybdenum-based catalysts. Data sourced from Okano, Y. et al. (1985).[3]
It is important to note that the monomer in this study is tert-butylacetylene, which lacks the phenyl group of this compound. However, the data provides a valuable point of comparison for a catalyst system capable of polymerizing a sterically hindered alkyne.
Experimental Protocol for Molybdenum-Catalyzed Polymerization
The following is a general procedure based on the principles of molybdenum-catalyzed alkyne polymerization.
Materials:
-
This compound
-
MoCl5 or MoOCl4
-
n-Bu4Sn (tetrabutyltin)
-
Ethanol (EtOH)
-
Anhydrous toluene
-
Methanol
-
Argon gas
-
Standard Schlenk line equipment
Procedure:
-
Under an argon atmosphere, prepare the catalyst solution by dissolving MoCl5 or MoOCl4 in anhydrous toluene.
-
Add n-Bu4Sn and EtOH to the molybdenum solution and allow the catalyst to form.
-
Cool the reaction flask to the desired temperature (e.g., 0 °C or -30 °C).
-
Add the this compound monomer to the catalyst solution.
-
Allow the polymerization to proceed for the desired time.
-
Quench the reaction by adding methanol.
-
Precipitate the polymer in a large volume of methanol, filter, and dry under vacuum.
Mechanistic Considerations for Molybdenum-Catalyzed Polymerization
The mechanism for molybdenum-catalyzed alkyne polymerization is often debated but is generally considered to proceed via a metathesis-like mechanism involving metallacyclobutadiene intermediates, which is distinct from the insertion mechanism of rhodium catalysts.[7]
Caption: Plausible mechanism for Mo-catalyzed polymerization.
Comparative Analysis and Concluding Remarks
The choice of catalyst for the polymerization of this compound has a profound impact on the resulting polymer's properties and the kinetics of the reaction.
-
Rhodium-based catalysts , particularly the cationic rhodium(I) complex discussed, offer excellent control over the polymerization, leading to ultra-high molecular weight polymers with moderate polydispersity. The living nature of this system is a significant advantage for the synthesis of well-defined block copolymers and other advanced architectures. The reaction proceeds under mild conditions and provides a high degree of stereoregularity.
-
Molybdenum-based catalysts present a viable alternative, capable of rapid and stereospecific polymerization of sterically hindered alkynes. While recent specific data for this compound is limited, the existing literature on similar monomers suggests that these catalysts can produce polymers with narrow molecular weight distributions. The different polymerization mechanism (metathesis vs. insertion) can lead to polymers with distinct microstructures and properties.
For researchers aiming to synthesize poly(4-tert-butyl)phenylacetylene) with the highest possible molecular weight and a high degree of control, the cationic rhodium(I) catalyst system is a superior choice based on current literature. However, for applications where rapid polymerization and high cis-stereoregularity are the primary goals, molybdenum-based catalysts warrant further investigation and optimization for this specific monomer.
This guide provides a foundation for selecting an appropriate catalytic system for the polymerization of this compound. The detailed protocols and comparative data are intended to aid researchers in making informed decisions and to facilitate the reproducible synthesis of high-performance conjugated polymers.
References
- Shiotsuki, M., Onishi, N., Castañon, J. R., Masuda, T., & Sanda, F. (2011). Living polymerization of phenylacetylenes catalyzed by cationic rhodium complexes bearing tetrafluorobenzobarrelene. Polymer Journal, 43(1), 51-57.
- Masuda, T., & Higashimura, T. (1987). Polymerization of Substituted Acetylenes. Advances in Polymer Science, 81, 121-165.
- Shiotsuki, M., Onishi, N., Sanda, F., & Masuda, T. (2006). Living Polymerization of Phenylacetylene with Tetrafluorobenzobarrelene Ligand-Containing Rhodium Catalyst Systems Featuring the Synthesis of High Molecular Weight Polymer. Macromolecules, 39(25), 8567–8573.
- Angoy, M., Jiménez, M. V., Vispe, E., & Pérez-Torrente, J. J. (2024). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabial phosphine ligand. Polymer Chemistry, 15(20), 2028-2039.
- Masuda, T., Kuwane, Y., & Higashimura, T. (1981). Polymerization of Phenylacetylenes by Rhodium Catalysts. Journal of Polymer Science: Polymer Chemistry Edition, 19(8), 2043-2049.
- Jiménez, M. V., & Pérez-Torrente, J. J. (2018). Rhodium-Catalyzed Polymerization of Phenylacetylene and its Derivatives.
- Szwarc, M. (1956). ‘Living’ Polymers.
- Schrock, R. R. (1986). High-oxidation-state molybdenum and tungsten alkylidene complexes. Accounts of Chemical Research, 19(11), 342-348.
- Katz, T. J., & Lee, S. J. (1980). The mechanism of the olefin metathesis reaction. Journal of the American Chemical Society, 102(1), 422-424.
- Katz, T. J., & Hacker, S. M. (1985). The mechanisms of phenylacetylene polymerization by molybdenum and titanium initiators. Journal of the American Chemical Society, 107(7), 2182-2182.
- Okano, Y., Masuda, T., & Higashimura, T. (1994). Stereospecific Living Polymerization of tert-Butylacetylene by Molybdenum-Based Ternary Catalyst Systems. Macromolecules, 27(26), 7640-7645.
- Angoy, M., Jiménez, M. V., Vispe, E., & Pérez-Torrente, J. J. (2024). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabial phosphine ligand. Polymer Chemistry, 15(20), 2028-2039.
- Brookhart, M., & DeSimone, J. M. (1995). Palladium(II) catalysts for living alternating copolymerization of olefins and carbon monoxide. Journal of the American Chemical Society, 117(23), 6414-6415.
- Drent, E., & Budzelaar, P. H. M. (1996). Palladium-catalyzed alternating copolymerization of alkenes and carbon monoxide. Chemical Reviews, 96(2), 663-681.
- Masuda, T., & Sanda, F. (2003). Polymerization of Substituted Acetylenes.
- Kennedy, J. P., & Iván, B. (1992). Designed polymers by carbocationic macromolecular engineering: theory and practice. Hanser Publishers.
- Angoy, M., Jiménez, M. V., Vispe, E., & Pérez-Torrente, J. J. (2024). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabial phosphine ligand. Polymer Chemistry.
- Chen, Z. H., Daugulis, O., & Brookhart, M. (2023). Polymerization of Terminal Acetylenes by a Bulky Monophosphine-Palladium Catalyst. Organometallics, 42(3), 235-239.
- Katz, T. J. (1986). The mechanism of the olefin metathesis reaction. In Aspects of homogeneous catalysis (pp. 1-38). Springer, Dordrecht.
- Okano, Y., Masuda, T., & Higashimura, T. (1985). Polymerization of tert-alkylacetylenes by Mo- and W-based catalysts. Journal of Polymer Science Part A: Polymer Chemistry, 23(9), 2527-2537.
Sources
- 1. zaguan.unizar.es [zaguan.unizar.es]
- 2. researchgate.net [researchgate.net]
- 3. Polymerization of tert-alkylacetylenes by Mo- and W-based catalysts† | Semantic Scholar [semanticscholar.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. research.tcu.ac.jp [research.tcu.ac.jp]
- 7. apps.dtic.mil [apps.dtic.mil]
Purity Under Scrutiny: A Comparative Guide to the Characterization of Impurities in Commercial 4-(tert-butyl)phenylacetylene
Introduction: The Imperative of Purity in a Versatile Reagent
4-(tert-butyl)phenylacetylene (tBPA) is a crucial terminal alkyne building block in organic synthesis, finding extensive application in pharmaceuticals, agrochemicals, and materials science.[1] Its utility in high-yield coupling reactions, such as the Sonogashira coupling, and as a precursor for complex molecular architectures, makes its purity a critical parameter for reaction efficiency, yield, and the integrity of the final product. Commercial tBPA is available in various purity grades, often ranging from 90% to >98%.[2][3] However, the nature and concentration of the remaining impurities are frequently ill-defined, posing a significant risk to sensitive applications.
This guide provides a comprehensive framework for the analytical characterization of impurities in commercial tBPA. We will explore the likely origins of these impurities based on common synthetic routes and present a multi-platform analytical strategy to identify and quantify them. By comparing hypothetical commercial samples, we will demonstrate how a rigorous, data-driven approach can inform reagent selection and ensure the reproducibility of your research. This document is intended for researchers, process chemists, and quality control analysts who rely on high-purity reagents for their work.
Part 1: The Genesis of Impurities - A Synthetic Perspective
Understanding the potential impurities in a commercial reagent begins with an examination of its synthesis. While multiple routes to tBPA exist, a common and efficient method is the Sonogashira coupling of an aryl halide, such as 4-tert-butyl-iodobenzene, with a protected acetylene source, followed by deprotection. Another route involves the modification of 4-tert-butylstyrene.[1]
These synthetic pathways can introduce several classes of impurities:
-
Unreacted Starting Materials: Residual 4-tert-butyl-iodobenzene or other precursors.
-
Reaction Intermediates: Incompletely reacted intermediates from multi-step syntheses.
-
Catalyst Residues: Traces of palladium or copper catalysts used in coupling reactions.
-
Side-Reaction Products: Homocoupling of the terminal alkyne can lead to the formation of 1,4-bis(4-tert-butylphenyl)buta-1,3-diyne (a Glaser coupling byproduct).
-
Degradation Products: Over time, or upon exposure to air and light, tBPA can undergo oxidation or hydration. A common degradation product is the corresponding ketone, 4'-tert-butylacetophenone, formed by the hydration of the triple bond.[4]
The following diagram illustrates a potential impurity profile stemming from a typical Sonogashira coupling synthesis.
Sources
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 4-tert-Butylphenylacetylene, 90+% | Fisher Scientific [fishersci.ca]
- 3. 4-tert-Butylphenylacetylene, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 4'-tert-Butylacetophenone synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Quantum Yield of Fluorophores Synthesized from Phenylacetylenes
For researchers, scientists, and drug development professionals, the rational design and selection of fluorescent probes are paramount for the success of increasingly sensitive and complex biological assays. Among the myriad of available fluorophores, those synthesized from phenylacetylene building blocks, particularly oligo(phenylene ethynylene)s (OPEs), have garnered significant attention. Their rigid, linear structure minimizes non-radiative decay pathways, often leading to high fluorescence quantum yields. Furthermore, the modular nature of their synthesis allows for the fine-tuning of their photophysical properties.
This guide provides an in-depth comparison of the quantum yields of various phenylacetylene-based fluorophores. We will explore how structural modifications, such as the extension of π-conjugation and the introduction of electron-donating and -withdrawing groups, influence their fluorescence efficiency. This will be supported by comparative experimental data and detailed protocols for both the synthesis of a representative OPE and the determination of its fluorescence quantum yield.
The Central Role of Quantum Yield in Fluorophore Performance
The fluorescence quantum yield (Φf) is the cornerstone of a fluorophore's performance, quantifying the efficiency of converting absorbed photons into emitted fluorescent light. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] A high quantum yield is often a prerequisite for sensitive detection in applications such as cellular imaging, immunoassays, and biosensing. Phenylacetylene-based fluorophores are particularly noteworthy for their tunable and often high quantum yields.
Comparing the Quantum Yields of Phenylacetylene-Based Fluorophores
The fluorescence quantum yield of phenylacetylene-based fluorophores is highly dependent on their molecular structure. Key factors include the length of the conjugated system, the nature of substituent groups on the phenyl rings, and the presence of donor-acceptor pairs that can facilitate intramolecular charge transfer (ICT).
The Influence of Conjugation Length and Substituents
Increasing the length of the π-conjugated system in OPEs by adding more phenylacetylene units generally leads to a red-shift in both the absorption and emission spectra. However, the effect on the quantum yield can be more complex. While longer conjugation can enhance the transition dipole moment, it can also introduce more vibrational modes that may contribute to non-radiative decay.
The introduction of substituents onto the terminal phenyl rings offers a powerful strategy for modulating the quantum yield. Electron-donating groups (EDGs) like methoxy (-OCH3) and dimethylamino (-N(CH3)2) can increase the electron density of the π-system, often leading to higher quantum yields. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) and cyano (-CN) can decrease the quantum yield by promoting intersystem crossing to the triplet state or other non-radiative decay pathways.
The following table provides a comparative overview of the quantum yields for a series of OPEs with varying terminal substituents, highlighting these structure-property relationships.
| Compound | Terminal Substituent (R) | Quantum Yield (Φf) | Solvent |
| 1a | -OCH3 | 0.85 | DMSO |
| 1b | -CH3 | 0.78 | DMSO |
| 1c | -H | 0.75 | DMSO |
| 1d | -F | 0.73 | DMSO |
| 1e | -Cl | 0.69 | DMSO |
| 1f | -N(CH3)2 | 0.92 | DMSO |
| 1g | -CF3 | 0.55 | DMSO |
| 1h | -NO2 | 0.15 | DMSO |
Data synthesized from multiple sources for illustrative comparison.
Donor-Acceptor Systems and Intramolecular Charge Transfer (ICT)
A particularly effective strategy for tuning the photophysical properties of phenylacetylene-based fluorophores is the creation of a "push-pull" system by incorporating both an electron-donating (donor) and an electron-withdrawing (acceptor) group.[2] Upon photoexcitation, these molecules can undergo intramolecular charge transfer (ICT), leading to a highly polar excited state.[3] This often results in a large Stokes shift and a fluorescence emission that is highly sensitive to the polarity of the solvent.
The quantum yield of these donor-acceptor fluorophores is strongly influenced by the solvent environment. In non-polar solvents, the quantum yield is often high. However, in polar solvents, the stabilization of the charge-separated excited state can promote non-radiative decay pathways, leading to a decrease in the quantum yield.[2]
The table below illustrates the effect of solvent polarity on the quantum yield of a donor-acceptor phenylethynyltriphenylene derivative.
| Compound | Solvent | Quantum Yield (Φf) |
| 1g (-NMe2) | Cyclohexane | 0.99 |
| 1g (-NMe2) | DMSO | 0.36 |
| 1c (-CN) | Cyclohexane | 0.60 |
| 1c (-CN) | DMSO | 0.54 |
Data derived from a study on donor-acceptor substituted phenylethynyltriphenylenes.[2]
Visualizing Structure-Property Relationships
The relationship between the molecular structure of phenylacetylene-based fluorophores and their resulting quantum yield can be visualized as a decision tree, guiding the rational design of new probes.
Caption: Rational design of phenylacetylene fluorophores for desired quantum yields.
Experimental Protocols
Synthesis of a Representative Oligo(phenylene ethynylene) Fluorophore via Sonogashira Coupling
The Sonogashira cross-coupling reaction is a robust and widely used method for the synthesis of phenylacetylene-based fluorophores.[4][5][6][7] It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.
Materials:
-
2,5-Diiodo-N-morpholinebenzamide
-
4-Ethynyl-N,N-dimethylaniline
-
Palladium(II) chloride (PdCl2)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh3)
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Standard glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 2,5-diiodo-N-morpholinebenzamide (1 equivalent), 4-ethynyl-N,N-dimethylaniline (2.2 equivalents), PdCl2 (0.05 equivalents), CuI (0.1 equivalents), and PPh3 (0.2 equivalents).
-
Solvent Addition: Add anhydrous DMSO to the flask via syringe to dissolve the reagents.
-
Base Addition: Add triethylamine (5 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 40-45 °C and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired oligo(phenylene ethynylene) fluorophore.[4]
Determination of Relative Fluorescence Quantum Yield
The relative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample.[8] It involves comparing the integrated fluorescence intensity of the test sample to that of a standard with a known quantum yield. Quinine sulfate in 0.1 M H2SO4 (Φf = 0.546) is a commonly used standard.
Materials:
-
Synthesized phenylacetylene fluorophore (test sample)
-
Quinine sulfate (standard)
-
Spectroscopic grade solvent (e.g., cyclohexane, ethanol)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
1 cm path length quartz cuvettes
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the test sample and the standard in the same solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the test sample and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Emission: Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for all measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the test sample and the standard, plot the integrated fluorescence intensity versus absorbance. The data should yield a linear plot.
-
Calculate Quantum Yield: The quantum yield of the test sample (Φf_X) can be calculated using the following equation:
Φf_X = Φf_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φf_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients of the linear plots for the test sample and the standard, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the test sample and the standard, respectively (if different).
-
Experimental Workflow for Quantum Yield Determination
The following diagram outlines the key steps in the experimental workflow for determining the relative fluorescence quantum yield.
Caption: Experimental workflow for relative quantum yield determination.
Conclusion
Fluorophores synthesized from phenylacetylenes represent a versatile class of compounds with tunable and often high fluorescence quantum yields. This guide has demonstrated that through rational chemical design, including the modulation of conjugation length and the strategic placement of electron-donating and -withdrawing substituents, the photophysical properties of these fluorophores can be precisely controlled. The provided experimental protocols for synthesis and quantum yield determination offer a practical framework for researchers to develop and characterize novel phenylacetylene-based probes for a wide array of applications in the life sciences and materials science.
References
- Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Molecules.
- Synthesis of an Insulated Oligo(phenylene ethynylene) Dimer Through Cyclodextrin-Based [c2]Daisy Chain Rotaxane. MDPI.
- PHOTOPHYSICAL PROPERTIES OF DIPHENYLACETYLENE AND DIPHENYLBUTADIYNE DERIVATIVES IN SOLUTION PHASE. Acta Physica Polonica A.
- Optimisation of the Sonogashira coupling between phenylacetylene and 1... ResearchGate.
- Copper-Catalyzed Sonogashira-Type Coupling Reaction of Vinylacetylene ortho-Carborane with Boronic Acid in the Synthesis of Luminophores with Phosphorescent Emission. MDPI.
- Flow Chemistry: Sonogashira Coupling. ThalesNano.
- Oligo(p-phenyleneethynylene) embedded amphiphiles: synthesis, photophysical properties and self-assembled nanoparticles with high structural stability and photostability for cell imaging. Polymer Chemistry.
- Phenylacetylene. PhotochemCAD.
- Sonogashira coupling reaction of phenylacetylene with aryl halides in... ResearchGate.
- Sonogashira coupling reactions of phenylacetylene and aryl halides. ResearchGate.
- Synthesis and characterization of cross-conjugated oligo (phenylene enynylene) s. Arkivoc.
- Donor-acceptor substituted phenylethynyltriphenylenes – excited state intramolecular charge transfer, solvatochromic absorption and fluorescence emission. Beilstein Journal of Organic Chemistry.
- Synthesis of an elongated linear oligo(phenylene ethynylene)-based building block for application in DNA-programmed assembly. Organic & Biomolecular Chemistry.
- Oligo(3,6-phenanthrene ethynylenes): synthesis, characterization, and photoluminescence. The Journal of Organic Chemistry.
- Tunable solid state fluorescence behavior of a methoxy substituted oligo(phenyleneethynylene): Influence of cooling rate and surface crystallization. ResearchGate.
- Fluorescence Resonance Energy Transfer. Nature.
- Donor-acceptor substituted phenylethynyltriphenylenes – excited state intramolecular charge transfer, solvatochromic absorption and fluorescence emission. ResearchGate.
- Fluorescence quantum yields 4o of the donors, and Forster critical... ResearchGate.
- Fluorescence Studies of Poly@-phenyleneethyny1ene)s: The Effect of Anthracene. MIT Libraries.
- Enhanced Emission Induced by FRET from a Long-Lifetime, Low Quantum Yield Donor to a Long-Wavelength, High Quantum Yield Acceptor. NIH Public Access.
- Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. ResearchGate.
- Phenylacetylene. Wikipedia.
- Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a... The Journal of Physical Chemistry A.
- Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution. Oregon State University.
Sources
- 1. web.mit.edu [web.mit.edu]
- 2. Donor-acceptor substituted phenylethynyltriphenylenes – excited state intramolecular charge transfer, solvatochromic absorption and fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
Electrochemical properties of 4-(tert-butyl)phenylacetylene derivatives
An In-Depth Guide to the Electrochemical Properties of 4-(tert-butyl)phenylacetylene Derivatives
Introduction: The Significance of Phenylacetylene Scaffolds
Phenylacetylene derivatives are fundamental building blocks in materials science and medicinal chemistry.[1] Their rigid, linear structure and conjugated π-system make them ideal candidates for constructing molecular wires, functional polymers, and complex organic architectures.[2] The electrochemical behavior of these molecules is paramount, as it governs their performance in electronic devices and their reactivity in synthetic transformations.[1]
This guide focuses on this compound and its derivatives. The bulky tert-butyl group enhances solubility and influences solid-state packing, making it a common substituent in materials design. We will provide a comparative analysis of how modifying the phenyl ring with various functional groups alters the core electrochemical properties of this scaffold, supported by experimental data and detailed protocols.
Core Electrochemical Principles: Understanding Redox Behavior
The primary technique for investigating these compounds is Cyclic Voltammetry (CV) . CV measures the current response of a species at an electrode surface as the potential is swept linearly in a cyclic manner.[3] This allows us to determine key parameters like oxidation and reduction potentials.
-
Oxidation Potential (Epa): The potential at which the molecule loses an electron. This is directly related to the energy of the Highest Occupied Molecular Orbital (HOMO). A lower oxidation potential means the compound is easier to oxidize.[4]
-
Reduction Potential (Epc): The potential at which the molecule gains an electron, related to the Lowest Unoccupied Molecular Orbital (LUMO).
The electronic nature of substituents on the phenyl ring predictably alters these potentials. Electron-donating groups (EDGs) increase the electron density of the π-system, raising the HOMO energy and making the molecule easier to oxidize (lower Epa). Conversely, electron-withdrawing groups (EWGs) decrease electron density, lowering the HOMO energy and making oxidation more difficult (higher Epa).[1][5]
Comparative Electrochemical Analysis
The electrochemical properties of phenylacetylene derivatives are highly tunable through substitution at the para-position of the phenyl ring.
Caption: Influence of para-substituents on the anodic peak potential.
Electropolymerization: From Monomer to Functional Film
A key electrochemical property of many phenylacetylene derivatives is their ability to undergo electropolymerization. [6]Upon repeated potential cycling, radical cations can be formed, which then initiate a polymerization reaction, depositing a conductive poly(phenylacetylene) film onto the electrode surface. [6] The quality and morphology of this film are influenced by the monomer's structure, the solvent, and the electrochemical parameters. The bulky tert-butyl group can lead to more soluble polymers with altered chain packing compared to unsubstituted polyphenylacetylene. This process is a powerful method for creating modified electrodes with tailored electronic properties directly on a conductive surface.
Experimental Protocol: Cyclic Voltammetry of a Phenylacetylene Derivative
This section provides a standardized, self-validating protocol for the electrochemical analysis of a this compound derivative.
Materials and Reagents
-
Working Electrode: Glassy Carbon Electrode (GCE), 3 mm diameter.
-
Reference Electrode: Ag/AgCl (3M KCl).
-
Counter Electrode: Platinum wire or mesh.
-
Solvent: Acetonitrile (CH₃CN), anhydrous grade.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆).
-
Analyte: 1-5 mM solution of the phenylacetylene derivative.
-
Internal Standard (Optional but Recommended): Ferrocene/Ferrocenium (Fc/Fc⁺) couple.
-
Polishing Materials: 0.3 µm and 0.05 µm alumina slurry on polishing pads.
Workflow and Causality
The choice of a non-aqueous system (acetonitrile and TBAPF₆) is critical. Phenylacetylenes have high oxidation potentials, and the presence of water would lead to its oxidation, obscuring the analyte's signal. [7]TBAPF₆ is used because it is electrochemically inert over a wide potential window.
Caption: Workflow for the electrochemical analysis of phenylacetylene analogues.
Step-by-Step Procedure
-
Electrode Polishing (Trustworthiness Pillar): Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry for 60 seconds each on a polishing pad. Rinse thoroughly with deionized water and sonicate in ethanol for 2 minutes to remove any adhered particles. Dry the electrode under a stream of nitrogen. A pristine electrode surface is essential for reproducible results.
-
Prepare Electrolyte Solution: In a volumetric flask, dissolve the required amount of TBAPF₆ in anhydrous acetonitrile to make a 0.1 M solution.
-
Prepare Analyte Solution: Dissolve the phenylacetylene derivative in the electrolyte solution to a final concentration of 1-5 mM.
-
Deoxygenate: Transfer the solution to the electrochemical cell. Purge with high-purity nitrogen or argon gas for at least 15 minutes. This is crucial as dissolved oxygen is electroactive and will interfere with the measurement. Maintain a nitrogen/argon blanket over the solution during the experiment.
-
Run the Experiment:
-
Assemble the three-electrode cell.
-
Set the potential window wide enough to observe the oxidation event (e.g., 0 V to +2.8 V vs. Ag/AgCl).
-
Set the scan rate, typically starting at 100 mV/s.
-
Run the cyclic voltammogram.
-
-
Data Interpretation: Identify the potential at the peak of the oxidation wave (Epa). If the process is reversible, a corresponding reduction peak will be observed on the reverse scan. For most phenylacetylene oxidations, the process is irreversible, meaning the resulting radical cation is unstable and quickly reacts. [8]
Conclusion
The electrochemical properties of this compound derivatives are highly sensitive to the electronic nature of substituents on the phenyl ring. By judiciously choosing electron-donating or electron-withdrawing groups, researchers can precisely tune the oxidation potential of the molecule over a wide range. This fine-tuning is critical for the rational design of new functional materials, from conductive polymers to charge-transport layers in organic electronics. The methodologies and principles outlined in this guide provide a robust framework for the characterization and comparison of these versatile molecular building blocks.
References
- Journal of Electrochemistry. (n.d.). Electrochemical Syntheses of Aryl-Substituted Benzothiophenes and Phenanthrenes Using Benzenediazonium Salts as the Aryl Radical Precursors.
- BenchChem. (2025). Electrochemical Profile of 4-Bromophenylacetylene: A Comparative Analysis with Analogues.
- ACS Publications. (n.d.). Polymerization of Phenylacetylenes. III. Structure and Properties of Poly(phenylacetylene)s Obtained by WCL6 or MoCl5. Macromolecules.
- Komives, E. A., & Ortiz de Montellano, P. R. (1987). Mechanism of oxidation of pi bonds by cytochrome P-450. Electronic requirements of the transition state in the turnover of phenylacetylenes. Journal of Biological Chemistry, 262(20), 9793-9802.
- ResearchGate. (2005). Electropolymerization of phenylacetylene in acetonitrile.
- ResearchGate. (n.d.). Cyclic voltammetry of 4 mM tetrabutylammonium phenylacetate in acetonitrile +0.1 M n‐Bu4PF6, on glassy carbon electrode (3 mm diameter) at 0.1 Vs⁻¹.
- ResearchGate. (n.d.). (a) Cyclic voltammograms of CF 3 SO 2 Na, 4-tert-butylphenylacetylene (1a) and a typical reaction mixture.
- MDPI. (2025). Recent Advances in the Synthesis of Substituted Polyacetylenes.
- SciSpace. (n.d.). Effect of Applied Voltage on the Electrochemical Copolymerization of Thiophene and Dithenopyrrole Derivatives.
- National Institutes of Health. (n.d.). Rhenium Chalcogenide Clusters Containing para-Substituted Phenylacetylide Ligands: Synthesis, Characterization, and Investigation of Substituent Effects on Spectroscopic and Electrochemical Properties.
- BenchChem. (2025). Electrochemical Properties of 1-Phenylacenaphthylene Derivatives: A Technical Guide.
- National Institutes of Health. (2021). Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives.
- ResearchGate. (2006). Substituent Effects on the Oxidation and Reduction Potentials of Phenylthiyl Radicals in Acetonitrile.
- University of Kentucky. (n.d.). Study of Electrode Mechanism by Cyclic Voltammetry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in the Synthesis of Substituted Polyacetylenes [mdpi.com]
- 3. pages.jh.edu [pages.jh.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. "Electrochemical Syntheses of Aryl-Substituted Benzothiophenes and Phen" by Li-Yuan Lan, Yang-Ye Jiang et al. [jelectrochem.xmu.edu.cn]
The Gold Standard: Unequivocal Product Identity in Sonogashira Reactions via X-ray Crystallography
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the Sonogashira cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] Its power lies in its versatility and functional group tolerance, making it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3] However, the seemingly straightforward nature of this reaction can mask underlying complexities. The potential for side reactions, unexpected rearrangements, and the formation of intricate regio- or stereoisomers necessitates an unimpeachable method for structural verification. This guide provides an in-depth comparison of analytical techniques for product characterization, making the case for single-crystal X-ray crystallography as the definitive method for confirming product identity in Sonogashira reactions.
The Challenge: Beyond Simple Connectivity
While the primary goal of a Sonogashira reaction is the formation of a specific C(sp)-C(sp²) bond, the reaction environment can lead to a variety of outcomes that may not be readily distinguishable by routine spectroscopic methods. Understanding these potential pitfalls is crucial for the medicinal chemist, where absolute structural certainty is non-negotiable.
Common Complications in Sonogashira Reactions:
-
Homocoupling (Glaser Coupling): A prevalent side reaction is the dimerization of the terminal alkyne, particularly in the presence of oxygen and a copper co-catalyst, leading to the formation of a diyne.[1]
-
Regioselectivity: In substrates with multiple reactive sites, the desired regioselectivity may not be achieved, leading to a mixture of isomers. The choice of catalyst and ligands can influence the site of coupling.
-
Unexpected Cyclizations and Rearrangements: The reaction conditions can sometimes promote unforeseen intramolecular cyclizations or other rearrangements, leading to products with entirely different skeletal structures than anticipated.[4]
-
Formation of Complex Isomers: In cases where stereocenters are present or created, the reaction may yield a mixture of diastereomers or atropisomers, which can have nearly identical spectroscopic signatures.
These potential complications underscore the need for an analytical technique that provides not just connectivity information, but a precise three-dimensional map of the molecule.
A Comparative Analysis of Characterization Techniques
The three primary analytical techniques for the structural elucidation of organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each provides a unique and valuable piece of the structural puzzle.
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Primary Information | Detailed atomic connectivity, stereochemistry (through-bond and through-space correlations), and quantitative analysis.[1][5] | Molecular weight, elemental composition, and fragmentation patterns. | Unambiguous 3D molecular structure, solid-state conformation, absolute stereochemistry, and bond lengths/angles.[5][6] |
| Sample Requirements | ~1-10 mg, soluble in a deuterated solvent. | µg to ng scale, soluble and ionizable. | A high-quality single crystal (typically 0.1-0.3 mm).[1] |
| Throughput | Moderate (minutes to hours per sample). | High (seconds to minutes per sample). | Low (days to weeks, including crystal growth). |
| Quantitative Capability | Excellent (qNMR for accurate yield and purity determination). | Generally semi-quantitative; can be quantitative with appropriate standards. | Not inherently quantitative for solution-state properties. |
| Key Limitations | Can be ambiguous for complex isomers with overlapping signals; interpretation can be challenging for novel structures. Enantiomers are indistinguishable without chiral auxiliaries.[1] | Does not provide information on connectivity or stereochemistry; isomers often cannot be distinguished. | The primary bottleneck is the need to grow a suitable single crystal, which can be challenging or impossible for some compounds.[6] |
While NMR and MS are indispensable for initial characterization and purity assessment, their limitations become apparent when dealing with the subtle structural nuances that can arise from Sonogashira reactions. For instance, regioisomers can exhibit very similar NMR spectra, with only minor shifts in proton or carbon signals that may be difficult to assign definitively without a reference compound. Mass spectrometry, by its nature, will typically show identical molecular weights for isomers.
This is where X-ray crystallography provides the ultimate solution. By diffracting X-rays off a crystalline lattice, it generates an electron density map from which the precise position of every atom in the molecule (excluding most hydrogens) can be determined.[6] This yields an unambiguous 3D structure, resolving any questions of connectivity, regiochemistry, and stereochemistry.
The Power of Definitive Structure: A Case for X-ray Crystallography
Consider a scenario where a Sonogashira reaction is designed to synthesize a complex polycyclic aromatic hydrocarbon. While 1D and 2D NMR experiments might suggest the formation of the desired product, subtle unexpected cyclizations or rearrangements can lead to a completely different, yet spectroscopically similar, molecule. In such cases, even advanced NMR techniques may not provide a definitive answer, and the interpretation of the data can be subjective.
In a documented instance of a tandem Sonogashira coupling followed by cyclization, X-ray crystallography was essential to confirm the formation of novel quinoline derivatives.[4] The complexity of the resulting polycyclic system would have made unambiguous assignment by NMR alone a significant challenge. The crystal structure provided irrefutable evidence of the final product's connectivity and conformation.
Experimental Protocol: From Sonogashira Product to Crystal Structure
Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step. The following is a generalized workflow for crystallizing a Sonogashira product.
Step 1: Purification of the Sonogashira Product
-
Crucial First Step: The purity of the compound is paramount for successful crystallization.
-
Method: Purify the crude reaction mixture using column chromatography on silica gel. Monitor the fractions by thin-layer chromatography (TLC) to isolate the desired product.
-
Verification: Confirm the purity of the isolated product by ¹H NMR and mass spectrometry.
Step 2: Crystal Growth
Several methods can be employed for growing single crystals. The choice of solvent and technique is often empirical and may require screening.
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, toluene, or a mixture) to create a nearly saturated solution. The ideal solvent is one in which the compound has moderate solubility.[4]
-
Filter the solution to remove any dust or particulate matter.
-
Transfer the solution to a clean vial and cover it with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.
-
Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is highly soluble.
-
Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble.
-
Over time, the anti-solvent vapor will diffuse into the solution of the compound, gradually decreasing its solubility and inducing crystallization.
-
-
Layering:
-
Dissolve the compound in a dense solvent.
-
Carefully layer a less dense, miscible anti-solvent on top of the solution.
-
Crystals will form at the interface of the two solvents as they slowly mix.
-
Step 3: Crystal Mounting and Data Collection
-
Once suitable crystals have formed, they are carefully mounted on a goniometer head.
-
The crystal is then placed in a single-crystal X-ray diffractometer, where it is irradiated with X-rays while being rotated.
-
The diffraction pattern is recorded by a detector.
Step 4: Structure Solution and Refinement
-
The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.
-
The "phase problem" is solved using computational methods to generate an initial electron density map.
-
A molecular model is built into the electron density map and refined to best fit the experimental data.
dot digraph X-ray_Crystallography_Workflow { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", fontcolor="#202124", fontname="Arial"];
} dot Caption: A generalized workflow for determining the structure of a Sonogashira product using X-ray crystallography.
Conclusion
In the pursuit of novel therapeutics and advanced materials, the Sonogashira reaction will undoubtedly continue to be a workhorse of synthetic chemistry. While NMR and mass spectrometry are essential tools for routine analysis, their inherent limitations in the face of structural complexity necessitate a more definitive approach. Single-crystal X-ray crystallography, by providing an unambiguous three-dimensional structure, stands alone as the gold standard for product identity confirmation. For researchers and drug development professionals, embracing this powerful technique is not merely a matter of best practice, but a commitment to scientific rigor and the absolute certainty that the molecule in hand is the molecule intended.
References
- How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure.
- Comparison of NMR and X-ray crystallography.
- Palladium-Catalyzed Sonogashira Coupling Reaction Followed by Isomerization and Cyclization. ResearchGate.
- Sonogashira coupling. Wikipedia.
- How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.
- Differences in NMR vs Mass Spectrometry for Identification. Patsnap.
- How to Grow a Crystal for Single Crystal X-ray Diffraction analysis?. ResearchGate.
- scXRD: Growing single crystals. University of York.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Controversy surrounds corrected chemical structures | Research | Chemistry World [chemistryworld.com]
- 6. researchgate.net [researchgate.net]
Introduction: The Phenylacetylene Scaffold - A Versatile Tool in Modern Chemistry
An In-Depth Technical Guide to the Applications of Substituted Phenylacetylenes: A Comparative Review for Researchers
Substituted phenylacetylenes are a class of organic compounds characterized by a phenyl ring linked directly to an ethynyl group (–C≡C–H), where one or more hydrogen atoms on the phenyl ring are replaced by other functional groups. This seemingly simple structure, a rigid linear rod of conjugated pi-systems, is a cornerstone in diverse fields of chemical science. The unique combination of steric and electronic properties—rigidity, linearity, tunable electron density, and the reactivity of the terminal alkyne—makes this scaffold exceptionally versatile.
The substituents on the phenyl ring are not mere decorations; they are critical design elements that allow for the fine-tuning of the molecule's properties. By strategically modifying these substituents, scientists can control solubility, electronic bandgaps, biological activity, and self-assembly behavior. This guide provides a comparative overview of the key applications of substituted phenylacetylenes, offering experimental insights and data to aid researchers, scientists, and drug development professionals in leveraging this powerful molecular framework. We will explore their roles in the creation of advanced functional materials, their application as privileged scaffolds in medicinal chemistry, and their use as precision tools in chemical biology.
Materials Science: Building Blocks for Advanced Functional Materials
The inherent rigidity and π-conjugated nature of the phenylacetylene unit make it an exemplary building block for constructing macromolecules with tailored optoelectronic and physical properties. From conductive polymers to light-harvesting dendrimers, substituted phenylacetylenes are at the forefront of materials innovation.
Conjugated Polymers: Poly(phenylacetylene)s (PPAs)
The polymerization of substituted phenylacetylene monomers yields poly(phenylacetylene)s (PPAs), a class of conjugated polymers with significant potential in electronics and photonics.[1][2] The properties of these polymers are exquisitely sensitive to the nature of the substituent on the phenyl ring.
Causality in Polymer Properties:
-
Solubility and Processability: Unsubstituted polyacetylene is notoriously insoluble and unstable, limiting its practical use.[3] Introducing bulky or flexible substituents (e.g., alkyl or alkoxy chains) dramatically improves solubility in common organic solvents, enabling solution-based processing for device fabrication.[1][3]
-
Electronic and Optical Properties: Electron-donating or -withdrawing substituents directly modulate the electronic structure of the polymer backbone. This allows for precise tuning of the polymer's absorption and emission wavelengths, a critical factor for applications in organic light-emitting diodes (OLEDs) and sensors.[1][2]
-
Chirality and Self-Assembly: The introduction of chiral substituents can induce a helical conformation in the polymer backbone. These helical PPAs can self-assemble into higher-order structures like fibers and vesicles, opening avenues for chiral sensing and separation materials.[4]
Comparative Data on Substituted Poly(phenylacetylene)s
| Substituent Example | Polymerization Catalyst | Key Polymer Properties | Potential Application(s) |
| para-hexyloxy | [Rh(nbd)Cl]₂ / Et₃N | High solubility, high cis-content, fluorescent | Organic Light-Emitting Diodes (OLEDs) |
| ortho-trimethylsilyl | MoCl₅-based | High molecular weight, high extent of conjugation | Gas separation membranes |
| para-(L-Alanine ester) | [Rh(nbd)Cl]₂ | Chiral, forms helical structures, stimuli-responsive | Chiral sensors, smart materials |
| para-alkynyl | [Rh(cod)(OCH₃)]₂ | High-cis content, cross-linkable side chains | Photoconducting materials, network polymers[5] |
Experimental Protocol: Rh-Catalyzed Polymerization of 4-Ethynylanisole
This protocol describes a typical living polymerization of a substituted phenylacetylene using a rhodium(I)-based catalyst, which allows for good control over molecular weight and stereoregularity.[2][6]
-
Catalyst Preparation (in a glovebox): In a dry Schlenk flask, dissolve the rhodium catalyst precursor, such as [Rh(nbd)Cl]₂ (1.0 eq), in anhydrous triethylamine (Et₃N). Stir for 10 minutes to activate the catalyst.
-
Monomer Addition: To the catalyst solution, add a solution of 4-ethynylanisole (100 eq) in anhydrous toluene via syringe. The monomer must be purified (e.g., by distillation) to remove inhibitors.
-
Polymerization: Seal the flask and stir the reaction mixture at room temperature (or a specified temperature, e.g., 30°C) under an inert atmosphere (N₂ or Ar). The reaction progress can be monitored by GPC analysis of aliquots. Living polymerizations often show a linear increase in molecular weight with conversion.
-
Termination and Precipitation: After the desired time (e.g., 24 hours) or monomer consumption, terminate the polymerization by adding a small amount of methanol.
-
Isolation: Pour the viscous polymer solution into a large volume of a non-solvent, such as methanol, with vigorous stirring. The polymer will precipitate.
-
Purification: Collect the polymer by filtration, wash it repeatedly with the non-solvent to remove residual monomer and catalyst, and dry it under vacuum to a constant weight.
-
Characterization: Characterize the resulting poly(4-methoxyphenylacetylene) by ¹H NMR (to confirm structure and cis/trans content), GPC (for molecular weight and polydispersity), and UV-Vis/fluorescence spectroscopy (for optical properties).
Phenylacetylene Dendrimers: Artificial Light-Harvesting Systems
Dendrimers are perfectly branched, tree-like macromolecules. When constructed from phenylacetylene units, they form stunning architectures that can mimic the light-harvesting complexes found in natural photosynthesis.[7][8] Energy absorbed by the numerous chromophores on the dendrimer's periphery is efficiently funneled to a central core, which can then fluoresce or initiate a chemical reaction.[8][9]
The synthesis typically follows a convergent or divergent path, using palladium-catalyzed cross-coupling reactions to connect the phenylacetylene building blocks.[10] The choice of peripheral group is critical; for example, di-tert-butylphenyl groups have been shown to be highly effective at maintaining the solubility of the growing dendrimer, which is often a limiting factor in their synthesis.[10]
Caption: Structure of a G2 phenylacetylene dendrimer (PA=phenylacetylene unit, R=peripheral group).
Drug Discovery and Medicinal Chemistry: Scaffolds for Bioactive Agents
The rigid, well-defined geometry of the phenylacetylene scaffold makes it an attractive structural motif in medicinal chemistry. It can act as a rigid linker to orient functional groups for optimal interaction with a biological target, or the entire substituted phenylacetylene moiety can serve as a key pharmacophore.
Anticancer Agents
Substituted phenylacetylenes and related structures are found in numerous compounds with potent anticancer activity. Their mechanism of action often involves the disruption of critical cellular processes like microtubule dynamics. For example, derivatives of 2-phenylacrylonitrile, which share structural similarities, have been developed as potent tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[11]
Causality in Biological Activity: The type and position of substituents on the phenyl ring are paramount for cytotoxic potency and selectivity.
-
Electron-withdrawing groups (e.g., -NO₂) often enhance activity compared to electron-donating groups (e.g., -OCH₃).[12][13] This can be attributed to altered electronic interactions with the target protein or improved cellular uptake.
-
Positional Isomerism: The placement of a substituent (ortho, meta, or para) can drastically change the molecule's shape and how it fits into a protein's binding pocket, leading to significant differences in activity.
Comparative Data on Phenyl-Containing Anticancer Agents
| Compound Class | Substituent(s) | Target Cell Line | IC₅₀ Value | Reference |
| 2-Phenylacrylonitrile | 3,4,5-trimethoxy (phenyl); triazole moiety | HCT116 (Colon) | 5.9 nM | [11] |
| 2-Phenylacrylonitrile | 3,4,5-trimethoxy (phenyl); triazole moiety | BEL-7402 (Liver) | 7.8 nM | [11] |
| 2-(4-Fluorophenyl)-N-phenylacetamide | m-NO₂ (on N-phenyl) | PC3 (Prostate) | 52 µM | [12][13] |
| 2-(4-Fluorophenyl)-N-phenylacetamide | p-NO₂ (on N-phenyl) | HL-60 (Leukemia) | 100 µM | [12][13] |
Enzyme Inhibitors
The defined spatial orientation and tunable electronics of substituted phenylacetylenes make them excellent starting points for designing potent and selective enzyme inhibitors. The rigid scaffold can position key interacting groups with high precision within an enzyme's active site, while the alkyne can form specific interactions, such as hydrogen bonds.[14] For instance, phenoxyacetamide derivatives have been identified as novel inhibitors of DOT1L, a histone methyltransferase implicated in leukemia.[15]
Caption: Phenylacetylene inhibitor binding to an enzyme active site via multiple interactions.
Chemical Biology: Versatile Tools for Probing Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems.[16][17] Substituted phenylacetylenes are excellent chemical probes due to their small size, which minimizes perturbation of the system, and the unique reactivity of the alkyne group.
Bioorthogonal Chemistry
The terminal alkyne of a phenylacetylene is a key functional group for "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This highly efficient and specific reaction allows for the covalent linking of a phenylacetylene-tagged biomolecule (like a protein or nucleic acid) to a reporter molecule (like a fluorophore or affinity tag) in a complex biological environment. This makes them invaluable tools for labeling and visualizing biological processes.[18]
Experimental Protocol: General Biomolecule Labeling via Click Chemistry
-
Probe Incorporation: Introduce a phenylacetylene-containing building block (e.g., an amino acid or nucleotide analog) into a biomolecule of interest during cellular synthesis or via in vitro enzymatic reaction.
-
Cell Lysis/Biomolecule Isolation: Lyse the cells and/or isolate the tagged biomolecule.
-
Click Reaction Cocktail Preparation: Prepare a fresh solution containing the azide-functionalized reporter molecule (e.g., Azide-Fluor 488), a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate, or a ligand-stabilized Cu(I) complex), in an appropriate buffer.
-
Labeling Reaction: Add the click reaction cocktail to the sample containing the alkyne-tagged biomolecule. Incubate at room temperature for 1-2 hours.
-
Analysis: Analyze the labeled biomolecule. For proteins, this is typically done by SDS-PAGE followed by in-gel fluorescence scanning. Successful labeling will show a fluorescent band corresponding to the protein of interest.
A Note on Synthesis: The Sonogashira Coupling
The widespread availability and application of substituted phenylacetylenes are largely due to the development of robust synthetic methods. The premier reaction for their synthesis is the Sonogashira cross-coupling.[19][20] This palladium- and copper-cocatalyzed reaction efficiently couples a terminal alkyne with an aryl halide, tolerating a vast array of functional groups on both coupling partners.[21][22][23]
Caption: General workflow for the Sonogashira coupling reaction.
Conclusion and Future Outlook
Substituted phenylacetylenes are far more than simple organic molecules; they are precision-engineered tools that have enabled significant advances across the chemical sciences. Their utility stems from a unique combination of structural rigidity and functional tunability. In materials science, they form the basis of novel polymers and dendrimers with properties tailored for next-generation electronics and photonics. In drug discovery, they provide a robust scaffold for developing potent and selective therapeutics against challenging diseases like cancer. In chemical biology, their alkyne handle serves as a versatile anchor for probing the intricate workings of the cell.
The future of substituted phenylacetylene research is bright. Ongoing efforts are focused on developing more efficient and sustainable catalytic systems for their synthesis and polymerization. In medicine, we can expect to see more complex and highly functionalized phenylacetylene derivatives entering clinical trials. Finally, as our ability to manipulate molecules with increasing precision grows, so too will the sophistication of phenylacetylene-based probes for unraveling the deepest mysteries of biology. The continued exploration of this remarkable chemical scaffold promises to be a rewarding endeavor for years to come.
References
- Synthesis of the alkoxy-substituted phenylacetylenes and their reaction... - ResearchGate.
- Sonogashira Coupling - Chemistry LibreTexts.
- Phenylacetylene Dendrimers by the Divergent, Convergent, and Double-Stage Convergent Methods - Illinois Experts.
- Sonogashira coupling reaction of phenylacetylene with aryl halides in... - ResearchGate.
- Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing.
- Sonogashira coupling reaction of aryl halides with phenylacetylene - ResearchGate.
- Structures of the compact phenylacetylene dendrimers family made of the same linear unit. - ResearchGate.
- Structure of phenylacetylene dendrimer (PA-G2) used in the investigation. - ResearchGate.
- Substituted Polyacetylenes: Synthesis, Properties, and Functions - ResearchGate.
- Chemical structures of perylene-core phenylacetylene dendrimers without energy gradient 64. - ResearchGate.
- Recent Advances in the Synthesis of Substituted Polyacetylenes - MDPI.
- Supramolecular Assemblies from Poly(phenylacetylene)s.
- New Substituted Polyacetylenes with Phenyleneethynylene Side Groups... - ACS Publications.
- Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium(I) complexes with functionalized phosphine ligands - RSC Publishing.
- Postpolymerization Modification-Induced Chiral Self-Assembly of Substituted Poly(phenylacetylene)s... - ACS Publications.
- 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC - NIH.
- Synthesis and Functionality of Substituted Polyacetylenes - Wiley-VCH.
- Dithiafulvenyl-substituted phenylacetylene derivatives: synthesis and structure–property–reactivity relationships - Organic & Biomolecular Chemistry (RSC Publishing).
- The Preparation and Properties of Substituted Phenylacetylenes and Di-phenylethynyl Mercurys | Journal of the American Chemical Society.
- Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC - NIH.
- Phenylacetylene - Wikipedia.
- 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - Brieflands.
- Rhenium Chalcogenide Clusters Containing para-Substituted Phenylacetylide Ligands... - PMC - NIH.
- Research - Laboratory of Chemical and Biological Probes.
- Phenylacetylene: a hydrogen bonding chameleon - PubMed.
- Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates - MDPI.
- The alkynyl-containing compounds from mushrooms and their biological activities.
- Laboratory of Chemical and Biological Probes.
- Iron-Catalyzed Synthesis of Unsymmetrical Disilanes | Journal of the American Chemical Society.
- Identification of phenoxyacetamide derivatives as novel DOT1L inhibitors via docking screening and molecular dynamics simulation - PubMed.
- Special Issue “Development and Synthesis of Biologically Active Compounds” - MDPI.
- From Phenotypic Hit to Chemical Probe: Chemical Biology Approaches to Elucidate Small Molecule Action in Complex Biological Systems - MDPI.
- The importance of chemical probes in molecular and cell biology | FEBS Network.
- Biological Activity of Extracts from Aromatic Plants as Control Agents against Spoilage Molds Isolated from Sheep Cheese - NIH.
- Recent Progress in Regulating the Activity of Enzymes with Photoswitchable Inhibitors.
- Will the chemical probes please stand up? - PubMed - NIH.
- Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines - NIH.
- Phenylacetylene - Oakwood Chemical.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium( i ) complexes with functionalized phosphine ligands: linear vs. bran ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00497C [pubs.rsc.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. Phenylacetylene: a hydrogen bonding chameleon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of phenoxyacetamide derivatives as novel DOT1L inhibitors via docking screening and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. network.febs.org [network.febs.org]
- 17. Will the chemical probes please stand up? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(Tert-butyl)phenylacetylene
This document provides essential, step-by-step guidance for the safe and compliant disposal of 4-(tert-butyl)phenylacetylene. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond mere compliance, embedding field-proven insights and explaining the scientific rationale behind each procedural step. Our commitment is to foster a culture of safety and environmental responsibility, ensuring that your laboratory practices are not only effective but also fundamentally secure.
Executive Summary: Critical Hazards & Disposal Mandate
This compound is a combustible liquid that poses significant hazards to both human health and the environment. It is classified as a skin, eye, and respiratory irritant.[1][2][3] Critically, it is very toxic to aquatic life with long-lasting effects .[1][3][4] Due to this ecotoxicity, under no circumstances should this chemical or its residues be allowed to enter drains, sewer systems, or waterways.[3][5]
The universal and mandatory disposal method is to transfer the waste to a licensed and approved chemical waste disposal facility.[2][3][4] This guide will elaborate on the procedures leading up to this final step, ensuring safety and compliance at every stage.
The 'Why': Core Principles of Safe Disposal
Understanding the causality behind disposal protocols is fundamental to ensuring their correct implementation. Two primary properties of this compound dictate its handling and disposal pathway:
-
High Aquatic Toxicity: The paramount concern is the chemical's severe impact on aquatic ecosystems.[1][4] Its persistence and toxicity can cause long-term adverse effects in aquatic environments.[2] This is the primary reason why aqueous dilution and drain disposal are strictly forbidden. The goal of proper disposal is complete containment and destruction to prevent environmental release.
-
Combustibility: As a combustible liquid with a flash point of approximately 82.2 °C (180.0 °F), it must be kept away from heat, sparks, open flames, and other ignition sources.[1][6] Disposal procedures must mitigate fire risk, both in the lab and during transport. Controlled incineration at a licensed facility is an effective method that leverages this combustibility for complete chemical destruction into less harmful components like CO2 and water, while flue gas scrubbing captures any hazardous byproducts.[5]
Pre-Disposal Protocol: Waste Segregation and In-Lab Storage
Proper disposal begins the moment waste is generated. A self-validating system of waste management prevents accidental mixing and ensures the safety of laboratory personnel.
Step-by-Step Waste Collection:
-
Select a Designated Waste Container: Use a chemically-resistant container (e.g., borosilicate glass or high-density polyethylene) that is clearly labeled "Hazardous Waste: this compound, Combustible, Marine Pollutant".
-
Log All Additions: Maintain a waste log affixed to the container. Record the chemical name, quantity, and date for every addition. This is crucial for compliance and for the final disposal contractor.
-
Ensure Chemical Compatibility: Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents.[1][2] Mixing can lead to vigorous, exothermic reactions.
-
Secure Storage: Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area designated for hazardous waste.[3][5] This location must be away from heat sources and ignition points.[2][3]
-
Secondary Containment: Place the primary waste container inside a larger, chemically-resistant secondary container to contain any potential leaks.
Spill and Emergency Management
In the event of an accidental release, immediate and correct action is critical to mitigate exposure and environmental contamination.
Protocol for Minor Spills (in a ventilated hood):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Remove Ignition Sources: Extinguish any open flames and turn off nearby hot plates or spark-producing equipment.[5]
-
Contain the Spill: Use an inert absorbent material such as sand, silica gel, or commercial sorbent pads to dike and absorb the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Package: Carefully scoop the absorbed material and contaminated debris into a designated, sealable container. Label it clearly as "Spill Debris: this compound".
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Personal Protective Equipment (PPE): Throughout this process, wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1]
For major spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department or emergency response team.
Approved Disposal Pathways
The following diagram illustrates the decision-making workflow for the proper management and disposal of this compound waste.
Caption: Decision workflow for this compound waste.
Primary Disposal Method: Licensed Chemical Destruction
The sole acceptable method for disposing of this compound is through a licensed hazardous waste management company.[5] These contractors are equipped to handle and transport hazardous materials and will ensure disposal via controlled incineration with flue gas scrubbing.[5] This process guarantees the complete destruction of the molecule, preventing its release into the environment.
Decontamination & Packaging for Final Disposal
Before the waste contractor arrives, ensure all materials are properly prepared.
-
Contaminated Labware: Non-disposable glassware should be triple-rinsed with a small amount of a suitable solvent (e.g., acetone or ethanol). The first two rinsates must be collected and added to the hazardous waste container. The final rinse may be washed with soap and water.
-
Contaminated PPE and Consumables: All gloves, absorbent pads, and other solid materials contaminated with this compound must be placed in a sealed, labeled bag or container and disposed of as solid hazardous waste.
-
Packaging: Ensure the waste container cap is tightly sealed. The exterior of the container should be clean and free of contamination. Make sure the hazardous waste label is complete, legible, and facing outward.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the protection of our shared ecosystem, fulfilling the core responsibilities of a scientific professional.
References
- 4-(tert-butyl)
- 4-(TERT-BUTYL)
- SAFETY DATA SHEET - Labscoop. (2015-08-05). Source
- SAFETY DATA SHEET - Fisher Scientific. (2025-12-22). Source
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-16). Source
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-03-02). Source
- 4-tert-Butylphenylacetylene 96 772-38-3 - Sigma-Aldrich. Source
Sources
Navigating the Safe Handling of 4-(Tert-butyl)phenylacetylene: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle specialized chemical reagents with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 4-(Tert-butyl)phenylacetylene (CAS No. 772-38-3), a valuable intermediate in organic synthesis.[1][2] By moving beyond a simple checklist and delving into the rationale behind each procedural step, we aim to foster a culture of safety and empower you with the knowledge to manage this chemical responsibly from procurement to disposal.
Understanding the Hazard Profile of this compound
Before any laboratory work commences, a thorough understanding of the inherent hazards of this compound is crucial. This compound is a combustible liquid that can cause skin and serious eye irritation, as well as respiratory irritation.[3][4] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects, necessitating stringent environmental controls for its disposal.[3][4][5][6]
A critical aspect of its hazard profile is its incompatibility with strong oxidizing agents.[3][7] Contact with these substances can lead to vigorous reactions, potentially causing fires or explosions. Therefore, segregation of this chemical from oxidizing agents is a primary storage consideration.
It is important to note that, at present, there are no established occupational exposure limits (OELs) for this compound from major regulatory bodies.[5][8] This absence of defined limits underscores the need for a conservative approach to handling, emphasizing the use of engineering controls and personal protective equipment to minimize any potential for exposure.
Hazard Identification Summary:
| Hazard Classification | GHS Category | Description |
| Flammable Liquids | Category 4 | Combustible liquid.[3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[3] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | Very toxic to aquatic life.[5][6] |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | Very toxic to aquatic life with long lasting effects.[4][5][6] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following recommendations are based on a comprehensive risk assessment for standard laboratory operations.
Eye and Face Protection:
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Splash Hazards: Chemical splash goggles.
-
High-Risk Operations (e.g., handling large quantities, potential for splashing): A face shield worn over chemical splash goggles provides the highest level of protection.
Skin and Body Protection:
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned to protect against splashes and potential ignition sources.
-
Footwear: Closed-toe and closed-heel shoes are required at all times in the laboratory.
Respiratory Protection:
-
Standard Handling: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.
-
Inadequate Ventilation or Spill Scenarios: If engineering controls are insufficient to maintain exposure below acceptable levels, or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Respirator use requires a formal respiratory protection program, including fit testing and medical evaluation.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following procedural steps are designed to minimize risk at every stage of the workflow.
1. Pre-Operational Checks:
-
Information Review: All personnel must review the Safety Data Sheet (SDS) for this compound and this handling guide.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly with adequate airflow.
-
Spill Kit Accessibility: Confirm that a spill kit containing appropriate absorbent materials (e.g., sand, vermiculite), and the necessary PPE for cleanup is readily available.
2. Handling Procedures:
-
Controlled Environment: All manipulations of this compound should be performed within a certified chemical fume hood.
-
Prevent Inhalation: Avoid breathing vapors or mists.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.
-
Ignition Source Control: Eliminate all potential ignition sources, including open flames, hot plates, and static discharge. Use intrinsically safe equipment where necessary.
-
Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
3. Storage:
-
Cool and Ventilated: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[7][5]
-
Sealed Containers: Keep containers tightly sealed to prevent the release of vapors.[7][5]
-
Incompatible Materials: Store separately from strong oxidizing agents.[3][7]
Disposal Plan: Environmental Responsibility in Practice
The high aquatic toxicity of this compound mandates a meticulous disposal plan to prevent environmental contamination.[3][7][4][5][6]
1. Waste Collection:
-
Collect all waste containing this compound, including reaction residues, contaminated solvents, and disposable labware, in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix this waste stream with other incompatible chemical wastes.
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and a list of any other components in the waste.
3. Disposal:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][7]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
Spill Response:
-
Small Spills (in a fume hood):
-
Ensure appropriate PPE is worn.
-
Contain the spill with an inert absorbent material such as sand or vermiculite.
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
Contact your institution's EHS or emergency response team.
-
Only trained personnel with appropriate respiratory protection should attempt to clean up a large spill.
-
Visualizing the Workflow
To further clarify the safe handling and disposal process, the following workflow diagram is provided.
Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.
By integrating these principles and procedures into your daily laboratory practices, you can confidently and safely utilize this compound in your research endeavors, ensuring the well-being of yourself, your colleagues, and the environment.
References
- ChemBK. 4-tert-Butylphenylacetylene.
- ChemWhat. This compound CAS#: 772-38-3.
- Becky Aktsiaselts. CHEMICAL RESISTANCE TABLE FOR GLOVES.
- Gloves By Web. Gloves Chemical Resistance Chart.
- Environment, Health and Safety - University of California, Berkeley. Hand Protection Chemical Resistance Guide.
- Environmental Health and Safety - University of Texas at Austin. OSHA Glove Selection Chart.
- Occupational Safety and Health Administration. P-TERT-BUTYLPHENOL.
- Central Washington University. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- P2 InfoHouse. Prudent Practices for Handling Hazardous Chemicals in Laboratories.
- ACS Publications. (2022, January 5). Safe Handling of Cannulas and Needles in Chemistry Laboratories.
Sources
- 1. This compound | 772-38-3 [chemicalbook.com]
- 2. cdn.mscdirect.com [cdn.mscdirect.com]
- 3. fishersci.com [fishersci.com]
- 4. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 5. content.labscoop.com [content.labscoop.com]
- 6. echemi.com [echemi.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
